FK BINDING PROTEIN
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
131144-19-9 |
|---|---|
Molecular Formula |
C9H16O |
Origin of Product |
United States |
Foundational & Exploratory
The Core of Cellular Regulation: An In-depth Technical Guide to FKBP Protein Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FK506-Binding Proteins (FKBPs) represent a highly conserved and ubiquitously expressed family of immunophilins, critical to a vast array of cellular processes. Initially identified through their high-affinity binding to immunosuppressive drugs like tacrolimus (B1663567) (FK506) and rapamycin, their endogenous functions extend far beyond immunomodulation. FKBPs act as sophisticated molecular machines, primarily functioning as peptidyl-prolyl cis-trans isomerases (PPIases) and molecular chaperones. This dual capability allows them to catalyze the rate-limiting step of protein folding and regulate the activity, stability, and trafficking of numerous client proteins. Their involvement is pivotal in fundamental signaling pathways, including calcineurin-NFAT, PI3K/AKT/mTOR, and steroid hormone receptor signaling. Consequently, dysregulation of FKBP function is implicated in a multitude of pathologies, ranging from neurodegenerative diseases and cancer to metabolic and stress-related disorders, making them compelling targets for therapeutic intervention. This technical guide provides a comprehensive analysis of the structure-function relationship of FKBP proteins, detailed experimental protocols for their study, and a summary of key quantitative data to serve as a foundational resource for researchers in the field.
Molecular Structure of FKBP Proteins
The FKBP family is characterized by a conserved architectural design, featuring at least one FK506-binding domain (FKBd) which houses the PPIase active site.[1] Family members are classified based on their size and the presence of additional functional domains, which dictate their specific subcellular localizations and interaction partners.[2]
1.1. The FK506-Binding Domain (FKBd)
The archetypal FKBd, found in the smallest member FKBP12, is a compact globular domain of approximately 108 amino acids.[3] Its structure is defined by a five-stranded anti-parallel β-sheet wrapping around a central α-helix.[4] This domain forms a deep, hydrophobic cleft that serves as both the active site for PPIase activity and the binding pocket for macrolide ligands like FK506 and rapamycin.[5][6] Key residues within this pocket, such as Asp37, Arg42, Phe46, Trp59, and Tyr82 in FKBP12, are crucial for substrate recognition and catalysis.[6][7] While the core structure of the FKBd is highly conserved across the family, subtle variations in the amino acid composition of the binding pocket are exploited for the development of selective ligands targeting specific FKBP isoforms.[3][8]
1.2. Additional Functional Domains
Larger FKBP proteins possess additional domains that confer functional diversity and specificity.[2][9]
-
FKBP-like Domains (e.g., FK2 in FKBP51/52): Some FKBPs, like FKBP51 and FKBP52, contain a second FKBd-like domain. However, this domain often lacks key catalytic residues, rendering it devoid of PPIase activity and unable to bind FK506.[3] Its function is thought to be primarily structural or involved in protein-protein interactions.
-
Tetratricopeptide Repeat (TPR) Domain: Found in large FKBPs such as FKBP51 and FKBP52, the TPR domain is a protein-protein interaction motif.[9][10] It consists of a repeating 34-amino acid consensus sequence that folds into a series of helix-turn-helix structures. This domain is crucial for mediating the interaction of FKBPs with the C-terminal MEEVD motif of the heat shock protein 90 (Hsp90), thereby integrating them into the steroid hormone receptor and other chaperone complexes.[8][10]
-
Transmembrane Domains: FKBPs like FKBP13 and FKBP38 contain transmembrane domains that anchor them to the endoplasmic reticulum or mitochondria, respectively, directing their functions to specific cellular compartments.[2][3]
-
Calmodulin-Binding Motifs: Present in proteins like FKBP51 and FKBP52, these motifs suggest a role in calcium-dependent signaling pathways.[2]
Core Functions and Cellular Roles
FKBPs are versatile regulators involved in a multitude of cellular activities, primarily through their PPIase and chaperone functions.[11]
2.1. Peptidyl-Prolyl Isomerase (PPIase) Activity
The defining enzymatic function of most FKBPs is the catalysis of the cis-trans isomerization of peptidyl-prolyl bonds in polypeptide chains.[12] This conformational change is often a rate-limiting step in protein folding and can significantly impact the structure, stability, and function of a protein.[5][6] While this PPIase activity is fundamental, it is not always required for all FKBP functions; for instance, their role in regulating nuclear receptors is independent of this enzymatic activity.[8]
2.2. Molecular Chaperone Activity
Beyond their catalytic role, FKBPs function as molecular chaperones, assisting in the proper folding of newly synthesized proteins, preventing protein aggregation, and facilitating the assembly of multi-protein complexes.[5][13] This is particularly evident in their association with Hsp90, where FKBP51 and FKBP52 act as co-chaperones to modulate the maturation and activity of steroid hormone receptors.[14][15] FKBP51, for example, is a known regulator of glucocorticoid receptor sensitivity.[8]
2.3. Regulation of Signaling Pathways
FKBPs are critical nodes in major signaling networks. Their ability to bind specific ligands and interact with a diverse set of proteins allows them to function as molecular switches.[3]
-
Calcineurin-NFAT Signaling: The immunosuppressive action of the FKBP12-FK506 complex is a classic example of "gain-of-function" inhibition. This complex binds to and inhibits the phosphatase calcineurin, thereby preventing the dephosphorylation and nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells) and blocking T-cell activation.[4][5]
-
mTOR Signaling: The FKBP12-rapamycin complex targets the mTOR (mechanistic Target of Rapamycin) kinase, a central regulator of cell growth, proliferation, and metabolism.[16][17] This inhibitory interaction forms the basis of rapamycin's use as an anti-proliferative agent.
-
Steroid Hormone Receptor Signaling: FKBP51 and FKBP52 are integral components of the Hsp90-steroid receptor complex.[10] They play opposing roles in regulating receptor function: FKBP51 generally inhibits receptor activity and nuclear translocation, while FKBP52 promotes it.[18] This dynamic regulation is crucial for modulating cellular responses to glucocorticoids, androgens, and progestins.[15]
-
Calcium Channel Regulation: FKBP12 and its close homolog FKBP12.6 are important physiological regulators of intracellular calcium release channels, specifically the ryanodine (B192298) receptors (RyRs) and the inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs).[3][10] By binding to these channels, they stabilize their closed state and prevent aberrant calcium leakage from the sarcoplasmic/endoplasmic reticulum.[19]
Quantitative Data Summary
The binding affinities and enzymatic activities of FKBPs are crucial parameters for understanding their function and for designing targeted therapeutics. The following tables summarize key quantitative data for prominent human FKBP members.
Table 1: Ligand Binding Affinities for Human FKBP Isoforms
| FKBP Isoform | Ligand | Affinity Constant | Assay Method |
| FKBP12 | FK506 | Ki = 0.4 nM; Kd ≈ 0.6 nM | PPIase Inhibition / ITC |
| Rapamycin | Ki = 0.2 nM; Kd ≈ 0.2 nM | PPIase Inhibition / ITC | |
| SLF | IC50 = 2.6 µM | PPIase Inhibition | |
| FKBP51 | FK506 | Ki = 104 nM | Fluorescence Polarization |
| Rapamycin | Ki = 3.7 nM | Fluorescence Polarization | |
| SLF | Kd = 3.1 µM | Fluorescence Polarization | |
| FKBP52 | FK506 | Ki = 23 nM | Fluorescence Polarization |
| Rapamycin | Ki = 4.2 nM | Fluorescence Polarization |
Data compiled from multiple sources.[3][20] Ki (inhibition constant), Kd (dissociation constant), and IC50 (half maximal inhibitory concentration) are measures of binding affinity.
Table 2: PPIase Enzymatic Activity
| FKBP Isoform | Substrate | Catalytic Efficiency (kcat/Km) [µM-1s-1] | Assay Conditions |
| FKBP12 | Suc-AAPF-MCA | 1.98 | 30°C |
| FKBP12 | Suc-ALPF-pNA | ~13 | 10°C |
| PhFKBP29 | Suc-AFPF-pNA | 0.003 | 15°C |
Data compiled from multiple sources.[9][21][22] The catalytic efficiency (kcat/Km) reflects the enzyme's ability to convert substrate to product. Substrates are synthetic peptides ending in p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (B1665955) (MCA).
Key Experimental Protocols & Workflows
Studying FKBP proteins requires a range of biochemical, biophysical, and cell-based techniques. Below are detailed protocols for fundamental experiments.
4.1. Recombinant FKBP Expression and Purification from E. coli
This protocol describes the expression and purification of a His-tagged FKBP protein, such as FKBP12, for in vitro studies.
Methodology:
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector (e.g., pET series) containing the FKBP gene fused to a His6-tag. Plate on selective LB agar (B569324) plates (e.g., with ampicillin (B1664943) or kanamycin) and incubate overnight at 37°C.[23][24]
-
Starter Culture: Inoculate a single colony into 50 mL of selective LB medium and grow overnight at 37°C with shaking (250 rpm).
-
Large-Scale Culture: Inoculate 1 L of selective LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.
-
Induction: Cool the culture to 18-30°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM. Continue to incubate for 4-16 hours with shaking.[23]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, supplemented with protease inhibitors). Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged FKBP.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with Lysis Buffer.
-
Washing: Wash the column with several column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged FKBP from the column using Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Buffer Exchange/Polishing: Concentrate the eluted protein and exchange the buffer into a final storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.[1] For higher purity, an additional size-exclusion chromatography step can be performed.
-
Analysis: Assess purity by SDS-PAGE and confirm protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
4.2. Chymotrypsin-Coupled PPIase Activity Assay
This colorimetric assay measures the PPIase activity of an FKBP by coupling the cis-to-trans isomerization of a synthetic peptide substrate to its cleavage by α-chymotrypsin.
Principle: The substrate, typically N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-ALPF-pNA), exists in a mixture of cis and trans conformations around the Pro-Phe bond. α-chymotrypsin can only cleave the trans isomer, releasing the yellow chromophore p-nitroaniline (pNA). In the absence of a PPIase, the slow, uncatalyzed cis-to-trans isomerization is the rate-limiting step. FKBP accelerates this step, leading to a faster rate of pNA production, which is monitored spectrophotometrically at 405 nm.[7][16]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0.
-
Substrate Stock: Dissolve Suc-ALPF-pNA in a suitable solvent (e.g., DMSO or trifluoroethanol containing LiCl) to a high concentration (e.g., 5-10 mM).
-
α-Chymotrypsin Stock: Prepare a 10 mg/mL solution in 1 mM HCl. Store at -20°C.
-
FKBP Enzyme: Prepare a series of dilutions of purified FKBP in Assay Buffer.
-
(Optional) Inhibitor: Prepare dilutions of an inhibitor (e.g., FK506) in Assay Buffer containing a small amount of DMSO.
-
-
Assay Setup (96-well plate format):
-
To appropriate wells, add 50 µL of Assay Buffer (or inhibitor/vehicle control).
-
Add 20 µL of FKBP enzyme dilution (or Assay Buffer for the "no enzyme" control).
-
Add 10 µL of a working solution of α-chymotrypsin (e.g., 0.5 mg/mL in Assay Buffer).
-
Pre-incubate the plate at the desired temperature (e.g., 10-25°C) for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the substrate (diluted in Assay Buffer to the desired final concentration, e.g., 50-100 µM). The final volume is 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time for each reaction.
-
The rate of the reaction (V) is the slope of the linear phase that follows the initial "burst" (cleavage of pre-existing trans-isomer).
-
Calculate the first-order rate constant (k) for the catalyzed reaction.
-
For kinetic parameter determination (Km, kcat), vary the substrate concentration.
-
For inhibitor analysis (IC50, Ki), vary the inhibitor concentration at a fixed substrate concentration.
-
4.3. Surface Plasmon Resonance (SPR) for Interaction Analysis
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[6][14][25]
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the "ligand" (e.g., purified FKBP protein) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The protein will covalently couple to the surface via its primary amine groups.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl. A reference channel should be prepared similarly but without the ligand to allow for background signal subtraction.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the "analyte" (the potential binding partner, e.g., another protein or a small molecule) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions sequentially, from lowest to highest concentration, over both the ligand and reference channels at a constant flow rate.
-
An association phase is measured during the injection, where the response units (RU) increase as the analyte binds to the immobilized ligand.
-
A dissociation phase is measured after the injection ends, as buffer flows over the chip and the analyte dissociates.
-
-
Regeneration:
-
After each analyte injection cycle, inject a regeneration solution (e.g., a pulse of low pH glycine (B1666218) or high salt) to strip the bound analyte from the ligand, returning the surface to its baseline state for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the signal from the reference channel.
-
The corrected sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Key Signaling Pathways Involving FKBPs
5.1. FKBP12-Mediated Inhibition of Calcineurin and mTOR
The binding of immunosuppressive drugs to FKBP12 creates composite surfaces that inhibit distinct downstream targets.
5.2. FKBP51/52 Regulation of Steroid Hormone Receptor Maturation
FKBP51 and FKBP52 are key co-chaperones that dynamically regulate the Hsp90-dependent maturation and trafficking of steroid hormone receptors (SHR), such as the glucocorticoid receptor (GR).
Conclusion
The FKBP protein family stands as a paradigm of functional diversity arising from a conserved structural fold. Their roles as both enzymes and chaperones place them at the crossroads of protein homeostasis and cellular signaling. The intricate mechanisms by which they regulate ion channels, kinase cascades, and transcription factor activity underscore their importance in health and their significant potential as therapeutic targets in a wide spectrum of human diseases. A thorough understanding of their structure, quantitative biochemical properties, and cellular interactions, facilitated by the experimental approaches detailed herein, is essential for the continued development of novel and specific modulators of FKBP function for clinical applications.
References
- 1. FKBP1a/FKBP12 human recombinant, expressed in E. coli, 95 (SDS-PAGE) Immunophilin FKBP12 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. BindingDB PrimarySearch_ki [bindingdb.org]
- 6. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Analysis of Different Peptidyl-Prolyl Isomerases Reveals FK506-binding Protein 12 as the Most Potent Enhancer of α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. SLF | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Peptidyl prolyl cis/trans isomerase activity on the cell surface correlates with extracellular matrix development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Requirements for peptidyl-prolyl isomerization activity: A comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FK506 Binding Protein from the Hyperthermophilic Archaeon Pyrococcus horikoshii Suppresses the Aggregation of Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. E. coli protein expression and purification [protocols.io]
- 25. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Introduction: The Expanding Role of FKBPs in Oncology
An In-Depth Technical Guide to FKBP Signaling Pathways and Networks in Cancer
For Researchers, Scientists, and Drug Development Professionals
The FK506-binding proteins (FKBPs) are a family of immunophilins, initially identified by their ability to bind immunosuppressive drugs like FK506 (tacrolimus) and rapamycin.[1][2][3] Functionally, they act as peptidyl-prolyl cis-trans isomerases (PPIases), enzymes that catalyze protein folding, and as molecular chaperones, often in complex with heat shock protein 90 (Hsp90).[1][2] Accumulating evidence reveals that FKBPs are not mere housekeeping proteins but are critical regulators of a multitude of cellular signaling pathways.[2][3][4] Their dysregulation is increasingly implicated in cancer, where they can function as either oncogenes or tumor suppressors depending on the cellular context and tumor type.[3] FKBPs influence cancer cell proliferation, survival, apoptosis, and therapy resistance by modulating key signaling networks, including the PI3K/Akt/mTOR, NF-κB, and steroid hormone receptor pathways.[4][5][6] This guide provides a detailed examination of these core signaling pathways, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the complex interactions governed by FKBPs.
Core FKBP Signaling Pathways in Cancer
The PI3K/Akt/mTOR Pathway: A Central Hub for FKBP Regulation
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Several FKBP family members directly interact with and modulate key components of this cascade.
-
FKBP51 (FKBP5): A Context-Dependent Regulator of Akt: FKBP51's role in Akt signaling is multifaceted and context-dependent. In some cancers, like pancreatic cancer, FKBP51 acts as a tumor suppressor.[1][7][8] It functions as a scaffolding protein, bringing together Akt and the phosphatase PHLPP (PH domain and leucine-rich repeat protein phosphatase), which dephosphorylates Akt at Ser473, leading to its inactivation.[1][4][7][8] Consequently, low FKBP51 expression in pancreatic cancer correlates with increased Akt phosphorylation, promoting cell survival and resistance to chemotherapy.[1][5][7][8] Conversely, in other cancers like melanoma and glioblastoma, FKBP51 can be overexpressed and promote tumorigenesis.[4][9][10]
-
FKBP4 (FKBP52): An Activator of Akt Signaling in Breast Cancer: In contrast to FKBP51's inhibitory role in some contexts, FKBP52 has been identified as a positive regulator of the PI3K/Akt pathway, particularly in breast cancer.[11][12][13] Studies have shown that FKBP52 interacts with PI3K and is a proximal interacting protein of the mTOR complex.[11][12] Its depletion reduces the phosphorylation of Akt at both Thr308 and Ser473, impairing downstream signaling and reducing cell proliferation.[11][13] This suggests FKBP52 enhances Akt activation through both PDK1 and mTORC2.[11][12] Elevated FKBP52 expression is associated with breast cancer progression and poor prognosis, especially in ER-negative tumors.[11][13]
-
FKBP12 and FKBP38: Direct mTORC1 Regulation: FKBP12 is renowned as the protein that, when complexed with rapamycin, directly inhibits mTORC1. FKBP38 (also known as FKBP8) is a larger FKBP that also directly binds to and inhibits mTORC1, similar to the rapamycin-FKBP12 complex.[14] This inhibition is antagonized by the small GTPase Rheb, which binds to FKBP38, releasing mTORC1 for activation in response to growth signals.[14]
NF-κB Signaling Pathway: The FKBP51-IKK Scaffold
Chronic inflammation and constitutive activation of the NF-κB pathway are hallmarks of many cancers.[15] FKBP51 has been identified as a crucial scaffold protein for the IκB kinase (IKK) complex, which is the central activator of the canonical NF-κB pathway.[4] By bringing together the components of the IKK complex, FKBP51 promotes its activation, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, survival, and proliferation.[4][15] The PPIase activity of FKBP51 is essential for this scaffolding function.[4] This mechanism positions FKBP51 as a key player in cancers where aberrant NF-κB signaling is a driving force.[15]
Steroid Hormone Receptor Signaling: FKBP51/52 in Prostate Cancer
The growth of prostate cancer is highly dependent on the androgen receptor (AR), a ligand-activated transcription factor.[16][17] The large immunophilins FKBP51 and FKBP52 are key cochaperones in the Hsp90-steroid receptor complex and play critical roles in regulating AR signaling.
-
FKBP51 and FKBP52 in AR Complex Assembly: Both FKBP51 and FKBP52 are components of the mature AR-Hsp90 heterocomplex.[18] FKBP51 can promote the assembly of a "superchaperone" complex with Hsp90 and p23, which increases the number of AR molecules capable of binding androgen.[18]
-
Regulation of AR Dimerization and Function: Recent studies have shown that both FKBP51 and FKBP52 are required for efficient AR dimer formation, a critical step for its transcriptional activity.[16][17][19] Depletion of either protein reduces AR dimerization, subsequent chromatin binding, and phosphorylation, leading to defective AR signaling.[16][17][19] The PPIase activity of FKBP51 is essential for this function and for prostate cancer cell growth.[16][19] This makes both FKBP51 and FKBP52 promising therapeutic targets for inhibiting AR-driven prostate cancer.[16][17]
Apoptosis and Cell Survival Pathways
-
FKBP38 and Bcl-2: FKBP38 plays a crucial anti-apoptotic role by directly interacting with Bcl-2 and targeting it to the outer mitochondrial membrane. This localization is critical for Bcl-2 to inhibit the release of cytochrome c and prevent apoptosis. Suppression of FKBP38 causes Bcl-2 to mislocalize to the cytosol, sensitizing cells to apoptotic stimuli. Furthermore, FKBP38 protects Bcl-2 from caspase-dependent degradation, contributing to chemoresistance in cancers that overexpress Bcl-2.[20] Silencing FKBP38 can also lead to an increase in S-phase cells and a dramatic generation of reactive oxygen species (ROS), linking cell cycle regulation to apoptosis.[21]
-
FKBP51 and Cell Motility (RhoA Signaling): Beyond proliferation and survival, FKBP51 is implicated in metastasis. It regulates cell motility and invasion by interacting with Rho GTPase-activating proteins, specifically DLC1 and DLC2 (Deleted in Liver Cancer 1/2). Overexpression of FKBP51 enhances cell motility by upregulating the activity of the small GTPase RhoA and its downstream effector ROCK, leading to changes in the actin cytoskeleton. This positions FKBP51 as a regulator of the metastatic potential in cancers like melanoma and prostate cancer.
Quantitative Data Summary
The following tables summarize the expression patterns and key interactions of FKBPs in various cancers.
Table 1: Expression and Role of Key FKBPs in Different Cancers
| FKBP Member | Cancer Type(s) | Observed Expression | Primary Role/Function | Reference(s) |
| FKBP51 (FKBP5) | Pancreatic Cancer | Downregulated | Tumor Suppressor (via Akt dephosphorylation) | [1][7][8] |
| Prostate Cancer | Upregulated | Oncogene (promotes AR signaling) | [18] | |
| Melanoma, Glioblastoma | Upregulated | Oncogene (promotes NF-κB, motility) | [4][10] | |
| Breast Cancer | Downregulated | Tumor Suppressor (via Akt pathway) | [5] | |
| FKBP52 (FKBP4) | Breast Cancer | Upregulated | Oncogene (promotes PI3K/Akt signaling) | [2][11][13] |
| Prostate Cancer | Upregulated | Oncogene (promotes AR signaling) | [16][22] | |
| FKBP38 (FKBP8) | Various Cancers | Variable | Anti-apoptotic (Bcl-2 stabilization), mTORC1 inhibitor | [14][20] |
Table 2: Key Protein-Protein Interactions of FKBPs in Cancer Signaling
| FKBP Member | Interacting Protein(s) | Signaling Pathway | Functional Consequence | Reference(s) |
| FKBP51 (FKBP5) | Akt, PHLPP | PI3K/Akt/mTOR | Scaffolds complex to promote Akt dephosphorylation | [1][4][7] |
| IKK Complex (IKKα/β/γ) | NF-κB | Scaffolds complex to promote NF-κB activation | [4] | |
| Androgen Receptor (AR), Hsp90 | Steroid Receptor | Modulates AR ligand binding and dimerization | [16][18] | |
| DLC1, DLC2 | RhoA Signaling | Regulates RhoA activity, enhancing cell motility | [9] | |
| FKBP52 (FKBP4) | PI3K, mTORC2 | PI3K/Akt/mTOR | Enhances Akt activation | [11][12] |
| Androgen Receptor (AR), Hsp90 | Steroid Receptor | Required for AR dimerization and activity | [16][19] | |
| FKBP38 (FKBP8) | Bcl-2 | Apoptosis | Targets Bcl-2 to mitochondria, prevents degradation | [20] |
| mTORC1 | PI3K/Akt/mTOR | Direct inhibition of mTORC1 kinase activity | [14] |
Detailed Experimental Protocols
Investigating FKBP signaling networks requires robust techniques to identify interaction partners and functional consequences. Below are detailed protocols for key cited experiments.
Protocol 1: Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is used to isolate a protein of interest and its binding partners from a cell lysate.[23][24][25][26][27]
Objective: To confirm the interaction between an FKBP (e.g., FKBP51) and a putative partner (e.g., Akt).
Methodology:
-
Cell Culture and Lysis:
-
Culture cells (e.g., pancreatic cancer cell line) to ~80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[27]
-
Lyse cells on ice for 15-30 minutes in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20) supplemented with protease and phosphatase inhibitors.[25][27]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[27]
-
Centrifuge the lysate at ~14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[25]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.[25] Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Pre-clearing Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with Protein A/G agarose (B213101) or magnetic beads for 1-2 hours at 4°C with gentle rotation.[23][27]
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.[27]
-
-
Immunoprecipitation:
-
Incubate a defined amount of protein lysate (e.g., 1-2 mg) with a primary antibody specific to the "bait" protein (e.g., anti-FKBP51 antibody) for 2-4 hours or overnight at 4°C with gentle rotation.
-
As a negative control, incubate a parallel sample with a non-specific IgG antibody of the same isotype.
-
-
Immune Complex Capture:
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a designated wash buffer).[25] With each wash, resuspend the beads, incubate briefly, and then pellet them. This step is critical to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using an antibody against the suspected interacting "prey" protein (e.g., anti-Akt antibody) to confirm its presence in the immunoprecipitate.[24][25]
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if a protein (e.g., Androgen Receptor) binds to a specific DNA region in vivo.[28][29][30]
Objective: To determine if FKBP51/52 depletion affects AR binding to an Androgen Response Element (ARE) on a target gene promoter.
Methodology:
-
Protein-DNA Cross-linking:
-
Treat cultured cells (e.g., prostate cancer cells) with 1% formaldehyde (B43269) directly in the culture medium for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.[28][30]
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.[30]
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells. Lyse the cells using a detergent-based lysis buffer to release the nuclei.[28]
-
Isolate the nuclei and resuspend them in a nuclear lysis or sonication buffer.
-
Shear the chromatin into fragments of 200-1000 bp. This is typically done by sonication, which must be optimized for each cell type and instrument.[28][29] Alternatively, enzymatic digestion with Micrococcal Nuclease (MNase) can be used.[31]
-
Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin and save a small aliquot as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-AR antibody). A negative control with a non-specific IgG should be run in parallel.
-
-
Immune Complex Capture and Washing:
-
Elution and Reversal of Cross-links:
-
Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).[29]
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight.[29][31] The input control sample should be processed in parallel.
-
Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins, respectively.[29]
-
-
DNA Purification and Analysis:
-
Purify the DNA from the immunoprecipitated samples and the input control using a DNA purification kit or phenol:chloroform extraction.[30]
-
Analyze the purified DNA using quantitative PCR (qPCR) with primers designed to amplify the specific DNA region of interest (e.g., a known ARE). The amount of precipitated DNA is quantified relative to the input control, indicating the level of protein binding.
-
Protocol 3: In Vitro mTORC1 Kinase Assay
This protocol directly measures the enzymatic activity of mTORC1 immunoprecipitated from cells.[32][33][34]
Objective: To determine if FKBP38 expression affects the kinase activity of mTORC1 towards its substrate.
Methodology:
-
Cell Lysis and Immunoprecipitation of mTORC1:
-
Lyse cells using a CHAPS-based lysis buffer, which is crucial for preserving the integrity and activity of the mTORC1 complex.[32][34]
-
Incubate the clarified lysate with an antibody against an mTORC1 component (e.g., anti-Raptor or anti-mTOR) for 1.5-2 hours at 4°C.[32]
-
Capture the immune complexes with Protein A/G beads.[34]
-
-
Washing the Immunoprecipitate:
-
Kinase Reaction:
-
Termination and Analysis:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling the samples.[32]
-
Analyze the reaction products by Western blotting.
-
Probe the blot with a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 Thr37/46) to detect the kinase activity.[33] A parallel blot can be probed with an antibody against the total substrate as a loading control.
-
Conclusion and Future Directions
The FKBP family of proteins has emerged as a critical node in the complex signaling networks that drive cancer. Their roles as scaffolds, chaperones, and enzymatic regulators allow them to influence the most fundamental aspects of cancer biology, from proliferation and survival via the PI3K/Akt/mTOR and NF-κB pathways to hormone-driven growth and apoptosis. The context-dependent nature of their function—acting as oncogenes in some cancers and tumor suppressors in others—highlights the complexity of their regulation and presents both challenges and opportunities for therapeutic development.
For drug development professionals, FKBPs represent a promising class of targets. The development of specific inhibitors that can disrupt key protein-protein interactions (e.g., FKBP51-IKK or FKBP52-AR) or modulate their enzymatic activity could offer new therapeutic avenues, particularly in overcoming resistance to existing therapies.[1][5][35] Future research will need to further delineate the specific interactomes of each FKBP member in different cancer types to fully unlock their therapeutic potential and to develop biomarkers that can predict patient response to FKBP-targeted agents.[3]
References
- 1. The role of FKBP5 in cancer aetiology and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FKBP family proteins as promising new biomarkers for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OR | Free Full-Text | Scaffold proteins of cancer signaling networks: The paradigm of FK506 binding protein 51 (FKBP51) supporting tumor intrinsic properties and immune escape [techscience.com]
- 5. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinPGx [clinpgx.org]
- 8. FKBP51 Affects Cancer Cell Response to Chemotherapy by Negatively Regulating Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FKBP51 regulates cell motility and invasion via RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FK506-binding protein 5 inhibits proliferation and stimulates apoptosis of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FKBP4 connects mTORC2 and PI3K to activate the PDK1/Akt-dependent cell proliferation signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FKBP4 connects mTORC2 and PI3K to activate the PDK1/Akt-dependent cell proliferation signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FKBP4 connects mTORC2 and PI3K to activate the PDK1/Akt-dependent cell proliferation signaling in breast cancer [thno.org]
- 14. researchgate.net [researchgate.net]
- 15. FKBP51 and the NF-κB regulatory pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. FKBP51 and FKBP52 regulate androgen receptor dimerization and proliferation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FKBP51 Promotes Assembly of the Hsp90 Chaperone Complex and Regulates Androgen Receptor Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FKBP51 and FKBP52 regulate androgen receptor dimerization and proliferation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FKBP38 Protects Bcl-2 from Caspase-dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 25. assaygenie.com [assaygenie.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 28. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. protocols.io [protocols.io]
- 32. bio-protocol.org [bio-protocol.org]
- 33. benchchem.com [benchchem.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
The Multifaceted Roles of FKBP Isoforms in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding proteins (FKBPs) are a highly conserved family of immunophilins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing crucial roles in a myriad of cellular processes.[1][2][3] Their functions extend from protein folding and trafficking to the regulation of complex signaling networks, making them attractive targets for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[3][4] This technical guide provides an in-depth exploration of the diverse roles of various FKBP isoforms, presenting quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways.
FKBP Isoform Overview and Cellular Functions
The FKBP family in humans consists of at least 15 members, each with a conserved FK506-binding domain that confers PPIase activity.[1][5] However, the presence of additional domains, such as the tetratricopeptide repeat (TPR) domain, dictates their specific subcellular localization and protein-protein interactions, leading to a wide array of distinct cellular functions.[3][6]
FKBP12: The Archetypal Immunophilin
As the first identified member of the family, FKBP12 is a small, ubiquitously expressed cytosolic protein.[5] Its primary functions include:
-
Protein Folding: FKBP12 acts as a molecular chaperone, catalyzing the cis-trans isomerization of proline residues, a rate-limiting step in the folding of many proteins.[1][5]
-
Calcium Homeostasis: FKBP12 is a critical regulator of intracellular calcium channels, particularly the ryanodine (B192298) receptors (RyRs) in muscle and neurons.[2][7] It binds to RyRs, stabilizing their closed state and preventing aberrant calcium leakage.[8][9] Dissociation of FKBP12 from RyRs can lead to increased channel activity.[8]
-
TGF-β Signaling: FKBP12 negatively regulates the Transforming Growth Factor-β (TGF-β) signaling pathway by binding to the type I TGF-β receptor (TGFβRI) and maintaining it in an inactive conformation.[10][11]
FKBP51 (FKBP5): A Key Player in Stress and Steroid Hormone Signaling
FKBP51 is a larger, multi-domain protein predominantly known for its role as a co-chaperone of Hsp90 and its involvement in steroid hormone receptor signaling.[2][8] Its key functions include:
-
Steroid Hormone Receptor Regulation: FKBP51 is a negative regulator of the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone (B1679170) receptor (PR).[8][12] It binds to the receptor-Hsp90 complex, reducing the receptor's affinity for its hormone ligand and impeding its nuclear translocation.[8][13]
-
AKT Signaling: FKBP51 acts as a scaffold protein in the AKT pathway, facilitating the interaction between AKT and its phosphatase, PHLPP, leading to AKT dephosphorylation and inactivation.[5][14]
-
NF-κB Signaling: FKBP51 can potentiate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[8][14]
FKBP52 (FKBP4): A Positive Regulator of Steroid Hormone Receptors
Structurally similar to FKBP51, FKBP52 also functions as an Hsp90 co-chaperone but often exhibits opposing effects on steroid hormone receptor activity.[15]
-
Steroid Hormone Receptor Activation: In contrast to FKBP51, FKBP52 is a positive regulator of GR, AR, and PR signaling. Upon hormone binding, FKBP52 displaces FKBP51 from the receptor complex and facilitates its interaction with the motor protein dynein, promoting nuclear translocation and transcriptional activity.[13][16]
-
Protein Trafficking: The interaction of FKBP52 with the dynein/dynactin motor complex is crucial for the retrograde transport of various proteins along microtubules.[15][17]
Other Notable FKBP Isoforms
-
FKBP12.6 (FKBP1B): Closely related to FKBP12, FKBP12.6 also regulates ryanodine receptors, with a particular preference for the cardiac isoform, RyR2.[7][8]
-
FKBP13: Localized to the endoplasmic reticulum (ER), FKBP13 is involved in the folding and trafficking of secretory and membrane proteins.[3][18] Its expression is induced under conditions of ER stress.[10][19]
-
FKBP25 (FKBP3): A nuclear FKBP, FKBP25 participates in DNA double-strand break repair by promoting homologous recombination.[1][6][20]
-
FKBP38 (FKBP8): This isoform is implicated in the regulation of the mTOR signaling pathway and apoptosis.[1][5]
-
FKBP65 (FKBP10): Located in the ER, FKBP65 plays a critical role in collagen biosynthesis by interacting with and modulating the activity of lysyl hydroxylase 2 (LH2), an enzyme essential for collagen cross-linking.[14][21][22]
Quantitative Data on FKBP Isoforms
A comprehensive understanding of FKBP function requires quantitative data on their expression, enzymatic activity, and binding affinities. The following tables summarize available data for key FKBP isoforms.
Table 1: PPIase Activity of Selected FKBP Isoforms
| FKBP Isoform | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| FKBP12 | Suc-Ala-Leu-Pro-Phe-pNA | 1.3 x 10⁶ | [23] |
| FKBP12 | N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide | 1.98 x 10⁶ | [19] |
Note: The catalytic efficiency (kcat/Km) is a measure of an enzyme's catalytic power.[24][25]
Table 2: Binding Affinities of FKBP Isoforms
| FKBP Isoform | Binding Partner | Affinity (Kd/Ki) | Method | Reference(s) |
| FKBP12 | Rapamycin | 0.2 nM (Kd) | Not Specified | [26] |
| FKBP51 | Rapamycin | 3.7 nM (Ki) | Not Specified | [27] |
| FKBP51 | FK506 | 104 nM (Ki) | Not Specified | [27] |
| FKBP52 | Rapamycin | 4.2 nM (Ki) | Not Specified | [27] |
| FKBP52 | FK506 | 23 nM (Ki) | Not Specified | [27] |
Table 3: Tissue Expression of Key FKBP Isoforms (Human Protein Atlas Summary)
| FKBP Isoform | Primary Localization | Notable Tissue Expression | Reference(s) |
| FKBP1A (FKBP12) | Cytoplasm | Ubiquitous; high in brain and muscle | [22][28] |
| FKBP1B (FKBP12.6) | Cytoplasm | Heart, brain | [11] |
| FKBP5 (FKBP51) | Cytoplasm, Nucleus | Ubiquitous; high in skeletal muscle, heart, and brain | [29] |
| FKBP4 (FKBP52) | Cytoplasm, Nucleus | Ubiquitous | [15] |
| FKBP10 (FKBP65) | Endoplasmic Reticulum | Connective tissues, lung | [14] |
| FKBP14 | Intracellular | Connective tissues | [30] |
| FKBP15 | Intracellular | Ubiquitous | [31] |
Key Signaling Pathways Involving FKBP Isoforms
FKBP isoforms are integral components of numerous signaling pathways, acting as regulators and scaffolds. The following diagrams, generated using the DOT language, illustrate the roles of FKBPs in these pathways.
FKBP12 in TGF-β Signaling
Caption: FKBP12 inhibits basal TGF-β signaling by binding to and inactivating TGF-βRI.
FKBP51 and FKBP52 in Glucocorticoid Receptor Signaling
Caption: FKBP51 inhibits while FKBP52 promotes glucocorticoid receptor nuclear translocation.
FKBP38 in mTOR Signaling
Caption: FKBP38 inhibits mTORC1, an effect that is antagonized by Rheb-GTP.
Experimental Protocols
Reproducible and reliable experimental data are the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to study FKBP isoforms.
Co-Immunoprecipitation (Co-IP) to Study FKBP Protein-Protein Interactions
This protocol describes the co-immunoprecipitation of an FKBP isoform and its interacting partners from cultured mammalian cells.[27][32][33][34][35]
Materials:
-
Cultured mammalian cells expressing the FKBP of interest
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody specific to the FKBP isoform of interest
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., Lysis buffer without SDS)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step removes proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody against the FKBP isoform to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using Elution Buffer. If using a low pH elution buffer, neutralize the eluate with Neutralization Buffer. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil to elute.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the FKBP isoform and its putative interacting partners.
-
Caption: A generalized workflow for co-immunoprecipitation experiments.
Immunofluorescence to Determine Subcellular Localization of FKBP Isoforms
This protocol outlines the steps for visualizing the subcellular localization of an FKBP isoform in cultured cells using immunofluorescence microscopy.[4][29][36][37][38]
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS)
-
Primary antibody specific to the FKBP isoform
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Caption: A step-by-step workflow for immunofluorescence staining.
Chymotrypsin-Coupled PPIase Activity Assay
This assay measures the PPIase activity of an FKBP isoform by coupling the isomerization of a synthetic peptide substrate to its cleavage by chymotrypsin.[39]
Materials:
-
Purified FKBP isoform
-
Substrate peptide (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)
-
α-Chymotrypsin
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8, 100 mM NaCl)
-
Spectrophotometer
Procedure:
-
The substrate peptide exists in both cis and trans conformations in solution. Chymotrypsin can only cleave the trans isomer.
-
In the absence of a PPIase, the slow, spontaneous cis-trans isomerization is the rate-limiting step for cleavage.
-
The addition of an active FKBP isoform catalyzes the cis-trans isomerization, accelerating the rate of substrate cleavage.
-
The cleavage of the p-nitroanilide group from the substrate results in an increase in absorbance at 390 nm, which can be monitored over time using a spectrophotometer.
-
The initial rate of the reaction is proportional to the PPIase activity of the FKBP isoform.
Conclusion
The FKBP family of proteins represents a fascinating and functionally diverse group of enzymes with profound implications for cellular homeostasis and disease. Their roles as protein chaperones, regulators of major signaling pathways, and modulators of protein trafficking highlight their importance in a wide range of biological contexts. This technical guide has provided a comprehensive overview of the functions of various FKBP isoforms, supported by quantitative data, detailed experimental protocols, and visual representations of their involvement in cellular signaling. As research in this field continues to evolve, a deeper understanding of the intricate mechanisms governed by FKBPs will undoubtedly pave the way for the development of novel and targeted therapeutic strategies for a host of human diseases.
References
- 1. FKBP25 participates in DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. FKBP12 binds to the cardiac ryanodine receptor with negative cooperativity: implications for heart muscle physiology in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FK506-binding proteins 12 and 12.6 (FKBPs) as regulators of cardiac Ryanodine Receptors: Insights from new functional and structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Induction of the FK506-binding protein, FKBP13, under conditions which misfold proteins in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue expression of FKBP1B - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. FKBP12 Activates the Cardiac Ryanodine Receptor Ca2+-Release Channel and Is Antagonised by FKBP12.6 | PLOS One [journals.plos.org]
- 13. FK506-binding proteins 51 and 52 differentially regulate dynein interaction and nuclear translocation of the glucocorticoid receptor in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Probing Intracellular Motor Protein Activity Using an Inducible Cargo Trafficking Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Transcriptional Activity Is Modulated by FK506-binding Proteins FKBP51 and FKBP52: A ROLE FOR PEPTIDYL-PROLYL ISOMERASE ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Localization of the FK506-binding protein, FKBP 13, to the lumen of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
- 21. A Chaperone Complex Formed by HSP47, FKBP65, and BiP Modulates Telopeptide Lysyl Hydroxylation of Type I Procollagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. researchgate.net [researchgate.net]
- 27. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 28. Tissue expression of FKBP1A - Summary - The Human Protein Atlas [proteinatlas.org]
- 29. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 30. Tissue expression of FKBP14 - Summary - The Human Protein Atlas [proteinatlas.org]
- 31. Tissue expression of FKBP15 - Summary - The Human Protein Atlas [proteinatlas.org]
- 32. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 33. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 34. assaygenie.com [assaygenie.com]
- 35. bitesizebio.com [bitesizebio.com]
- 36. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 37. youtube.com [youtube.com]
- 38. learn.cellsignal.com [learn.cellsignal.com]
- 39. FKBP13: A New Player on the Block in Endoplasmic Reticulum Stress and Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
FKBP substrates and interacting proteins identification
An In-depth Technical Guide to the Identification of FKBP Substrates and Interacting Proteins
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-Binding Proteins (FKBPs) are a highly conserved family of proteins, classified as immunophilins, that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1][2][3] This enzymatic function allows them to act as molecular chaperones, catalyzing the isomerization of proline residues within proteins, a rate-limiting step in protein folding and conformational change.[1][3] Members of the FKBP family are involved in a multitude of critical cellular processes, including protein folding, signal transduction, transcription, and apoptosis.[2][3] Their significance is further highlighted by their roles in various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, and their function as the intracellular targets for immunosuppressive drugs like tacrolimus (B1663567) (FK506) and sirolimus (rapamycin).[4][5]
Given their central role in cellular signaling and disease, the comprehensive identification of FKBP substrates and interacting protein partners is paramount for elucidating their biological functions and for the development of novel therapeutics. This technical guide provides an in-depth overview of the core methodologies used to identify these interactions, presents key known substrates for major FKBP family members, and details their involvement in essential signaling pathways.
Methodologies for Identifying FKBP Interacting Proteins
The identification of protein-protein interactions (PPIs) is fundamental to understanding cellular function.[6] Mass spectrometry (MS)-based proteomics has become a cornerstone in this field, offering high sensitivity and specificity.[6][7][8] Several key techniques are routinely employed to uncover FKBP interactomes.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a widely used and powerful technique for identifying proteins that are part of a complex.[6][9] The method involves using an affinity-tagged "bait" protein (e.g., an FKBP member) to capture its interacting "prey" proteins from a cell lysate. The entire complex is then purified and the components are identified by mass spectrometry.[7][10]
-
Vector Construction and Expression :
-
Clone the cDNA of the FKBP of interest into an expression vector containing an affinity tag (e.g., FLAG, HA, GFP).
-
Transfect the vector into a suitable cell line and select for stable expression. It is crucial to verify the expression and proper localization of the tagged FKBP protein.
-
-
Cell Lysis :
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20) supplemented with protease and phosphatase inhibitors to maintain the integrity of protein complexes.[11]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[11]
-
-
Affinity Purification :
-
Incubate the cleared cell lysate with affinity beads (e.g., anti-FLAG agarose (B213101) beads) for several hours at 4°C with gentle rotation to capture the bait protein and its interactors.
-
-
Washing :
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.[12]
-
-
Elution :
-
Elute the protein complexes from the beads. This can be done using a competitive eluent (e.g., FLAG peptide), a low pH buffer (e.g., 0.1 M glycine, pH 2.5), or by boiling in SDS-PAGE loading buffer.[11]
-
-
Mass Spectrometry Analysis :
-
The eluted proteins are typically separated by SDS-PAGE, and the gel is stained.
-
Excise the entire lane or specific bands, and subject them to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Identify the proteins by searching the generated peptide fragmentation data against a protein sequence database.[9]
-
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Co-Immunoprecipitation (Co-IP)
Co-IP is a similar and widely used technique to validate PPIs or to identify unknown interactors.[13][14] Instead of a tag, it uses an antibody specific to the protein of interest (the FKBP) to pull down the entire complex from a lysate.[12] Interacting proteins are then typically identified by Western blotting.
-
Cell Lysis : Prepare cell lysate as described in the AP-MS protocol, ensuring gentle, non-denaturing conditions.[15]
-
Pre-clearing (Optional) : To reduce non-specific binding, incubate the lysate with protein A/G beads for 1-2 hours at 4°C.[12][15] Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation : Add the primary antibody specific to the FKBP of interest to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[15] A negative control using a non-specific IgG antibody is essential.[12]
-
Immunoprecipitation : Add protein A/G-coupled beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.[11]
-
Washing : Pellet the beads and wash 3-4 times with cold lysis buffer or PBS to remove non-specifically bound proteins.[12][15]
-
Elution : Resuspend the washed beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute and denature the proteins.[15]
-
Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting protein. The presence of a band indicates an interaction.
Caption: General workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method for identifying binary protein-protein interactions in vivo.[16][17][18] It relies on the reconstitution of a functional transcription factor. An FKBP "bait" is fused to a DNA-binding domain (DBD), and a library of potential "prey" proteins is fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, activating reporter genes and allowing yeast to grow on a selective medium.[17][18]
-
Vector Construction :
-
Clone the FKBP "bait" into a DBD-fusion vector (e.g., pGBKT7).
-
Prepare a "prey" library by cloning a cDNA library into an AD-fusion vector (e.g., pGADT7).
-
-
Yeast Transformation :
-
Transform a suitable yeast strain with the bait plasmid and confirm its expression and lack of self-activation.
-
Transform the bait-containing yeast strain with the prey cDNA library.[16]
-
-
Screening and Selection :
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine) and/or containing a selective agent (e.g., Aureobasidin A).
-
Only yeast cells expressing interacting bait and prey proteins will survive and grow, as the interaction reconstitutes a functional transcription factor that drives the expression of reporter genes required for survival.[18]
-
-
Validation :
-
Isolate the prey plasmids from the positive colonies.
-
Sequence the prey cDNA insert to identify the interacting protein.
-
Re-transform the identified prey plasmid with the original bait plasmid into fresh yeast to confirm the interaction and rule out false positives.
-
Caption: The principle of Yeast Two-Hybrid (Y2H) screening.
Known FKBP Substrates and Interacting Proteins
Using the methodologies described, numerous interacting partners for the various FKBP family members have been identified. The larger FKBPs, such as FKBP51 and FKBP52, often contain additional domains like the tetratricopeptide repeat (TPR) domain, which are crucial for mediating PPIs.[2][19]
| FKBP Member | Interacting Protein / Substrate | Biological Context / Function | Method of Identification |
| FKBP12 | Calcineurin (in complex with FK506) | T-cell activation, immunosuppression[1] | Complex formation studies |
| mTOR (in complex with Rapamycin) | Cell growth and proliferation[20] | Complex formation studies | |
| Ryanodine Receptors (RyR1, RyR2) | Calcium channel regulation in muscle[2][20] | Co-IP, Functional Assays | |
| TGF-β Type I Receptor | Inhibition of "leaky" signaling[20] | Co-IP, Structural Studies | |
| α-synuclein | Aggregation in Parkinson's disease[4][21] | Co-localization, in vitro assays | |
| Tau | Aggregation in Alzheimer's disease[4][22] | Co-localization, Co-IP | |
| FKBP51 | Hsp90 | Chaperone complex formation[22][23] | Co-IP, AP-MS |
| Glucocorticoid Receptor (GR) | Steroid hormone signaling regulation[24] | Co-IP | |
| Akt (Protein Kinase B) | Scaffolding for dephosphorylation by PHLPP[2][23] | Co-IP, Mutational Analysis | |
| PHLPP | Akt signaling pathway[2][23] | Co-IP | |
| IKKα | NF-κB signaling[22] | Proteomics | |
| Tau | Stabilization, inhibition of degradation[22] | Co-IP | |
| FKBP52 | Hsp90 | Chaperone complex formation[25] | Co-IP |
| Glucocorticoid Receptor (GR) | Steroid hormone signaling regulation[19] | Co-IP | |
| Microtubules / Tau | Microtubule dynamics and stability[25] | Co-localization, Functional Assays | |
| FKBP25 | DNA | Nuclear functions, DNA repair[1] | Structural Studies[26] |
| FRB domain of mTOR (with Rapamycin) | Rapamycin-induced interaction[27] | Proximity Labeling, Crystallography | |
| FKBP38 | Bcl-2 | Apoptosis regulation | Co-IP |
This table represents a selection of key interactors and is not exhaustive.
FKBP Involvement in Key Signaling Pathways
The interactions listed above place FKBPs at the crossroads of several critical signaling pathways. Their roles can be either endogenous or induced by the binding of small molecule drugs.
Calcineurin and mTOR Signaling
FKBP12 is the archetypal member of the family and a primary target of two major immunosuppressant drugs.[2]
-
FK506 (Tacrolimus) : FK506 binds to FKBP12, and this binary complex acts as a "molecular glue" to gain a new function: the inhibition of the phosphatase calcineurin.[1] This blocks the T-cell activation pathway.
-
Rapamycin (Sirolimus) : Rapamycin also binds to FKBP12. This complex then binds to the FKBP-rapamycin binding (FRB) domain of the mTOR kinase, allosterically inhibiting its function and blocking cell growth and proliferation.[20][23]
Caption: Drug-induced signaling pathways mediated by FKBP12.
Steroid Hormone Receptor and Akt Signaling
The large FKBPs, FKBP51 and FKBP52, are key components of the steroid hormone receptor-Hsp90 chaperone machinery.[19][22] They have opposing effects on receptor sensitivity.
-
FKBP52 : Promotes glucocorticoid receptor (GR) nuclear translocation and activity.
-
FKBP51 : Binds to the apo-receptor complex, reducing its affinity for hormones and acting as a negative feedback regulator, as its own expression is induced by GR activation.[22]
Furthermore, FKBP51 acts as a scaffold protein in the Akt signaling pathway. It facilitates the interaction between the kinase Akt and its phosphatase PHLPP, promoting Akt dephosphorylation and thereby downregulating its activity.[2][23] This function has significant implications in cancer, where reduced FKBP51 expression can lead to increased Akt signaling and chemoresistance.[2][28]
Caption: Endogenous signaling pathways regulated by FKBP51 and FKBP52.
Conclusion
The identification of FKBP substrates and interacting proteins is a dynamic and essential field of research. Techniques such as AP-MS, Co-IP, and Y2H screening have been instrumental in building the complex interaction networks that define the cellular functions of the FKBP family. These interactions place FKBPs as critical regulators in pathways governing immunity, cell growth, stress responses, and hormone signaling. A thorough understanding of these protein-protein interactions, supported by the detailed experimental approaches outlined in this guide, is crucial for researchers and drug development professionals aiming to unravel disease mechanisms and design targeted therapeutic interventions for a wide range of human disorders.
References
- 1. FKBP - Wikipedia [en.wikipedia.org]
- 2. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKBP family proteins: immunophilins with versatile biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mounting evidence of FKBP12 implication in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. communities.springernature.com [communities.springernature.com]
- 7. inotiv.com [inotiv.com]
- 8. Frontiers | PPI-MASS: An Interactive Web Server to Identify Protein-Protein Interactions From Mass Spectrometry-Based Proteomics Data [frontiersin.org]
- 9. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of protein-protein interactions by mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 17. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mapping the Protein–Protein Interactome Networks Using Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Structural basis of nucleic acid recognition by FK506-binding protein 25 (FKBP25), a nuclear immunophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. InterAKTions with FKBPs--mutational and pharmacological exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolutionary and Phylogenetic Analysis of the FKBP Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FK506-binding proteins (FKBPs) are a highly conserved and ubiquitously expressed family of immunophilins with peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1] They are involved in a myriad of cellular processes, including protein folding, signal transduction, and transcriptional regulation.[2] Their association with immunosuppressive drugs like FK506 (tacrolimus) and rapamycin, and their roles in various pathologies such as cancer, neurodegenerative disorders, and autoimmune diseases, have made them attractive targets for drug development.[3][4] This technical guide provides a comprehensive overview of the evolutionary and phylogenetic analysis of the FKBP family, offering detailed experimental protocols, quantitative data summaries, and visual representations of their involvement in key signaling pathways to aid researchers and drug development professionals in their study of this critical protein family.
Introduction to the FKBP Family
The FKBP family is characterized by the presence of at least one FK506-binding domain (FKBD), which is responsible for both their PPIase activity and their ability to bind immunosuppressive ligands.[5][6] FKBPs are found across all domains of life, indicating their ancient evolutionary origins.[7] The family can be broadly categorized into single-domain and multi-domain members.[8] Single-domain FKBPs, such as the archetypal FKBP12, consist mainly of the FKBD.[9] In contrast, multi-domain FKBPs possess additional domains that confer functional diversity, including the tetratricopeptide repeat (TPR) domain for interaction with chaperone proteins like Hsp90, transmembrane domains for localization to specific cellular compartments, and calmodulin-binding domains.[2][10]
Evolutionary and Phylogenetic Analysis
The evolutionary history of the FKBP family reveals a story of gene duplication and functional diversification. Phylogenetic analysis is a powerful tool to unravel these relationships, classify family members, and predict functional conservation or divergence across species.
Distribution of FKBP Family Members Across Species
The number of FKBP genes varies significantly among different organisms, reflecting their adaptation and expansion in different evolutionary lineages.
| Organism | Common Name | Number of FKBP Genes |
| Homo sapiens | Human | 14+ |
| Mus musculus | Mouse | 14+ |
| Drosophila melanogaster | Fruit Fly | 8 |
| Caenorhabditis elegans | Roundworm | 8 |
| Saccharomyces cerevisiae | Yeast | 4 |
| Arabidopsis thaliana | Thale Cress | 23 |
| Oryza sativa | Rice | 30 |
| Triticum aestivum | Wheat | 64 |
| Cucumis sativus | Cucumber | 19 |
This table summarizes the approximate number of FKBP genes identified in various model organisms. The exact number can vary based on genome annotation versions.
Domain Architecture of Human FKBP Family
The functional diversity of the FKBP family is largely dictated by their domain organization. The following table outlines the domain architecture of the human FKBP family members.
| Protein | Other Names | Approx. Size (kDa) | Key Domains |
| FKBP1A | FKBP12 | 12 | FKBD |
| FKBP1B | FKBP12.6 | 12.6 | FKBD |
| FKBP2 | FKBP13 | 13 | FKBD, ER Signal |
| FKBP3 | FKBP25 | 25 | FKBD, Helix-loop-helix |
| FKBP4 | FKBP52 | 52 | FKBD (x2), TPR |
| FKBP5 | FKBP51 | 51 | FKBD (x2), TPR |
| FKBP6 | FKBP36 | 36 | FKBD |
| FKBP7 | 23 | FKBD | |
| FKBP8 | FKBP38 | 38 | FKBD, TPR, Calmodulin-binding, Transmembrane |
| FKBP9 | 35 | FKBD | |
| FKBP10 | 65 | FKBD (x4), EF-hand | |
| FKBP11 | 21 | FKBD | |
| FKBP14 | 23 | FKBD | |
| FKBP15 | 133 | FKBD |
This table provides a summary of the domain architecture of human FKBP proteins. FKBD: FK506-binding domain; TPR: Tetratricopeptide repeat; ER: Endoplasmic Reticulum.[9]
Experimental Protocols
This section provides detailed methodologies for the phylogenetic analysis of the FKBP family and for key functional assays.
Phylogenetic Tree Construction
This protocol outlines the steps for creating a phylogenetic tree to infer the evolutionary relationships among FKBP family members.
-
Identify FKBP protein sequences of interest from various species.
-
Retrieve the amino acid sequences in FASTA format from databases such as NCBI (National Center for Biotechnology Information) or UniProt.
-
Use an MSA tool such as MUSCLE or ClustalW, which can be accessed via web servers or as standalone applications (e.g., within the MEGA software).[11]
-
Using MUSCLE (in MEGA):
-
Open MEGA and import the FASTA file containing the FKBP sequences.
-
Go to Align > Align by MUSCLE.
-
Keep the default parameters for protein alignment or adjust as needed.
-
Visually inspect the alignment for any misaligned regions and manually edit if necessary.
-
Export the alignment in MEGA format (.meg).
-
-
Open the aligned sequence file (.meg) in MEGA.
-
Go to Phylogeny > Construct/Test Maximum Likelihood Tree.[12]
-
In the analysis preferences window, select the appropriate substitution model. MEGA's Models tool can be used to find the best-fit model for the data.
-
Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
-
Click Compute to start the analysis.
-
The resulting phylogenetic tree will be displayed in MEGA's Tree Explorer.
-
The bootstrap values will be shown at the nodes. Higher values (typically >70%) indicate stronger support for that particular branching.
-
The tree can be customized for publication by adjusting branch lengths, labels, and overall layout.
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
The chymotrypsin-coupled assay is a common method to measure the PPIase activity of FKBPs.[13]
The assay measures the rate of cis to trans isomerization of a proline-containing peptide substrate. The trans isomer is readily cleaved by chymotrypsin, releasing a chromogenic product (p-nitroaniline), which can be monitored spectrophotometrically. The FKBP-catalyzed isomerization increases the rate of product formation.
-
Reagents:
-
Assay buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide.
-
Enzyme 1: Purified FKBP protein.
-
Enzyme 2: α-chymotrypsin.
-
-
Procedure:
-
Pre-incubate the FKBP protein with α-chymotrypsin in the assay buffer at 10°C for 10 minutes.
-
Initiate the reaction by adding the substrate to the mixture.
-
Immediately measure the increase in absorbance at 390 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the PPIase activity of the FKBP.
-
Protein-Protein Interaction Assays
Co-IP is used to identify and confirm in vivo protein-protein interactions.[14][15][16][17]
-
Cell Lysis: Lyse cells expressing the "bait" FKBP protein using a non-denaturing lysis buffer to preserve protein complexes.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to the bait FKBP protein.
-
Immunoprecipitation: Add Protein A/G-conjugated beads to the lysate to capture the antibody-bait protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interacting partners ("prey" proteins) from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein or by mass spectrometry to identify novel interaction partners.
The Y2H system is a genetic method to screen for protein-protein interactions.[18][19]
The system utilizes the modular nature of transcription factors, which have a DNA-binding domain (BD) and an activation domain (AD). The "bait" FKBP is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes.
-
Plasmid Construction: Clone the FKBP gene into a "bait" vector (containing the GAL4-BD) and a cDNA library into a "prey" vector (containing the GAL4-AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) that require the activation of reporter genes for growth.
-
Verification: Colonies that grow on the selective media are further tested for reporter gene activity (e.g., β-galactosidase assay) to confirm the interaction.
-
Prey Identification: Isolate the prey plasmid from positive clones and sequence the insert to identify the interacting protein.
FKBP Involvement in Key Signaling Pathways
FKBPs are crucial modulators of several important signaling pathways. Their PPIase activity and role as molecular chaperones allow them to influence the conformation and activity of key signaling proteins.
TGF-β Signaling Pathway
FKBP12 acts as a negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[3] It binds to the type I TGF-β receptor (TβR-I) and prevents its phosphorylation and activation by the type II receptor (TβR-II) in the absence of the TGF-β ligand.[8][20]
mTOR Signaling Pathway
The mechanistic Target of Rapamycin (mTOR) is a central regulator of cell growth and proliferation. The immunosuppressive drug rapamycin, in complex with FKBP12, inhibits the mTORC1 complex.[21][22][23]
Glucocorticoid Receptor Signaling
The large FKBPs, FKBP51 and FKBP52, are co-chaperones of Hsp90 and play opposing roles in regulating the activity of the glucocorticoid receptor (GR).[4][5][12][24][25] FKBP51 stabilizes the apo-receptor complex in a low-affinity state, while FKBP52 is associated with the hormone-bound, activated receptor complex.
Calcium Signaling
FKBP12 and its close homolog FKBP12.6 are important regulators of intracellular calcium release through their interaction with the ryanodine (B192298) receptor (RyR), a major calcium release channel in the sarcoplasmic reticulum.[1][2][26][27][28] The precise regulatory role is complex and can be isoform-specific.
Implications for Drug Development
The diverse roles of FKBPs in cellular signaling and disease make them compelling targets for therapeutic intervention. The development of isoform-specific FKBP ligands is a key challenge and a major goal in the field. Understanding the evolutionary relationships and functional diversification of the FKBP family can aid in the design of selective inhibitors. For example, exploiting subtle differences in the FKBDs of different family members can lead to the development of drugs with improved target specificity and reduced off-target effects. Furthermore, the involvement of FKBPs in protein-protein interactions opens up possibilities for developing drugs that modulate these interactions rather than directly inhibiting the PPIase activity.
Conclusion
The FKBP family of proteins represents a fascinating case study in molecular evolution, with gene duplication and domain shuffling leading to a wide array of biological functions. A thorough understanding of their evolutionary and phylogenetic relationships is essential for classifying these proteins and for predicting their roles in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted nature of the FKBP family and to exploit their therapeutic potential. As our knowledge of this family continues to grow, so too will the opportunities for developing novel therapies targeting these critical cellular regulators.
References
- 1. FKBP12 activates the cardiac ryanodine receptor Ca2+-release channel and is antagonised by FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 4. Targeting the FKBP51/GR/Hsp90 Complex to Identify Functionally Relevant Treatments for Depression and PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM reveals how Hsp90 and FKBP immunophilins co-regulate the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-Wide Identification and Bioinformatics Analysis of the FK506 Binding Protein Family in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP - Wikipedia [en.wikipedia.org]
- 8. Mechanism of activation of the TGF-beta receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genome-Wide Identification and Analysis of FKBP Gene Family in Wheat (Triticum asetivum) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. assaygenie.com [assaygenie.com]
- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 18. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 19. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cryo-EM reveals how Hsp90 and FKBP immunophilins co-regulate the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. escholarship.org [escholarship.org]
- 26. FKBP12 Activates the Cardiac Ryanodine Receptor Ca2+-Release Channel and Is Antagonised by FKBP12.6 | PLOS One [journals.plos.org]
- 27. biorxiv.org [biorxiv.org]
- 28. FK506-binding proteins 12 and 12.6 (FKBPs) as regulators of cardiac Ryanodine Receptors: Insights from new functional and structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of FKBP Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding proteins (FKBPs) are a highly conserved family of immunophilins with peptidylprolyl cis-trans isomerase (PPIase) activity, playing crucial roles in protein folding, cellular signaling, and immunosuppression.[1] Their diverse functions are intricately regulated by a variety of post-translational modifications (PTMs), which dynamically alter their structure, localization, and interaction with partner proteins.[2][3] This technical guide provides a comprehensive overview of the major PTMs of FKBP proteins, including phosphorylation, ubiquitination, acetylation, and SUMOylation. It details the functional consequences of these modifications, summarizes quantitative data, provides detailed experimental protocols for their study, and visualizes key signaling pathways and workflows.
Core Post-Translational Modifications of FKBP Proteins
FKBP proteins are subject to a range of PTMs that significantly impact their biological activities. These modifications often act as molecular switches, modulating protein-protein interactions and downstream signaling cascades.[4][5]
Phosphorylation
Phosphorylation is a key regulatory mechanism for FKBP51, influencing its role in critical signaling pathways. FKBP51 acts as a scaffolding protein, facilitating the dephosphorylation of AKT at serine 473 by the phosphatase PHLPP, which in turn down-regulates AKT signaling.[6][7][8] This regulatory role has significant implications for tumorigenesis and chemoresistance.[1][7] Lower levels of FKBP51 lead to increased AKT phosphorylation and resistance to chemotherapy, while higher levels decrease AKT activity and enhance chemosensitivity.[6][7]
Quantitative Data on FKBP51 Phosphorylation and its Downstream Effects:
| Protein/Site | Condition | Fold Change/Effect | Cell Type/System | Reference |
| p-AKT (Ser473) | FKBP51 knockdown | Increased | Pancreatic cancer cells | [7] |
| p-AKT (Ser473) | FKBP51 overexpression | Decreased | Pancreatic cancer cells | [7] |
| p-FOXO1 | FKBP51 knockdown | Increased | Pancreatic cancer cells | [7] |
| p-GSK3β | FKBP51 knockdown | Increased | Pancreatic cancer cells | [7] |
| p-GRα (Ser220 & Ser234) | FKBP51 knockout | Elevated | Mouse Embryonic Fibroblasts (MEFs) | [6] |
| p-PPARγ (Ser112) | FKBP51 knockdown | ~2-fold increase | 3T3-L1 preadipocytes | [6] |
Acetylation
Acetylation of FKBP proteins is an emerging area of research with significant functional implications. For instance, acetylation of FKBP51 has been shown to enhance its interaction with AKT and PHLPP, leading to a more efficient inhibition of AKT signaling.[2] FKBP12 is acetylated on a lysine (B10760008) cluster (K45/K48/K53) by the CREB-binding protein (CBP), and this modification is crucial for its interaction with Rheb and subsequent regulation of mTOR.[9] Deacetylation of FKBP12 by SIRT2, a process that can be recruited by rapamycin, allows FKBP12 to bind and inhibit mTOR.[9] Furthermore, FKBP25 has been shown to associate with histone deacetylases (HDACs) 1 and 2, suggesting a role in transcriptional regulation.[10][11]
Known Acetylation Sites on FKBP Proteins:
| FKBP Protein | Acetylated Residues | Modifying Enzyme | Functional Consequence | Reference |
| FKBP12 | K45, K48, K53 | CBP (acetyltransferase), SIRT2 (deacetylase) | Regulates interaction with Rheb and mTOR | [9] |
| FKBP51 | K28, K55 | SIRT7 (deacetylase) | Enhanced interaction with AKT-PHLPP complex | [2] |
Ubiquitination
Ubiquitination, the attachment of ubiquitin, can target proteins for degradation or modulate their function. FKBP12 has been shown to affect the ubiquitination of the activin type I receptor (ALK4) induced by the Smad7–Smurf1 complex.[12] The degradation of FKBP12 can also be induced through the use of proteolysis-targeting chimeras (PROTACs), which recruit an E3 ubiquitin ligase to the target protein.[13] Furthermore, destabilizing domains derived from FKBP12 are rapidly ubiquitinated in the absence of a stabilizing ligand, marking them for proteasomal degradation.[14]
SUMOylation
SUMOylation, the addition of Small Ubiquitin-like Modifier (SUMO), has been shown to regulate the function of FKBP proteins. For example, SUMOylation of the rice FKBP protein, OsFKBP20-1b, is integral to proper pre-mRNA splicing during heat stress.[15][16] In humans, SUMOylation of FKBP51 at Lys-422 is a key requirement for its inhibitory action on the glucocorticoid receptor (GR).[2]
Key Signaling Pathways Involving FKBP PTMs
FKBP proteins are integral components of several critical signaling pathways. Their PTMs provide a dynamic layer of regulation within these networks.
The PI3K/AKT/mTOR Pathway
FKBP51 is a negative regulator of the PI3K/AKT pathway.[6][8] As a scaffold protein, it facilitates the dephosphorylation of AKT by PHLPP.[7][8] This action is enhanced by the acetylation of FKBP51.[2] FKBP12 and FKBP38 are also involved in the regulation of the mTOR pathway.[8][17] FKBP12, in complex with rapamycin, inhibits mTORC1, while FKBP38 can act as an endogenous inhibitor of mTORC1.[8][17]
The NF-κB Signaling Pathway
FKBP51 also plays a role in the NF-κB signaling pathway by modulating the phosphorylation state of the inhibitor of κB (IκB).[8] It interacts with IKKα, stimulating the phosphorylation of IκB, and inhibits the calcineurin-dependent dephosphorylation of IκB, thereby promoting NF-κB activation.[8]
Experimental Protocols for Studying FKBP PTMs
A variety of techniques are employed to investigate the PTMs of FKBP proteins. This section provides detailed methodologies for some of the key experiments.
Immunoprecipitation (IP) of FKBP Proteins
This protocol describes the immunoprecipitation of a target FKBP protein from cell lysates to enrich it for subsequent analysis of PTMs by Western blotting or mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-FKBP antibody (specific to the protein of interest)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
-
Magnetic rack
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation: Add the anti-FKBP antibody to the cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. For mass spectrometry, use a compatible elution buffer like low pH glycine and neutralize immediately.
Western Blotting for Phosphorylated FKBPs
This protocol is for the detection of phosphorylated FKBP proteins following their separation by SDS-PAGE.
Materials:
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (phospho-specific FKBP antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
In-Gel Digestion for Mass Spectrometry Analysis of FKBP PTMs
This protocol describes the preparation of FKBP protein bands from an SDS-PAGE gel for identification and PTM analysis by mass spectrometry.
Materials:
-
Coomassie-stained SDS-PAGE gel containing the FKBP protein of interest
-
Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium (B1175870) bicarbonate)
-
Reduction solution (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (e.g., 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)
-
Trypsin solution (sequencing grade)
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
-
Microcentrifuge tubes
-
SpeedVac concentrator
Procedure:
-
Excision: Excise the protein band of interest from the Coomassie-stained gel.
-
Destaining: Destain the gel pieces with destaining solution until the Coomassie blue is removed.
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT solution and then alkylate the free cysteines with iodoacetamide.
-
Digestion: Rehydrate the gel pieces with trypsin solution and incubate overnight at 37°C.
-
Peptide Extraction: Extract the tryptic peptides from the gel pieces using extraction buffer.
-
Drying: Dry the extracted peptides in a SpeedVac concentrator.
-
Resuspension: Resuspend the dried peptides in a solution compatible with LC-MS/MS analysis (e.g., 0.1% formic acid).
Conclusion
The post-translational modification of FKBP proteins is a complex and dynamic process that is essential for their diverse biological functions. Phosphorylation, acetylation, ubiquitination, and SUMOylation all play critical roles in regulating the activity of these important immunophilins. A deeper understanding of these modifications and the signaling pathways they control is crucial for the development of novel therapeutic strategies targeting diseases in which FKBP proteins are implicated, including cancer, neurodegenerative disorders, and metabolic diseases. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the intricate world of FKBP post-translational modifications.
References
- 1. FKBP51 regulation of AKT/protein kinase B phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FKBP51 plays an essential role in Akt ubiquitination that requires Hsp90 and PHLPP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Dynamics and Roles of FKBP51 Isoforms and Their Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP51 Reciprocally Regulates GRα and PPARγ Activation via the Akt-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Many Faces of FKBP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-switchable Substrates for a Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to FKBP Knockout and Knockdown Studies in Model Organisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FKBP (FK506-Binding Protein) knockout and knockdown studies in various model organisms. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the functional roles of FKBPs, methodologies for their genetic manipulation, and the resulting phenotypes and associated signaling pathways.
Introduction to the FKBP Protein Family
The FK506-Binding Proteins (FKBPs) are a highly conserved family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for protein folding and conformational changes.[1][2] FKBPs are classified as immunophilins due to their ability to bind immunosuppressive drugs like FK506 (tacrolimus) and rapamycin (B549165).[1][3] The family is diverse, with members localized to different cellular compartments and possessing various functional domains, including the characteristic FK506-binding domain and, in larger FKBPs, tetratricopeptide repeat (TPR) domains that mediate protein-protein interactions.[3][4] FKBPs are implicated in a wide array of cellular processes, including signal transduction, protein trafficking, apoptosis, and transcription, making them attractive targets for therapeutic intervention.[3][4][5]
FKBP Knockout and Knockdown Studies in Model Organisms
Genetic manipulation of FKBP expression in model organisms such as mice, zebrafish, and Drosophila has been instrumental in elucidating their physiological functions. The following sections summarize the key findings from these studies, with a focus on quantitative data and observed phenotypes.
FKBP12
FKBP12 is one of the most studied members of the family. It is known to regulate intracellular calcium release channels, such as the ryanodine (B192298) receptor (RyR), and to modulate the transforming growth factor-β (TGF-β) signaling pathway.[6]
Germline knockout of Fkbp1a (the gene encoding FKBP12) in mice is embryonically lethal, with severe cardiac developmental defects.[6][7] These defects include ventricular septal defects, thinning of the ventricular wall, and hypertrabeculation.[6][7] Cardiomyocyte-specific conditional knockout mice survive to adulthood but exhibit altered cardiac electrophysiology.[8]
Table 1: Quantitative Data from FKBP12 Knockout Mouse Studies
| Parameter | Genotype | Value | Fold Change vs. Wild-Type | Reference |
| Cardiac Function | ||||
| Peak INa Density (pA/pF) | FKBP12f/f/αMyHC-Cre | -83.5 ± 6.7 | >2-fold increase | [8] |
| Heart Rate (beats/min) | FKBP12f/f/αMyHC-Cre | 652 ± 15 | Significant increase | [8] |
| Biochemical Analysis | ||||
| RyR1/RyR2 Open Probability | FKBP12-/- | Increased | - | [6] |
FKBP12.6
FKBP12.6, encoded by the Fkbp1b gene, shares high homology with FKBP12 and is also involved in the regulation of the RyR2 in the heart.
Unlike FKBP12 knockout, Fkbp1b knockout mice are viable but display cardiac abnormalities that can be sex-specific.[9] Male knockout mice exhibit cardiac hypertrophy.[9] Furthermore, FKBP12.6 deficiency has been shown to exacerbate angiotensin II-induced cardiac hypertrophy.[10]
Table 2: Quantitative Data from FKBP12.6 Knockout Mouse Studies
| Parameter | Genotype | Condition | Value | Fold Change vs. Wild-Type | Reference |
| Cardiac Hypertrophy | |||||
| Heart Weight/Body Weight Ratio (mg/g) | FKBP12.6-/- (Male) | Baseline | 6.2 ± 0.2 | 29% increase | [9] |
| Interventricular Septum Thickness, Diastole (mm) | FKBP12.6-/- (Male) | Baseline | 0.98 ± 0.04 | Significant increase | [9] |
| Heart Weight/Body Weight Ratio Increase | FKBP12.6-/- | Angiotensin II infusion | 37.9% | 1.39-fold higher than WT | [10] |
| Left Ventricle Mass Increase | FKBP12.6-/- | Angiotensin II infusion | 41.0% | 1.20-fold higher than WT | [10] |
FKBP51 (FKBP5)
FKBP51, encoded by the Fkbp5 gene, is a co-chaperone of Hsp90 and a key regulator of the glucocorticoid receptor (GR) and the stress response.[11][12] It is also involved in metabolic regulation.
Fkbp5 knockout mice exhibit resistance to diet-induced obesity and show an altered stress response.[13][14] They are protected from high-fat diet-induced weight gain and have improved glucose tolerance.[13][15] Behaviorally, these mice show resilience to stress.[16][17]
Table 3: Quantitative Data from FKBP51 Knockout Mouse Studies
| Parameter | Genotype | Condition | Value | Fold Change vs. Wild-Type | Reference |
| Metabolic Phenotype | |||||
| Body Weight Gain | FKBP51-KO | High-Fat Diet | Resistant | - | [13] |
| White Adipose Tissue Mass | FKBP51-KO | High-Fat Diet | Greatly Reduced | - | [13] |
| Glucose Tolerance | FKBP51-KO | High-Fat Diet | Elevated | - | [13][15] |
| Behavioral Phenotype | |||||
| Time in Open Arm (Elevated Plus Maze) | Fkbp5-KO | LPS injection | Decreased | Exhibited anxiety-like behavior | [16] |
| Spontaneous Alternations (Y-Maze) | Fkbp5TPRmut (Male, 12 months) | Baseline | ~55% | Significantly lower | [18][19] |
| Freezing Time (Contextual Fear Conditioning) | Fkbp5TPRmut (Male, 12 months) | Baseline | ~10% | Significantly lower | [18][19] |
Signaling Pathways Involving FKBPs
FKBP proteins are integral components of several critical signaling pathways. Their knockout or knockdown leads to dysregulation of these pathways, contributing to the observed phenotypes.
FKBP12 and the TGF-β Signaling Pathway
FKBP12 acts as an endogenous inhibitor of the TGF-β type I receptor (TGFβR1).[20][21] It binds to the GS domain of the receptor, preventing its phosphorylation and activation in the absence of the ligand.[22][23]
FKBP12 and the mTOR Signaling Pathway
The complex of FKBP12 and rapamycin binds to the FRB domain of the mammalian target of rapamycin (mTOR), inhibiting the mTORC1 complex.[2][24][25] This inhibition blocks downstream signaling, affecting cell growth, proliferation, and metabolism.[25][26]
FKBP51 and the Glucocorticoid Receptor (GR) Signaling Pathway
FKBP51 is a negative regulator of GR. It binds to the Hsp90-GR complex, reducing the receptor's affinity for cortisol and hindering its nuclear translocation.[11][12][27] This creates a negative feedback loop, as GR activation induces the expression of Fkbp5.[5][11]
FKBP51 and the NF-κB Signaling Pathway
FKBP51 can act as a scaffold protein in the NF-κB signaling pathway, stabilizing the IKK complex and promoting its kinase activity.[3][4][28] This leads to the phosphorylation and degradation of IκBα, allowing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[4][5]
Experimental Protocols
This section provides an overview of key experimental methodologies used in FKBP knockout and knockdown studies.
Generation of Knockout Mice
CRISPR/Cas9-Mediated Gene Editing:
A common method for generating knockout mice is the CRISPR/Cas9 system. The general workflow is as follows:
-
Design and Synthesis of guide RNAs (gRNAs): Design gRNAs to target a critical exon of the desired Fkbp gene. Synthesize the gRNAs and the Cas9 mRNA.
-
Microinjection: Co-inject the Cas9 mRNA and gRNAs into the cytoplasm or pronucleus of single-cell mouse embryos.
-
Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.
-
Screening of Founder Mice: Genotype the resulting pups by PCR and sequencing of the target locus to identify individuals with frameshift mutations (indels) that lead to a premature stop codon and loss of protein function.
-
Breeding: Breed founder mice to establish a stable knockout line.
siRNA-Mediated Knockdown in Cell Culture
For transient knockdown of FKBP expression in vitro, small interfering RNAs (siRNAs) are widely used.
General Protocol:
-
Cell Seeding: Plate cells in antibiotic-free medium and grow to 30-50% confluency.
-
siRNA Transfection:
-
Dilute the FKBP-specific siRNA and a non-targeting control siRNA in siRNA transfection medium.
-
Separately, dilute the siRNA transfection reagent in siRNA transfection medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow the formation of transfection complexes.
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: Harvest the cells and assess the knockdown efficiency by Western blotting or RT-qPCR.[29]
Western Blotting for FKBP Quantification
Western blotting is a standard technique to quantify the reduction in FKBP protein levels following knockout or knockdown.[30][31][32][33]
Protocol Overview:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target FKBP protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
FKBP knockout and knockdown studies in model organisms have provided invaluable insights into the diverse physiological and pathological roles of this protein family. These studies have not only elucidated the fundamental biological functions of FKBPs in processes ranging from cardiac development to metabolic regulation and stress response but have also highlighted their potential as therapeutic targets for a variety of diseases. The continued use of advanced genetic manipulation techniques, coupled with detailed phenotypic and molecular analyses, will undoubtedly further unravel the complexities of FKBP biology and pave the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of FK506-Binding Proteins 12 and 12.6 in Regulating Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. FKBP12 is a Critical Regulator of the Heart Rhythm and the Cardiac Voltage-Gated Sodium Current in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FKBP12.6 protects heart from AngII‐induced hypertrophy through inhibiting Ca2+/calmodulin‐mediated signalling pathways in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The FKBP51 Glucocorticoid Receptor Co-Chaperone: Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FKBP51 Null Mice Are Resistant to Diet-Induced Obesity and the PPARγ Agonist Rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. researchgate.net [researchgate.net]
- 16. FKBP51 mediates resilience to inflammation-induced anxiety through regulation of glutamic acid decarboxylase 65 expression in mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 21. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 22. storage.imrpress.com [storage.imrpress.com]
- 23. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. datasheets.scbt.com [datasheets.scbt.com]
- 30. benchchem.com [benchchem.com]
- 31. Western blot protocol | Abcam [abcam.com]
- 32. Western Blot Protocol | Proteintech Group [ptglab.com]
- 33. ptglab.com [ptglab.com]
The Role of FKBP51 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FK506-binding protein 51 (FKBP51) is a multifaceted molecular chaperone implicated in the pathogenesis of several neurodegenerative diseases. This technical guide provides an in-depth analysis of the current understanding of FKBP51's role in Alzheimer's disease, Parkinson's disease, and Huntington's disease. Through its interaction with key proteins such as tau, alpha-synuclein, and mutant huntingtin, and its involvement in critical signaling pathways including the Hsp90-chaperone machinery, glucocorticoid receptor signaling, and inflammatory pathways, FKBP51 has emerged as a promising therapeutic target. This document summarizes quantitative data, details key experimental protocols, and visualizes complex signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction to FKBP51
FKBP51, encoded by the FKBP5 gene, is a 51 kDa member of the immunophilin family of proteins, characterized by their ability to bind immunosuppressant drugs like FK506 and rapamycin. It possesses a peptidyl-prolyl isomerase (PPIase) domain, which catalyzes the cis-trans isomerization of proline residues in proteins, a function critical for protein folding and activity. FKBP51 also contains a tetratricopeptide repeat (TPR) domain that mediates its interaction with the heat shock protein 90 (Hsp90), integrating it into the cellular chaperone machinery. This interaction is pivotal in regulating the stability and function of numerous client proteins, including steroid hormone receptors and kinases. Emerging evidence has strongly linked dysregulation of FKBP51 to the pathobiology of neurodegenerative disorders.
FKBP51 in Neurodegenerative Diseases: A Quantitative Overview
The expression and activity of FKBP51 are altered in several neurodegenerative diseases. The following tables summarize the key quantitative findings from preclinical and clinical studies.
| Disease | Brain Region | Change in FKBP51 Level | Method | Reference |
| Alzheimer's Disease | Frontal Cortex | Increased with age and further elevated in AD | Western Blot, Immunohistochemistry | [1][2][3] |
| Temporal Cortex | Increased | Not specified | Not specified | |
| Parkinson's Disease | Substantia Nigra | Upregulated with aging and in PD | RNA sequencing, Western Blot | Not specified |
| Huntington's Disease | Striatum | Decreased by 2.3-fold in R6/2 mice | Western Blot | [4] |
| Cortex | No significant change in R6/2 mice | Western Blot | [5] | |
| Striatum | Decreased at 6 and 12 months in zQ175 mice | Western Blot | [6] | |
| Cortex | Decreased at 6 and 12 months in zQ175 mice | Western Blot | [6] |
| Interacting Protein | Disease Context | Binding Affinity (Kd) / Interaction Evidence | Method | Reference |
| Tau | Alzheimer's Disease | Co-immunoprecipitates from AD brain lysates | Co-immunoprecipitation | [3][7] |
| Alzheimer's Disease | Phosphorylation of tau enhances the association | Co-immunoprecipitation | [7] | |
| Hsp90 | General | Binds to the TPR domain of FKBP51 | Not specified | [8] |
| Mutant Huntingtin (mHTT) | Huntington's Disease | Co-immunoprecipitates from mouse brain extracts | Co-immunoprecipitation | [6] |
| Compound | Target | Potency (Ki / IC50) | Effect | Reference |
| SAFit2 | FKBP51 | Ki = 6 nM | Selective inhibitor | [7] |
| LA1011 | Hsp90 C-terminus | Not specified | Disrupts FKBP51-Hsp90 interaction | [8] |
Key Signaling Pathways Involving FKBP51
FKBP51 is a critical node in several signaling pathways that are dysregulated in neurodegenerative diseases.
The FKBP51-Hsp90-Tau Axis in Alzheimer's Disease
In the context of Alzheimer's disease, FKBP51 plays a crucial role in the pathology of the microtubule-associated protein tau.[7] Elevated levels of FKBP51, which are observed with aging and are further increased in AD brains, enhance the stability of tau by preventing its degradation.[1][2] FKBP51, in complex with Hsp90, is thought to maintain tau in a conformation that is prone to hyperphosphorylation and aggregation into neurotoxic oligomers and neurofibrillary tangles (NFTs).[8] The PPIase activity of FKBP51 is also implicated in regulating tau's phosphorylation status.[7]
FKBP51 and Autophagy in Huntington's Disease
In Huntington's disease, the role of FKBP51 appears to be different. Studies have shown that levels of FKBP5 are significantly reduced in mouse models of HD.[4][6] Interestingly, further decreasing FKBP51 levels or inhibiting its activity, for example with the selective inhibitor SAFit2, leads to a reduction in mutant huntingtin (mHTT) levels.[6][9] This effect is mediated through the enhancement of autophagy, a cellular process responsible for the clearance of aggregated proteins. The mechanism is thought to be independent of the mTOR pathway and may involve the modulation of the ULK1 autophagy initiation complex.[6]
FKBP51, Glucocorticoid Receptor, and Neuroinflammation
FKBP51 is a key negative regulator of the glucocorticoid receptor (GR), a central player in the stress response and inflammation.[10][11] By binding to the Hsp90-GR complex, FKBP51 reduces the affinity of GR for its ligand, cortisol, and hinders its nuclear translocation, thereby dampening the anti-inflammatory effects of glucocorticoids.[10] This prolonged pro-inflammatory state, potentially mediated by pathways like NF-κB, is increasingly recognized as a significant contributor to the progression of neurodegenerative diseases.[12][13]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of FKBP51 in neurodegeneration.
Co-Immunoprecipitation (Co-IP) of FKBP51 and Associated Proteins
Objective: To determine the in vivo or in vitro interaction between FKBP51 and a putative binding partner (e.g., tau, alpha-synuclein, mHTT).
Materials:
-
Cell or tissue lysate containing the proteins of interest.
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Primary antibody specific to FKBP51 (for immunoprecipitation).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer (e.g., IP Lysis/Wash Buffer).
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer).
-
Primary and secondary antibodies for Western blot detection.
Procedure:
-
Lysate Preparation: Lyse cells or homogenize tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against FKBP51 to the pre-cleared lysate and incubate for 1-2 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to dissociate the protein complexes from the beads.
-
Western Blot Analysis: Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins. Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the putative interacting protein and FKBP51.
Peptidyl-Prolyl Isomerase (PPIase) Assay
Objective: To measure the enzymatic activity of FKBP51.
Materials:
-
Recombinant purified FKBP51.
-
Substrate peptide: N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
-
α-chymotrypsin.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0).
-
Spectrophotometer.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate in a suitable solvent (e.g., DMSO) and α-chymotrypsin in assay buffer.
-
Reaction Mixture: In a cuvette, combine the assay buffer, FKBP51, and α-chymotrypsin.
-
Initiate Reaction: Start the reaction by adding the substrate to the cuvette.
-
Measurement: Immediately monitor the increase in absorbance at 390 nm or 410 nm at a constant temperature (e.g., 10°C). The cleavage of the trans-isomer of the substrate by chymotrypsin (B1334515) releases p-nitroaniline, which absorbs at this wavelength.
-
Data Analysis: The rate of the reaction is proportional to the PPIase activity of FKBP51. The catalyzed rate is determined by subtracting the uncatalyzed rate (reaction without FKBP51) from the total rate.
Filter Trap Assay for Protein Aggregates
Objective: To quantify the amount of insoluble protein aggregates (e.g., tau, mHTT) in a sample.
Materials:
-
Cell or tissue lysate.
-
Lysis buffer containing detergents (e.g., SDS or Sarkosyl).
-
Nitrocellulose or cellulose (B213188) acetate (B1210297) membrane (e.g., 0.22 µm pore size).
-
Dot blot apparatus.
-
Primary and secondary antibodies for immunodetection.
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in a buffer containing detergent to solubilize non-aggregated proteins.
-
Filtration: Apply the lysate to the membrane in a dot blot apparatus under vacuum. Insoluble aggregates will be trapped on the membrane, while soluble proteins will pass through.
-
Washing: Wash the membrane with the same lysis buffer to remove any remaining soluble proteins.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific to the aggregated protein of interest. Follow with an appropriate HRP-conjugated secondary antibody.
-
Quantification: Develop the blot using a chemiluminescent substrate and quantify the signal using a densitometer. The intensity of the signal is proportional to the amount of aggregated protein.
FKBP51 as a Therapeutic Target
The central role of FKBP51 in multiple pathways relevant to neurodegeneration makes it an attractive therapeutic target. Both genetic and pharmacological inhibition of FKBP51 have shown promise in preclinical models.
-
FKBP51 Inhibitors: Small molecule inhibitors, such as SAFit2, have demonstrated high potency and selectivity for FKBP51.[7] These inhibitors are being investigated for their ability to reduce the accumulation of toxic protein aggregates and mitigate neuroinflammation.
-
Disrupting FKBP51-Hsp90 Interaction: Compounds like LA1011, which disrupt the interaction between FKBP51 and Hsp90, have also shown therapeutic potential, particularly in the context of tauopathies.[8]
-
Gene Silencing: Antisense oligonucleotides (ASOs) targeting FKBP5 mRNA have been shown to effectively reduce FKBP51 levels and are being explored as a therapeutic strategy.[14]
Conclusion and Future Directions
FKBP51 has emerged as a critical regulator in the complex landscape of neurodegenerative diseases. Its involvement in protein aggregation, cellular stress responses, and neuroinflammation positions it as a high-value target for therapeutic intervention. While significant progress has been made in understanding its function, further research is needed to fully elucidate the cell-type-specific roles of FKBP51 in the brain and the precise molecular mechanisms by which it contributes to disease progression. The development of more potent and specific FKBP51 modulators, coupled with a deeper understanding of its biology, holds great promise for the future treatment of Alzheimer's, Parkinson's, Huntington's, and other devastating neurodegenerative disorders.
References
- 1. escholarship.org [escholarship.org]
- 2. "Age-associated increases in FKBP51 facilitate tau neurotoxicity" by Laura J. Blair [digitalcommons.usf.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulating FKBP5/FKBP51 and autophagy lowers HTT (huntingtin) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hsp90 Cochaperone, FKBP51, Increases Tau Stability and Polymerizes Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the FKBP51-Hsp90 complex in Alzheimer's disease: An emerging new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JCI - The glucocorticoid receptor–FKBP51 complex contributes to fear conditioning and posttraumatic stress disorder [jci.org]
- 13. researchgate.net [researchgate.net]
- 14. FKBP51: A Promising Therapeutic Target for Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FKBP12 in Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 12-kDa FK506-binding protein (FKBP12) is a ubiquitously expressed immunophilin that plays a critical, albeit complex, role in the regulation of intracellular calcium (Ca²⁺) signaling. Its primary function in this context is mediated through its interaction with and modulation of intracellular Ca²⁺ release channels, principally the ryanodine (B192298) receptors (RyRs) and, to a more debated extent, the inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs). Dysregulation of the FKBP12-channel interaction has been implicated in a variety of pathological conditions, including cardiac arrhythmias, heart failure, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of FKBP12's function in calcium signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Core Signaling Pathways of FKBP12 in Calcium Regulation
FKBP12 exerts its influence on Ca²⁺ signaling primarily by associating with the large conductance intracellular Ca²⁺ release channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER).
FKBP12 and Ryanodine Receptors (RyRs)
FKBP12 is a well-established regulatory subunit of ryanodine receptors, with a stoichiometry of one FKBP12 molecule per RyR subunit in the tetrameric channel complex.[1] There are three main isoforms of RyR: RyR1 (predominantly in skeletal muscle), RyR2 (in cardiac muscle), and RyR3 (expressed at lower levels in various tissues). FKBP12 binds to all three isoforms, but its functional effects, particularly on RyR2, are a subject of ongoing research and debate.
In skeletal muscle, FKBP12 is generally considered to stabilize the closed state of the RyR1 channel, preventing Ca²⁺ leakage from the SR during rest and ensuring coordinated Ca²⁺ release during excitation-contraction coupling.[1][2] In cardiac muscle, the role of FKBP12 in regulating RyR2 is more complex. Some studies suggest that FKBP12 binding activates RyR2, sensitizing it to Ca²⁺-induced Ca²⁺ release (CICR)[3][4][5], while other evidence points towards an inhibitory role, where its dissociation leads to channel leakiness.[6] A model of negative cooperativity has been proposed, where the binding of FKBP12 to the RyR2 tetramer initially activates and then inhibits the channel as more binding sites are occupied.[7]
FKBP12 and Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs)
The interaction between FKBP12 and IP₃Rs is less direct and more controversial than its relationship with RyRs. While some early studies suggested a direct binding and regulatory role for FKBP12 on IP₃Rs[8], subsequent research has indicated a lack of a specific, high-affinity interaction between FKBP12 and the major IP₃R isoforms.[9][10] Instead, the modulatory effects of FKBP12 on IP₃R-mediated Ca²⁺ release appear to be indirect, potentially occurring through its interaction with other signaling molecules like the mammalian target of rapamycin (B549165) (mTOR) and the phosphatase calcineurin.[11] In some cell types, FKBP12 may act as an anchor protein, bringing calcineurin into proximity with the IP₃R, thereby influencing its phosphorylation state and activity.[8]
Quantitative Data on FKBP12 Interactions
The following tables summarize key quantitative data from the literature regarding the interaction of FKBP12 and its homolog FKBP12.6 with RyRs.
Table 1: Binding Affinities (Kd) of FKBP12 and FKBP12.6 to RyR2
| Ligand | Receptor | Kd (Dissociation Constant) | Experimental System | Reference |
| FKBP12 | RyR2 | 206 ± 70 nM | Permeabilized rat ventricular myocytes | [2][6] |
| FKBP12.6 | RyR2 | 0.7 ± 0.1 nM | Permeabilized rat ventricular myocytes | [2][6] |
Table 2: Functional Effects of FKBP12 on RyR Channel Activity
| Parameter | RyR Isoform | Effect of FKBP12 | Concentration | Experimental System | Reference |
| Open Probability (Po) | RyR2 | Increase | 1 pM - 1 µM | Planar lipid bilayer | [4][5] |
| Open Probability (Po) | RyR1 | Biphasic (activation then inhibition) | 5 nM - 5 µM | Planar lipid bilayer | [1] |
| Ca²⁺ Spark Frequency | RyR2 | No significant change | 1 µM | Permeabilized rat ventricular myocytes | [6][12] |
| Ca²⁺ Wave Frequency | RyR2 | Increase | 3 µM | Permeabilized rat cardiac myocytes | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of FKBP12's role in calcium signaling. Below are protocols for key experiments.
Co-Immunoprecipitation (Co-IP) of FKBP12 and RyR
This protocol is used to determine if FKBP12 and RyR physically interact within a cell lysate.
Materials:
-
Cell or tissue lysate containing FKBP12 and RyR
-
Anti-RyR antibody
-
Protein A/G agarose (B213101) beads
-
Co-IP lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-FKBP12 antibody
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in Co-IP lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-RyR antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complex: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-FKBP12 antibody to detect the co-immunoprecipitated FKBP12.
Planar Lipid Bilayer Single-Channel Recording
This technique allows for the direct measurement of the electrophysiological properties of a single RyR channel in a controlled environment.[13][14][15][16][17]
Materials:
-
Planar lipid bilayer apparatus
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) in n-decane
-
Purified RyR protein or SR vesicles containing RyR
-
Symmetrical buffer solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)
-
Ca²⁺ solutions of known concentrations
-
Recombinant FKBP12 protein
-
Voltage-clamp amplifier and data acquisition system
Procedure:
-
Bilayer Formation: A lipid bilayer is formed across a small aperture (25-80 µm) in a partition separating two chambers (cis and trans) of the apparatus.
-
Channel Incorporation: Purified RyR or SR vesicles are added to the cis chamber. Spontaneous fusion of the vesicles with the bilayer incorporates the RyR channels.
-
Recording: The two chambers are connected to a voltage-clamp amplifier via electrodes. A constant holding potential is applied across the bilayer, and the current flowing through the single channel is recorded.
-
Modulation by FKBP12: After obtaining a stable baseline recording of channel activity, recombinant FKBP12 is added to the cis chamber at various concentrations.
-
Data Analysis: The recorded current traces are analyzed to determine the channel's open probability (Po), conductance, and open and closed lifetimes before and after the addition of FKBP12.
Calcium Imaging of Sarcoplasmic Reticulum Ca²⁺ Leak
This method is used to visualize and quantify spontaneous Ca²⁺ release events (Ca²⁺ sparks) from the SR in isolated cells, which is an indicator of SR Ca²⁺ leak.[18][19][20][21]
Materials:
-
Isolated cells (e.g., cardiomyocytes, skeletal muscle fibers)
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)
-
Confocal microscope with line-scan imaging capabilities
-
Physiological salt solution
-
Image analysis software
Procedure:
-
Cell Loading: Incubate the isolated cells with the membrane-permeant form of the Ca²⁺ indicator (e.g., Fluo-4 AM), which becomes fluorescent upon binding to Ca²⁺.
-
Imaging: Place the loaded cells on the stage of a confocal microscope. Use line-scan mode to repeatedly scan a single line across the cell at a high temporal resolution.
-
Data Acquisition: Record the fluorescence intensity along the scan line over time. Spontaneous, localized increases in fluorescence represent Ca²⁺ sparks.
-
Experimental Intervention: Perfuse the cells with a solution containing a modulator of FKBP12-RyR interaction (e.g., FK506 or rapamycin to dissociate FKBP12) or in cells with altered FKBP12 expression.
-
Data Analysis: Analyze the line-scan images to quantify the frequency, amplitude, and spatial and temporal properties of Ca²⁺ sparks before and after the intervention.
Implications for Drug Development
The critical role of the FKBP12-RyR interaction in cellular Ca²⁺ homeostasis, and its dysregulation in disease, presents significant opportunities for drug development.
-
Stabilizers of the FKBP12-RyR Interaction: Compounds that enhance the binding of FKBP12 to RyRs could be beneficial in conditions characterized by RyR-mediated Ca²⁺ leak, such as in some forms of heart failure and muscular dystrophy.
-
Disruptors of the FKBP12-RyR Interaction: While seemingly counterintuitive given the stabilizing role of FKBP12, in certain contexts, disrupting this interaction might be therapeutically advantageous. However, the potential for off-target effects, given the ubiquitous nature of FKBP12, necessitates careful consideration.
-
Modulators of Downstream Signaling: Targeting the downstream effectors of FKBP12, such as calcineurin and mTOR, offers an alternative strategy for modulating Ca²⁺ signaling pathways influenced by FKBP12.
The development of novel ligands that specifically target the FKBP12-RyR interface is an active area of research, with the potential to yield a new class of therapeutics for a range of debilitating diseases.
Conclusion
FKBP12 is a multifaceted regulator of intracellular Ca²⁺ signaling, with its most prominent role being the modulation of ryanodine receptors. The precise nature of this regulation, particularly in the heart, is complex and context-dependent. The indirect influence of FKBP12 on IP₃R-mediated signaling further underscores its intricate involvement in cellular Ca²⁺ homeostasis. A thorough understanding of the molecular mechanisms and the utilization of robust experimental methodologies are paramount for elucidating the full spectrum of FKBP12's function and for the successful development of novel therapeutic strategies targeting this important protein.
References
- 1. Complex Actions of FKBP12 on RyR1 Ion Channel Activity Consistent with Negative Co-Operativity in FKBP12 Binding to the RyR1 Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. FKBP12 Activates the Cardiac Ryanodine Receptor Ca2+-Release Channel and Is Antagonised by FKBP12.6 | PLOS One [journals.plos.org]
- 5. FKBP12 Activates the Cardiac Ryanodine Receptor Ca2+-Release Channel and Is Antagonised by FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP12 binds to the cardiac ryanodine receptor with negative cooperativity: implications for heart muscle physiology in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FKBP12 binds the inositol 1,4,5-trisphosphate receptor at leucine-proline (1400-1401) and anchors calcineurin to this FK506-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and mapping of the 12 kDa FK506-binding protein (FKBP12)-binding site on different isoforms of the ryanodine receptor and of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and mapping of the 12 kDa FK506-binding protein (FKBP12)-binding site on different isoforms of the ryanodine receptor and of the inositol 1,4,5-trisphosphate receptor. | BioGRID [thebiogrid.org]
- 11. FK506-binding protein (FKBP12) regulates ryanodine receptor-evoked Ca2+ release in colonic but not aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single channel analysis of membrane proteins in artificial bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]
- 18. Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of sarcoplasmic reticulum Ca2+ leak by cytosolic Ca2+ in rabbit ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Measurement of Ca2+ in the Sarcoplasmic Reticulum Lumen of Mammalian Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
understanding the immunophilin activity of FKBP family members
An In-depth Technical Guide to the Immunophilin Activity of FKBP Family Members
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding proteins (FKBPs) are a highly conserved family of immunophilins that play critical roles in a multitude of cellular processes.[1] Initially identified through their ability to bind the immunosuppressive macrolide drug FK506 (tacrolimus), FKBPs are now recognized for their intrinsic enzymatic activity as peptidyl-prolyl cis-trans isomerases (PPIases) and their function as molecular chaperones.[1] This dual functionality allows them to participate in protein folding, signal transduction, and the regulation of various cellular complexes. Their involvement in key signaling pathways, such as those governed by calcineurin and the mammalian target of rapamycin (B549165) (mTOR), has made them attractive targets for therapeutic intervention in a range of diseases, including autoimmune disorders, cancer, and neurodegenerative conditions. This guide provides a comprehensive overview of the immunophilin activity of the FKBP family, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks they modulate.
Core Concepts of FKBP Immunophilin Activity
The immunophilin activity of FKBPs is fundamentally linked to two key properties: their PPIase enzymatic function and their ability to form ternary complexes with ligands like FK506 and rapamycin, which in turn inhibit downstream signaling molecules.
Peptidyl-Prolyl Isomerase (PPIase) Activity
FKBPs catalyze the cis-trans isomerization of peptidyl-prolyl bonds in proteins, a rate-limiting step in protein folding and conformational change. This enzymatic activity is crucial for the proper maturation and function of a variety of substrate proteins. The catalytic efficiency of this process can be quantified by the specificity constant, kcat/Km.
Ligand Binding and Gain-of-Function Inhibition
The binding of immunosuppressive drugs like FK506 and rapamycin to the hydrophobic pocket of FKBPs inhibits their PPIase activity. More importantly, this binding induces a conformational change in the FKBP, creating a composite surface that can bind to and inhibit the activity of key signaling proteins. This "gain-of-function" mechanism is central to the immunosuppressive effects of these drugs.
Quantitative Analysis of FKBP Immunophilin Activity
The following tables summarize the key quantitative parameters that define the immunophilin activity of various FKBP family members, including their binding affinities for common ligands and their PPIase catalytic efficiencies.
Table 1: Binding Affinities (Ki/Kd) of FKBP Family Members for Immunosuppressive Ligands
| FKBP Member | Ligand | Binding Affinity (Ki/Kd) | Method | Reference |
| FKBP12 | FK506 | 0.4 nM (Kd) | Fluorescence Quenching | [2] |
| FKBP12 | FK506 | 1.7 nM (Ki) | PPIase Inhibition Assay | [2] |
| FKBP12 | Rapamycin | 0.2 nM (Kd) | Isothermal Titration Calorimetry | [3] |
| FKBP12.6 | FK506 | Not specified, but binds | Calcineurin Inhibition Assay | [4] |
| FKBP13 | FK506 | Binds | Not specified | [5] |
| FKBP25 | FK506 | 200 nM (Ki) | Not specified | |
| FKBP25 | Rapamycin | 0.9 nM (Ki) | Not specified | |
| FKBP51 | FK506 | 40 nM (Kd) | Not specified | [6] |
| FKBP51 | Rapamycin | 10 nM (Ki) | Not specified | [6] |
| FKBP52 | FK506 | 66 nM (Kd) | Not specified | [6] |
| FKBP52 | Rapamycin | Not specified, but binds | Not specified | [5] |
Table 2: PPIase Catalytic Efficiency (kcat/Km) of FKBP Family Members
| FKBP Member | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| FKBP12 | Suc-Ala-Ala-Pro-Phe-pNA | 1.3 x 10⁶ | [7] |
| FKBP12 | Suc-Ala-Leu-Pro-Phe-pNA | 6.4 x 10⁵ | [8] |
| FKBP51 | Not Specified | Comparable to FKBP12 | Not specified |
| FKBP52 | Suc-Ala-Leu-Pro-Phe-pNA | 1.2 x 10⁴ | [9] |
Table 3: Inhibition of Downstream Targets by FKBP-Ligand Complexes
| FKBP-Ligand Complex | Target | Inhibition Constant (Ki) | Reference |
| FKBP12-FK506 | Calcineurin | 3 nM (IC50) | [10] |
| FKBP12-FK506 | Calcineurin | 6 nM (Ki) | [11] |
| FKBP12.6-FK506 | Calcineurin | Inhibits | [4] |
| FKBP13-FK506 | Calcineurin | Does not inhibit | [12] |
| FKBP25-FK506 | Calcineurin | ≥ 1 µM (Kd) | [13] |
| FKBP38 | mTORC1 | Binds and inhibits | [14] |
| FKBP51-FK506 | Calcineurin | Binds, but at a lesser Kd than FKBP12 | [13] |
| FKBP52-FK506 | Calcineurin | Does not inhibit | [6] |
Key FKBP Family Members and their Signaling Pathways
FKBP12: The Archetypal Immunophilin
FKBP12 is the most abundant and well-characterized member of the family. Its interaction with FK506 and rapamycin forms the basis of their therapeutic effects.
The Calcineurin Signaling Pathway
The FKBP12-FK506 complex specifically binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[10] Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus and subsequent activation of immune response genes like Interleukin-2 (IL-2). By inhibiting calcineurin, the FKBP12-FK506 complex effectively blocks T-cell proliferation, leading to immunosuppression.[15]
The mTOR Signaling Pathway
The FKBP12-rapamycin complex targets the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[16] Specifically, the complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[16] This leads to the dephosphorylation of key downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell cycle progression.
FKBP51 and FKBP52: Modulators of Steroid Hormone Receptor Signaling
FKBP51 and FKBP52 are larger members of the family that contain a tetratricopeptide repeat (TPR) domain, which mediates their interaction with the heat shock protein 90 (Hsp90).[17][18] Through their association with the Hsp90 chaperone machinery, they play crucial, yet often opposing, roles in the regulation of steroid hormone receptor signaling.
In the absence of a hormone, steroid receptors like the glucocorticoid receptor (GR) are held in an inactive state in the cytoplasm in a complex with Hsp90 and other co-chaperones, including FKBP51.[17] FKBP51 maintains the GR in a low-affinity state for its ligand.[18] Upon hormone binding, a conformational change occurs, leading to the displacement of FKBP51 and the recruitment of FKBP52.[17] FKBP52 facilitates the translocation of the receptor-hormone complex to the nucleus, where it can regulate gene expression.[17][19]
Other Notable FKBP Family Members
-
FKBP13, FKBP19, FKBP22, FKBP23, FKBP60, and FKBP65: These members are localized to the endoplasmic reticulum and are involved in protein folding and trafficking within the secretory pathway.[12]
-
FKBP25: A nuclear FKBP that has been implicated in the regulation of transcription factors.
-
FKBP38: This unique member contains a transmembrane domain and has been proposed to be an endogenous inhibitor of mTORC1.[12][14]
Experimental Protocols
Chymotrypsin-Coupled PPIase Assay
This is a standard spectrophotometric assay to measure the PPIase activity of FKBPs.
Principle: The assay utilizes a chromogenic peptide substrate, typically N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA). The cis isomer of this peptide is a substrate for FKBP, which catalyzes its conversion to the trans isomer. The trans isomer is then rapidly cleaved by chymotrypsin (B1334515), releasing p-nitroaniline, which can be monitored by the increase in absorbance at 390 nm.
Materials:
-
Purified FKBP enzyme
-
Suc-Ala-Leu-Pro-Phe-pNA substrate
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare working solutions of the FKBP enzyme, substrate, and chymotrypsin in assay buffer.
-
In a 96-well plate, add the assay buffer, FKBP enzyme (at various concentrations), and chymotrypsin.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
The initial rate of the reaction is proportional to the PPIase activity. The kcat/Km can be calculated from the slope of the plot of the initial rate versus the enzyme concentration.
Calcineurin Inhibition Assay
This assay measures the ability of an FKBP-ligand complex to inhibit the phosphatase activity of calcineurin.
Principle: Calcineurin dephosphorylates a specific substrate, and the amount of released phosphate (B84403) is quantified. The inhibition of this activity by the FKBP-ligand complex is measured.
Materials:
-
Purified FKBP12
-
FK506
-
Recombinant Calcineurin
-
Calmodulin
-
Phosphatase substrate (e.g., RII phosphopeptide)
-
Malachite Green Phosphate Detection Kit
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5
Procedure:
-
Pre-incubate FKBP12 with varying concentrations of FK506 in the assay buffer.
-
Add calcineurin and calmodulin to the FKBP12-FK506 mixture and incubate.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Allow the reaction to proceed for a defined time at 30°C.
-
Stop the reaction and measure the amount of free phosphate using the Malachite Green reagent.
-
The concentration of the FKBP12-FK506 complex that inhibits 50% of the calcineurin activity (IC50) can be determined.
mTOR Kinase Assay
This assay measures the kinase activity of mTORC1 and its inhibition by the FKBP12-rapamycin complex.
Principle: Immunoprecipitated or recombinant mTORC1 is used to phosphorylate a substrate, such as 4E-BP1. The level of phosphorylation is then quantified, typically by Western blotting using a phospho-specific antibody.
Materials:
-
Cell lysate containing mTORC1
-
Anti-mTOR antibody and protein A/G beads for immunoprecipitation
-
Purified FKBP12
-
Rapamycin
-
Recombinant 4E-BP1 (substrate)
-
Kinase Assay Buffer: 25 mM HEPES, 50 mM KCl, 10 mM MgCl₂, pH 7.4
-
ATP
-
Phospho-4E-BP1 antibody for Western blotting
Procedure:
-
Immunoprecipitate mTORC1 from cell lysates.
-
Pre-incubate FKBP12 with varying concentrations of rapamycin.
-
Add the FKBP12-rapamycin complex to the immunoprecipitated mTORC1.
-
Initiate the kinase reaction by adding the 4E-BP1 substrate and ATP.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction and analyze the phosphorylation of 4E-BP1 by SDS-PAGE and Western blotting with a phospho-specific antibody.
-
The IC50 for rapamycin can be determined by quantifying the decrease in 4E-BP1 phosphorylation.
Conclusion
The FKBP family of immunophilins represents a diverse and functionally significant class of proteins. Their intrinsic PPIase activity and their ability to mediate the effects of powerful immunosuppressive drugs place them at the crossroads of fundamental cellular processes and clinical therapeutics. A thorough understanding of their quantitative biochemical parameters, the intricacies of their signaling pathways, and the methodologies used to study them is essential for researchers and drug development professionals seeking to harness their therapeutic potential. This guide provides a foundational framework for these endeavors, highlighting the key aspects of FKBP immunophilin activity and offering a starting point for further investigation into this fascinating family of proteins.
References
- 1. FKBP family proteins: immunophilins with versatile biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of calcineurin by a novel FK-506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. life.scnu.edu.cn [life.scnu.edu.cn]
- 10. FK 506 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 11. Charged surface residues of FKBP12 participate in formation of the FKBP12-FK506-calcineurin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional diversity and pharmacological profiles of the FKBPs and their complexes with small natural ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. invivogen.com [invivogen.com]
- 16. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FKBP51 and FKBP52 in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of FKBP Ligand Recognition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the structural and molecular principles governing the recognition of ligands by the FK506-Binding Protein (FKBP) family. We will dissect the conserved binding domain, analyze the key interactions that drive affinity and specificity, and discuss the "gain-of-function" mechanisms central to the therapeutic actions of cornerstone ligands like rapamycin (B549165) and FK506 (tacrolimus). Furthermore, this guide details the subtle structural differences among major FKBP isoforms that enable the design of selective inhibitors and presents the experimental methodologies used to characterize these interactions.
Introduction to the FKBP Family
The FK506-Binding Proteins (FKBPs) are a highly conserved family of proteins classified as immunophilins due to their ability to bind immunosuppressive drugs.[1][2] Found across eukaryotes from yeast to humans, FKBPs possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the rotation of peptide bonds preceding proline residues, a crucial step in protein folding and conformational switching.[3][4][5] The family is diverse, with at least 15 members identified in humans, ranging from the small and abundant 12 kDa FKBP12 to larger, multi-domain proteins like FKBP51 and FKBP52 that act as co-chaperones and signaling modulators.[3][4]
The therapeutic importance of FKBPs was cemented with the discovery that the FKBP12-FK506 complex inhibits calcineurin to suppress T-cell activation, and the FKBP12-rapamycin complex inhibits the mammalian Target of Rapamycin (mTOR) to block cell cycle progression.[5][6] These actions are not related to the inhibition of PPIase activity but rather emerge from a "gain-of-function" where the FKBP-ligand complex acts as a molecular glue to mediate new protein-protein interactions.[1][7] This unique mechanism has made FKBPs a major focus of drug discovery for immunosuppression, oncology, and increasingly, for neurodegenerative and metabolic diseases.[3][8]
The Conserved FKBP Ligand-Binding Domain
The capacity of FKBPs to recognize ligands resides within a highly conserved domain of approximately 100-110 amino acids, often referred to as the FK1 domain.[3] This domain adopts a characteristic fold consisting of a five-stranded anti-parallel β-sheet that curves around a central α-helix.[9] This architecture creates a deep, hydrophobic cleft that forms the binding site for the PPIase activity and for exogenous ligands like FK506 and rapamycin.[2]
The binding pocket is lined with several highly conserved aromatic and hydrophobic residues that are critical for ligand recognition. In the prototypical FKBP12, key contacts are mediated by residues such as Tyr26, Phe46, Trp59, Tyr82, and Phe99.[10] The floor of the pocket is primarily formed by the indole (B1671886) ring of Trp59, while the surrounding residues create a complex surface that engages different moieties of a bound ligand through a combination of hydrogen bonds, van der Waals forces, and extensive hydrophobic interactions.[1][11][12] The pipecolate moiety of natural product ligands, for instance, binds deep within this pocket, anchoring the molecule and orienting the rest of the structure for subsequent interactions.[1]
Figure 1: Logical diagram of key interactions in the FKBP12 binding pocket.
The "Gain-of-Function" Ternary Complexes
The primary therapeutic mechanism of FKBP ligands is not the inhibition of the protein itself, but the creation of a novel composite surface on the FKBP-ligand complex that can bind to a new protein target.[7] This "molecular glue" mechanism is exemplified by the actions of rapamycin and FK506.[13][14]
Rapamycin (also known as sirolimus) binds to FKBP12, and this binary complex then associates with the FKBP-Rapamycin-Binding (FRB) domain of the mTOR kinase.[6][15] This event allosterically inhibits the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.[16] While rapamycin alone has a very weak affinity for the FRB domain, its affinity is enhanced over 2000-fold when presented by FKBP12, highlighting the critical role of protein-protein interactions in stabilizing the final ternary complex.[17]
Figure 2: Signaling pathway of FKBP12-Rapamycin mediated mTOR inhibition.
Similarly, FK506 (tacrolimus) first binds to FKBP12. This binary complex then presents a surface that is recognized by calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[1][7] The binding of the FKBP12-FK506 complex to calcineurin blocks its phosphatase activity, preventing the dephosphorylation of the NFAT (Nuclear Factor of Activated T-cells) family of transcription factors.[5] This halts T-cell activation, leading to a potent immunosuppressive effect.
Figure 3: Signaling pathway of FKBP12-FK506 mediated calcineurin inhibition.
Structural Basis for Isoform Selectivity
While the FK1 binding domains of FKBP family members are highly conserved, subtle differences provide an opportunity for the development of isoform-selective ligands. Achieving selectivity, particularly between the closely related large immunophilins FKBP51 and FKBP52, is a major goal in drug development due to their opposing roles in steroid hormone receptor signaling.[1][18]
The binding pockets of FKBP51 and FKBP52 share high sequence identity with FKBP12 but differ in a few key residues and in their conformational dynamics.[9][19] For example, a key difference exploited by selective ligands is the conformational plasticity of the loop containing Phe67 (FKBP51 numbering). A class of Selective Antagonists of FKBP51 by induced fit (SAFit) ligands achieve over 10,000-fold selectivity by binding to and stabilizing a "Phe67-out" conformation that is disfavored in FKBP52.[1] Another difference lies at position 85, which is a glutamine in FKBP51 but a glutamate (B1630785) in FKBP52, offering a handle for designing ligands with differential electrostatic interactions.[1]
Quantitative Binding Data
The affinity of various ligands for FKBP isoforms has been quantified using multiple biophysical techniques. This data is essential for understanding structure-activity relationships (SAR) and for the development of potent and selective therapeutics.
Table 1: Binding Affinities of Prototypical Ligands for FKBP Isoforms
| Ligand | Target Isoform | Binding Constant (Ki) | Reference |
|---|---|---|---|
| Rapamycin | FKBP12 | ~0.3 - 0.9 nM | [1][20] |
| Rapamycin | FKBP51 | ~3.7 nM | [1] |
| FK506 | FKBP12 | ~0.6 nM | [20] |
| FK506 | FKBP51 | ~104 nM |[1] |
Table 2: Binding Affinities of FKBP51-Selective Ligands
| Ligand | Target Isoform | Binding Constant (Ki) | Selectivity (vs. FKBP52) | Reference |
|---|---|---|---|---|
| SAFit1 | FKBP51 | 4 nM | >10,000-fold | [1] |
| SAFit2 | FKBP51 | 6 nM | >10,000-fold |[1] |
Experimental Protocols for Characterizing FKBP-Ligand Interactions
A variety of biophysical and structural biology techniques are employed to elucidate the structural basis of FKBP-ligand recognition.
Figure 4: General experimental workflow for structural analysis of FKBP-ligand complexes.
This is the primary method for obtaining high-resolution three-dimensional structures of FKBP-ligand complexes.
-
Protein Preparation: Recombinant human FKBP protein is expressed (typically in E. coli) and purified to >95% homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: The purified protein is incubated with a molar excess of the ligand to ensure saturation of the binding site.
-
Crystallization: The FKBP-ligand complex is subjected to high-throughput screening of various buffer conditions (precipitants, pH, salts, additives) using vapor diffusion methods (sitting or hanging drop) to identify conditions that yield diffraction-quality crystals.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction patterns are recorded.
-
Structure Determination: The structure is solved using molecular replacement, using a known FKBP structure as a search model. The electron density map is then used to build and refine the model of the complex, including the precise orientation and conformation of the bound ligand.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Sample Preparation: Purified FKBP is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe. Both are in identical, degassed buffer solutions.
-
Titration: A series of small, precise injections of the ligand into the protein solution is performed at a constant temperature.
-
Data Acquisition: The heat change associated with each injection is measured relative to a reference cell.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters of the interaction.
NMR provides information on protein structure, dynamics, and ligand binding in solution. Chemical shift perturbation (CSP) mapping is commonly used to identify the ligand binding site.
-
Protein Labeling: For protein-observed NMR, FKBP is typically expressed using media enriched with 15N and/or 13C isotopes.
-
Spectrum Acquisition: A reference 2D 1H-15N HSQC spectrum of the labeled protein is recorded. This spectrum provides a unique signal (a "peak") for each backbone amide in the protein.
-
Titration: The unlabeled ligand is titrated into the protein sample in stepwise increments.
-
Data Analysis: With each addition of the ligand, another HSQC spectrum is recorded. Residues in or near the binding site will experience a change in their chemical environment upon ligand binding, causing their corresponding peaks in the spectrum to shift. By mapping these shifting peaks onto the protein's structure, the binding interface can be precisely identified.[21]
SPR is a label-free technique for monitoring binding events in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) is calculated.
-
Immobilization: One binding partner (typically the FKBP protein) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: The other binding partner (the ligand, or analyte) is flowed across the sensor surface in a continuous stream of buffer.
-
Binding Measurement: Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
-
Data Analysis: A plot of the response over time (a sensorgram) shows an association phase during analyte injection and a dissociation phase during a subsequent buffer wash. These curves are fitted to kinetic models to determine kon and koff.
References
- 1. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 6. collab.its.virginia.edu [collab.its.virginia.edu]
- 7. pnas.org [pnas.org]
- 8. FKBP family proteins: immunophilins with versatile biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. FKBP12.6 Activates RyR1: Investigating the Amino Acid Residues Critical for Channel Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of the FK506 binding domain of human FKBP25 in complex with FK506 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of fully synthetic FKBP12-mTOR molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06917J [pubs.rsc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Large FK506-Binding Proteins Shape the Pharmacology of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. The Many Faces of FKBP51 [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Investigating protein-ligand interactions with a mutant FKBP possessing a designed specificity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FKBP Family Members in Plant Stress Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FK506-binding proteins (FKBPs) are a ubiquitous family of peptidyl-prolyl cis-trans isomerases (PPIases) that play critical roles in a wide array of cellular processes, including protein folding and signal transduction. In plants, the FKBP family is notably expanded, and its members are increasingly recognized as key regulators of growth, development, and responses to a variety of environmental stresses. This technical guide provides a comprehensive overview of the involvement of FKBP family members in plant stress responses, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in plant science and the development of strategies to enhance crop resilience.
Introduction to the FKBP Family in Plants
FK506-binding proteins are characterized by the presence of at least one FK506-binding domain (FKBd), which is responsible for their PPIase activity and their ability to bind the immunosuppressive drug FK506.[1] Plant genomes encode a large and diverse repertoire of FKBPs, which can be broadly categorized into single-domain and multi-domain proteins.[2] Multi-domain FKBPs often contain additional functional domains, such as the tetratricopeptide repeat (TPR) domain for protein-protein interactions, a calmodulin-binding domain, and domains for subcellular localization.[3] This structural diversity allows plant FKBPs to participate in a wide range of cellular functions and to be localized to various compartments, including the cytoplasm, nucleus, endoplasmic reticulum, and chloroplasts.[4][5]
Emerging evidence strongly indicates that FKBPs are integral components of the plant's machinery for responding to both abiotic and biotic stresses. They have been implicated in tolerance to heat, cold, drought, and salt stress, as well as in responses to pathogen attacks.[6][7] Their functions in stress responses are often mediated through interactions with other key cellular players, most notably heat shock proteins (HSPs), and by modulating various signaling pathways, including those of plant hormones like abscisic acid (ABA) and auxin.[8][9]
Quantitative Data on FKBP Gene Expression and Phenotypes in Plant Stress Response
The expression of numerous FKBP genes is significantly altered in response to various environmental stresses. The following tables summarize quantitative data on the differential expression of FKBP genes and the phenotypic consequences of altered FKBP expression in several plant species under different stress conditions.
FKBP Gene Expression Under Abiotic Stress
| Plant Species | FKBP Gene | Stress Condition | Fold Change | Reference |
| Arabidopsis thaliana | AtFKBP62 (ROF1) | Heat (37°C, 1h) | ~5-fold increase | [10] |
| Arabidopsis thaliana | AtFKBP65 (ROF2) | Heat (37°C, 1h) | ~3-fold increase | [10] |
| Arabidopsis thaliana | PaFKBP12 (overexpression) | Heat (45°C, 3h) | >2-fold increase in stress-responsive genes | [11] |
| Oryza sativa (Rice) | OsFKBP12 | Drought (PEG) | Downregulated | [9] |
| Oryza sativa (Rice) | OsFKBP20-1b | Cold, Salt, ABA | Upregulated | [12] |
| Triticum aestivum (Wheat) | TaFKBP genes | Heat (37°C, 2h) | Various (up- and down-regulation) | [13] |
| Camellia sinensis (Tea) | CsFKBP53 | Cold (4°C, 3d) | ~2-fold increase | [14] |
| Setaria italica | SiFKBP genes | Salt, Heat | Specific genes induced | [15] |
Phenotypic Data of Plants with Altered FKBP Expression Under Stress
| Plant Species | Gene Modification | Stress Condition | Phenotypic Change | Reference |
| Arabidopsis thaliana | Overexpression of PaFKBP12 | Heat | Improved growth and survival | [6][8] |
| Arabidopsis thaliana | Overexpression of PaFKBP12 | Drought, Salt | Increased tolerance | [6][8] |
| Arabidopsis thaliana | Overexpression of CsFKBP53 | Cold | Enhanced cold tolerance, increased root length | [16] |
| Oryza sativa (Rice) | fkbp12 mutant | Drought | Enhanced drought tolerance | [9] |
| Oryza sativa (Rice) | FKBP12 overexpression | Drought | Increased sensitivity to drought | [9] |
Signaling Pathways Involving FKBPs in Plant Stress Response
FKBPs participate in complex signaling networks to mediate stress responses. These pathways often involve protein-protein interactions and the regulation of downstream gene expression.
The ROF1/ROF2-HSP90-HsfA2 Pathway in Heat Stress Response
In Arabidopsis, the multi-domain FKBPs, ROF1 (AtFKBP62) and ROF2 (AtFKBP65), play a crucial role in acquired thermotolerance.[10] Upon heat stress, ROF1 interacts with HSP90 via its TPR domain. This complex then associates with the heat shock transcription factor HsfA2, facilitating its translocation to the nucleus where it activates the expression of small heat shock proteins (sHSPs) and other stress-responsive genes.[10]
FKBP Involvement in Hormone Signaling Pathways
Several FKBPs have been linked to plant hormone signaling, which is intricately connected with stress responses. For instance, OsFKBP12 in rice is implicated in the ABA signaling pathway, which is a central regulator of drought stress responses.[9] The fkbp12 mutant in rice exhibits enhanced drought tolerance, suggesting a negative regulatory role for OsFKBP12 in this pathway.[9] Additionally, some FKBPs are thought to be involved in auxin signaling, which can influence root architecture and, consequently, drought avoidance.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of FKBP function in plant stress responses.
Quantitative Real-Time PCR (qRT-PCR) for FKBP Gene Expression Analysis
This protocol is adapted for the analysis of FKBP gene expression in Arabidopsis thaliana under salt stress.[10][15][17][18]
1. Plant Material and Stress Treatment:
-
Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium for two weeks.
-
Transfer seedlings to MS medium supplemented with 150 mM NaCl for stress treatment.
-
Collect leaf tissue after 0, 2, 4, 8, and 24 hours of treatment. Freeze immediately in liquid nitrogen and store at -80°C.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from ~100 mg of frozen tissue using a plant RNA extraction kit according to the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
3. qRT-PCR:
-
Prepare the qRT-PCR reaction mixture (20 µL total volume) containing:
-
10 µL 2x SYBR Green Master Mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL diluted cDNA (1:10)
-
6 µL nuclease-free water
-
-
Use primers specific for the FKBP gene of interest and a reference gene (e.g., ACTIN2).
-
Perform the qRT-PCR in a real-time PCR system with the following cycling conditions:
-
95°C for 10 min (initial denaturation)
-
40 cycles of:
-
95°C for 15 s (denaturation)
-
60°C for 1 min (annealing and extension)
-
-
-
Include a melting curve analysis at the end to verify the specificity of the amplification.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This protocol outlines the general steps for performing a yeast two-hybrid assay to identify interactions between a plant FKBP (bait) and a cDNA library (prey).[1][19][20][21][22]
1. Plasmid Construction:
-
Clone the full-length coding sequence of the FKBP of interest into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).
-
Use a pre-made or custom-made plant cDNA library cloned into a prey vector (e.g., pGADT7) to create fusions with the GAL4 activation domain (AD).
2. Yeast Transformation:
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109 or Y2HGold).
-
Select for transformants on appropriate synthetic defined (SD) medium lacking tryptophan (SD/-Trp).
-
Confirm the absence of autoactivation by plating the bait-containing yeast on SD medium lacking tryptophan, histidine, and adenine (B156593) (SD/-Trp/-His/-Ade).
3. Library Screening:
-
Transform the prey library plasmids into the yeast strain containing the bait plasmid.
-
Plate the transformed yeast on high-stringency selection medium (SD/-Trp/-Leu/-His/-Ade) to select for colonies where the bait and prey proteins interact, leading to the activation of reporter genes (HIS3 and ADE2).
-
Incubate plates at 30°C for 3-7 days and monitor for colony growth.
4. Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
-
Confirm the interaction by co-transforming the identified prey plasmid and the bait plasmid into a fresh yeast strain and re-testing on selection medium.
Plant Stress Tolerance Assays
Chlorophyll (B73375) fluorescence is a non-invasive method to assess the efficiency of photosystem II (PSII) and is a sensitive indicator of plant stress.[2][4][23][24][25]
1. Dark Adaptation:
-
Dark-adapt the leaves of the plants to be measured for at least 30 minutes before taking measurements.
2. Measurement of Fv/Fm:
-
Use a portable chlorophyll fluorometer.
-
Measure the minimal fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm. A decrease in Fv/Fm is indicative of photoinhibitory damage caused by stress.
This assay is used to quantify the effect of osmotic stress (drought or salt) on seedling root growth.[3][26][27][28][29]
1. Seed Germination:
-
Surface-sterilize seeds and germinate them on vertical agar (B569324) plates containing half-strength MS medium.
2. Stress Treatment:
-
After 4-5 days, transfer seedlings of uniform size to new vertical plates containing MS medium supplemented with either polyethylene (B3416737) glycol (PEG) 6000 (for drought stress simulation) or NaCl (for salt stress) at various concentrations.
3. Data Collection and Analysis:
-
Mark the position of the root tip at the time of transfer.
-
After a specified period (e.g., 5-7 days), scan the plates and measure the new root growth from the mark.
-
Compare the root elongation of different genotypes or treatments to assess their relative stress tolerance.
Conclusion and Future Perspectives
The FKBP family of proteins has clearly emerged as a critical player in the complex network of plant stress responses. Their involvement in diverse stress signaling pathways, often through interactions with HSPs and modulation of hormone signaling, underscores their importance in plant adaptation to adverse environmental conditions. The quantitative data on gene expression and phenotypic analyses of plants with altered FKBP levels provide compelling evidence for their role in enhancing stress tolerance.
Future research in this area should focus on several key aspects. Elucidating the specific substrates of the PPIase activity of different FKBPs under stress conditions will provide deeper insights into their molecular mechanisms. Unraveling the complete protein interaction networks of various FKBP members will help to build more comprehensive models of their signaling pathways. Furthermore, translating the knowledge gained from model plants to crop species is essential for developing novel strategies to improve agricultural productivity in the face of climate change. The detailed experimental protocols and data presented in this guide are intended to facilitate these future endeavors and contribute to the advancement of plant stress biology.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. researchtrend.net [researchtrend.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. repository.kopri.re.kr [repository.kopri.re.kr]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced multiple stress tolerance in Arabidopsis by overexpression of the polar moss peptidyl prolyl isomerase FKBP12 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring FKBP12’s Role in Enhancing Drought Tolerance in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. OsFKBP20-1b interacts with the splicing factor OsSR45 and participates in the environmental stress response at the post-transcriptional level in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generate Graphviz Files for Project · GitHub [gist.github.com]
- 14. Genome-Wide Analysis of Tea FK506-Binding Proteins (FKBPs) Reveals That CsFKBP53 Enhances Cold-Stress Tolerance in Transgenic Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Effect of salt stress on genes encoding translation-associated proteins in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Role of Yeast Two Hybrid Assay in Protein Protein Interaction Studies-Molecular Interaction Solutions from China | ProNet Biotech [pronetbio.com]
- 20. The yeast two-hybrid system for identifying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. singerinstruments.com [singerinstruments.com]
- 23. academic.oup.com [academic.oup.com]
- 24. youtube.com [youtube.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. thepharmajournal.com [thepharmajournal.com]
- 28. oaji.net [oaji.net]
- 29. researchtrend.net [researchtrend.net]
Methodological & Application
Techniques for Measuring FKBP Prolyl Isomerase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-Binding Proteins (FKBPs) are a family of peptidyl-prolyl cis-trans isomerases (PPIases) that play critical roles in a variety of cellular processes, including protein folding, signal transduction, and immunosuppression.[1][2] The enzymatic activity of FKBPs, which involves the catalysis of the cis-trans isomerization of proline residues in polypeptide chains, is a key target for drug development, particularly for immunosuppressive, anti-cancer, and neuroprotective therapies.[3][4] This document provides detailed application notes and protocols for robust and sensitive assays to measure FKBP PPIase activity.
I. Chymotrypsin-Coupled Spectrophotometric Assay
The most common method for measuring FKBP PPIase activity is the chymotrypsin-coupled assay.[5] This assay relies on the stereospecificity of the protease α-chymotrypsin, which selectively cleaves the C-terminal p-nitroanilide (pNA) group from a synthetic peptide substrate only when the preceding proline residue is in the trans conformation.[1][5] The FKBP-catalyzed isomerization of the peptide substrate from its cis to its trans conformation is the rate-limiting step.[1] The subsequent rapid cleavage of the trans-isomer by chymotrypsin (B1334515) releases p-nitroaniline, a chromophore that can be monitored spectrophotometrically at 390-405 nm.[1][6]
Principle of the Assay
The assay mixture contains the FKBP enzyme, the synthetic peptide substrate, and an excess of chymotrypsin. The substrate, typically N-Succinyl-Ala-X-Pro-Phe-p-nitroanilide, exists in a cis/trans equilibrium in solution. Upon addition of chymotrypsin, the pre-existing trans isomers are rapidly cleaved, resulting in an initial "burst" of pNA production. The subsequent, slower linear phase of the reaction represents the FKBP-catalyzed conversion of the remaining cis isomers to the trans form, which are then immediately cleaved by chymotrypsin. The rate of this linear phase is directly proportional to the PPIase activity of the FKBP enzyme.[1]
Visualization of the Chymotrypsin-Coupled Assay Workflow
Caption: Workflow of the chymotrypsin-coupled FKBP PPIase assay.
Substrate Selection
The choice of the amino acid (X) preceding the proline residue in the substrate peptide can significantly impact the substrate's reactivity and, consequently, the sensitivity and accuracy of the assay.[6]
-
Suc-Ala-Ala-Pro-Phe-pNA (SAPP-pNA): This is a standard PPIase substrate.
-
Suc-Ala-Leu-Pro-Phe-pNA (SLPP-pNA): This substrate is reported to be more reactive for FKBPs compared to SAPP-pNA, enabling the use of lower enzyme concentrations and facilitating the accurate determination of kinetic parameters and inhibitor potencies.[1][6]
Experimental Protocol: Chymotrypsin-Coupled Assay
This protocol is a generalized procedure and may require optimization depending on the specific FKBP isoform and experimental conditions.
Materials:
-
Recombinant FKBP enzyme (e.g., human FKBP12)
-
Substrate: Suc-Ala-Leu-Pro-Phe-pNA or Suc-Ala-Ala-Pro-Phe-pNA
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0[1]
-
Substrate Stock Solution: 10 mM in DMSO[1]
-
Chymotrypsin Stock Solution: 10 mg/mL in 1 mM HCl[1]
-
FKBP Stock Solution: Prepare in Assay Buffer
-
Inhibitors (optional): FK506, Rapamycin, or other test compounds
-
96-well microplate or 1 mL cuvettes
-
Microplate reader or spectrophotometer with temperature control
Procedure:
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (a typical starting concentration is 100 µM).[1]
-
Chymotrypsin Working Solution: Dilute the Chymotrypsin Stock Solution in Assay Buffer to a final concentration of 0.5 mg/mL.[1]
-
FKBP Working Solution: Dilute the FKBP Stock Solution in Assay Buffer to the desired concentration.
-
-
Assay Setup (96-well plate format):
-
Set the microplate reader to the desired temperature (e.g., 15°C or 25°C) and the wavelength to 390 nm or 405 nm.[1][6]
-
In each well, prepare the assay mixture:
-
If testing inhibitors, pre-incubate the FKBP enzyme with the inhibitor for a sufficient time (e.g., 30 minutes at 4°C) before adding it to the assay mixture.[6]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
The PPIase activity is calculated from the difference between the first-order rate constants of the catalyzed and uncatalyzed (no enzyme) reactions.[6]
-
Kinetic parameters such as Km and kcat can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[6]
-
II. Protease-Free Assay for PPIase Activity
A limitation of the chymotrypsin-coupled assay is the potential for interference by the protease. A protease-free assay has been developed that exploits the differences in the UV/vis absorption spectra of the cis and trans conformations of specific peptide substrates.[7]
Principle of the Assay
This method uses tetrapeptide substrates such as Suc-Ala-Xaa-Pro-Phe-(Y-)anilide, where differences in the absorption spectra of the cis and trans isomers allow for direct monitoring of the isomerization reaction. The reaction is initiated by a solvent jump, for example, from a LiCl/trifluoroethanol solution into an aqueous buffer, which shifts the cis/trans equilibrium. The time course of the subsequent cis/trans isomerization is then followed spectrophotometrically.[7]
Visualization of the Protease-Free Assay Logic
Caption: Logical flow of the protease-free FKBP PPIase assay.
III. Quantitative Data Summary
The following tables summarize key quantitative data for FKBP activity assays.
Table 1: Kinetic Parameters for FKBP12
| Substrate | kcat/Km (µM-1s-1) | Temperature (°C) | Reference |
| N-succinyl-Ala-Ala-Pro-Phe-4-methylcoumaryl-7-amide | 1.98 | 30 | [2] |
Table 2: Inhibition and Dissociation Constants for FKBP Ligands
| Ligand | Target FKBP | Ki (nM) | KD (nM) | Assay Type | Reference |
| FK506 | FKBP12 | ~1.7 | 0.4 | Peptidyl-prolyl cis-trans isomerization assay / Binding assay | [8] |
| Rapamycin | FKBP12 | - | - | Competition assay | [1] |
| Rapamycin | FKBP51 | - | ~3.7 | Binding Assay | [9] |
| FK506 | FKBP51 | - | ~104 | Binding Assay | [9] |
| Rapamycin | FKBP52 | - | ~4.2 | Binding Assay | [9] |
| FK506 | FKBP52 | - | ~23 | Binding Assay | [9] |
IV. FKBPs in Signaling Pathways
FKBPs are involved in numerous signaling pathways, often through their interaction with other proteins, which can be modulated by their PPIase activity or by ligand binding.
FKBP12-Mediated Signaling
FKBP12 is a crucial regulator of the phosphatase calcineurin and the kinase mTOR (mammalian Target of Rapamycin). The immunosuppressive drugs FK506 and Rapamycin exert their effects by forming a complex with FKBP12, which then inhibits calcineurin and mTOR, respectively.[8]
Caption: FKBP12 signaling pathways involving FK506 and Rapamycin.
Conclusion
The accurate measurement of FKBP prolyl isomerase activity is essential for understanding their biological function and for the development of novel therapeutics. The chymotrypsin-coupled assay remains the most widely used method due to its robustness and sensitivity, particularly with optimized substrates like Suc-Ala-Leu-Pro-Phe-pNA. The protease-free assay offers an alternative that avoids potential artifacts associated with the use of a coupling enzyme. The protocols and data presented herein provide a comprehensive resource for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Requirements for peptidyl-prolyl isomerization activity: A comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPIase Services | PPIase Assays | Selcia [selcia.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Prolyl isomerase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A protease-free assay for peptidyl prolyl cis/trans isomerases using standard peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Recombinant FKBP Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases (PPIases) that play crucial roles in protein folding, cellular signaling, and immunosuppression.[1] Their involvement in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, has made them attractive targets for drug development.[2][3] The production of highly pure and active recombinant FKBP proteins is a critical prerequisite for structural studies, drug screening, and functional assays. This document provides detailed application notes and protocols for the purification of recombinant FKBP proteins, primarily from Escherichia coli expression systems.
Data Presentation: Purification of Recombinant FKBP12
The following table summarizes representative quantitative data for the purification of recombinant human FKBP12, a well-characterized member of the FKBP family. The data has been compiled from various sources to provide a comparative overview of expected yields using different purification strategies.
| Tag | Expression System | Purification Method(s) | Typical Yield (mg/L of culture) | Purity | Reference |
| N-terminal 6xHis-tag | E. coli | Ni-NTA Affinity Chromatography, Size Exclusion Chromatography | 40 | >90% | [2][4] |
| N-terminal GST-tag | E. coli | Glutathione (B108866) Affinity Chromatography | ~25 | >95% | [5][6] |
| No Tag | E. coli | Ion Exchange Chromatography, Size Exclusion Chromatography | Variable | >90% | [7] |
Experimental Workflows
General Purification Workflow for Recombinant FKBP Proteins
This diagram illustrates a general workflow for the purification of recombinant FKBP proteins from bacterial expression systems. The specific steps and chromatography resins will vary depending on the fusion tag used and the desired purity of the final protein product.
Caption: General workflow for recombinant FKBP protein purification.
Experimental Protocols
Protocol 1: Purification of His-tagged FKBP Proteins from E. coli
This protocol describes the purification of N-terminally His-tagged FKBP proteins expressed in E. coli using Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography followed by a size exclusion chromatography polishing step.
1. Expression and Cell Lysis
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the His-tagged FKBP protein.
-
Inoculate a starter culture and grow overnight. The following day, inoculate a larger volume of culture medium (e.g., LB or 2xYT) and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[5]
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) overnight.[4]
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.[8]
2. Affinity Chromatography
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged FKBP protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[9]
3. Size Exclusion Chromatography (Polishing Step)
-
Concentrate the eluted protein sample.
-
Equilibrate a size exclusion chromatography column (e.g., Superdex 75) with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[4]
-
Load the concentrated protein onto the column and collect the fractions corresponding to the monomeric FKBP protein.[10]
4. Quality Control
-
Assess the purity of the final protein sample by SDS-PAGE.
-
Confirm the identity of the protein by Western blot using an anti-His-tag or anti-FKBP antibody.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
Protocol 2: Purification of GST-tagged FKBP Proteins from E. coli
This protocol outlines the purification of Glutathione S-transferase (GST)-tagged FKBP proteins using glutathione affinity chromatography.
1. Expression and Cell Lysis
-
Follow the same expression and induction procedure as described for His-tagged proteins (Protocol 1, Step 1).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with 1 mM DTT and protease inhibitors).
-
Lyse the cells by sonication and clarify the lysate by centrifugation.[5]
2. Affinity Chromatography
-
Equilibrate glutathione-Sepharose beads with lysis buffer.
-
Add the clarified lysate to the beads and incubate with gentle agitation to allow for binding of the GST-tagged protein.[5]
-
Wash the beads several times with wash buffer (e.g., PBS) to remove unbound proteins.[5]
-
Elute the GST-tagged FKBP protein by incubating the beads with an elution buffer containing reduced glutathione (e.g., 10-20 mM glutathione in 50 mM Tris-HCl, pH 8.0).[5][11]
3. (Optional) Tag Removal
-
If required, the GST tag can be cleaved by a site-specific protease (e.g., thrombin or PreScission protease) if a cleavage site is engineered between the GST tag and the FKBP protein.[12]
-
After cleavage, the FKBP protein can be further purified from the GST tag and the protease by an additional chromatography step (e.g., another round of glutathione affinity chromatography where the cleaved protein will be in the flow-through, or ion-exchange chromatography).
4. Quality Control
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Confirm the protein's identity by Western blot using an anti-GST or anti-FKBP antibody.
Signaling Pathway and Interaction Context
FKBPs are involved in numerous cellular signaling pathways. For instance, FKBP12 is a key regulator of the mTOR pathway and also interacts with the ryanodine (B192298) receptor, influencing calcium signaling. The purification of these proteins is the first step in dissecting these complex interactions.
Caption: Simplified diagram of FKBP12's role in signaling.
References
- 1. FKBP - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Recombinant human FKBP12 protein (ab85840) | Abcam [abcam.com]
- 4. An evaluation tool for FKBP12-dependent and -independent mTOR inhibitors using a combination of FKBP-mTOR fusion protein, DSC and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.abclonal.com [static.abclonal.com]
- 8. Crystal structure of the FK506 binding domain of human FKBP25 in complex with FK506 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. Expression of foreign proteins in Escherichia coli by fusing with an archaeal FK506 binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for FKBP Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding proteins (FKBPs) are a family of highly conserved proteins that possess peptidyl-prolyl isomerase (PPIase) activity, catalyzing the cis-trans isomerization of proline residues in polypeptide chains.[1][2][3] This function is crucial for proper protein folding and regulation of various cellular processes. FKBPs are implicated in a wide range of signaling pathways, including the mTOR/Akt pathway, and are involved in immune response, cancer, and neurodegenerative diseases.[4][5][6] Their clinical relevance is highlighted by their role as the intracellular receptors for immunosuppressive drugs like FK506 (tacrolimus) and rapamycin.[1][2] The development of robust cell-based assays is critical for dissecting FKBP function and for the discovery and characterization of novel modulators with therapeutic potential.
These application notes provide detailed protocols for a suite of cell-based assays designed to investigate various aspects of FKBP function, including ligand binding, PPIase activity, protein-protein interactions, cellular localization, and targeted degradation.
Key FKBP Signaling Pathways
FKBPs, particularly FKBP12, are key regulators of the mTOR signaling pathway. The binding of the FKBP12-rapamycin complex to the FRB domain of mTOR leads to the inhibition of mTORC1, a central regulator of cell growth and proliferation.[1][4] FKBPs also interact with and modulate the function of other important signaling molecules, including the ryanodine (B192298) receptor (RyR) and the transforming growth factor-beta (TGF-β) receptor.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for various FKBP ligands and their interactions, providing a comparative overview for experimental design and data interpretation.
Table 1: Binding Affinities (Kd/Ki) of Ligands to FKBPs
| Ligand | FKBP Isoform | Assay Type | Kd/Ki (nM) | Reference |
| FK506 | FKBP12 | Not Specified | 0.2 | [1] |
| Rapamycin | FKBP12 | Not Specified | 0.6 | [1] |
| FK506 | FKBP51 | Not Specified | 104 | [7] |
| Rapamycin | FKBP51 | Not Specified | 3.7 | [7] |
| FK506 | FKBP52 | Not Specified | 23 | [7] |
| Rapamycin | FKBP52 | Not Specified | 4.2 | [7] |
| SLF | FKBP51 | Fluorescence Polarization | 3100 | [1] |
Table 2: PPIase Activity Kinetic Constants for FKBP12
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Suc-Ala-Leu-Pro-Phe-pNA | 0.520 | 344 | 6.6 x 10⁵ | [8] |
| AAPF-MCA | - | - | 94 M⁻¹s⁻¹ (for prolyl endopeptidase with 5% activity of FKBP12) | [4] |
Table 3: Cellular Activity (IC50/EC50) of FKBP Ligands
| Compound | Assay | Cell Line | IC50/EC50 (µM) | Reference |
| Vitexin | Cell Viability | HEC-1B | 9.89 | [9] |
| Vitexin | Cell Viability | Ishikawa | 12.35 | [9] |
| FKpYEEI | Fyn SH2 Domain Binding | - | 0.750 (without FKBP52) | [10] |
| FKpYEEI | Fyn SH2 Domain Binding | - | 0.250 (with FKBP52) | [10] |
| SLFpYEEI | Fyn SH2 Domain Binding | - | 1.5 (with FKBP12) | [10] |
Experimental Protocols
NanoBRET™ Ligand Binding Assay
This protocol describes a method to quantify the binding of ligands to FKBP proteins in living cells using Bioluminescence Resonance Energy Transfer (BRET).[6][11][12]
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
FKBP-NanoLuc® fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
Fluorescent FKBP tracer ligand
-
Test compounds
-
Nano-Glo® Live Cell Assay System (Substrate and extracellular inhibitor)
-
Luminometer capable of measuring dual-filtered luminescence
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate growth medium.
-
One day prior to the assay, transfect cells with the FKBP-NanoLuc® fusion vector according to the manufacturer's protocol. The use of stable cell lines is recommended to reduce inter-assay variability.[11]
-
-
Assay Preparation:
-
On the day of the assay, detach cells and resuspend them in Opti-MEM™ at a concentration of 2 x 10⁵ cells/mL.[13]
-
Prepare serial dilutions of test compounds in Opti-MEM™.
-
Prepare the fluorescent tracer solution in Opti-MEM™ at the desired final concentration.
-
-
Assay Procedure:
-
Signal Detection:
-
Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc inhibitor according to the manufacturer's instructions.
-
Add 20 µL of the substrate solution to each well.[13]
-
Read the plate within 20 minutes on a luminometer, measuring luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).[13]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the 610 nm signal by the 450 nm signal.
-
Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Bimolecular Fluorescence Complementation (BiFC) Assay for Protein-Protein Interactions
This protocol details a method to visualize and quantify the interaction between an FKBP and a protein of interest (POI) in living cells.[5][14][15]
Materials:
-
Mammalian cell line (e.g., COS-1, HEK293T)
-
Expression vectors for FKBP fused to the N-terminal fragment of a fluorescent protein (e.g., VN-FKBP)
-
Expression vectors for the POI fused to the C-terminal fragment of the same fluorescent protein (e.g., VC-POI)
-
Transfection reagent
-
Glass-bottom dishes or imaging plates
-
Fluorescence microscope or high-content imaging system
-
Hoechst 33342 for nuclear staining (optional)
Protocol:
-
Plasmid Construction:
-
Clone the coding sequences of the FKBP and the POI into BiFC vectors containing the N- and C-terminal fragments of a fluorescent protein (e.g., Venus, YFP).
-
-
Cell Culture and Transfection:
-
Seed cells onto glass-bottom dishes or imaging plates 24 hours before transfection.
-
Co-transfect the cells with the VN-FKBP and VC-POI expression plasmids. Include negative controls such as transfecting each construct alone or with a non-interacting partner.
-
-
Cell Incubation and Imaging:
-
Incubate the cells for 18-24 hours post-transfection to allow for protein expression and interaction.
-
If desired, stain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent protein.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in individual cells or on a per-well basis.
-
The intensity of the reconstituted fluorescence is proportional to the extent of the protein-protein interaction.[5]
-
Analyze the subcellular localization of the BiFC signal to determine where the interaction occurs.
-
PROTAC-Mediated FKBP Degradation Assay
This protocol describes a cell-based assay to assess the degradation of an FKBP (or a fusion protein) induced by a Proteolysis Targeting Chimera (PROTAC).[2][16][17][18]
Materials:
-
HEK293T or other suitable cell line
-
Expression vector for FKBP fused to a reporter (e.g., GFP, Luciferase)
-
PROTAC molecule targeting FKBP
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer)
-
Reagents for protein quantification (e.g., Western blot antibodies, luciferase assay substrate, or flow cytometer)
Protocol:
-
Cell Line and Construct Preparation:
-
Generate a stable cell line or use transient transfection to express the FKBP-reporter fusion protein. Fusing a disordered region to the C-terminus of the reporter can enhance degradation efficiency.[2]
-
-
Cell Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the FKBP-targeting PROTAC. Include a vehicle-only control.
-
Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Quantification of Protein Degradation:
-
Western Blotting:
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against the reporter tag or FKBP and a loading control antibody.
-
Quantify band intensities to determine the relative amount of FKBP-reporter protein remaining.
-
-
Flow Cytometry (for fluorescent reporters like GFP):
-
Harvest the cells and analyze the fluorescence intensity by flow cytometry.[2]
-
-
Luminescence Assay (for luciferase reporters):
-
Lyse the cells and measure the luciferase activity using a luminometer and the appropriate substrate.
-
-
-
Data Analysis:
-
Normalize the signal from the treated samples to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Immunofluorescence Assay for Cellular Localization
This protocol provides a method for visualizing the subcellular localization of FKBPs.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)[19]
-
Blocking buffer (e.g., 10% normal goat serum in PBS)[20]
-
Primary antibody specific for the FKBP of interest
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.[21]
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.[20][21]
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.[21]
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[21]
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
-
Conclusion
The cell-based assays detailed in these application notes provide a comprehensive toolkit for investigating the multifaceted functions of FKBP proteins. From quantifying ligand engagement in living cells to visualizing protein-protein interactions and tracking their subcellular localization and degradation, these protocols offer robust methods for both basic research and drug discovery applications. The provided quantitative data serves as a valuable reference for validating assay performance and interpreting experimental results. By employing these methodologies, researchers can gain deeper insights into the biological roles of FKBPs and accelerate the development of novel therapeutics targeting this important class of proteins.
References
- 1. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 2. An Inducible System for Rapid Degradation of Specific Cellular Proteins Using Proteasome Adaptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Affinity modulation of small-molecule ligands by borrowing endogenous protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of kinetic constants for peptidyl prolyl cis-trans isomerases by an improved spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BIMOLECULAR FLUORESCENCE COMPLEMENTATION ANALYSIS OF INDUCIBLE PROTEIN INTERACTIONS: EFFECTS OF FACTORS AFFECTING PROTEIN FOLDING ON FLUORESCENT PROTEIN FRAGMENT ASSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elifesciences.org [elifesciences.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Probing Cellular Pathways with FKBP Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FK506-binding proteins (FKBPs) are a family of proteins that possess peptidyl-prolyl isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking.[1][2][3] They also act as molecular chaperones and scaffolds, modulating a variety of cellular signaling pathways.[1][3] Small molecule inhibitors targeting FKBPs have become invaluable tools for dissecting these pathways and hold significant therapeutic potential.[2]
This document provides detailed application notes and experimental protocols for utilizing FKBP inhibitors to probe two key cellular signaling cascades: the mTOR pathway and the calcineurin-NFAT pathway.
Key FKBP Inhibitors and their Mechanisms of Action
FKBP inhibitors can be broadly categorized based on their mechanism of action and target pathways. The two most extensively studied inhibitors are Rapamycin (also known as Sirolimus) and Tacrolimus (also known as FK506).
-
Rapamycin (Sirolimus): This macrolide antibiotic forms a complex with FKBP12.[1][2] This FKBP12-Rapamycin complex then binds to and allosterically inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2][3] Specifically, the complex targets mTOR Complex 1 (mTORC1).[1]
-
Tacrolimus (FK506): Another macrolide, Tacrolimus, also binds to FKBP12.[1][2] However, the resulting FKBP12-Tacrolimus complex does not inhibit mTOR. Instead, it binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1][2][3] Calcineurin inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its nuclear translocation and subsequent activation of gene transcription, including that of interleukin-2 (B1167480) (IL-2).[1][4]
The distinct downstream effects of Rapamycin and Tacrolimus, despite both binding to FKBP12, make them powerful tools to selectively probe the mTOR and calcineurin pathways, respectively.
Quantitative Data of Selected FKBP Inhibitors
The following table summarizes the inhibitory activities of common FKBP inhibitors. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target FKBP | Target Pathway | IC50 / Ki | Cell Line / Assay Conditions |
| Rapamycin (Sirolimus) | FKBP12 | mTORC1 | IC50: 0.1 nM[1][5] | HEK293 cells[1][5] |
| Tacrolimus (FK506) | FKBP12 | Calcineurin | Ki: ~1.7 nM[6] | Peptidyl-prolyl cis-trans isomerization assay[6] |
| Everolimus (RAD001) | FKBP12 | mTORC1 | Potent, selective mTORC1 inhibitor[1] | Binds to FKBP12 to form an immunosuppressive complex[1] |
| Zotarolimus | FKBP12 | mTOR | Potent inhibitor[7] | Disrupts mTOR signaling pathway[7] |
| SAFit2 | FKBP51 | Ki: 6 nM[1][5] | Highly potent and selective for FKBP51[1][5] | |
| SLF | FKBP12, FKBP51 | IC50: 2.6 µM (FKBP12), Affinity: 3.1 µM (FKBP51)[1] | Synthetic ligand[1] |
Application Note 1: Probing the mTOR Pathway with Rapamycin
This section details the use of Rapamycin to investigate the role of the mTOR signaling pathway in various cellular processes.
Signaling Pathway
Caption: The mTOR signaling pathway and its inhibition by the Rapamycin-FKBP12 complex.
Experimental Protocol: Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes how to assess the inhibitory effect of Rapamycin on the mTOR pathway by measuring the phosphorylation status of its downstream targets, S6K1 and 4E-BP1.
Materials:
-
Cell line of interest (e.g., HEK293, cancer cell lines)
-
Complete cell culture medium
-
Rapamycin (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S6K1 (Thr389)
-
Rabbit anti-S6K1
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of Rapamycin (e.g., 1-100 nM) or DMSO vehicle control for a specified time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.
-
Experimental Workflow
Caption: Workflow for Western Blot analysis of mTOR pathway inhibition.
Application Note 2: Probing the Calcineurin-NFAT Pathway with Tacrolimus (FK506)
This section describes the use of Tacrolimus to investigate the calcineurin-NFAT signaling pathway, a key regulator of immune responses.
Signaling Pathway
Caption: The Calcineurin-NFAT signaling pathway and its inhibition by the Tacrolimus-FKBP12 complex.
Experimental Protocol: NFAT-Luciferase Reporter Assay
This protocol outlines a method to measure the activity of the calcineurin-NFAT pathway using a luciferase reporter gene assay.[4][8][9][10]
Materials:
-
Cell line suitable for transfection (e.g., HEK293T, Jurkat)
-
NFAT-luciferase reporter plasmid (containing NFAT response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
Complete cell culture medium
-
Tacrolimus (FK506) (stock solution in DMSO)
-
DMSO (vehicle control)
-
Stimulating agent (e.g., ionomycin (B1663694) and phorbol (B1677699) 12-myristate 13-acetate (PMA) for non-immune cells, or anti-CD3/CD28 antibodies for T-cells)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Renilla Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with the NFAT-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Cell Treatment:
-
Pre-treat the transfected cells with various concentrations of Tacrolimus or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agent (e.g., ionomycin/PMA) to activate the calcineurin-NFAT pathway.
-
Incubate for an additional 6-24 hours.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Passive Lysis Buffer to each well and incubate at room temperature for 15-20 minutes with gentle rocking.
-
-
Luciferase Assay:
-
Transfer a portion of the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent and measure the firefly luciferase activity.
-
Add the Renilla Luciferase Assay Reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NFAT activity relative to the unstimulated control.
-
Plot the dose-response curve for Tacrolimus and determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for the NFAT-Luciferase Reporter Assay.
Conclusion
FKBP inhibitors are indispensable tools for cell biologists and drug discovery scientists. By using specific inhibitors like Rapamycin and Tacrolimus in conjunction with the detailed protocols provided, researchers can effectively probe the intricate workings of the mTOR and calcineurin-NFAT signaling pathways, leading to a deeper understanding of cellular regulation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]
- 3. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. FKBP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. journals.plos.org [journals.plos.org]
- 7. scbt.com [scbt.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. med.emory.edu [med.emory.edu]
- 10. Luciferase Assay System Protocol [promega.kr]
Application of PROTACs for Targeted FKBP Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein from the cell altogether.[3][4] This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][5] A PROTAC is a heterobifunctional molecule consisting of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][6] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, offering a potent and sustained pharmacological effect.[7]
The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases that play crucial roles in various cellular processes, including protein folding, signal transduction, and immunosuppression.[8][9] Specific members of this family, such as FKBP12 and FKBP51, have emerged as attractive therapeutic targets in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[10][11] This document provides detailed application notes and protocols for the use of PROTACs in the targeted degradation of FKBP proteins, with a focus on FKBP12 and FKBP51.
Data Presentation: Efficacy of FKBP-Targeting PROTACs
The following tables summarize the quantitative data on the efficacy of various PROTACs designed to target FKBP12 and FKBP51 for degradation.
Table 1: FKBP12-Targeting PROTACs
| PROTAC Name | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax (Concentration, Time) | Reference(s) |
| dFKBP-1 | FKBP12 | Cereblon (CRBN) | MV4;11 | ~10 nM | >80% degradation at 0.1 µM | [9][12] |
| RC32 | FKBP12 | Cereblon (CRBN) | Jurkat | ~0.3 nM | >90% degradation at 100 nM, 12h | [1][13][14] |
| RC32 | FKBP12 | Cereblon (CRBN) | Hep3B | 0.9 nM | Not Specified | [11] |
| RC32 | FKBP12 | Cereblon (CRBN) | HuH7 | 0.4 nM | Not Specified | [11] |
| 5a1 | FKBP12 | Von Hippel-Lindau (VHL) | INA-6 | Not Specified | Potent degradation | [6] |
| 6b4 | FKBP12 | Von Hippel-Lindau (VHL) | INA-6 | Not Specified | Potent degradation | [6] |
Table 2: dTAG System for FKBP12F36V Degradation
| PROTAC Name | Target | E3 Ligase Recruited | Cell Line | Potency | Reference(s) |
| dTAG-13 | FKBP12F36V | Cereblon (CRBN) | 293FT | Pronounced degradation at 50 nM | [15] |
| dTAG-7 | FKBP12F36V | Cereblon (CRBN) | 293FT | Pronounced degradation at 50 nM | [15] |
| dTAGV-1 | FKBP12F36V | Von Hippel-Lindau (VHL) | EWS502 | Effective degradation | [16] |
Table 3: FKBP51-Targeting PROTAC
| PROTAC Name | Target | E3 Ligase Recruited | Cell Line | DC50 | Dmax (Concentration, Time) | Reference(s) | |---|---|---|---|---|---| | SelDeg51 | FKBP51 | Von Hippel-Lindau (VHL) | HEK293T | Not Specified | Time-dependent degradation |[17][18][19] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy and cellular effects of FKBP-targeting PROTACs.
Protocol 1: Western Blot Analysis of FKBP Degradation
This protocol is for determining the dose- and time-dependent degradation of a target FKBP protein.[7][20]
Materials:
-
Cell line of interest (e.g., Jurkat, HEK293T, MV4;11)
-
Complete cell culture medium
-
FKBP-targeting PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-FKBP51, and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence or fluorescence detection system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 12 or 24 hours).
-
Time-Course: Treat cells with a fixed PROTAC concentration (e.g., the predetermined DC50) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Include a vehicle-treated control for each experiment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence or fluorescence detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate dose-response curves to determine DC50 and Dmax values.[3]
-
Protocol 2: Cell Viability Assay
This assay measures the effect of FKBP degradation on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[21][22]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
FKBP-targeting PROTAC and vehicle control
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target FKBP protein.[3]
Materials:
-
Cell line of interest
-
FKBP-targeting PROTAC, vehicle control, and proteasome inhibitor (e.g., MG132)
-
Lysis buffer (as in Protocol 1)
-
Antibody against the target FKBP protein
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, with and without pre-treatment with a proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours).
-
Cell Lysis: Lyse the cells as described in Protocol 1.
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target FKBP protein to form an antibody-antigen complex.
-
Add protein A/G magnetic beads to pull down the complex.
-
-
Elution and Western Blot:
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein from the beads.
-
Perform Western blotting as described in Protocol 1.
-
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.
Visualization of Pathways and Workflows
Signaling Pathways
The degradation of FKBP proteins by PROTACs can have significant downstream effects on various signaling pathways.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifesensors.com [lifesensors.com]
- 6. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Focus on FKBP51: A molecular link between stress and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of a Potent Proteolysis Targeting Chimera Enables Targeting the Scaffolding Functions of FK506-Binding Protein 51 (FKBP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: FKBP Pulldown Assay for the Identification of Interacting Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding proteins (FKBPs) are a family of highly conserved proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1] They are critically involved in a multitude of cellular processes, including protein folding, signal transduction, and modulation of immune responses.[1] The archetypal member, FKBP12, is renowned for its role in mediating the immunosuppressive effects of drugs like FK506 (tacrolimus) and rapamycin (B549165).[1] These drugs facilitate the formation of ternary complexes; for instance, the FKBP12-rapamycin complex binds to and inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.
Given their central role in cellular signaling, identifying the interacting partners of FKBPs is crucial for elucidating their biological functions and for the development of novel therapeutics. The pulldown assay is a powerful in vitro affinity purification technique used to isolate a specific protein (the "bait") along with its binding partners (the "prey") from a complex mixture such as a cell lysate. This document provides detailed protocols for performing an FKBP pulldown assay coupled with mass spectrometry for the comprehensive identification of interacting proteins.
Applications in Research and Drug Development
-
Target Identification and Validation: Identifying the cellular partners of a specific FKBP can reveal its function in various signaling pathways, thus validating it as a potential drug target.
-
Mechanism of Action Studies: For compounds that target FKBPs, this assay can elucidate the drug's mechanism of action by identifying the protein complexes whose formation is either promoted or disrupted by the compound.
-
Drug Discovery and Design: The pulldown assay is instrumental in screening for and characterizing small molecules that modulate FKBP interactions. For example, it can be used to assess how novel rapamycin analogs ("rapalogs") affect the formation of the FKBP-mTOR complex.
-
Understanding Disease Pathogenesis: Investigating alterations in FKBP interaction networks in disease states can provide insights into pathogenesis and uncover new therapeutic avenues.
Experimental Workflow
The overall workflow for an FKBP pulldown assay followed by mass spectrometry is depicted below. This process begins with the preparation of a "bait" FKBP protein, which is then used to "pull down" its interacting partners from a cell lysate. The captured proteins are then identified using mass spectrometry.
Experimental workflow for FKBP pulldown assay coupled with mass spectrometry.
Signaling Pathway Context: The mTOR Pathway
FKBPs, particularly FKBP12, are integral components of the mTOR signaling pathway. Rapamycin and its analogs function by inducing a ternary complex between FKBP12 and the FRB domain of mTOR, thereby inhibiting mTORC1 activity. Understanding this pathway is critical for interpreting the results of pulldown assays involving these proteins.
Simplified mTOR signaling pathway showing FKBP12 and rapamycin interaction.
Quantitative Data: FKBP Binding Affinities
The strength of protein-protein interactions is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. The following table summarizes key binding affinities relevant to FKBP pulldown assays.
| Interacting Molecules | Kd (Dissociation Constant) | Method | Reference |
| Rapamycin to FRB domain of mTOR | 26 ± 0.8 µM | Multiple biophysical | [2][3] |
| FKBP12-Rapamycin complex to FRB domain of mTOR | 12 ± 0.8 nM | Multiple biophysical | [2][3] |
| FKBP12 to FK506 | ~200 nM | Isothermal Titration Calorimetry | Inferred from multiple sources |
| FKBP52 to Rapamycin | Ki = 4.2 ± 0.7 nM | Enzyme Inhibition Assay | Inferred from multiple sources |
| FKBP52 to FK506 | Ki = 23 ± 3 nM | Enzyme Inhibition Assay | Inferred from multiple sources |
Note: Ki (inhibition constant) is often used as an estimate of binding affinity for enzyme inhibitors.
Detailed Experimental Protocols
Protocol 1: GST-FKBP Bait Protein Pulldown Assay
This protocol describes the use of a Glutathione S-transferase (GST)-tagged FKBP protein as bait to identify interacting partners from a cell lysate.
Materials and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
-
Elution Buffer: 10 mM reduced glutathione, 50 mM Tris-HCl (pH 8.0).
-
GST-tagged FKBP protein (e.g., GST-FKBP12)
-
Glutathione-Sepharose beads
-
Cell culture flasks and scraper
-
Microcentrifuge and tubes
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer per 10 cm dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine protein concentration (e.g., using a BCA assay).
-
-
Bait Protein Immobilization:
-
Wash 50 µL of a 50% slurry of Glutathione-Sepharose beads three times with 1 mL of ice-cold PBS.
-
Add 5-10 µg of purified GST-FKBP bait protein to the washed beads. As a negative control, add an equivalent amount of GST protein alone to a separate tube of beads.
-
Incubate for 1 hour at 4°C on an end-over-end rotator.
-
Wash the beads three times with 1 mL of Wash Buffer to remove unbound bait protein.
-
-
Pulldown:
-
Add 500 µg to 1 mg of cell lysate to the beads with immobilized GST-FKBP (and the GST control).
-
Incubate for 2-4 hours at 4°C on an end-over-end rotator.
-
-
Washing:
-
Centrifuge the tubes at 500 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads five times with 1 mL of ice-cold Wash Buffer. With each wash, gently invert the tubes several times before centrifuging. This step is critical to minimize non-specific binding.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of Elution Buffer to the beads.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 500 x g for 2 minutes and carefully collect the supernatant containing the eluted proteins.
-
Alternatively, for SDS-PAGE analysis, add 30 µL of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Protocol 2: Analysis by Mass Spectrometry
Following the pulldown, mass spectrometry is used to identify the co-eluted proteins.
Procedure:
-
SDS-PAGE:
-
Run the eluted samples on a 4-20% gradient SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
-
In-Gel Digestion:
-
Excise the entire lane for the GST-FKBP pulldown and the GST control.
-
Destain the gel slices.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin.
-
Extract the peptides from the gel slices.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental tandem mass spectra against a protein sequence database.
-
Identified proteins are then filtered based on score and number of unique peptides.
-
To identify specific interacting partners, compare the proteins identified in the GST-FKBP pulldown with those in the GST control. Proteins significantly enriched in the GST-FKBP sample are considered potential interactors.
-
Conclusion
The FKBP pulldown assay is a versatile and powerful tool for dissecting the complex interaction networks of FKBPs. When combined with the sensitivity and accuracy of mass spectrometry, this technique can provide invaluable insights into cellular signaling pathways and facilitate the discovery and characterization of novel therapeutics. Careful experimental design, including the use of appropriate controls, is paramount to obtaining reliable and interpretable results.
References
Quantitative Western Blot for FKBP Expression Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding proteins (FKBPs) are a family of highly conserved proteins that possess peptidyl-prolyl isomerase (PPIase) activity, playing crucial roles as protein folding chaperones.[1] Beyond this fundamental function, FKBPs are integral components of numerous cellular signaling pathways, including the mTOR/AKT, glucocorticoid receptor, and TGF-β signaling cascades.[2][3] Their involvement in such critical pathways makes them attractive therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][4] Consequently, the accurate quantification of FKBP expression levels is paramount for both basic research and drug development.
Western blotting is a cornerstone technique for the analysis of protein expression. When performed quantitatively, it allows for the determination of relative changes in protein abundance between different experimental conditions.[5] This document provides detailed application notes and protocols for the quantitative Western blot analysis of FKBP proteins, tailored for researchers, scientists, and drug development professionals.
Key Principles of Quantitative Western Blotting
Quantitative Western blotting relies on the principle that the signal generated by an antibody is directly proportional to the amount of target protein.[5] To achieve accurate and reproducible quantification, several key factors must be addressed:
-
Linear Range: It is crucial to operate within the linear range of detection for both the target protein and the loading control.[5] This ensures that the signal intensity accurately reflects the protein amount. Serial dilutions of a sample can be used to determine the linear range for a specific antibody and detection system.[5]
-
Normalization: Normalization is essential to correct for unavoidable variations in sample loading and transfer efficiency between lanes.[6][7] The two main approaches for normalization are using a housekeeping protein (HKP) or total protein staining.[8]
-
Housekeeping Proteins (HKPs): Traditionally, proteins with stable expression levels, such as GAPDH, β-actin, or α-tubulin, have been used as internal loading controls.[7] However, the expression of these proteins can sometimes vary with experimental conditions, leading to inaccurate normalization.[9]
-
Total Protein Staining (TPS): This is now considered the gold standard for normalization.[9] Stains like Ponceau S or Coomassie Brilliant Blue are used to stain the total protein on the membrane before antibody incubation.[5][9] This method provides a more accurate representation of the total protein loaded in each lane.
-
-
Antibody Validation: The specificity and sensitivity of the primary antibody are critical for accurate results. Antibodies should be validated for the specific application and target protein.
-
Signal Detection and Quantification: Chemiluminescent or fluorescent detection methods can be used. Digital imaging systems are preferred over film as they offer a wider dynamic range and facilitate accurate quantification with appropriate software (e.g., ImageJ).[10]
Signaling Pathways Involving FKBPs
FKBPs are involved in multiple critical signaling pathways. Understanding their role within these pathways is essential for interpreting expression data.
As depicted, FKBP12 is a well-known mediator of rapamycin's inhibitory effect on the mTOR pathway.[3][11] In the glucocorticoid receptor pathway, FKBP51 and FKBP52 are co-chaperones that modulate receptor activity.[4] Furthermore, FKBP12 can interact with and regulate the TGF-β type I receptor.[12]
Experimental Workflow for Quantitative Western Blot of FKBPs
The following diagram outlines the general workflow for quantitative Western blot analysis of FKBP expression.
Detailed Protocols
Protocol 1: Sample Preparation and Protein Quantification
-
Cell Lysis:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the soluble protein.[10]
-
-
Protein Quantification:
Protocol 2: SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading:
-
Based on the protein concentration, dilute the lysates to the same concentration in lysis buffer.
-
Add 4X Laemmli sample buffer to the protein samples.
-
Heat the samples at 95-100°C for 5 minutes.[13]
-
-
Gel Electrophoresis:
-
Load 20-30 µg of total protein per lane into a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the FKBP of interest (see Table 1).
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom.[10]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10] This can be done using a wet or semi-dry transfer system.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S.[10] This also serves as the total protein stain for normalization.
-
Acquire an image of the Ponceau S-stained membrane for later quantification.
-
Destain the membrane with TBST until the stain is no longer visible.
-
Protocol 3: Immunodetection and Data Analysis
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the FKBP of interest (see Table 1 for examples) diluted in blocking buffer.
-
Incubation is typically done overnight at 4°C with gentle agitation.[10]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
-
Signal Detection:
-
Data Analysis and Quantification:
-
Use image analysis software to perform densitometry on the bands corresponding to the FKBP protein and the total protein stain (Ponceau S).[10]
-
Normalize the band intensity of the FKBP protein to the total protein intensity in the corresponding lane.[10]
-
Calculate the relative expression of the FKBP protein by comparing the normalized intensity of the treated samples to the control samples.[10]
-
Data Presentation
Quantitative data from Western blot experiments should be presented clearly and concisely. The following tables provide a template for summarizing your results.
Table 1: Recommended Antibodies and Gel Percentages for FKBP Proteins
| Target Protein | Approx. Molecular Weight (kDa) | Recommended Gel % | Example Primary Antibody (Host) |
| FKBP12 | 12 | 15% or 4-20% gradient | Rabbit or Mouse anti-FKBP12 |
| FKBP51 | 51 | 10% | Rabbit or Mouse anti-FKBP5 |
| FKBP52 | 52 | 10% | Rabbit or Mouse anti-FKBP4 |
Table 2: Example of Quantitative Data Summary
| Sample ID | Treatment | FKBP Band Intensity (Arbitrary Units) | Total Protein Intensity (Arbitrary Units) | Normalized FKBP Intensity | Fold Change vs. Control |
| 1 | Control | 50,000 | 100,000 | 0.50 | 1.00 |
| 2 | Control | 52,000 | 105,000 | 0.50 | 1.00 |
| 3 | Control | 48,000 | 98,000 | 0.49 | 0.98 |
| 4 | Treatment A | 25,000 | 102,000 | 0.25 | 0.50 |
| 5 | Treatment A | 27,000 | 108,000 | 0.25 | 0.50 |
| 6 | Treatment A | 24,000 | 99,000 | 0.24 | 0.48 |
Data are presented as mean ± standard deviation from at least three independent experiments.[10]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Weak or No Signal | - Insufficient protein transfer- Low antibody concentration- Inactive antibody | - Confirm transfer with Ponceau S staining.- Optimize antibody dilutions.- Use fresh antibody and ensure proper storage.[14] |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.- Reduce antibody concentration.- Increase the number and duration of wash steps.[14][15] |
| Non-specific Bands | - Primary antibody is not specific- Protein degradation | - Use a more specific antibody; perform a BLAST search to check for homology.- Use fresh samples and always include protease inhibitors.[14] |
| "Smiling" Bands | - Uneven gel polymerization- Uneven heating during electrophoresis | - Ensure the gel is poured evenly.- Run the gel at a lower voltage in a cold room.[14] |
By following these detailed protocols and considering the key principles of quantitative Western blotting, researchers can obtain reliable and reproducible data on FKBP protein expression, furthering our understanding of their roles in health and disease and aiding in the development of novel therapeutics.
References
- 1. FKBP - Wikipedia [en.wikipedia.org]
- 2. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. licorbio.com [licorbio.com]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bioradiations.com [bioradiations.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 12. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptglab.com [ptglab.com]
- 14. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: Immunofluorescence Staining for Subcellular FKBP Localization
Introduction to FK506-Binding Proteins (FKBPs)
The FK506-Binding Proteins (FKBPs) are a highly conserved family of proteins that function as peptidyl-prolyl cis-trans isomerases (PPIases).[1] This enzymatic activity allows them to catalyze the isomerization of proline residues in polypeptides, playing a crucial role in protein folding and conformational changes.[1][2] Members of the FKBP family are involved in a wide array of cellular functions, including protein folding, signal transduction, apoptosis, and transcription.[1] They exert their functions by binding to and altering the conformation of target proteins, effectively acting as molecular switches.[1] The family is named after the founding member, FKBP12, which binds the immunosuppressive drug FK506 (tacrolimus).[1]
The Significance of Subcellular Localization
The function of an FKBP is intrinsically linked to its location within the cell. FKBPs are distributed across various subcellular compartments, including the cytoplasm, nucleus, endoplasmic reticulum (ER), and mitochondria, and can also be associated with the cytoskeleton.[3][4] For example, FKBP12 is found predominantly in the cytoplasm, FKBP13 is localized to the lumen of the ER, and FKBP25 is primarily a nuclear protein.[1][3][5] The localization of some FKBPs, such as FKBP51 and FKBP52, can be dynamic, shuttling between the cytoplasm and the nucleus to regulate processes like steroid hormone receptor signaling.[1][6] Therefore, visualizing the precise subcellular distribution of a specific FKBP is essential for elucidating its physiological role and its involvement in disease pathways. Immunofluorescence (IF) is a powerful and widely used technique for this purpose, allowing for the direct visualization of protein localization within cellular structures.[7][8]
Overview of the Immunofluorescence (IF) Technique
Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect specific target antigens in cells or tissues.[7] In the context of FKBP localization, the process typically involves an indirect IF method:
-
Fixation & Permeabilization: Cells are treated with chemical agents (e.g., paraformaldehyde, methanol) to preserve their structure and lock proteins in place.[9] A detergent is then used to permeabilize the cell membranes, allowing antibodies to access intracellular targets.[9][10]
-
Blocking: A blocking solution is applied to prevent non-specific binding of antibodies to cellular components, which would otherwise lead to high background signals.[9][11]
-
Primary Antibody Incubation: A primary antibody, which is highly specific for the FKBP of interest, is introduced and allowed to bind to its target.[9]
-
Secondary Antibody Incubation: A secondary antibody, which is conjugated to a fluorescent dye (fluorophore) and recognizes the primary antibody, is added.[12] This step amplifies the signal, as multiple secondary antibodies can bind to a single primary antibody.[12]
-
Visualization: The sample is visualized using a fluorescence microscope. The emitted fluorescent signal reveals the location of the FKBP within the cell. Often, counterstains like DAPI are used to label the nucleus, providing a spatial reference.[12]
Experimental Protocols
Detailed Protocol for Indirect Immunofluorescence of FKBP Proteins
This protocol provides a general framework for staining cultured cells grown on coverslips. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific FKBP members and cell lines.[9][10]
Materials and Reagents
-
Cell Culture: Adherent cells of interest, appropriate culture medium, sterile glass coverslips, and culture plates.
-
Buffers: Phosphate-Buffered Saline (PBS, 1X, sterile), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic; handle in a fume hood). Alternatively, ice-cold 100% Methanol (B129727).
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS with 0.1% Triton X-100.
-
Primary Antibody: A validated primary antibody specific for the target FKBP (see Table 2 for examples).
-
Secondary Antibody: A fluorophore-conjugated secondary antibody raised against the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor® 488).
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS) for nuclear staining.
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold Antifade Mountant).
-
Equipment: Fluorescence microscope, incubator, humidified chamber, forceps, microscope slides.
Step-by-Step Methodology
-
Cell Preparation:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with 1X PBS.[10]
-
For PFA fixation: Add 4% PFA solution to cover the cells and incubate for 10-15 minutes at room temperature.[9][12]
-
For Methanol fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C. (Note: Methanol fixation also permeabilizes the cells, so the separate permeabilization step can be skipped).[9]
-
Gently wash the coverslips three times with 1X PBS for 5 minutes each.[9]
-
-
Permeabilization (for PFA-fixed cells):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its predetermined optimal concentration.
-
Aspirate the blocking solution from the coverslips and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12]
-
Negative Control: For one coverslip, use only the blocking buffer without the primary antibody to check for non-specific binding of the secondary antibody.[10]
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with 1X PBS for 5 minutes each to remove unbound primary antibody.[10]
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.[12] From this point on, all steps should be performed in the dark to prevent photobleaching of the fluorophore.[9]
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with 1X PBS for 5 minutes each.[12]
-
Incubate with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.[12]
-
Perform a final wash with 1X PBS.
-
Carefully remove the coverslip from the well, wick away excess buffer, and mount it cell-side down onto a clean microscope slide with a drop of anti-fade mounting medium.
-
Seal the edges with clear nail polish and allow to cure. Store slides flat at 4°C, protected from light.
-
Data Presentation
Table 1: Summary of Subcellular Localization for Key FKBP Members
| FKBP Member | Primary Localization | Other / Conditional Localization | Notes / Cell Type |
| FKBP12 | Cytoplasm (diffuse)[3][4] | Associated with the cytoskeleton.[15] | Found in various tissues including brain, heart, and skeletal muscles.[2] Exclusive cytoplasmic localization confirmed in L-cells.[16] |
| FKBP13 | Endoplasmic Reticulum (ER) Lumen[5][17] | Membrane-associated.[17] | Contains an ER-retention signal.[17] |
| FKBP25 | Nucleus[1][4] | - | Involved in regulating transcription and chromatin structure.[1] |
| FKBP38 | Endoplasmic Reticulum (ER) & Mitochondrial Membranes[1] | - | Anchored to membranes via a C-terminal transmembrane domain.[1] |
| FKBP51 | Cytoplasm & Nucleus[1] | Mitochondria.[18] Part of the glucocorticoid receptor (GR) complex in the cytoplasm.[19] | Translocates with GRβ to the nucleus.[20] Its expression is induced by glucocorticoids, forming a negative feedback loop.[19] |
| FKBP52 | Cytoplasm & Nucleus[3][4] | Associated with the microtubule network.[3][16] | A positive regulator of steroid hormone receptors, facilitating their translocation to the nucleus.[6] |
Table 2: Recommended Antibodies for FKBP Immunofluorescence (ICC/IF)
| Target | Product Name / Clone | Supplier | Catalog Number | Host | Validation Notes |
| FKBP12 | Anti-FKBP12 antibody | Abcam | ab2918 | Rabbit | Validated for ICC/IF in human samples.[2] |
| FKBP12 | FKBP12 Antibody (H-5) | Santa Cruz Biotechnology | sc-133067 | Mouse | Recommended for IF; detects FKBP12 and FKBP12.6.[21] |
| FKBP51 | Anti-FKBP51 antibody [EPR6617] | Abcam | ab126715 | Rabbit | Validated for ICC/IF in human Jurkat cells. |
| FKBP51 | FKBP51 Antibody (D-4) | Santa Cruz Biotechnology | sc-271547 | Mouse | Recommended for IF in human, mouse, and rat.[22] |
| FKBP51 | Anti-FKBP51 antibody [Hi51B] | Abcam | ab79844 | Mouse | Validated for ICC/IF in mouse MK cells. |
Visualizations
Caption: A flowchart illustrating the key steps of a typical indirect immunofluorescence protocol.
References
- 1. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-FKBP12 antibody (ab2918) | Abcam [abcam.com]
- 3. FKBP52 in Neuronal Signaling and Neurodegenerative Diseases: A Microtubule Story [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Localization of the FK506-binding protein, FKBP 13, to the lumen of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP51 and FKBP52 in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence in Cell Lines [atlasantibodies.com]
- 9. ibidi.com [ibidi.com]
- 10. ptglab.com [ptglab.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. FK506-Binding Protein 51 Regulates Nuclear Transport of the Glucocorticoid Receptor β and Glucocorticoid Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. scbt.com [scbt.com]
Application Notes and Protocols for Generating FKBP Knockout Cell Lines using CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-binding proteins (FKBPs) are a highly conserved family of proteins that possess peptidyl-prolyl isomerase (PPIase) activity, playing crucial roles in protein folding, cellular signaling, and immunosuppression.[1][2] Key members of this family, such as FKBP12 and FKBP51, are implicated in diverse signaling pathways, including the mTOR, TGF-β, and NF-κB pathways, making them attractive targets for drug discovery and functional genomics research.[3][4][5] The CRISPR/Cas9 system offers a powerful and precise method for generating knockout cell lines, enabling the study of gene function through complete loss-of-function analysis.[6][7]
These application notes provide a comprehensive guide to generating FKBP knockout cell lines using the CRISPR/Cas9 technology. Detailed protocols for experimental design, sgRNA selection, delivery of CRISPR/Cas9 components, and validation of gene knockout are provided to assist researchers in efficiently and accurately creating cellular models for studying FKBP biology and for the development of novel therapeutics.
Data Presentation: Quantitative Analysis of FKBP Knockout Efficiency
Successful generation of knockout cell lines requires rigorous validation at both the genomic and protein levels. Below are examples of quantitative data obtained from CRISPR/Cas9-mediated knockout of FKBP5 (encoding FKBP51) and FKBP1A (encoding FKBP12).
Table 1: Knockout Efficiency of Different sgRNAs Targeting the FKBP5 Gene
| sgRNA ID | Target Exon | Knockout Efficiency (%) | Method of Quantification | Reference |
| FK-G57 | Exon 2 | 91 | Sanger Sequencing | [2] |
| FK-G54 | Exon 2 | 64 | Sanger Sequencing | [2] |
| FK-G66 | Exon 2 | 59 | Sanger Sequencing | [2] |
Table 2: Quantitative Western Blot Analysis of FKBP51 Protein Levels Post-Knockout
| Cell Line | Treatment | FKBP51 Protein Level (Normalized to GAPDH) | Percent Reduction (%) | Reference |
| Human Preadipocytes | Wild Type | 1.00 | - | [2] |
| Human Preadipocytes | FK-G57 Knockout | Undetectable | >99 | [2] |
| HaCaT Cells | Control (Cas9 only) | 1.00 | - | [5] |
| HaCaT Cells | FKBP51 KO Clone 1 | Undetectable | >99 | [5] |
| HaCaT Cells | FKBP51 KO Clone 2 | Undetectable | >99 | [5] |
Table 3: Quantitative Western Blot Analysis of FKBP12 Protein Levels Post-Knockout
| Cell Line | Genotype | FKBP12 Protein Level (Normalized to β-actin) | Percent Reduction (%) | Reference |
| INA-6 | Control Knockout | 1.00 | - | [8] |
| INA-6 | FKBP1A Knockout | ~0.15 | ~85 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in generating and validating FKBP knockout cell lines.
Protocol 1: sgRNA Design and Vector Construction
-
sgRNA Design:
-
Identify the target FKBP gene (e.g., FKBP1A for FKBP12, FKBP5 for FKBP51) in a genome browser (e.g., Ensembl, NCBI).
-
Target an early exon to increase the probability of a frameshift mutation leading to a functional knockout.[9]
-
Use an online sgRNA design tool (e.g., CHOPCHOP, Synthego Design Tool) to identify potential 20-nucleotide sgRNA sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).
-
Select 2-3 sgRNAs with high predicted on-target efficiency and low predicted off-target effects.
-
-
Vector Construction:
-
Synthesize the selected sgRNA sequences as complementary oligonucleotides with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Digest the Cas9 vector with a suitable restriction enzyme (e.g., BsmBI).
-
Ligate the annealed sgRNA insert into the digested vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Lentiviral Production and Cell Transduction
This protocol is suitable for creating stable knockout cell lines, especially in difficult-to-transfect cells.[10]
-
Lentivirus Packaging:
-
On day 1, seed HEK293T cells at a density that will result in 70-80% confluency on the day of transfection.
-
On day 2, co-transfect the HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.
-
On day 3, replace the medium.
-
On days 4 and 5, harvest the lentiviral supernatant and filter it through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Cell Transduction:
-
On day 1, seed the target cells (e.g., HEK293, HeLa) at an appropriate density.
-
On day 2, transduce the cells with the lentiviral particles at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL).
-
On day 3, replace the medium with fresh medium.
-
On day 4, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Protocol 3: Single-Cell Cloning and Expansion
To ensure a homogenous population of knockout cells, it is essential to isolate and expand single-cell clones.[11][12]
-
Single-Cell Seeding:
-
After antibiotic selection, detach the cells and prepare a single-cell suspension.
-
Perform serial dilutions of the cell suspension to a final concentration of 10 cells/mL.
-
Seed 100 µL of the diluted cell suspension into each well of a 96-well plate (resulting in a statistical average of 1 cell/well).
-
Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single cells into each well of a 96-well plate.[13]
-
-
Clonal Expansion:
-
Incubate the 96-well plates and monitor for colony formation.
-
Once colonies are visible, expand the clones by transferring them to larger culture vessels (24-well, 6-well, etc.).
-
Protocol 4: Knockout Validation
Validation is a critical step to confirm the successful knockout of the target FKBP gene.
-
Genomic DNA Analysis:
-
Extract genomic DNA from each expanded clone.
-
Amplify the genomic region flanking the sgRNA target site by PCR.
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. Tools like TIDE (Tracking of Indels by DEcomposition) can be used for analysis.
-
-
Western Blot Analysis:
-
Prepare protein lysates from wild-type and potential knockout clones.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target FKBP protein (e.g., anti-FKBP12 or anti-FKBP51) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[3][14]
-
Quantify the band intensities using densitometry software (e.g., ImageJ) to confirm the absence or significant reduction of the target protein in the knockout clones.[15]
-
Visualizations: Signaling Pathways and Experimental Workflow
FKBP Signaling Pathways
Caption: FKBP12-mTOR signaling pathway.
Caption: FKBP51-NF-κB signaling pathway.
Caption: FKBP12 and FKBP51 in TGF-β signaling.
Experimental Workflow
Caption: CRISPR/Cas9 workflow for FKBP knockout.
References
- 1. CRISPR-Cas9-Edited Tacrolimus-Resistant Antiviral T Cells for Advanced Adoptive Immunotherapy in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Analysis of FK506, timcodar (VX-853) and FKBP51 and FKBP52 chaperones in control of glucocorticoid receptor activity and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Deletion of the glucocorticoid receptor chaperone FKBP51 prevents glucocorticoid-induced skin atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 8. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FKBP12 is a major regulator of ALK2 activity in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The FKBP-FRB Dimerization System for Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FKBP-FRB dimerization system is a powerful and widely used chemically induced dimerization (CID) tool for studying and controlling protein-protein interactions (PPIs) in living cells and organisms.[1][2][3] This system relies on the ability of the small molecule rapamycin (B549165) to induce a high-affinity interaction between two otherwise non-interacting proteins: the 12-kDa FK506-binding protein (FKBP12) and the FKBP-rapamycin binding (FRB) domain of the mammalian target of rapamycin (mTOR).[4][5] By fusing FKBP and FRB domains to proteins of interest, researchers can control their association with high temporal and spatial precision, making it an invaluable tool for a myriad of applications in cell biology, signal transduction research, and drug discovery.[1][6]
Mechanism of Action
In the absence of rapamycin, FKBP and FRB domains do not interact. Rapamycin acts as a molecular glue, binding to both FKBP and FRB to form a stable ternary complex.[4][7] This induced dimerization is rapid, typically occurring within minutes of rapamycin addition, and the resulting complex is highly stable.[1] The high affinity of this interaction allows for the use of low nanomolar concentrations of rapamycin to efficiently induce dimerization.[8]
Caption: Mechanism of rapamycin-induced FKBP-FRB dimerization.
Advantages and Limitations
Advantages:
-
High Specificity and Affinity: The interaction is highly specific, and the resulting ternary complex is very stable.[4]
-
Rapid Kinetics: Dimerization is induced within minutes of adding rapamycin.[1]
-
Orthogonality: The system is orthogonal to most endogenous cellular processes, minimizing off-target effects.
-
Versatility: The system can be adapted for a wide range of applications, including protein translocation, activation of signaling pathways, and enzyme reconstitution.[6]
-
In Vivo Applicability: Rapamycin and its non-immunosuppressive analogs (rapalogs) are cell-permeable and can be used in living animals.
Limitations:
-
Irreversibility: The high affinity of the rapamycin-induced interaction makes it essentially irreversible, which can be a drawback for studying dynamic processes.[2] However, strategies using competitive inhibitors have been explored.[9]
-
Cellular Effects of Rapamycin: Rapamycin is an mTOR inhibitor and can have physiological effects on cells.[2] The use of non-immunosuppressive rapamycin analogs can mitigate this issue.
-
Stoichiometry: Achieving a 1:1 ratio of the FKBP and FRB fusion proteins can be challenging.
Quantitative Data Summary
The following table summarizes key quantitative parameters of the FKBP-FRB dimerization system, providing a reference for experimental design.
| Parameter | Value | Conditions | Reference |
| Kd (Rapamycin - FKBP) | ~0.2 nM | In vitro | [4] |
| Kd (Rapamycin - FRB) | ~26 µM | In vitro | [4] |
| Kd (FKBP-Rapamycin - FRB) | ~12 nM | In vitro | [4] |
| EC50 (Rapamycin for dimerization) | 1 - 100 nM | In cells | [10] |
| Half-life of ternary complex | 30 - 50 seconds | In vitro | [8] |
Experimental Protocols
Caption: General experimental workflow for FKBP-FRB studies.
Plasmid Construction
-
Vector Selection: Choose an appropriate mammalian expression vector (e.g., pcDNA3.1, pEGFP) that allows for the expression of your proteins of interest as fusion proteins with either FKBP or FRB.
-
Cloning Strategy:
-
Amplify the coding sequences of your protein of interest (Protein A and Protein B) using PCR.
-
Amplify the coding sequences for FKBP12 and the FRB domain.
-
Use standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly) to insert the coding sequences into the expression vector to generate constructs such as pCMV-ProteinA-FKBP and pCMV-ProteinB-FRB.
-
Ensure the fusion proteins are in the correct reading frame. Linker sequences (e.g., flexible Gly-Ser linkers) can be incorporated between the protein of interest and the FKBP/FRB domain to ensure proper folding and function.
-
-
Verification: Sequence the final constructs to confirm the integrity and correct orientation of the inserts.
Cell Culture and Transfection
-
Cell Line Selection: Choose a cell line appropriate for your study (e.g., HEK293T for high transfection efficiency and protein expression, or a biologically relevant cell line).
-
Cell Culture: Culture the cells in the appropriate medium and conditions.
-
Transfection:
-
Co-transfect the cells with the ProteinA-FKBP and ProteinB-FRB expression plasmids using a suitable transfection reagent (e.g., Lipofectamine, FuGENE).
-
Optimize the ratio of the two plasmids to achieve comparable expression levels of the fusion proteins. This can be assessed by Western blotting or fluorescence microscopy if fluorescent tags are used.
-
Include appropriate controls, such as cells transfected with empty vectors or single constructs.
-
-
Expression: Allow the cells to express the fusion proteins for 24-48 hours post-transfection.
Induction of Dimerization
-
Rapamycin Preparation: Prepare a stock solution of rapamycin (e.g., 1 mM in DMSO) and store it at -20°C.
-
Induction: Dilute the rapamycin stock solution in cell culture medium to the desired final concentration (typically 1-100 nM). Add the rapamycin-containing medium to the cells and incubate for the desired period (e.g., 15 minutes to several hours) before proceeding to the detection method.
Detection of Protein-Protein Interaction
This method is used to verify the physical interaction between the two fusion proteins upon rapamycin treatment.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[11]
-
Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-Protein A antibody) or an antibody against the fusion tag.
-
Add protein A/G beads to capture the antibody-antigen complexes.[11]
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both Protein A and Protein B to confirm their co-precipitation.
FRET is a powerful technique to monitor protein interactions in living cells with high spatial and temporal resolution.
-
Fluorophore Selection: Fuse FKBP and FRB fusion proteins with a suitable FRET pair of fluorescent proteins, such as Cerulean (donor) and Venus (acceptor).
-
Imaging:
-
Plate the co-transfected cells in a suitable imaging dish.
-
Acquire images of the donor and acceptor fluorescence before and after the addition of rapamycin using a fluorescence microscope equipped for FRET imaging.
-
-
FRET Analysis: Calculate the FRET efficiency. An increase in FRET efficiency upon rapamycin addition indicates that the two fusion proteins are in close proximity (<10 nm), signifying an interaction.[12]
This assay is useful for high-throughput screening of compounds that modulate the induced PPI.
-
System Design:
-
Fuse one protein to a DNA-binding domain (e.g., GAL4-DBD) and the other to a transcriptional activation domain (e.g., VP16-AD).
-
Co-transfect cells with these constructs along with a reporter plasmid containing a promoter with GAL4 binding sites upstream of a reporter gene (e.g., luciferase or GFP).
-
-
Assay Procedure:
-
Treat the cells with rapamycin to induce the dimerization of the DBD and AD fusions.
-
The reconstituted transcription factor will then drive the expression of the reporter gene.
-
-
Measurement: Quantify the reporter gene expression (e.g., by measuring luciferase activity or GFP fluorescence). An increase in reporter signal indicates a positive interaction.
Applications in Drug Development
The FKBP-FRB dimerization system is a valuable tool in drug discovery and development for:
-
Target Validation: Confirming the interaction of a drug target with its binding partner in a cellular context.
-
High-Throughput Screening: Developing cell-based assays to screen for small molecules that either inhibit or stabilize a specific PPI.
-
Mechanism of Action Studies: Elucidating the downstream consequences of a specific PPI in a signaling pathway.
-
Development of Novel Therapeutics: Designing "molecular glues" or PROTACs that utilize induced proximity to achieve a therapeutic effect.
Conclusion
The FKBP-FRB chemically induced dimerization system offers a robust and versatile platform for investigating protein-protein interactions. Its high specificity, rapid kinetics, and adaptability make it an indispensable tool for researchers in basic science and drug development. By carefully designing experiments and choosing appropriate detection methods, this system can provide valuable insights into the complex network of protein interactions that govern cellular function.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blue Light Activated Rapamycin for Optical Control of Protein Dimerization in Cells and Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sirolimus - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing FKBP Expression in Patient Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
The FK506-binding proteins (FKBPs) are a highly conserved family of immunophilins that possess peptidyl-prolyl isomerase (PPIase) activity, catalyzing the cis-trans isomerization of proline residues in proteins.[1][2] Members of this family, such as FKBP12, FKBP51 (encoded by the FKBP5 gene), and FKBP52 (encoded by the FKBP4 gene), are involved in a multitude of critical cellular processes, including protein folding, signal transduction, and immunoregulation.[2][3] FKBPs mediate the immunosuppressive effects of drugs like FK506 (tacrolimus) and rapamycin.[1][4]
Given their roles in regulating key signaling pathways—such as those involving the glucocorticoid receptor (GR), mTOR/AKT, and TGF-β—FKBPs have emerged as significant players in various pathologies, including cancer, neuropsychiatric disorders, and inflammatory diseases.[3][5][6] For instance, FKBP51 is a crucial regulator of the stress response through a negative feedback loop on the GR.[5] Aberrant expression of different FKBP members has been linked to tumorigenesis and patient prognosis in various cancers, including renal, lung, and breast cancer.[7][8][9]
Accurate assessment of FKBP expression in patient samples is therefore critical for both basic research and clinical applications. It can aid in biomarker discovery, patient stratification, and monitoring therapeutic responses. This document provides detailed application notes and protocols for the most common methods used to quantify FKBP mRNA and protein expression in clinical specimens.
Key Signaling Pathways Involving FKBPs
FKBPs are integral components of several major signaling cascades. Understanding these pathways provides context for expression studies.
Glucocorticoid Receptor (GR) Signaling Feedback Loop
FKBP51 (FKBP5) and FKBP52 (FKBP4) are co-chaperones of Heat Shock Protein 90 (Hsp90) and differentially regulate GR activity. FKBP51 inhibits GR function, while FKBP52 enhances it. Glucocorticoid binding to GR leads to the dissociation of FKBP51 and recruitment of FKBP52, allowing GR to translocate to the nucleus. Nuclear GR then induces the transcription of target genes, including FKBP5, creating an intracellular negative feedback loop.[5][10]
PI3K/AKT/mTOR Pathway
The mTOR pathway, a central regulator of cell growth and proliferation, is famously inhibited by the FKBP12-rapamycin complex.[1][4] Additionally, FKBP51 can act as a scaffold protein that facilitates the dephosphorylation of AKT by the phosphatase PHLPP, thereby negatively regulating the pathway.[4] In some cancers, high expression of FKBP4 can activate the PI3K-Akt-mTOR pathway, promoting tumor growth.[7]
Methods for Assessing FKBP Expression
Several techniques can be employed to measure FKBP expression at both the mRNA and protein levels. The choice of method depends on the research question, sample type, and required sensitivity.
| Method | Analyte | Information Provided | Throughput | Key Advantage |
| RT-qPCR | mRNA | Gene expression levels (quantitative) | High | High sensitivity and wide dynamic range[11] |
| Immunohistochemistry (IHC) | Protein | Localization, semi-quantitative expression | Medium | Provides spatial context in tissue architecture |
| Western Blot | Protein | Protein size, relative abundance | Low | Confirms protein identity and relative quantity[12] |
| ELISA | Protein | Absolute or relative protein concentration | High | High sensitivity for soluble proteins in fluids |
| Mass Spectrometry | Protein | Absolute quantification, PTMs | Low-Medium | High specificity, no antibody required[13][14] |
Application Note 1: Quantitative Real-Time PCR (RT-qPCR)
Principle
RT-qPCR is a highly sensitive technique used to detect and quantify mRNA levels.[11] It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. The amplification is monitored in real-time using fluorescent probes or dyes, allowing for the quantification of the initial amount of target mRNA.
Applications
-
Measuring FKBP5 mRNA induction in response to glucocorticoid treatment in whole blood samples.[11][15]
-
Correlating FKBP gene expression levels with disease state or treatment outcome.[16]
-
Validating findings from genome-wide expression studies.
Workflow
Detailed Protocol: FKBP5 mRNA Quantification in Whole Blood
This protocol is adapted from methodologies used to measure GR-mediated FKBP5 induction.[10][11]
-
Sample Collection & RNA Stabilization:
-
Collect whole blood directly into PAXgene Blood RNA Tubes (QIAGEN) according to the manufacturer's instructions.
-
Invert the tubes 8-10 times and store at room temperature for at least 2 hours (or overnight) to ensure complete lysis and RNA stabilization.
-
Samples can be stored at -20°C or -80°C for long-term storage.
-
-
RNA Extraction:
-
Thaw samples at room temperature if frozen.
-
Isolate total RNA using the PAXgene Blood RNA Kit (QIAGEN) following the manufacturer's protocol.
-
Elute RNA in the provided elution buffer.
-
-
RNA Quantification and Quality Control:
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) > 7.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit (e.g., from Applied Biosystems).
-
Prepare a master mix containing reverse transcriptase, dNTPs, random primers, and buffer.
-
Perform the reaction in a thermal cycler with the following typical conditions: 25°C for 10 min, 37°C for 120 min, 85°C for 5 min.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix using a TaqMan Gene Expression Master Mix and a specific TaqMan Gene Expression Assay for human FKBP5 (e.g., Applied Biosystems). Include an assay for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
For a 20 µL reaction, mix:
-
10 µL TaqMan Master Mix (2x)
-
1 µL TaqMan Gene Expression Assay (20x)
-
4 µL Nuclease-free water
-
5 µL cDNA template (diluted 1:10)
-
-
Run the reaction on a real-time PCR system (e.g., ABI 7900HT) with the following standard thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[16]
-
Run all samples, including no-template controls, in duplicate or triplicate.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method.[16]
-
Normalize the Ct value of FKBP5 to the Ct value of the housekeeping gene (ΔCt = CtFKBP5 - Cthousekeeping).
-
Calculate the fold change relative to a control or baseline sample (ΔΔCt = ΔCtsample - ΔCtcontrol).
-
The final fold change is calculated as 2-ΔΔCt.
-
Application Note 2: Immunohistochemistry (IHC)
Principle
IHC allows for the visualization of protein expression within the spatial context of tissue architecture. The technique uses antibodies to specifically detect the protein of interest (antigen) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The antibody-antigen interaction is visualized using either a chromogenic reaction (e.g., DAB, which produces a brown stain) or a fluorophore.
Applications
-
Determining the subcellular localization of FKBP proteins (e.g., nuclear, cytoplasmic) in tumor tissues.[17]
-
Comparing FKBP expression levels between tumor and adjacent normal tissue.
-
Screening tissue microarrays (TMAs) to correlate FKBP expression with clinical outcomes.
Workflow
Detailed Protocol: FKBP5 Staining in FFPE Human Tissue
This protocol is a general guideline and may require optimization based on the specific antibody and tissue type.[18][19]
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Most FFPE tissues require an antigen retrieval step to unmask epitopes.
-
Use Heat-Induced Epitope Retrieval (HIER). Place slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat in a pressure cooker, water bath, or microwave according to standard lab procedures (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
Rinse slides in wash buffer (e.g., TBS with 0.05% Tween-20).
-
-
Staining Procedure (manual or automated):
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate with a protein blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody: Drain blocking solution and incubate with the primary antibody against the target FKBP (e.g., Rabbit anti-FKBP5, such as IHC-00289 from Thermo Fisher Scientific[20]), diluted in antibody diluent. An example dilution is 1:500.[20] Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Rinse slides 3 times with wash buffer, 5 minutes each.
-
Secondary Antibody: Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG) for 30-60 minutes at room temperature.
-
Washing: Rinse slides 3 times with wash buffer, 5 minutes each.
-
Detection: If using a biotinylated secondary, incubate with Streptavidin-HRP. Apply a chromogen substrate like DAB (3,3'-Diaminobenzidine) and incubate until a brown precipitate develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop Reaction: Immerse slides in distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds to stain cell nuclei blue.
-
"Blue" the stain by rinsing in running tap water or a weak alkaline solution.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a light microscope. Positive staining will appear brown, while nuclei will be blue. Assess staining intensity and the percentage of positive cells.
-
Application Note 3: Western Blot
Principle
Western blotting allows for the detection and relative quantification of a specific protein in a complex mixture, such as a cell or tissue lysate.[21] Proteins are first separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), then transferred to a membrane, and finally detected using a specific primary antibody followed by a labeled secondary antibody.
Applications
-
Confirming the presence and size of an FKBP protein in patient-derived cell lines or tissue homogenates.[12][22]
-
Comparing the relative expression levels of an FKBP protein across different patient samples.
-
Detecting changes in FKBP expression following drug treatment.
Workflow
Detailed Protocol: FKBP4 (FKBP52) Detection in Tissue Lysates
This protocol is a general guide; optimization of antibody concentrations and incubation times is recommended.[12][21][23]
-
Sample Preparation and Lysis:
-
Homogenize fresh or frozen tissue samples in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[21]
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load samples onto a 4-20% Tris-HCl polyacrylamide gel along with a pre-stained protein ladder.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 1 hour).[21]
-
-
Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)). This step is crucial to prevent non-specific antibody binding.[23]
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the FKBP of interest (e.g., Rabbit anti-FKBP4, such as #11826 from Cell Signaling Technology[12]) diluted in blocking buffer. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.[23]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.[21]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., α-Actinin or GAPDH).[23]
-
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the FKBP band intensity to the corresponding loading control band intensity.
-
Application Note 4: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle
ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as proteins, peptides, and hormones. A sandwich ELISA, commonly used for protein quantification, involves capturing the target protein between two layers of antibodies (a capture antibody and a detection antibody). The detection antibody is linked to an enzyme, and addition of a substrate results in a color change proportional to the amount of protein present.
Applications
-
Quantifying the concentration of FKBPs (e.g., FKBP12) in patient serum, plasma, or cell culture supernatants.[24][25]
-
High-throughput screening of patient cohorts for FKBP biomarker levels.
Workflow
Detailed Protocol: FKBP12 Quantification in Plasma
This protocol is based on commercially available human FKBP12 ELISA kits.[24][25] Always follow the specific manufacturer's manual.
-
Sample Preparation:
-
Collect whole blood into a tube containing an anticoagulant (e.g., EDTA, citrate).[26][27]
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[26]
-
Carefully collect the supernatant (plasma) and assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[27]
-
-
Assay Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Create a standard curve by performing serial dilutions of the provided protein standard.
-
Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[24]
-
Washing: Aspirate each well and wash 4 times with the provided Wash Buffer.
-
Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[24]
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of prepared Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.[24]
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.[24]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use a four-parameter logistic (4-PL) curve fit.
-
Calculate the concentration of FKBP12 in the samples by interpolating their absorbance values from the standard curve.
-
Adjust for any sample dilution factor.
-
Quantitative Data Summary
Expression of FKBP family members is frequently altered in various diseases, particularly in cancer. The following table summarizes reported expression changes in different cancer types.
| FKBP Member | Cancer Type | Expression Change | Impact on Prognosis | Reference(s) |
| FKBP3 | Lung Adenocarcinoma (LUAD) | Upregulated | High expression associated with poor survival | [8][28] |
| Colorectal Cancer | Upregulated | Associated with oxaliplatin (B1677828) resistance | [8] | |
| FKBP4 (FKBP52) | Lung Adenocarcinoma (LUAD) | Upregulated | High expression associated with poor survival | [8] |
| Breast Cancer | Upregulated | Promotes tumor growth via PI3K-Akt-mTOR | [7][9] | |
| Prostate Cancer | Upregulated | - | [9] | |
| FKBP5 (FKBP51) | Lung Adenocarcinoma (LUAD) | Upregulated | High expression associated with poor survival | [8] |
| Kidney Cancer (ccRCC) | Upregulated | - | [7] | |
| FKBP9 | Lung Adenocarcinoma (LUAD) | Upregulated | High expression associated with poor survival | [8] |
| FKBP10 | Kidney Cancer (ccRCC) | Upregulated | High expression associated with worse survival | [7] |
| Lung Adenocarcinoma (LUAD) | Upregulated | High expression associated with poor survival | [8] | |
| FKBP11 | Kidney Cancer (ccRCC) | Upregulated | High expression associated with worse survival | [7] |
| Lung Adenocarcinoma (LUAD) | Upregulated | - | [8] | |
| FKBP1A (FKBP12) | Liver Cancer | Upregulated | Associated with poorer prognosis | |
| Lung Cancer | Upregulated | Associated with poor survival |
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 3. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP51 and FKBP52 in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Omics Analysis of the Expression and Prognosis for FKBP Gene Family in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. FKBP5 Genotype-Dependent DNA Methylation and mRNA Regulation After Psychosocial Stress in Remitted Depression and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. FKBP4 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. researchportal.lih.lu [researchportal.lih.lu]
- 15. FKBP5 mRNA Expression Is a Biomarker for GR Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The influence of FKBP5 genotype on expression of FKBP5 and other glucocorticoid-regulated genes, dependent on trauma exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tissue expression of FKBP4 - Summary - The Human Protein Atlas [v21.proteinatlas.org]
- 18. Protocols for IHC | Abcam [abcam.com]
- 19. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FKBP5/FKBP51 Polyclonal Antibody (IHC-00289) [thermofisher.com]
- 21. origene.com [origene.com]
- 22. FKBP4 Polyclonal Antibody (PA3-020) [thermofisher.com]
- 23. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. raybiotech.com [raybiotech.com]
- 26. fn-test.com [fn-test.com]
- 27. bosterbio.com [bosterbio.com]
- 28. FKBP3, a poor prognostic indicator, promotes the progression of LUAD via regulating ferroptosis and immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small-Molecule Microarray Screening of FKBP Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small-molecule microarrays (SMMs) have emerged as a powerful high-throughput screening platform for the discovery of protein-ligand interactions.[1][2] This technology enables the simultaneous screening of thousands of small molecules for their ability to bind to a protein of interest, making it an invaluable tool in drug discovery and chemical biology.[1][3] This document provides detailed application notes and protocols for the use of SMMs in the identification of binders for the FK506-binding protein (FKBP) family.
FKBPs are a class of proteins that possess peptidyl-prolyl isomerase activity and are involved in a variety of cellular processes, including protein folding, signal transduction, and immunosuppression.[4] They are significant drug targets for a range of therapeutic areas, including neurodegenerative diseases and cancer.[5] The application of SMMs to screen for novel FKBP binders offers a rapid and efficient method to identify new chemical probes and potential therapeutic leads.
Principle of the Technology
The SMM screening process is predicated on the immobilization of a diverse library of small molecules onto a solid support, typically a glass slide.[2] These slides are chemically functionalized to allow for the covalent attachment of the small molecules.[6][7] The array is then incubated with the target protein, in this case, an FKBP family member, which has been fluorescently labeled or is detectable by a fluorescently labeled antibody.[6] If a small molecule on the array binds to the FKBP protein, the protein will be captured at that specific location. After washing away unbound protein, the slide is scanned using a fluorescence microarray scanner. The resulting fluorescent spots indicate a binding event between the immobilized small molecule and the FKBP protein.[2]
Data Presentation
Quantitative Analysis of SMM Screens
The primary data from an SMM screen consists of fluorescence intensity values for each spot on the microarray. To identify "hits" (i.e., small molecules that bind to the target protein), a robust data analysis workflow is required. A common method involves calculating the signal-to-noise ratio (SNR) for each spot.[8][9] Hits are typically defined as compounds that produce a signal significantly above the background noise, often defined as a Z-score of 3 or greater.
Table 1: Representative Data from a Hypothetical SMM Screen for FKBP12 Binders
| Compound ID | Well Position | Signal Intensity (RFU) | Background (RFU) | Signal-to-Noise Ratio (SNR) | Z-Score | Hit Call |
| Cmpd-001 | A1 | 150 | 50 | 3.0 | 1.5 | No |
| Cmpd-002 | A2 | 8000 | 55 | 145.5 | 8.2 | Yes |
| Cmpd-003 | A3 | 200 | 48 | 4.2 | 2.1 | No |
| Rapamycin | P24 | 12500 | 60 | 208.3 | 12.5 | Yes |
| DMSO | Q24 | 100 | 52 | 1.9 | 0.8 | No |
This table presents illustrative data. RFU = Relative Fluorescence Units. The Signal-to-Noise Ratio (SNR) is calculated as (Signal Intensity - Background) / Background. The Z-score is a measure of how many standard deviations a data point is from the mean.
Binding Affinity of Known FKBP12 Ligands
Once initial hits are identified, their binding affinities are typically determined using secondary assays. The following table provides examples of binding affinities for known FKBP12 ligands, which can serve as positive controls in an SMM screen.
Table 2: Binding Affinities of Known FKBP12 Binders
| Compound | Binding Affinity (Kd) |
| Rapamycin | 0.2 nM |
| FK506 | 0.4 nM |
| SLF | 2 nM |
Data in this table is compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Isocyanate-Coated Glass Slides
Isocyanate-functionalized surfaces are commonly used for the non-selective, covalent immobilization of small molecules containing nucleophilic functional groups (e.g., amines, alcohols, thiols).[2][6]
Materials:
-
Amine-functionalized glass slides
-
Fmoc-NH-(PEG)n-(CH2)2-COOH (spacer)
-
PyBOP (coupling agent)
-
DIPEA (diisopropylethylamine)
-
DMF (N,N-dimethylformamide)
-
1,4-Phenylene diisocyanate or Hexamethylene diisocyanate
-
Pyridine (B92270) (anhydrous)
-
THF (tetrahydrofuran)
-
Nitrogen gas
Procedure:
-
Spacer Attachment: Immerse amine-functionalized glass slides in a solution of 1 mM Fmoc-NH-(PEG)n-(CH2)2-COOH, 2 mM PyBOP, and 20 mM DIPEA in DMF for 10 hours with gentle agitation.[6]
-
Washing: Rinse the slides thoroughly with DMF, followed by THF, and then dry with a stream of nitrogen.
-
Fmoc Deprotection: Immerse the slides in a 20% (v/v) solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Repeat the washing step as described in step 2.
-
Isocyanate Functionalization: Immerse the slides in a solution of 0.2 M 1,4-phenylene diisocyanate in a 1:9 (v/v) mixture of anhydrous pyridine and DMF for 2 hours at room temperature.[6]
-
Final Washing: Rinse the slides with DMF and THF, and then dry with a stream of purified nitrogen.[6]
-
Storage: Store the isocyanate-coated slides in a desiccator at -20°C until use.
Protocol 2: Small-Molecule Microarray Printing
Materials:
-
Isocyanate-coated glass slides
-
Small-molecule library (dissolved in DMSO, typically at 10 mM)
-
Microarray spotter with humidity control
-
384-well source plates
Procedure:
-
Library Preparation: Prepare the small-molecule library in 384-well plates. Include appropriate controls such as known binders (e.g., Rapamycin for FKBP12) and negative controls (e.g., DMSO).
-
Microarray Printing: Use a robotic microarrayer to print nanoliter volumes of the small-molecule solutions onto the isocyanate-coated slides. Maintain a controlled environment (e.g., 50% humidity) to prevent evaporation and ensure consistent spotting.
-
Incubation: After printing, allow the slides to incubate in a controlled environment for at least 24 hours to ensure efficient covalent immobilization of the small molecules.
-
Quenching: Immerse the slides in a quenching solution (e.g., 50 mM ethanolamine (B43304) in buffer) to block any unreacted isocyanate groups on the surface. This step is crucial to prevent non-specific binding of the target protein to the slide surface.
-
Washing and Drying: Wash the slides with an appropriate buffer (e.g., PBST) and dry them by centrifugation or with a stream of nitrogen.
-
Storage: Store the printed and quenched microarrays in a desiccator at 4°C.
Protocol 3: SMM Screening for FKBP Binders
Materials:
-
Printed small-molecule microarray slides
-
Purified FKBP protein (with a detection tag, e.g., His-tag or GST-tag) or cell lysate containing overexpressed tagged FKBP.
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (if using a tagged protein, e.g., anti-His antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated goat anti-mouse IgG)
-
Wash buffer (e.g., PBST)
-
Microarray scanner
Procedure:
-
Blocking: Block the SMM slide by incubating it with blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
Protein Incubation: Prepare a solution of the FKBP protein in blocking buffer at an optimized concentration (typically in the low nanomolar to micromolar range). If using cell lysate, dilute the lysate in an appropriate buffer. Incubate the slide with the protein solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the slide extensively with wash buffer to remove unbound protein. Typically, this involves a series of washes with increasing stringency.
-
Primary Antibody Incubation: If a tagged protein was used, incubate the slide with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Secondary Antibody Incubation: Incubate the slide with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature. Protect the slide from light from this point forward.
-
Final Washing: Perform a final series of washes with wash buffer to remove any unbound secondary antibody.
-
Drying: Dry the slide by centrifugation or with a stream of nitrogen.
-
Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
Protocol 4: Data Analysis
Software:
-
Microarray image analysis software (e.g., GenePix Pro, ImageJ)
-
Statistical analysis software (e.g., R, JMP)
Procedure:
-
Image Quantification: Use microarray image analysis software to quantify the fluorescence intensity of each spot on the array. This will generate a data file containing the signal intensity and local background for each spot.
-
Data Normalization: Normalize the data to account for variations in printing and scanning. This can be done using various methods, such as global normalization or normalization to control spots.
-
Hit Identification:
-
Calculate the signal-to-noise ratio (SNR) for each spot.
-
Calculate the Z-score for each compound, which represents the number of standard deviations the compound's signal is from the mean signal of all compounds on the array.
-
Identify hits as compounds with a Z-score above a defined threshold (e.g., Z > 3).
-
-
Data Visualization: Use scatter plots and heat maps to visualize the screening data and identify trends or patterns.
-
Hit Validation: Putative hits should be validated through secondary assays, such as dose-response curves on the microarray, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), to confirm binding and determine affinity.
Mandatory Visualizations
Caption: Experimental workflow for SMM-based screening of FKBP binders.
Caption: TGF-β signaling pathway and the role of FKBP12.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule microarray screening — Koehler Lab [koehlerlab.org]
- 3. international-biopharma.com [international-biopharma.com]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Developing an Efficient and General Strategy for Immobilization of Small Molecules onto Microarrays Using Isocyanate Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noisetosignal.io [noisetosignal.io]
- 8. The Signal to Noise Ratio | LinkedIn Marketing Solutions [business.linkedin.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low signal in FKBP western blot
FKBP Western Blot Technical Support Center
Welcome to the technical support center for FKBP Western blotting. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with low or no signal in your experiments.
Troubleshooting Guide & FAQs
Q1: I'm not seeing any bands for my FKBP target, or the signal is extremely weak. What are the most common causes?
A weak or absent signal in a Western blot can be frustrating, but it often stems from a few common issues. Systematically checking each step of the process is the key to identifying the problem. The primary areas to investigate are:
-
Antibody Problems: The primary or secondary antibodies may be the issue. This could be due to improper storage, low concentration, or loss of activity.[1][2][3] Ensure antibodies have been stored correctly and have not expired.[1]
-
Low Target Protein Abundance: The FKBP you are targeting may be expressed at very low levels in your specific cell or tissue type.[2][4] Some FKBPs are ubiquitously expressed, but levels can vary significantly.[5]
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete. This is a very common cause of weak signals.[3][4] Factors like transfer time, voltage, and buffer composition are critical.[3]
-
Suboptimal Detection: The chemiluminescent substrate may be expired, or the incubation time may be too short.[1][2] For low-abundance proteins, a high-sensitivity substrate may be required.[1]
-
Sample Degradation: The target protein may have been degraded by proteases during sample preparation.[1][4]
Q2: How can I determine the optimal primary antibody concentration for my FKBP protein?
Using the correct antibody concentration is critical; too little will result in a weak signal, while too much can cause high background.[6] The best way to find the optimal concentration is to perform an antibody titration.[7] This involves testing a range of antibody dilutions while keeping all other parameters constant.[8]
A dot blot is a quick and efficient method for optimizing antibody concentration without running a full Western blot.[9][10] Alternatively, you can test the dilutions on parallel strips of a membrane blotted with your protein of interest.
Example Antibody Titration Plan:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 |
| Lysate Loaded | 30 µg | 30 µg | 30 µg | 30 µg | 30 µg |
| Primary Antibody Dilution | 1:250 | 1:500 | 1:1000 | 1:2000 | 1:4000 |
| Incubation Time | Overnight at 4°C | Overnight at 4°C | Overnight at 4°C | Overnight at 4°C | Overnight at 4°C |
| Secondary Antibody | Constant | Constant | Constant | Constant | Constant |
| Detection Substrate | Constant | Constant | Constant | Constant | Constant |
This table illustrates a sample titration experiment. The manufacturer's datasheet should provide a recommended starting dilution to center your test range around.[11]
Q3: My lab is new to FKBP proteins. What are key considerations for sample preparation?
Proper sample preparation is crucial for preserving your target protein. FKBPs are a diverse family of proteins involved in processes like protein folding and cellular signaling.[12]
-
Protein Expression Levels: FKBP expression can vary. For instance, FKBP12 is abundantly expressed in most tissues, while others may have more restricted or lower expression levels.[12][13] If you suspect low expression, consider loading more protein onto the gel (e.g., 30-50 µg of total lysate) or enriching your sample for the target protein through immunoprecipitation.[2][4][14]
-
Lysis Buffer: The choice of lysis buffer is important. For cytosolic proteins like FKBP12, a standard RIPA or similar lysis buffer is often sufficient.[12] However, always include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation.[4][15]
-
Positive Control: Whenever possible, use a positive control. This could be a cell lysate known to express the FKBP of interest or a purified recombinant protein.[2][15] This will help confirm that your antibody and detection system are working correctly.
Q4: How can I be sure that my protein transfer from the gel to the membrane was successful?
Inefficient transfer is a frequent cause of weak or no signal.[3][16] Air bubbles trapped between the gel and the membrane are a common culprit, as they block the transfer.[2][17] You can visually confirm the efficiency of your transfer by staining the membrane with Ponceau S immediately after the transfer step.[4][6][14]
Ponceau S is a reversible stain that binds to all proteins, appearing as pink or red bands on the membrane.[18] This allows you to see the protein lanes and confirm that a transfer has occurred across the entire blot before proceeding with blocking and antibody incubation.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Comparative analysis of FKBP family protein: evaluation, structure, and function in mammals and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. youtube.com [youtube.com]
- 12. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
Technical Support Center: Optimizing FKBP Enzymatic Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their FKBP enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay signal is very low or non-existent. What are the potential causes and solutions?
A: A low or absent signal in your FKBP enzymatic assay can stem from several factors, from reagent issues to incorrect instrument settings.
Troubleshooting Steps:
-
Reagent Integrity:
-
Enzyme Activity: Confirm the purity and activity of your FKBP enzyme. Improper storage or multiple freeze-thaw cycles can lead to degradation. Consider running a positive control with a known active enzyme batch.
-
Substrate Quality: Ensure the peptide substrate (e.g., Suc-Ala-Leu-Pro-Phe-pNA) has not degraded. Prepare fresh stock solutions in a suitable solvent like DMSO.[1]
-
Chymotrypsin (B1334515) Activity: Verify the activity of the coupling enzyme, α-chymotrypsin. Prepare fresh working solutions daily.[1]
-
-
Assay Conditions:
-
Instrument Settings:
Q2: I'm observing a high background signal in my "no enzyme" control wells. How can I reduce it?
A: High background can be attributed to the spontaneous, uncatalyzed cis-trans isomerization of the peptide substrate.
Solutions:
-
Subtract Background: Always include a "no enzyme" control and subtract its rate from the catalyzed reaction rate.[3]
-
Optimize Substrate Concentration: While a higher substrate concentration can increase the signal, it might also elevate the background. Determine an optimal substrate concentration that provides a good signal-to-noise ratio.
-
Assay Temperature: Lowering the assay temperature can decrease the rate of spontaneous isomerization.
Q3: The results from my inhibitor studies are inconsistent. What could be the problem?
A: Inconsistent inhibitor data can arise from issues with compound solubility, incubation times, or the assay conditions themselves.
Troubleshooting Steps:
-
Compound Solubility:
-
Visually inspect for compound precipitation in your assay wells.
-
Ensure the final DMSO concentration is consistent across all wells and is at a level that does not inhibit the enzyme (typically ≤ 1-2%).[5]
-
-
Equilibration Time:
-
For tight-binding inhibitors, the pre-incubation time of the enzyme and inhibitor may not be sufficient to reach equilibrium.[5] Perform a time-course experiment to determine the optimal pre-incubation time.
-
-
Assay Conditions for Inhibition:
-
Substrate Concentration: For competitive inhibitors, using a substrate concentration significantly higher than the K_m will make it harder to see inhibition, leading to an overestimation of the IC50. It is recommended to use a substrate concentration at or below the K_m.[6]
-
Enzyme Concentration: The optimal FKBP concentration is typically in the low nanomolar range.[1] If the enzyme concentration is too high, it can lead to rapid substrate depletion, affecting the accuracy of inhibition measurements.
-
Q4: How do I choose the right substrate for my FKBP assay?
A: The choice of substrate can significantly impact assay sensitivity. For FKBP enzymes, Suc-Ala-Leu-Pro-Phe-pNA is reported to be more reactive than the more traditional Suc-Ala-Ala-Pro-Phe-pNA.[3] This higher reactivity allows for the use of lower enzyme concentrations, which is particularly beneficial for determining the inhibition constants (Ki) of potent inhibitors.[3]
Quantitative Data Summary
For reproducible results, it is crucial to optimize the concentrations of key reagents. The following tables provide typical concentration ranges for the chymotrypsin-coupled FKBP12 assay.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Reference |
| FKBP12 | Variable | Low nM range (empirically determined) | [1] |
| Substrate (Suc-ALPF-pNA) | 10 mM in DMSO | 80-100 µM | [1][3] |
| α-Chymotrypsin | 10 mg/mL in 1 mM HCl | 0.5 mg/mL | [1] |
| Inhibitors (e.g., FK506) | Stock in DMSO | Serial dilutions | [1] |
Table 2: Typical Assay Buffer Compositions
| Buffer Component | Concentration | pH | Additional Components | Reference |
| HEPES | 50 mM | 8.0 | 100-150 mM NaCl | [1][3] |
| Tris-HCl | 50 mM | 7.5 | - | [2] |
Experimental Protocols
Protocol 1: Chymotrypsin-Coupled PPIase Activity Assay for FKBP12
This protocol measures the cis-trans isomerase activity of FKBP12 by coupling the isomerization of a peptide substrate to its cleavage by chymotrypsin, which releases a chromophore.
Materials:
-
Recombinant human FKBP12
-
Substrate: N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-ALPF-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
Inhibitor (e.g., FK506) in DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 390-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in DMSO (e.g., 10 mM).
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl (e.g., 10 mg/mL).
-
Dilute FKBP12 to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.[1]
-
Prepare a working solution of chymotrypsin by diluting the stock to 0.5 mg/mL in Assay Buffer.[1]
-
Prepare a working solution of the substrate by diluting the stock to the desired final concentration (e.g., 100 µM) in Assay Buffer.[1]
-
-
Assay Setup (Final Volume: 100 µL):
-
Add 50 µL of Assay Buffer to each well.
-
For inhibition assays, add 10 µL of the inhibitor dilution or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Add 20 µL of the FKBP12 working solution to all wells except the "no enzyme" control wells. Add 20 µL of Assay Buffer to the "no enzyme" control wells.
-
Add 10 µL of the chymotrypsin working solution to all wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the substrate working solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (V_o) from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells.
-
For inhibition studies, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50.
-
Visualizations
Caption: Workflow for the chymotrypsin-coupled FKBP enzymatic assay.
Caption: Simplified signaling pathways of FKBP12 inhibition by FK506 and Rapamycin.
References
Technical Support Center: Troubleshooting FKBP ELISA Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during FKBP (FK506 Binding Protein) ELISA experiments, with a specific focus on reducing high background noise.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an FKBP ELISA assay?
High background in an ELISA generally refers to a high signal or color development across the entire plate, including the negative control wells.[1][2] This elevated "noise" can mask the specific signal from the FKBP analyte, which reduces the sensitivity and reliability of the assay.[1][2]
Q2: What are the primary causes of high background in an FKBP ELISA?
The most frequent causes of high background are insufficient plate washing and inadequate blocking.[1] Other significant factors include incorrect antibody concentrations, issues with the substrate, contamination of reagents or samples, and improper incubation conditions.[2][3][4]
Q3: How can I identify the source of the high background in my FKBP ELISA?
To pinpoint the source of high background, running a series of controls is recommended.[2] For example, a control well without the primary antibody can help determine if the secondary antibody is binding non-specifically.[2][5] Additionally, a blank control (containing no sample or antibodies) can indicate if the substrate or the plate itself is contaminated.[2]
Q4: Can the sample type affect the background in an FKBP ELISA?
Yes, the sample matrix can significantly contribute to high background noise.[1] Samples with high concentrations of interfering substances, such as those found in serum or plasma, can lead to non-specific binding.[1][4] If you switch from a simple matrix like cell culture media to a more complex one like serum, you may need to re-optimize the assay.[1]
Troubleshooting Guide: Reducing High Background
High background noise can obscure your results and compromise the validity of your FKBP ELISA data. The following sections provide detailed troubleshooting strategies to help you identify and resolve the root causes of this common issue.
Issue 1: Inadequate Washing
Insufficient washing is a primary cause of high background, as it fails to remove unbound antibodies and other reagents.[1][6]
Troubleshooting Steps:
-
Increase Wash Cycles and Volume: Increase the number of wash cycles, typically from 3 to 5 washes.[7] Ensure the volume of wash buffer is sufficient to fill each well, generally around 300-400 µL.[8][9]
-
Introduce a Soaking Step: Incorporate a short soaking step of 30 seconds to 1 minute during each wash to help dislodge non-specifically bound material.[1][6][10]
-
Ensure Complete Aspiration: After each wash, ensure all the wash buffer is completely removed by inverting the plate and tapping it firmly on a clean paper towel.[10]
-
Automated Plate Washer Maintenance: If using an automated plate washer, ensure it is properly calibrated and that all dispensing and aspiration ports are clean and functioning correctly.[8]
Experimental Protocol: Optimized Manual Washing Procedure
-
Preparation: Prepare a fresh wash buffer solution, typically PBS or TBS with 0.05% Tween-20.
-
Aspiration: After incubation, aspirate the solution from the wells.
-
Washing: Immediately add at least 300 µL of wash buffer to each well.
-
Soaking (Optional but Recommended): Allow the wash buffer to soak in the wells for 30-60 seconds.
-
Aspiration: Aspirate the wash buffer from the wells.
-
Repeat: Repeat steps 3-5 for a total of 4-5 wash cycles.
-
Final Tap: After the last wash, invert the plate and tap it firmly on a stack of clean paper towels to remove any residual buffer.
Issue 2: Insufficient Blocking
The blocking buffer's role is to bind to all unsaturated binding sites on the plate, preventing non-specific binding of the antibodies.[6][11]
Troubleshooting Steps:
-
Optimize Blocking Buffer Concentration: If you are preparing your own blocking buffer, you may need to increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[1][4]
-
Increase Blocking Incubation Time: Extend the blocking incubation time, for example, from 1 hour at room temperature to 2 hours at room temperature or overnight at 4°C.[1][12]
-
Try Different Blocking Agents: Not all blocking agents are suitable for every assay. If you are using BSA, consider trying non-fat dry milk or a commercial blocking buffer formulation.[12]
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Generally effective, low cross-reactivity. | Can be a source of contamination with other proteins. |
| Non-fat Dry Milk | 0.2-5% | Inexpensive and effective. | May contain phosphoproteins that can interfere with some assays. |
| Normal Serum | 5-10% | Can reduce non-specific binding from the same species as the secondary antibody. | Can be expensive and may contain endogenous FKBP. |
| Commercial Blockers | Varies | Optimized formulations for low background and high signal-to-noise ratio. | Can be more expensive than individual components. |
Issue 3: Improper Antibody Concentrations
Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding and high background.[4][5]
Troubleshooting Steps:
-
Titrate Your Antibodies: Perform a checkerboard titration to determine the optimal concentration for both the capture and detection antibodies.[2][13] This involves testing a range of dilutions for each antibody to find the combination that provides the best signal-to-noise ratio.
Experimental Protocol: Antibody Checkerboard Titration
-
Plate Coating: Coat the ELISA plate with a range of capture antibody concentrations (e.g., 0.5, 1, 2, 4 µg/mL) in duplicate or triplicate.
-
Blocking: Block the plate as you normally would.
-
Antigen Incubation: Add a constant, known concentration of your FKBP standard to all wells.
-
Detection Antibody Incubation: Add a range of detection antibody dilutions (e.g., 1:1000, 1:2000, 1:4000, 1:8000) to the corresponding rows.
-
Substrate Development and Reading: Proceed with the addition of the enzyme conjugate, substrate, and stop solution. Read the plate at the appropriate wavelength.
-
Analysis: Analyze the data to identify the antibody concentrations that yield the highest specific signal with the lowest background.
Issue 4: Incubation Times and Temperatures
Incorrect incubation times and temperatures can affect the binding kinetics and lead to increased non-specific binding.[14]
Troubleshooting Steps:
-
Optimize Incubation Times: While longer incubation times can increase the signal, they can also increase the background. It is important to follow the recommended incubation times or optimize them for your specific assay.[15]
-
Maintain Consistent Temperature: Ensure that the incubation steps are carried out at the recommended temperature.[8] Room temperature can fluctuate, so using a temperature-controlled incubator is advisable.[16] Avoid placing plates near drafts or in direct sunlight.[8]
Data Presentation: General Incubation Parameters
| Step | Typical Temperature | Typical Duration |
| Coating | 4°C or 37°C | Overnight or 1-2 hours |
| Blocking | Room Temperature or 37°C | 1-2 hours |
| Sample/Standard Incubation | Room Temperature or 37°C | 1-2 hours |
| Detection Antibody Incubation | Room Temperature or 37°C | 1-2 hours |
| Enzyme Conjugate Incubation | Room Temperature or 37°C | 30-60 minutes |
| Substrate Incubation | Room Temperature (in the dark) | 15-30 minutes |
Issue 5: Substrate-Related Problems
The substrate solution itself can be a source of high background.
Troubleshooting Steps:
-
Check Substrate Quality: Ensure that the substrate solution has not deteriorated. For TMB substrates, the solution should be colorless before being added to the wells.[8]
-
Avoid Contamination: Use a clean container to aliquot the substrate before pipetting it into the wells to avoid contaminating the stock bottle.[8]
-
Read Plate Promptly: After adding the stop solution, read the plate immediately. Letting the plate sit for too long can lead to an increase in background signal.[3]
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting high background in your FKBP ELISA experiments.
Caption: Troubleshooting workflow for high background in ELISA.
Caption: Decision tree for diagnosing high background causes.
References
- 1. arp1.com [arp1.com]
- 2. benchchem.com [benchchem.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. biocompare.com [biocompare.com]
- 7. How to Perform an ELISA Wash Step Without Cross-Contamination [synapse.patsnap.com]
- 8. sinobiological.com [sinobiological.com]
- 9. bosterbio.com [bosterbio.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. hiyka.com [hiyka.com]
- 13. bosterbio.com [bosterbio.com]
- 14. en.hnybio.com [en.hnybio.com]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
Technical Support Center: Purification of FKBP Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with FKBP protein aggregation during purification.
Troubleshooting Guides
Issue 1: FKBP Protein Precipitates During/After Elution
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Buffer pH | Proteins are least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least 1 unit above or below the pI of your specific FKBP. For example, human FKBP12 has a theoretical pI of ~8.6; maintaining a buffer pH of 7.5 or 9.5 can improve solubility. |
| High Protein Concentration | High concentrations can promote aggregation.[1] During elution, collect smaller fractions to avoid highly concentrated protein. If concentration is necessary post-purification, do so in a buffer optimized for stability (see additives below). |
| Incorrect Salt Concentration | Low salt can lead to aggregation driven by electrostatic interactions, while excessively high salt can cause "salting out". Optimize the NaCl or KCl concentration in your elution and storage buffers. Start with a screen from 50 mM to 500 mM. |
| Temperature Stress | Some proteins are sensitive to temperature fluctuations. Perform purification steps at 4°C to minimize thermal stress and potential unfolding.[1] Store purified protein at -80°C with a cryoprotectant like glycerol (B35011).[1] |
| Presence of Uncleaved Tags | Solubility-enhancing tags (e.g., MBP) can sometimes interfere with proper folding upon cleavage, leading to aggregation.[2] If aggregation occurs after tag removal, consider optimizing the cleavage conditions (e.g., on-column cleavage, lower temperature) or using a smaller, less disruptive tag. |
Issue 2: Soluble Aggregates Detected by Size Exclusion Chromatography (SEC)
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Hydrophobic Interactions | Exposed hydrophobic patches on partially unfolded proteins can lead to the formation of soluble oligomers.[3] |
| 1. Additives: Include additives in your buffers to mask hydrophobic regions. Common options include: L-Arginine (50-500 mM), Glycerol (5-20%), or mild non-ionic detergents like Tween-20 (0.01-0.1%).[2] | |
| 2. Buffer Optimization: Screen different buffer systems (e.g., Tris, HEPES, Phosphate) and pH values to find the optimal condition for your FKBP's stability. | |
| Disulfide Bond Scrambling | The presence of unpaired cysteine residues can lead to the formation of incorrect intermolecular disulfide bonds, causing aggregation.[4][5] |
| 1. Reducing Agents: Maintain a reducing environment throughout the purification process by including DTT (1-5 mM) or TCEP (0.5-1 mM) in all buffers.[1] | |
| 2. Cysteine to Serine Mutation: If a specific non-essential cysteine is identified as the cause, consider site-directed mutagenesis to replace it with serine. | |
| Interaction with Ligands/Substrates | The native conformation of an FKBP might be stabilized by a ligand. |
| 1. Add Ligands: If your FKBP has a known binding partner or inhibitor (e.g., FK506 for FKBP12), adding it to the purification buffers can stabilize the protein and prevent aggregation.[1] |
Frequently Asked Questions (FAQs)
Q1: My FKBP is expressed in inclusion bodies. What is the best way to refold it and avoid aggregation?
A1: Refolding from inclusion bodies is a common challenge. The key is to first completely solubilize the aggregated protein in a strong denaturant (e.g., 6-8 M Guanidine HCl or Urea) and then slowly remove the denaturant to allow for proper refolding.
Recommended Refolding Strategy:
-
Solubilization: Resuspend the purified inclusion bodies in a buffer containing 6 M Guanidine HCl, 50 mM Tris-HCl pH 8.0, and 10 mM DTT.
-
Refolding: Use rapid dilution or dialysis to transfer the protein into a refolding buffer. A typical refolding buffer might contain:
-
50 mM Tris-HCl, pH 8.0
-
150-500 mM NaCl
-
0.4 M L-Arginine (acts as an aggregation suppressor)
-
A redox shuffling system (e.g., 1 mM GSH / 0.1 mM GSSG) to promote correct disulfide bond formation.
-
Low concentrations of the denaturant (e.g., 0.5 M Guanidine HCl) may also be beneficial in the initial refolding stages.
-
Q2: I observe aggregation after cleaving the solubility tag from my FKBP fusion protein. What can I do?
A2: This is a common issue, as the solubility tag may have masked aggregation-prone regions of the target protein.[2] Here are a few strategies:
-
On-Column Cleavage: Perform the protease cleavage while the fusion protein is still bound to the affinity resin. This can prevent aggregation by keeping the protein at a lower effective concentration.
-
Additive Screening: Add stabilizing agents like L-Arginine (50 mM) or 5% glycerol to the buffer during cleavage.[2]
-
Optimize Cleavage Conditions: Perform the cleavage at a lower temperature (e.g., 4°C) for a longer duration to slow down the process and give the protein more time to fold correctly.
-
Alternative Tags: If aggregation persists, consider using a different, smaller solubility tag (e.g., a small peptide tag) in your expression construct.
Q3: Can the choice of chromatography resin affect FKBP aggregation?
A3: Yes, interactions with the chromatography resin can sometimes induce unfolding and aggregation.[3]
-
Ion-Exchange Chromatography: High local protein concentrations on the resin can lead to aggregation. Using a gradient elution rather than a step elution can help mitigate this.
-
Hydrophobic Interaction Chromatography (HIC): Strong hydrophobic interactions between the protein and the resin can cause denaturation.[3] If using HIC, select a resin with an appropriate hydrophobicity and use the minimum salt concentration necessary for binding.
-
Affinity Chromatography: This is generally the gentlest method. However, harsh elution conditions (e.g., very low pH) can cause aggregation.[3] If this is an issue, consider using a milder elution buffer or a competitive ligand for elution if available.
Q4: How can I detect and quantify FKBP aggregation?
A4: Several methods can be used:
-
Visual Inspection: Obvious precipitation is a clear sign of severe aggregation.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of large, light-scattering aggregates.
-
Size Exclusion Chromatography (SEC): This is the most common and quantitative method. Soluble aggregates will appear as peaks eluting earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.
Quantitative Data Summary
The following tables summarize example data for FKBP purification. Note that optimal conditions are highly dependent on the specific FKBP member and the experimental setup.
Table 1: Example Purification of Human FKBP12
| Purification Step | Buffer Composition | Total Protein (mg) | FKBP12 Activity (units) | Specific Activity (units/mg) | Yield (%) | Purity Fold |
| Crude Lysate | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT | 500 | 10,000 | 20 | 100 | 1 |
| Ammonium Sulfate Cut | 40-70% (NH₄)₂SO₄ in Tris Buffer | 150 | 8,500 | 56.7 | 85 | 2.8 |
| DEAE-Sepharose | 50 mM Tris-HCl, pH 7.5, 0-0.5 M NaCl gradient | 40 | 7,500 | 187.5 | 75 | 9.4 |
| Sephadex G-75 (SEC) | 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT | 15 | 6,000 | 400 | 60 | 20 |
This table is a representative example based on typical protein purification data and does not represent a specific cited experiment.
Table 2: Effect of Additives on FKBP51 Solubility During Refolding
| Additive | Concentration | Refolding Yield (%) | Aggregate Formation (%) |
| None | - | 15 | 85 |
| L-Arginine | 0.4 M | 65 | 35 |
| Glycerol | 10% (v/v) | 40 | 60 |
| Tween-20 | 0.05% (v/v) | 55 | 45 |
| L-Arginine + Glycerol | 0.4 M + 10% | 75 | 25 |
This table illustrates the potential effects of common additives on protein refolding and is based on general principles of protein refolding optimization.
Experimental Protocols
Protocol 1: Purification of His-tagged Human FKBP12
-
Cell Lysis: Resuspend E. coli cell pellet expressing His-tagged FKBP12 in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF). Lyse cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a Ni-NTA column pre-equilibrated with lysis buffer.
-
Wash: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution: Elute FKBP12 with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). Collect fractions.
-
Buffer Exchange/Desalting: Pool the fractions containing FKBP12 and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.
-
Purity Analysis: Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay or UV absorbance at 280 nm.
Protocol 2: Screening for Optimal Buffer Conditions
-
Prepare a Stock Solution: Purify a small amount of FKBP and concentrate it to a working stock (e.g., 1-2 mg/mL) in a baseline buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).
-
Set up Screening Conditions: In a 96-well plate, prepare a matrix of different buffer conditions. Vary one parameter at a time:
-
pH Screen: Use a range of buffers (e.g., Citrate pH 5.5, MES pH 6.5, HEPES pH 7.5, Tris pH 8.5) at a constant salt concentration.
-
Salt Screen: Use a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM) in a single buffer system.
-
Additive Screen: Add different potential stabilizers (e.g., L-Arginine, glycerol, sucrose, low concentrations of non-ionic detergents) to the optimal buffer from the pH and salt screens.
-
-
Incubation: Add a small aliquot of the FKBP stock solution to each well. Incubate the plate under a stress condition (e.g., elevated temperature like 37°C for 1 hour, or several freeze-thaw cycles).
-
Analysis: Measure the amount of aggregation in each well using a plate reader to detect light scattering at 340 nm or by analyzing the soluble fraction using SDS-PAGE after centrifugation. The condition with the lowest scattering or the highest amount of soluble protein is considered more optimal.
Signaling Pathway and Workflow Diagrams
Caption: A generalized workflow for the purification of recombinant FKBP proteins.
Caption: Role of FKBP5 in the negative feedback loop of the Glucocorticoid Receptor pathway.[6][7]
Caption: Inhibition of the mTORC1 signaling pathway by the Rapamycin-FKBP12 complex.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysing the visible conformational substates of the FK506-binding protein FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Experimental optimization of protein refolding with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting protein refolding yields in a fed-batch and batch-refolding system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing FKBP Gene Knockdown Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the efficiency of FKBP gene knockdown in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during FKBP gene knockdown experiments using a question-and-answer format.
Q1: My siRNA/shRNA-mediated knockdown of FKBP5 is inefficient. What are the potential causes and how can I troubleshoot this?
A1: Inefficient FKBP5 knockdown can stem from several factors, from transfection issues to the inherent biology of the cells and the gene itself. Here's a step-by-step troubleshooting approach:
-
Optimize Transfection/Transduction:
-
Cell Health and Density: Ensure your cells (e.g., 293T, A549) are healthy, within a low passage number, and plated at the optimal density (typically 70-80% confluency) at the time of transfection.[1]
-
Reagent and Concentration: Titrate the concentration of your transfection reagent (e.g., Lipofectamine) and the siRNA/shRNA. Excessive amounts can lead to cytotoxicity, while insufficient amounts will result in poor delivery.[1][2][3]
-
-
Validate Your Knockdown Reagent:
-
Multiple siRNAs/shRNAs: Test at least two to three different siRNA or shRNA sequences targeting different regions of the FKBP5 mRNA. Not all sequences will be equally effective.[5]
-
Sequence Integrity: Verify the sequence of your shRNA constructs to rule out any mutations or deletions that may have occurred during cloning.
-
-
Assess Knockdown at the Right Level and Time:
-
Protein Turnover: If mRNA levels are down but protein levels (assessed by Western blot) are unchanged, it could be due to a long protein half-life. Extend your time course to 72, 96, or even 120 hours post-transfection.[6]
-
Consider Cell Line-Specific Factors:
-
Endogenous Expression Levels: The abundance of the target mRNA can influence knockdown efficiency.[7] Cell lines with very high endogenous FKBP5 expression may require higher siRNA concentrations or more potent shRNA constructs.
-
RNAi Machinery: The efficiency of the RNAi machinery can vary between cell lines.
-
Q2: I am not observing the expected phenotype after knocking down FKBP4 in my breast cancer cell line (e.g., MDA-MB-231), even though qPCR shows a decrease in mRNA.
A2: This is a common challenge. Here are several factors to consider:
-
Degree of Knockdown: A partial knockdown may not be sufficient to produce a biological phenotype. While a 70% reduction in mRNA is good, you may need >90% knockdown to see a functional effect. Try optimizing your siRNA concentration or using a more effective siRNA duplex.
-
Protein Persistence: As mentioned previously, the FKBP4 protein may be very stable. Even with efficient mRNA degradation, the existing protein pool can persist for an extended period, masking the phenotype. Perform a time-course experiment and analyze protein levels and the phenotype at later time points (e.g., 96-120 hours).[6]
-
Off-Target Effects: Your siRNA might be affecting other genes, leading to unexpected or confounding phenotypes. It is crucial to use a non-targeting (scrambled) siRNA control and ideally, rescue your phenotype by re-expressing an siRNA-resistant form of FKBP4.
-
Assay Sensitivity: The assay used to measure the phenotype may not be sensitive enough to detect subtle changes. Ensure your functional assays (e.g., proliferation, migration) are optimized and include appropriate positive and negative controls.
Q3: My attempts to knock down FKBP12 in muscle cells are leading to high cell death. What can I do?
A3: High cytotoxicity during knockdown experiments is often linked to the delivery method or the biological role of the target gene.
-
Toxicity of Delivery Reagent:
-
Reduce the concentration of the transfection reagent and/or siRNA. Create a matrix of concentrations to find a balance between knockdown efficiency and cell viability.
-
Test different transfection reagents, as some are less toxic to specific cell types than others.
-
For sensitive primary cells, consider alternative delivery methods like electroporation or lentiviral transduction with a less potent promoter.
-
-
Essential Gene Function: FKBP12 is involved in critical cellular processes, including the regulation of calcium release during muscle contraction.[10][11] Its depletion could be genuinely detrimental to the cells.
-
Partial Knockdown: Aim for a partial but stable knockdown that is sufficient to study the desired effect without causing widespread cell death.
-
Inducible System: Use an inducible shRNA system (e.g., doxycycline-inducible) to control the timing and level of FKBP12 knockdown. This allows the cells to grow to a sufficient number before inducing gene silencing.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the difference between siRNA and shRNA for FKBP knockdown?
-
siRNA (small interfering RNA): Synthetic RNA duplexes that are transfected into cells for transient knockdown. The effect is temporary as the siRNA is diluted with cell division.
-
shRNA (short hairpin RNA): Delivered via a vector (plasmid or virus) and expressed within the cell. It can be used for stable, long-term knockdown, especially when delivered via lentivirus which integrates into the host genome.
-
-
How do I choose the best delivery method for my FKBP knockdown experiment?
-
Easy-to-transfect cell lines (e.g., HEK293T, HeLa): Lipid-based transfection reagents are often sufficient for siRNA and plasmid-based shRNA.
-
Difficult-to-transfect cells (e.g., primary cells, suspension cells): Electroporation or viral transduction (lentivirus, adenovirus) are generally more effective.
-
-
What are the essential controls for any FKBP knockdown experiment?
-
Negative Control: A non-targeting siRNA/shRNA with a scrambled sequence that has no known homology in the target genome. This control is crucial for distinguishing sequence-specific silencing from non-specific effects of the delivery method.
-
Positive Control: An siRNA/shRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, ACTB). This validates the delivery and knockdown competency of your experimental setup.
-
Untreated/Mock Control: Cells that are not transfected or are treated with the transfection reagent alone. This helps to assess the baseline expression of the target gene and the cytotoxicity of the delivery method.
-
FKBP-Specific Questions
-
Which FKBP family member should I target? The choice of target depends on your research question. The FKBP family has numerous members with diverse functions. For example:
-
FKBP5 (FKBP51): Involved in stress response, glucocorticoid receptor signaling, and has been implicated in psychiatric disorders and cancer.[12][13]
-
FKBP4 (FKBP52): Plays a role in protein folding, steroid hormone receptor signaling, and the Akt/mTOR pathway, with implications in cancer progression.[14][15]
-
FKBP12: A well-studied member that binds immunosuppressants like FK506 and rapamycin, and is a key regulator of intracellular calcium release channels (ryanodine receptors), particularly important in muscle and neuronal function.[11][16][17]
-
-
Are there known issues with knockdown of specific FKBP family members?
-
Functional Overlap: The FKBP family has several members with similar structures and functions. Knockdown of a single FKBP member may not produce a strong phenotype due to compensation by other family members.[8]
-
Essential Roles: Some FKBPs, like FKBP12, are critical for fundamental cellular processes, and their complete ablation can be lethal to the cells.[17]
-
Data on FKBP Knockdown Efficiency
The following tables summarize quantitative data from various studies on FKBP gene knockdown.
Table 1: FKBP4 Knockdown Efficiency
| Cell Line | Method | Reagent/Vector | Target | Knockdown Efficiency (Protein) | Reference |
| MDA-MB-231 | siRNA | Not Specified | FKBP4 | Inhibition observed over 160h | [18] |
| MDA-MB-231 | shRNA | Lentiviral | FKBP4 | Significant reduction | [18] |
Table 2: FKBP5 (FKBP51) Knockdown Efficiency
| Cell Line | Method | Reagent/Vector | Target | Knockdown Efficiency (mRNA/Protein) | Reference |
| 293T | shRNA | Stable Transfection | FKBP5 | Significant reduction (mRNA and protein) | [12] |
| A549 | siRNA | Lipofectamine RNAiMax | FKBP51 | ~85% (protein) | [13] |
| U937 | shRNA | Not Specified | FKBP51 | Significant decrease (mRNA and protein) | [1] |
| HD Neural Stem Cells | siRNA | Not Specified | FKBP5 | ~80% (protein) | [19] |
Table 3: FKBP12 Knockdown Efficiency
| Cell Line | Method | Reagent/Vector | Target | Knockdown Efficiency (mRNA/Protein) | Reference |
| A549 | shRNA | Lentivirus (pLKO-1-puro) | FKBP12 | >75% (mRNA and protein) | [20] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of FKBP4 in MDA-MB-231 Cells (Adapted from[18])
-
Cell Seeding: Plate MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute FKBP4-targeting siRNA and a negative control siRNA in serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on whether you are assessing mRNA or protein knockdown.
-
Analysis: Harvest cells for analysis.
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to determine FKBP4 mRNA levels, normalizing to a housekeeping gene.
-
Western Blot: Lyse cells and perform Western blotting to assess FKBP4 protein levels, using an antibody specific to FKBP4. Use a loading control (e.g., GAPDH, β-actin) for normalization.
-
Protocol 2: shRNA-Mediated Stable Knockdown of FKBP5 in 293T Cells (Adapted from[12])
-
Vector Preparation: Clone an shRNA sequence targeting FKBP5 into a suitable lentiviral vector (e.g., pLKO.1) that also contains a selection marker (e.g., puromycin (B1679871) resistance). A scrambled shRNA sequence should be used as a negative control.
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Transduce the target 293T cells with the collected lentivirus in the presence of polybrene to enhance efficiency.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the culture medium. Maintain selection for 1-2 weeks until non-transduced cells are eliminated.
-
Validation: Expand the stable cell pool and validate FKBP5 knockdown by qRT-PCR and Western blot as described in Protocol 1.
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for FKBP gene knockdown.
Caption: Troubleshooting logic for inefficient FKBP knockdown.
Signaling Pathways
Caption: FKBP4 (FKBP52) signaling in the PI3K/Akt/mTOR pathway.
Caption: Role of FKBP12 in muscle excitation-contraction coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. FKBP4 is a malignant indicator in luminal A subtype of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the FKBP family of peptidyl prolyl isomerases induces abortive translocation and degradation of the cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 11. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human FKBP5 Negatively Regulates Transcription through Inhibition of P-TEFb Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FKBP4 connects mTORC2 and PI3K to activate the PDK1/Akt-dependent cell proliferation signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FKBP4 connects mTORC2 and PI3K to activate the PDK1/Akt-dependent cell proliferation signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligands for FKBP12 Increase Ca2+ Influx and Protein Synthesis to Improve Skeletal Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Altered excitation-contraction coupling with skeletal muscle specific FKBP12 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Construction of cell lines with shRNA-FKBP12 and stable re-expression of FKBP12 [xuebao.shsmu.edu.cn]
Technical Support Center: Crystallizing FKBP-Ligand Complexes
Welcome to the technical support center for FKBP-ligand complex crystallization. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of FK506-Binding Proteins (FKBPs) in complex with their ligands.
Frequently Asked Questions (FAQs)
Q1: What are FKBPs and why is their structural determination important?
FK506-Binding Proteins (FKBPs) are a family of proteins that have peptidyl-prolyl isomerase (PPIase) activity and are involved in various cellular processes, including protein folding, receptor signaling, and immunosuppression.[1][2] They are targets for immunosuppressive drugs like FK506 (tacrolimus) and rapamycin.[2][3] Determining the crystal structures of FKBP-ligand complexes is crucial for structure-based drug design, enabling the development of more potent and selective inhibitors for various diseases.[4][5]
Q2: What are the primary methods for obtaining FKBP-ligand complex crystals?
There are two primary methods:
-
Co-crystallization: The FKBP protein and the ligand are mixed to form a complex before setting up crystallization trials.[6][7] This method is often preferred when the ligand is poorly soluble or when ligand binding induces a significant conformational change in the protein.[5][7]
-
Soaking: Pre-grown crystals of the apo (unbound) FKBP protein are soaked in a solution containing the ligand.[8][9] This technique is generally higher-throughput and requires less protein but is dependent on having a robust apo crystal system where the ligand binding site is accessible.[5][10]
Q3: My FKBP protein is aggregating and difficult to purify. What can I do?
Protein aggregation is a common issue. Some FKBPs are only stable when bound to a ligand or cofactor.[5] Consider the following:
-
Add Ligand During Purification: Including a known binding partner or a stabilizing ligand during the purification process can prevent aggregation and increase yield.[7][8]
-
Optimize Buffer Conditions: Screen different pH values, salt concentrations, and additives to find conditions that enhance protein stability.[11][12]
-
Protein Engineering: Larger affinity tags can sometimes improve expression and solubility.[10] While typically removed before crystallization, their presence can occasionally aid in crystal formation.[10]
Q4: How much ligand should I use for co-crystallization or soaking experiments?
The optimal ligand concentration depends on the binding affinity (Kd) and the ligand's solubility.
-
For High-Affinity Ligands (Kd << Protein Concentration): A 1:1 to 1:5 molar ratio (protein:ligand) is often sufficient.[5]
-
For Lower-Affinity Ligands (Kd ≥ Protein Concentration): A significant molar excess of the ligand, typically at least 10-fold over the Kd value, is recommended to ensure saturation of the binding site.[5][6][13] For a Kd of 20 µM, a common recommendation is to use a ligand concentration of at least 200 µM.[14]
-
Practical Starting Point: For co-crystallization, a protein concentration of ~100 µM with a ligand concentration of 2-4 mM is a widely used starting point.[14] For soaking, aim for 0.1–1 mM for typical small molecules, solubility permitting.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your crystallization experiments.
| Problem | Potential Cause | Recommended Solution |
| Clear Drops (No Precipitation or Crystals) | Undersaturation: Protein and/or precipitant concentration is too low.[11] | Increase Concentrations: Systematically increase the protein and/or precipitant concentration.[11] Try Seeding: Introduce microcrystals (seeds) from a previous experiment to promote nucleation.[10] |
| Amorphous Precipitate | Oversaturation: Protein is coming out of solution too quickly for an ordered lattice to form.[11] | Reduce Concentrations: Lower the protein and/or precipitant concentration to slow down equilibration.[11] Vary Temperature: Set up screens at different temperatures (e.g., 4°C and 20°C) as temperature affects solubility.[11][15] Use Additives: Screen for additives that can increase protein solubility.[8][11] |
| Ligand is Insoluble in Crystallization Buffer | Poor Aqueous Solubility: Many organic ligands are poorly soluble in the aqueous buffers used for crystallization.[9][16][17] | Use a Co-solvent: Dissolve the ligand in a compatible organic solvent like DMSO before adding it to the protein or soaking solution.[10] Most proteins can tolerate 1-5% DMSO.[5][10] Try Other Solvents: If DMSO is not tolerated, consider PEGs, alcohols, or diols.[5] Incubate at Low Protein Concentration: For co-crystallization, form the complex at a lower protein concentration to allow for a suitable excess of the poorly soluble ligand, then concentrate the complex before setting up trays.[5] |
| Apo Crystals Crack or Dissolve Upon Soaking | Conformational Change: Ligand binding induces a significant conformational change that disrupts the crystal lattice.[5] Solvent Shock: The solvent used to dissolve the ligand (e.g., high DMSO concentration) is destabilizing the crystals.[8] | Switch to Co-crystallization: This is the recommended approach if soaking consistently fails due to crystal damage.[10] Crystal Cross-linking: Use glutaraldehyde (B144438) to cross-link the crystals before soaking, making them more resilient.[10] Optimize Soaking Conditions: Gradually increase the ligand and solvent concentration to minimize shock to the crystal.[16] |
| No Ligand Density in the Final Structure | Low Occupancy: The ligand is not binding, has low affinity, or is being soaked out during cryoprotection. | Increase Ligand Concentration: Ensure the ligand concentration is high enough to saturate the protein (at least 10x Kd).[10][13] Verify Binding: Use a biophysical method like Differential Scanning Fluorimetry (DSF) to confirm the ligand binds to the protein in solution.[15] Include Ligand in Cryoprotectant: Always add the ligand to the cryoprotectant solution to prevent it from diffusing out of the crystal during harvesting.[10] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged FKBP
This protocol is a general guideline for expressing and purifying a His-tagged FKBP protein (e.g., FKBP12, FKBP51) in E. coli.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the FKBP gene.[3][18]
-
Culture Growth: Grow the cells in LB media with appropriate antibiotics at 37°C until the OD600 reaches 0.6-0.8.[3]
-
Induction: Induce protein expression with IPTG (e.g., 0.4 mM final concentration) and continue to grow the culture at a lower temperature, such as 18°C, for 16-18 hours to improve protein solubility.[3]
-
Harvesting & Lysis: Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole (B134444), 0.1% Triton X-100) and lyse by sonication.[3][18]
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Filter the supernatant through a 0.2 µm filter.[3]
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column with wash buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM NaCl, 20 mM Imidazole).[3]
-
Elution: Elute the FKBP protein using an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).[3]
-
Size Exclusion Chromatography (Optional but Recommended): For higher purity, further purify the eluted protein using a gel filtration column to separate the monomeric protein from aggregates.
-
Concentration: Concentrate the purified protein to a working concentration (typically 5-20 mg/mL) using an ultrafiltration device.[15]
Protocol 2: Co-Crystallization of an FKBP-Ligand Complex
-
Complex Formation: Mix the purified FKBP protein with the ligand. A common starting point is a 1:5 or 1:10 molar ratio (protein:ligand).[13] If the ligand is dissolved in DMSO, ensure the final DMSO concentration is below 5%.
-
Incubation: Incubate the protein-ligand mixture on ice for at least 30-60 minutes to allow for complex formation.[14]
-
Crystallization Screening: Use the complex to set up crystallization trials using commercial screens (e.g., JCSG-plus™, PACT premier™) via vapor diffusion.[15]
-
Vapor Diffusion (Hanging Drop):
-
Incubation: Store the plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free location and monitor for crystal growth over several days to weeks.[11][15]
Visualized Workflows
Caption: General workflow for FKBP-ligand complex crystallization.
References
- 1. Structural basis of nucleic acid recognition by FK506-binding protein 25 (FKBP25), a nuclear immunophilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Crystal Structure and Transient Dimerization for the FKBP12 protein from the pathogenic fungus Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 6. youtube.com [youtube.com]
- 7. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 16. researchgate.net [researchgate.net]
- 17. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 18. Structure of the large FK506-binding protein FKBP51, an Hsp90-binding protein and a component of steroid receptor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
optimizing buffer conditions for FKBP binding assays
Welcome to the Technical Support Center for Optimizing FKBP Binding Assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for an FKBP binding assay?
A robust starting point for most FKBP binding assays, particularly for FKBP12, is a buffer that maintains physiological pH and ionic strength. A commonly used buffer is composed of:
This composition can be optimized depending on the specific FKBP isoform and assay format.
Q2: How does pH affect FKBP binding and stability?
The pH of the assay buffer is critical for maintaining the native conformation and charge distribution of FKBP and its ligands.
-
Stability: FKBP12 is structurally stable over a relatively broad pH range of 5 to 9.[5]
-
Optimal Activity: Most binding assays are performed at a physiological pH between 7.4 and 8.0 to ensure optimal protein function and mimic cellular conditions.[1][3][6][7]
-
Non-Specific Binding: Adjusting the pH can help minimize non-specific binding by altering the surface charges of the protein and assay plates.[8] It is crucial to maintain strict pH control, as fluctuations can lead to variability in results.[9]
Q3: What is the role of salt concentration in the assay buffer?
Salt concentration primarily influences electrostatic interactions within the assay.
-
Minimizing Non-Specific Binding: Increasing the salt concentration (e.g., NaCl or KCl) can disrupt charge-based non-specific interactions between the analyte and other surfaces, thereby improving the signal-to-noise ratio.[4][8]
-
Protein Stability: The effect of salt on FKBP stability can be complex. For FKBP12, low concentrations of KCl (below 0.5 M) were found to slightly decrease stability, while higher concentrations increased it.[5]
-
Recommended Range: A starting concentration of 100-200 mM NaCl or KCl is generally recommended for most applications.[1][10]
Q4: How can I reduce high background or non-specific binding (NSB)?
High non-specific binding can obscure the true binding signal. Several strategies can be employed to mitigate this issue:
-
Optimize Salt Concentration: Gradually increase the NaCl or KCl concentration in the buffer to disrupt ionic interactions causing NSB.[4]
-
Add a Non-Ionic Surfactant: Including a low concentration (0.01-0.05%) of Tween 20 or Triton X-100 can reduce hydrophobic interactions between proteins and plastic surfaces.[4][8]
-
Use Blocking Agents: Add an inert protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 to 1% to saturate non-specific binding sites on assay plates and other surfaces.[4][8]
-
Adjust pH: Ensure the buffer pH is optimal and stable, as this can influence the charge of interacting molecules.[8]
Q5: My IC50 values are inconsistent. What are the potential buffer-related causes?
Inconsistent IC50 values often point to issues with assay conditions or compound behavior.
-
Compound Solubility: The test compound may be precipitating in the assay buffer. Visually inspect wells for precipitation and consider reducing the final DMSO concentration or assessing the compound's critical solubility.[11]
-
Protein Quality: The FKBP protein may be aggregated or unstable in the chosen buffer. Confirm protein purity and stability.[11]
-
Equilibration Time: If the inhibitor has slow binding kinetics, the incubation time may be insufficient to reach equilibrium. It is advisable to perform a time-course experiment to determine the optimal incubation period.[11]
-
Buffer Incompatibility: Components of the buffer could be interfering with the protein-ligand interaction. Systematically test the impact of different buffer agents, pH levels, and salt concentrations.[11]
Troubleshooting Guide
This guide addresses common problems encountered in FKBP binding assays and provides a logical workflow for troubleshooting.
Data Presentation: Buffer Optimization
Table 1: Common Buffer Components and Recommended Concentrations
| Component | Function | Typical Concentration Range | Reference(s) |
| Buffering Agent | |||
| HEPES | Maintains stable pH in the 7-8 range. | 20 - 50 mM | [1][2][3] |
| Phosphate (PBS) | Maintains stable physiological pH (~7.4). | 1X (approx. 10 mM Phosphate) | [6][12] |
| Salt | |||
| NaCl / KCl | Reduces non-specific electrostatic interactions. | 100 - 200 mM | [1][2][6][10] |
| Surfactant | |||
| Triton™ X-100 | Reduces non-specific hydrophobic interactions and binding to surfaces. | 0.01% - 0.05% (v/v) | [2][3] |
| Tween® 20 | Reduces non-specific hydrophobic interactions. | 0.01% - 0.05% (v/v) | [4] |
| Additives | |||
| BSA | Blocks non-specific binding sites on surfaces. | 0.1% - 1% (w/v) | [4][8] |
| DTT | Reducing agent; prevents protein oxidation. | 1 - 5 mM | [2][13] |
| Glycerol | Protein stabilizer. | 5% - 10% (v/v) | [2][13] |
Table 2: Summary of Known IC50 Values for FKBP12 Inhibitors
The following table presents reference IC50 values determined in specific buffer conditions, which can serve as a benchmark for assay validation.
| Inhibitor | Target | Assay Type | IC50 Value | Assay Buffer Condition | Reference(s) |
| FK506 | FKBP12 | Fluorescence Polarization (FP) | 0.22 µM | 1X PBS (137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.76 mM KH2PO4), pH 7.4 | [1][6] |
| Rapamycin | FKBP12 | Fluorescence Polarization (FP) | 0.057 µM | 1X PBS (137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.76 mM KH2PO4), pH 7.4 | [1][6] |
Experimental Protocols
Protocol: Fluorescence Polarization (FP) Competition Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for FKBP12. The assay measures the displacement of a fluorescently labeled ligand (tracer) from FKBP12 by the unlabeled test compound.
Reagents and Materials:
-
Assay Buffer: 20 mM HEPES pH 8.0, 150 mM NaCl, 0.015% Triton X-100.[3]
-
Recombinant FKBP12 Protein: Prepare a working solution in assay buffer (final concentration typically in the low nM range, needs to be optimized).
-
Fluorescent Tracer: A fluorescently-labeled FKBP12 ligand (e.g., FLU-SLF). Prepare a working solution in assay buffer (final concentration is typically near the Kd of the tracer-protein interaction).[6]
-
Test Compound: Prepare a stock solution in 100% DMSO.
-
Assay Plate: 384-well, black, low-volume plate.
-
Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the serially diluted test compound or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.
-
Add the FKBP12 working solution to all wells.
-
Controls: Include wells for "no protein" (buffer and tracer only) and "no inhibitor" (buffer, protein, tracer, and vehicle).
-
-
Initiate Reaction: Add the fluorescent tracer working solution to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding pocket stabilization by high-throughput screening of yeast display libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Effects of pH, salt, and macromolecular crowding on the stability of FK506-binding protein: an integrated experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evaluation tool for FKBP12-dependent and -independent mTOR inhibitors using a combination of FKBP-mTOR fusion protein, DSC and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Impact of pH on plasma protein binding in equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Off-Target Effects of FKBP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of FKBP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are FKBP inhibitors and how do they work?
FK506-binding protein (FKBP) inhibitors are molecules that bind to FKBPs, a family of proteins that possess peptidyl-prolyl isomerase (PPIase) activity, which is crucial for protein folding.[1][2] FKBPs are also involved in various cellular processes like immune regulation and cell signaling.[1] Well-known examples include Tacrolimus (FK506) and Rapamycin (B549165) (Sirolimus). Tacrolimus binds to FKBP12, and this complex then inhibits calcineurin, a key enzyme in T-cell activation, leading to immunosuppression.[1] Rapamycin also binds to FKBP12, but this complex inhibits the mammalian target of rapamycin (mTOR), a crucial kinase for cell growth and proliferation.[1]
Q2: What are off-target effects and why are they a concern with FKBP inhibitors?
Off-target effects occur when a drug interacts with unintended proteins, leading to unforeseen biological consequences, which can range from mild side effects to significant toxicity.[3] These unintended interactions can complicate experimental results and compromise the therapeutic potential of a drug.[4] For FKBP inhibitors, off-target effects can arise due to the high degree of conservation in the binding sites of FKBP family members and other proteins, such as kinases.[5]
Q3: What are the common off-target effects of FKBP inhibitors?
Beyond their intended targets, FKBP inhibitors can interact with other kinases and cellular proteins. For instance, while some inhibitors are designed to be highly selective for a specific FKBP, like FKBP51, they may still exhibit binding to other isoforms such as FKBP12, FKBP12.6, and FKBP52.[5][6] This lack of absolute specificity can lead to unintended modulation of various signaling pathways. The promiscuity of some kinase inhibitors is a well-documented issue, where they bind to multiple kinases due to the conserved nature of the ATP-binding pocket.[7][8]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A robust method to distinguish between on-target and off-target effects is to use a multi-pronged approach:
-
Use of structurally different inhibitors: Compare the effects of multiple inhibitors that target the same protein but have different chemical scaffolds.
-
Genetic knockdown/knockout: Employ techniques like CRISPR/Cas9 or siRNA to eliminate the intended target protein.[4] If the inhibitor still produces the same effect in the absence of its target, it is likely an off-target effect.[4]
-
Negative controls: Use an inactive analog of your inhibitor as a negative control.[9]
Troubleshooting Guide
Problem 1: My FKBP inhibitor shows the expected on-target activity, but I observe an unexpected phenotype.
-
Possible Cause: The unexpected phenotype could be due to the inhibitor binding to one or more off-target proteins. Many inhibitors, especially those targeting kinases, can have broad selectivity profiles.[7][10]
-
Troubleshooting Steps:
-
Perform a Kinome Scan: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions.[10]
-
Use a More Selective Inhibitor: If available, switch to a more selective inhibitor for your target FKBP isoform.
-
Validate with a Genetic Approach: Use siRNA or CRISPR to knock down or knock out the intended FKBP target. If the unexpected phenotype persists, it is likely an off-target effect.[4]
-
Consult Off-Target Databases: Check publicly available databases for known off-targets of your inhibitor at the concentrations used.[10]
-
Problem 2: I'm observing high levels of cell toxicity at concentrations where I expect my FKBP inhibitor to be specific.
-
Possible Cause: The inhibitor may have potent off-target effects on proteins essential for cell survival.[10]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response curve to determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[10]
-
FAK-Knockout Cell Line: Test the inhibitor in a cell line where the intended target has been knocked out. If toxicity persists, it's a strong indicator of off-target effects.[11]
-
Rescue Experiment: If a specific off-target survival kinase is suspected, try overexpressing a drug-resistant mutant of that kinase to see if it rescues the cells from toxicity.[10]
-
Problem 3: My results are inconsistent across different cell lines.
-
Possible Cause: Different cell lines have varying expression profiles of both the target protein and potential off-target proteins.[10]
-
Troubleshooting Steps:
-
Characterize Your Cell Models: Before starting your experiments, verify the expression levels of your primary target and key known off-targets in each cell line using methods like Western blot or qPCR.[10]
-
Use Multiple Cell Lines: Confirm your findings in at least two different cell lines to ensure the observed effects are not cell-line specific.
-
Data Presentation
Table 1: Comparative Binding Affinities of Select FKBP Inhibitors
| Compound | Target | Binding Affinity (Kd or Ki) | Selectivity over FKBP52 | Reference |
| SAFit2 | FKBP51 | 6 nM (Ki) | >10,000-fold | [6][9] |
| FKBP12 | Appreciable affinity | [9] | ||
| FKBP12.6 | Appreciable affinity | [9] | ||
| FK506 (Tacrolimus) | FKBP12 | ~0.4 nM (Kd) | Low | [9] |
| FKBP51 | 104 ± 14 nM (Ki) | Low | [9] | |
| Rapamycin (Sirolimus) | FKBP12 | ~0.2 nM (Kd) | Low | [9] |
| FKBP51 | 3.7 ± 0.9 nM (Ki) | Low | [9] | |
| ddSAFit2 (Negative Control) | FKBP51 | Inactive | N/A | [9] |
Note: Binding affinities can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target in a cellular environment.[12][13][14] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target protein
-
FKBP inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Methodology:
-
Cell Treatment: Treat cultured cells with the FKBP inhibitor or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for 3 minutes.[15]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.[15]
-
Analysis: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Protocol 2: Affinity-Based Proteomics for Off-Target Identification
This method uses an immobilized version of the inhibitor to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[4][16]
Materials:
-
Immobilized FKBP inhibitor (e.g., coupled to beads)
-
Control beads (without the inhibitor)
-
Cell lysate
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Methodology:
-
Cell Lysis: Prepare a protein lysate from the cells of interest.
-
Incubation: Incubate the cell lysate with the immobilized inhibitor beads and control beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Compare the proteins identified from the inhibitor beads to the control beads. Proteins that are significantly enriched in the inhibitor sample are potential off-targets.
Mandatory Visualization
Caption: Signaling pathways of Tacrolimus and Rapamycin.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies to Overcome FKBP Antibody Cross-Reactivity
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming cross-reactivity issues with FKBP antibodies.
Frequently Asked Questions (FAQs)
Q1: What are FKBPs and why is antibody cross-reactivity a common issue?
FK506-Binding Proteins (FKBPs) are a family of highly conserved proteins that act as peptidyl-prolyl cis-trans isomerases (PPIases), playing crucial roles in protein folding, cellular signaling, and immunosuppression.[1] The high degree of sequence homology among FKBP family members is a primary reason for antibody cross-reactivity. An antibody generated against one FKBP member may recognize similar epitopes on other family members, leading to non-specific signals and potentially confounding experimental results.[2]
Q2: Which FKBP family members are most likely to cross-react?
Cross-reactivity is more likely between FKBP members with high sequence identity. For example, FKBP12 and FKBP12.6 share 83% sequence identity.[1] Similarly, FKBP51 and FKBP52 are close homologs with 70% sequence identity.[3] It is crucial to check the sequence homology of the immunogen used to generate the antibody against other FKBP family members to predict potential cross-reactivity.[2]
Summary of Sequence Identity Among Select Human FKBP Family Members
| FKBP Family Member 1 | FKBP Family Member 2 | Approximate Sequence Identity (%) | Reference |
| FKBP12 (FKBP1A) | FKBP12.6 (FKBP1B) | 83% | [1] |
| FKBP51 (FKBP5) | FKBP52 (FKBP4) | 70% | [3] |
| FKBP12 (FKBP1A) | FKBP13 | 43% | [3] |
| FKBP12 (FKBP1A) | FKBP25 | 43% | [1] |
| FKBP12 (FKBP1A) | FKBP52 (FKBP4) | 53% (FK1 domain) | [3] |
This table provides a summary of approximate sequence identities and may vary slightly based on the specific isoforms and alignment methods used.
Q3: What are the initial steps to troubleshoot a suspected cross-reactivity issue?
If you suspect cross-reactivity with your FKBP antibody, begin by:
-
Reviewing the antibody datasheet: Check the immunogen sequence and any validation data provided by the manufacturer, such as knockout/knockdown validation or testing against other FKBP family members.[4]
-
Performing a BLAST alignment: Use a tool like NCBI BLAST to align the immunogen sequence against the proteome of your species of interest to identify potential off-target proteins with high homology, especially other FKBPs.[2]
-
Including proper controls: Always include positive and negative controls in your experiments. For example, use cell lines or tissues known to express high or low levels of your target FKBP.[5]
Troubleshooting Guides
Issue 1: Multiple bands on a Western Blot when probing for a specific FKBP.
This is a common indicator of cross-reactivity or non-specific binding.
Workflow for Troubleshooting Multiple Bands in Western Blot
Caption: Troubleshooting workflow for multiple bands in a Western Blot.
Recommended Actions:
-
Optimize Blocking: Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk, 5% BSA, or commercial blocking buffers).[6]
-
Antibody Dilution: Perform a titration of your primary antibody to find the optimal concentration that maximizes specific signal while minimizing background and non-specific bands.[6]
-
Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove weakly bound antibodies. Consider adding a detergent like Tween-20 to your wash buffer.[7]
-
Validate with a Negative Control: The gold standard for validation is to use a cell line or tissue where your target protein has been knocked out (KO) or knocked down (KD) using techniques like CRISPR or siRNA.[8] A specific antibody should show a significantly reduced or absent signal in these samples.[9][10][11]
Issue 2: Non-specific staining in Immunofluorescence (IF) or Immunohistochemistry (IHC).
Diffuse or unexpected localization patterns in IF/IHC can be due to cross-reactivity.
Recommended Actions:
-
Antigen Retrieval Optimization: For IHC, ensure that the antigen retrieval method (heat-induced or proteolytic-induced) is optimized for your specific antibody and tissue type.[12]
-
Permeabilization: For intracellular targets in IF, ensure adequate but not excessive permeabilization. Over-permeabilization can lead to increased background.[12]
-
Use of a Blocking Serum: Use a normal serum from the same species as your secondary antibody for blocking to prevent non-specific binding of the secondary antibody.[13]
-
Independent Antibody Validation: Use a second, validated antibody that recognizes a different epitope on the same target protein. Similar staining patterns from both antibodies increase confidence in the specificity of the signal.[5][14][15]
Key Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown for Antibody Validation
This protocol is a powerful method to verify antibody specificity by reducing the expression of the target protein.[9][10][11][16][17]
-
Cell Culture and Transfection:
-
Plate cells to achieve 50-70% confluency at the time of transfection.
-
Prepare two sets of transfections: one with siRNA targeting your FKBP of interest and another with a non-targeting (scramble) siRNA as a negative control.[10][11] Include a non-transfected control group as well.[10][11]
-
Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation:
-
Incubate the cells for 24-72 hours post-transfection to allow for knockdown of the target mRNA and subsequent protein degradation. The optimal time should be determined empirically.
-
-
Verification of Knockdown (Optional but Recommended):
-
Harvest a subset of cells to verify knockdown at the mRNA level using RT-qPCR.
-
-
Protein Lysate Preparation:
-
Wash the remaining cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Western Blot Analysis:
-
Perform a Western blot on the lysates from the non-transfected, scramble siRNA, and target-specific siRNA treated cells.
-
Probe the membrane with your FKBP primary antibody.
-
A specific antibody will show a significant reduction or complete loss of the band at the correct molecular weight in the lane with the target-specific siRNA compared to the control lanes.[9][11]
-
Logical Flow for siRNA Knockdown Validation
Caption: Workflow for antibody validation using siRNA-mediated knockdown.
Protocol 2: Immunoprecipitation - Western Blot (IP-WB) with Independent Antibodies
Using two different antibodies that recognize distinct epitopes on the same target protein can strongly support specificity.[5][14]
-
Cell Lysis:
-
Lyse cells expressing the target FKBP using a non-denaturing IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the first primary antibody (Antibody A, e.g., a rabbit polyclonal) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-antigen complexes. Incubate for 1-4 hours at 4°C.
-
Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted sample, along with an input control (whole cell lysate), on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Probe the membrane with the second primary antibody (Antibody B, e.g., a mouse monoclonal) that recognizes a different epitope than Antibody A.
-
A band detected in the IP lane at the correct molecular weight confirms that both antibodies recognize the same target protein.[14]
-
Signaling Pathway Example: FKBP12 and TGF-β Receptor
FKBP12 can bind to the TGF-β type I receptor (TGFBR1), preventing its ligand-independent activation and thereby regulating downstream signaling.[18] An antibody specific to FKBP12 should be able to co-immunoprecipitate TGFBR1.
Caption: FKBP12 interaction with TGFBR1 to inhibit signaling.
By implementing these rigorous validation and troubleshooting strategies, researchers can have greater confidence in their experimental results and avoid the pitfalls of FKBP antibody cross-reactivity.
References
- 1. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 4. euromabnet.com [euromabnet.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. precisionbiosystems.com [precisionbiosystems.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Five pillars to determine antibody specificity [abcam.com]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 11. siRNA Knockdown: Implementing Negative Controls in Antibody QC | Labcompare.com [labcompare.com]
- 12. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Hallmarks of Antibody Validation: Multiple Antibody Strategy | Cell Signaling Technology [cellsignal.com]
- 15. Antibody Validation Strategies - Introductory Guide - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 16. [PDF] siRNA knockdown validation 101: Incorporating negative controls in antibody research | Semantic Scholar [semanticscholar.org]
- 17. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
optimizing transfection efficiency for FKBP expression vectors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize transfection efficiency for FKBP (FK506-Binding Protein) expression vectors.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for transfecting FKBP expression vectors?
A1: The optimal cell confluency at the time of transfection is a critical factor for success. For many common cell lines, a confluency of 70-90% for adherent cells is recommended for lipid-based transfection methods.[1][2] However, the ideal density can vary between cell types.[2] It is advisable to perform a preliminary experiment to determine the optimal confluency for your specific cell line, testing a range from 60-95%. Overly confluent cells may experience contact inhibition, leading to reduced uptake of the transfection complex, while sparse cultures may not be healthy enough to tolerate the procedure.[2][3]
Q2: How does the quality of the FKBP plasmid DNA affect transfection efficiency?
A2: The purity and integrity of your FKBP plasmid DNA are paramount for achieving high transfection efficiency. Plasmid DNA should be of high purity, with an A260/A280 ratio between 1.7 and 1.9.[4][5] Low ratios may indicate protein contamination, while high ratios can suggest RNA contamination. It is also crucial to minimize endotoxin (B1171834) levels, as these can induce cytotoxicity and negatively impact cell health.[4] The integrity of the plasmid DNA should be confirmed by gel electrophoresis to ensure that the majority is in the supercoiled form, with less than 20% in the nicked or relaxed form.[5]
Q3: Which promoter is best for driving high expression of my FKBP-fusion protein?
A3: The choice of promoter depends on the desired level and duration of expression, as well as the host cell line. For strong, constitutive expression across a wide range of mammalian cell types, viral promoters such as CMV (Cytomegalovirus), EF1α (Elongation Factor-1 alpha), and CAG (a hybrid of the CMV enhancer and chicken beta-actin promoter) are commonly used.[6][7][8] The CMV promoter is widely used due to its strength and small size.[7] However, in some in vivo applications using AAV vectors, the CMV promoter can be silenced, making promoters like CAG or EF1α a better choice.[7] For applications requiring lower or more physiologically relevant expression levels, medium-strength promoters like PGK (Phosphoglycerate kinase) or SV40 (Simian virus 40) may be more appropriate.[7]
Q4: Can the FKBP tag itself interfere with protein function or expression?
A4: While FKBP is a relatively small protein (around 12 kDa), it can potentially interfere with the function of the fused protein of interest.[6] An established destabilizing domain is based on a modified FKBP, but it has been associated with potential interference with electrostatic interactions.[6] Modifications to the FKBP sequence, such as neutralizing highly charged surface amino acid residues, have been shown to resolve these issues.[6] It is also important to consider the linker region between FKBP and the protein of interest, as optimizing the linker can be crucial for maintaining the activity of the fusion protein.[6]
Troubleshooting Guides
Low Transfection Efficiency
Problem: After transfection, I am observing a low percentage of cells expressing my FKBP-fusion protein.
Caption: Troubleshooting workflow for low transfection efficiency.
| Possible Cause | Recommended Solution |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and have a viability of over 90% before transfection.[2][9] Use cells with a low passage number (ideally less than 30 passages) as transfection efficiency can decrease with excessive passaging.[2][4] |
| Suboptimal Cell Density | The confluency of adherent cells should typically be between 70-90%.[1][2] For suspension cells, a density of 5 x 10^5 to 2 x 10^6 cells/mL is often recommended.[2] It's best to optimize this for each specific cell line. |
| Poor Plasmid DNA Quality | Use high-purity plasmid DNA with an A260/A280 ratio of 1.7-1.9.[4][5] Minimize endotoxin levels and confirm DNA integrity via gel electrophoresis.[4][5] |
| Incorrect Reagent to DNA Ratio | The optimal ratio of transfection reagent to plasmid DNA is crucial and varies depending on the reagent and cell type.[1][10] Perform a titration experiment to determine the ideal ratio, for example, testing ratios of 1:1, 2:1, and 3:1.[1] |
| Improper Transfection Complex Formation | Form the DNA-reagent complexes in a serum-free medium, as serum can interfere with complex formation.[5][11] Do not vortex or spin the complexes at high speeds.[11] Allow for the recommended incubation time (usually 10-20 minutes) for the complexes to form before adding them to the cells.[11] |
| Presence of Antibiotics | Avoid using antibiotics in the cell culture medium during transfection as they can be toxic to cells in combination with transfection reagents.[2][5] |
High Cell Toxicity or Death
Problem: A significant number of my cells are dying after transfection with the FKBP expression vector.
Caption: Troubleshooting guide for high cell toxicity post-transfection.
| Possible Cause | Recommended Solution |
| High Concentration of Transfection Reagent | High concentrations of transfection reagents can be cytotoxic.[3] Reduce the amount of reagent used in your protocol. A titration experiment can help identify the lowest effective concentration. |
| Prolonged Incubation Time | Extended exposure to transfection complexes can be harmful to cells.[1] Try reducing the incubation time. For some sensitive cells, replacing the medium after 4-6 hours can improve viability.[1][10] |
| Contaminants in Plasmid DNA | Endotoxins and other contaminants in the plasmid DNA preparation can cause significant cell death.[4] Use a high-quality plasmid purification kit that ensures low endotoxin levels. |
| Low Cell Density | If cells are too sparse, they may be more susceptible to the toxic effects of the transfection process.[2] Ensure you are plating cells at an optimal density. |
| Inherent Toxicity of the Expressed Protein | Overexpression of some FKBP-fusion proteins may be toxic to the cells. If you suspect this, consider using an inducible promoter to control the timing and level of protein expression. |
No or Low FKBP-Fusion Protein Expression (despite good transfection efficiency)
Problem: I have a high percentage of transfected cells (e.g., confirmed with a co-transfected fluorescent reporter), but I cannot detect my FKBP-fusion protein.
Caption: Troubleshooting low or no FKBP-fusion protein expression.
| Possible Cause | Recommended Solution |
| Issues with the Expression Vector | Verify the integrity of your FKBP expression vector by restriction digest and sequencing to ensure the coding sequence is in-frame and free of mutations. |
| Weak or Inappropriate Promoter | Ensure the promoter in your vector is active in your chosen cell line. For high expression, use a strong constitutive promoter like CMV or CAG.[6][7] |
| Protein Instability and Degradation | Some FKBP fusion proteins may be unstable and rapidly degraded. The inclusion of certain FKBP mutants can act as destabilizing domains.[6][12] If using a destabilizing domain system, ensure the stabilizing ligand (e.g., Shield-1) is added to the culture medium at the optimal concentration.[6][12] |
| Protein Aggregation | Overexpressed proteins can sometimes misfold and form insoluble aggregates.[13][14] Try reducing the expression level by using a weaker promoter or lowering the amount of plasmid DNA transfected. Performing experiments at a lower temperature (e.g., 30°C) after transfection can sometimes help with proper folding. |
| Inefficient Detection Method | Ensure that your detection method (e.g., Western blot) is optimized. Use a validated antibody for your FKBP-fusion protein and optimize antibody concentrations and incubation times. Include a positive control if available. |
Experimental Protocols
Standard Lipid-Based Transfection Protocol for Adherent Cells
-
Cell Seeding: The day before transfection, seed your cells in antibiotic-free medium so that they reach 70-90% confluency at the time of transfection.[1][2]
-
Preparation of DNA and Reagent Solutions:
-
Dilute the FKBP expression plasmid DNA in a serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium.
-
-
Formation of Transfection Complexes:
-
Combine the diluted DNA and the diluted transfection reagent.
-
Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of DNA-lipid complexes.[11]
-
-
Transfection:
-
Add the transfection complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Analysis:
-
After the incubation period, analyze the cells for gene expression using appropriate methods such as Western blot, immunofluorescence, or functional assays.
-
Optimization of Transfection Parameters
To achieve the highest transfection efficiency with minimal cytotoxicity, it is essential to optimize several key parameters. The following table provides a starting point for optimization experiments.
| Parameter | Recommended Range for Optimization |
| Cell Density (at transfection) | 60-95% confluency |
| DNA Amount (per well of a 24-well plate) | 0.25 - 1.0 µg |
| Transfection Reagent Volume (per µg of DNA) | 0.5 - 3.0 µL (refer to manufacturer's protocol) |
| Reagent:DNA Ratio | 1:1, 2:1, 3:1[1] |
| Complex Formation Time | 10 - 30 minutes[11] |
| Post-Transfection Incubation Time | 24, 48, 72 hours[4] |
References
- 1. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 2. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 4. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 5. genscript.com [genscript.com]
- 6. Engineering FKBP-Based Destabilizing Domains to Build Sophisticated Protein Regulation Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VectorBuilder | Revolutionizing Gene Delivery. [en.vectorbuilder.com]
- 8. How to Select the Right Promoter for High Protein Expression [synapse.patsnap.com]
- 9. wearecellix.com [wearecellix.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. A DIRECTED APPROACH FOR ENGINEERING CONDITIONAL PROTEIN STABILITY USING BIOLOGICALLY SILENT SMALL MOLECULES* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Optimizing Recombinant FKBP Expression in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of recombinant FKBP (FK506-binding protein) expressed in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the first step to take when experiencing low yields of recombinant FKBP?
A1: The initial and most critical step is to perform a thorough analysis of your expression conditions. This includes verifying the integrity of your expression vector, ensuring the correct E. coli strain is being used, and optimizing induction parameters such as IPTG concentration and temperature. A small-scale pilot expression study with varying conditions is highly recommended.
Q2: How does codon usage affect FKBP expression in E. coli?
A2: E. coli has a different codon preference compared to the organism from which your FKBP gene originates. The presence of "rare" codons in your FKBP sequence can lead to translational stalling and reduced protein expression.[1][2][3] Codon optimization, which involves synthesizing a gene with codons preferred by E. coli, can significantly enhance expression levels.[2][3][4]
Q3: My FKBP is forming inclusion bodies. What does this mean and how can I fix it?
A3: Inclusion bodies are insoluble aggregates of misfolded proteins that often form when recombinant proteins are overexpressed in E. coli.[5][6][7][8] While this indicates successful protein synthesis, the protein is not in its functional, soluble form. To address this, you can try lowering the induction temperature, reducing the IPTG concentration, or using a weaker promoter to slow down the rate of protein expression, which can facilitate proper folding.[1][5][9] Co-expression with molecular chaperones or fusing the FKBP with a solubility-enhancing tag can also improve solubility.[5][10]
Q4: Which E. coli strains are best suited for expressing FKBP?
A4: The choice of E. coli strain is crucial for successful protein expression.[11] BL21(DE3) is a commonly used strain for general protein expression as it is deficient in Lon and OmpT proteases, reducing protein degradation.[11][12][13] For eukaryotic proteins like many FKBPs, which may have different codon usage, strains like Rosetta(DE3), which contain a plasmid with tRNAs for rare codons, can be beneficial.[1][11] If your FKBP is toxic to the host cells, consider using strains like C41(DE3) or Lemo21(DE3) which allow for more controlled expression.[11][12]
Q5: Can fusion tags help improve the yield and solubility of my FKBP?
A5: Yes, fusion tags are a widely used strategy to improve both the yield and solubility of recombinant proteins.[6][14][15] Solubility-enhancing tags like Maltose-Binding Protein (MBP) and N-utilizing substance A (NusA) are particularly effective in preventing the formation of inclusion bodies.[16] Tags like the polyhistidine (His)-tag can also simplify the purification process.[1]
Troubleshooting Guides
Problem 1: No or Very Low FKBP Expression
This guide addresses scenarios where you observe little to no FKBP protein on an SDS-PAGE gel or Western blot.
Troubleshooting Workflow for Low/No FKBP Expression
Caption: Troubleshooting flowchart for addressing low or no recombinant FKBP expression.
| Possible Cause | Recommended Solution |
| Incorrect Plasmid Construct | Verify the integrity of your expression plasmid by sequencing the FKBP insert and performing a restriction digest to confirm the correct size. |
| Inefficient Transformation | Ensure you are using high-quality competent cells and the correct transformation protocol. Verify the presence of the plasmid in your colonies using colony PCR. |
| Suboptimal Induction Conditions | Perform a small-scale optimization experiment by varying the IPTG concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and the induction temperature (e.g., 18°C, 25°C, 37°C).[17][18][19][20] |
| Incompatible E. coli Strain | The chosen E. coli strain may not be suitable for your specific FKBP. Try expressing in different strains such as BL21(DE3), Rosetta(DE3), or SHuffle for proteins with disulfide bonds.[11] |
| Rare Codon Usage | If the FKBP gene is from a eukaryotic source, it may contain codons that are rare in E. coli. This can be addressed by using a strain that supplies tRNAs for rare codons (e.g., Rosetta) or by synthesizing a codon-optimized version of the gene.[1][2] |
| Protein Degradation | The expressed FKBP may be degraded by host cell proteases. Use protease-deficient strains like BL21(DE3) and add protease inhibitors during cell lysis.[11][13] |
Problem 2: FKBP is Expressed in Inclusion Bodies
This guide provides strategies to improve the solubility of your recombinant FKBP.
Factors Influencing FKBP Solubility
Caption: Key factors that can be manipulated to improve the solubility of recombinant FKBP.
| Strategy | Detailed Approach |
| Lower Induction Temperature | Reducing the growth temperature after induction (e.g., to 15-25°C) slows down protein synthesis, which can promote proper folding and reduce aggregation.[1][5][9] This may require a longer induction period (e.g., overnight).[1] |
| Optimize IPTG Concentration | High concentrations of IPTG can lead to rapid, high-level expression that overwhelms the cell's folding machinery. Try a range of lower IPTG concentrations (e.g., 0.1 mM to 0.5 mM) to find a balance between yield and solubility.[17][20] |
| Utilize Solubility-Enhancing Fusion Tags | Fusing your FKBP to a highly soluble protein like Maltose-Binding Protein (MBP) or NusA can significantly improve its solubility.[14][16] Other tags like Glutathione S-transferase (GST) and thioredoxin (Trx) can also be effective.[5][14] |
| Co-express with Molecular Chaperones | Co-expressing molecular chaperones such as GroEL/GroES or DnaK/DnaJ can assist in the proper folding of your FKBP, thereby preventing its aggregation into inclusion bodies.[5] |
| Change E. coli Host Strain | Some strains, like ArcticExpress(DE3), are specifically designed to improve protein solubility at low temperatures by co-expressing cold-adapted chaperonins.[12] |
| In Vitro Refolding | If the above strategies fail, you can purify the FKBP from inclusion bodies under denaturing conditions and then attempt to refold it into its active conformation in vitro. This process often requires extensive optimization. |
Quantitative Data Summary
Table 1: Recommended Starting Conditions for FKBP Expression Optimization
| Parameter | Recommended Range | Rationale |
| Induction OD600 | 0.5 - 0.8 | Ensures cells are in the mid-log phase of growth for optimal protein production.[19] |
| IPTG Concentration | 0.1 - 1.0 mM | A titration is recommended to find the optimal concentration that balances high yield with solubility.[17][18][20] |
| Induction Temperature | 15°C - 37°C | Lower temperatures (15-25°C) often improve solubility, while higher temperatures (30-37°C) can lead to higher yields but may increase inclusion body formation.[1][5][9][19] |
| Induction Time | 2 hours - Overnight | Shorter times are typically used for higher temperatures, while longer, overnight inductions are common for lower temperatures.[1][19] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for FKBP
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with your FKBP expression plasmid.
-
Overnight Culture: Incubate overnight at 37°C with shaking (200-250 rpm).
-
Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with shaking until the OD600 reaches 0.5-0.6.[19]
-
Induction: Divide the culture into smaller, equal volumes. Induce each sub-culture with a different concentration of IPTG (e.g., 0.1, 0.5, 1.0 mM) and at different temperatures (e.g., 18°C, 25°C, 37°C).
-
Harvesting: After the desired induction time (e.g., 4 hours for 37°C, overnight for 18°C), harvest the cells by centrifugation.
-
Analysis: Resuspend the cell pellets in lysis buffer. Analyze the total cell lysate and the soluble fraction (supernatant after centrifugation of the lysate) by SDS-PAGE to assess expression levels and solubility.
Protocol 2: Solubility Analysis of Recombinant FKBP
-
Cell Lysis: Resuspend the cell pellet from your expression culture in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) containing a lysis agent (e.g., lysozyme) and a nuclease (e.g., DNase I). Protease inhibitors should also be added.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble proteins. The pellet contains the insoluble proteins, including inclusion bodies.
-
Resuspension of Insoluble Fraction: Wash the pellet with lysis buffer and then resuspend it in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
SDS-PAGE Analysis: Load equal amounts of the total cell lysate, the soluble fraction, and the resuspended insoluble fraction onto an SDS-PAGE gel.
-
Quantification: After staining the gel, you can visually assess or use densitometry to quantify the amount of FKBP in the soluble versus insoluble fractions.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 4. biomatik.com [biomatik.com]
- 5. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 6. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 7. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 8. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 10. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 11. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 12. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bbrc.in [bbrc.in]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 20. goldbio.com [goldbio.com]
Technical Support Center: Troubleshooting Poor Reproducibility in FKBP Activity Assays
Welcome to the technical support center for FKBP (FK506-Binding Protein) activity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues leading to poor reproducibility in their experiments. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to assist you in optimizing your FKBP activity assays.
Troubleshooting Guide
Poor reproducibility in FKBP activity assays can arise from various factors, from reagent quality to procedural inconsistencies. The table below summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome (Post-Solution) |
| High Variability Between Replicates | Inconsistent pipetting volumes. | Ensure pipettes are properly calibrated. Use a multichannel pipette for adding reagents to multiple wells simultaneously. | Coefficient of variation (CV) for replicates should be <15%. |
| Temperature fluctuations across the microplate. | Ensure the entire plate is at a uniform and stable temperature during incubation and reading. Avoid placing the plate on cold or warm surfaces. | Consistent reaction rates across the plate. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for samples. Fill outer wells with buffer or water to maintain a humid environment. | Reduced variability between wells on the edge versus the center of the plate. | |
| High Background Signal | Spontaneous degradation of the chromogenic substrate (e.g., Suc-Ala-Leu-Pro-Phe-pNA). | Prepare substrate solution fresh before each experiment. Store substrate stock solution in an appropriate solvent (e.g., DMSO) at -20°C or lower.[1] | Background absorbance (no enzyme control) should be low and stable over the assay time course. |
| Contamination of reagents with proteases or other enzymes. | Use high-purity reagents and sterile, nuclease-free water.[1] Aliquot reagents to avoid repeated freeze-thaw cycles and potential contamination. | Lower and more consistent background signal. | |
| Substrate precipitation. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the substrate stock is low enough to not cause precipitation in the aqueous assay buffer. Visually inspect for precipitates.[2] | Clear, homogenous reaction mixtures and stable absorbance readings. | |
| Low or No Enzyme Activity | Inactive FKBP enzyme. | Verify the storage conditions and age of the FKBP enzyme. Perform a protein concentration assay to confirm the enzyme concentration. Test a new aliquot or batch of the enzyme. | A clear increase in reaction rate in the presence of the enzyme compared to the no-enzyme control. |
| Inactive chymotrypsin (B1334515) (in coupled assays). | Prepare chymotrypsin solution fresh. Ensure it is stored correctly (typically at -20°C in 1 mM HCl).[3] | A rapid "burst" phase in the reaction progress curve, indicating cleavage of the pre-existing trans-isomer of the substrate. | |
| Incorrect assay buffer pH or composition. | Verify the pH of the assay buffer (typically pH 7.5-8.0). Ensure all buffer components are at the correct final concentrations. | Optimal enzyme activity as per literature or manufacturer's specifications. | |
| Inconsistent Inhibitor Potency (IC50/Ki values) | Inhibitor precipitation at high concentrations. | Determine the solubility of the inhibitor in the assay buffer. Use a concentration range that is below the solubility limit. | A clear dose-response curve with a well-defined sigmoidal shape. |
| Insufficient pre-incubation time with the inhibitor. | If the inhibitor is a slow-binder, a pre-incubation step with the FKBP enzyme before adding the substrate is necessary to reach equilibrium.[2] | More potent and consistent IC50 values. | |
| Degradation of the inhibitor. | Prepare inhibitor dilutions fresh from a stock solution. Store stock solutions under appropriate conditions (e.g., desiccated, protected from light). | Reproducible inhibition curves across experiments. |
Frequently Asked Questions (FAQs)
Q1: My no-enzyme control shows a significant increase in absorbance over time. What could be the cause?
A1: This is likely due to the spontaneous, uncatalyzed cis-trans isomerization and subsequent cleavage of the substrate by chymotrypsin, or potential contamination of your reagents with other proteases.[4] To mitigate this, always prepare your substrate and chymotrypsin solutions fresh. Ensure that your buffer and water are of high purity and free from contaminants. While a low level of background reaction is expected, a high rate can obscure the true enzyme activity.
Q2: The initial phase of my reaction shows a very rapid increase in absorbance, followed by a slower, linear phase. Is this normal?
A2: Yes, this is a characteristic feature of the chymotrypsin-coupled FKBP assay. The initial "burst" is due to the rapid cleavage of the trans-isomer of the peptide substrate that is already present in equilibrium in your substrate solution. The subsequent slower, linear phase represents the FKBP-catalyzed isomerization of the cis-isomer to the trans-isomer, which is the rate-limiting step and the phase you should use to calculate the enzyme activity.
Q3: How do I choose the right substrate for my FKBP assay?
A3: The choice of substrate can significantly impact assay sensitivity. For many FKBPs, substrates containing a leucine (B10760876) residue preceding the proline (e.g., Suc-Ala-Leu-Pro-Phe-pNA) are more reactive than those with an alanine (B10760859) (e.g., Suc-Ala-Ala-Pro-Phe-pNA). This higher reactivity allows for the use of lower enzyme concentrations, which is particularly beneficial for determining the potency of tight-binding inhibitors.
Q4: I am not seeing any inhibition with my test compound, even at high concentrations. What should I check?
A4: First, verify the integrity and concentration of your inhibitor stock solution. Ensure that the inhibitor is soluble in the assay buffer at the concentrations you are testing. Some inhibitors may require a pre-incubation period with the FKBP enzyme to exert their effect, especially if they are slow-binding. Also, confirm that the FKBP isoform you are using is the correct target for your inhibitor.
Q5: My results are not consistent from day to day. What are the likely sources of this variability?
A5: Day-to-day variability often stems from inconsistencies in reagent preparation and experimental conditions. To improve reproducibility, prepare large batches of buffer and aliquot them. Always prepare enzyme, substrate, and inhibitor dilutions fresh on the day of the experiment. Ensure that incubation times and temperatures are kept consistent between experiments. It is also good practice to run a positive control (a known inhibitor like FK506 or Rapamycin) in every assay to monitor for consistency.
Experimental Protocols
Chymotrypsin-Coupled FKBP Activity Assay
This protocol is a standard method for measuring the peptidyl-prolyl isomerase (PPIase) activity of FKBPs.
Materials:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
FKBP Enzyme: Purified FKBP (e.g., FKBP12) stock solution in assay buffer.
-
Substrate: N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA) stock solution in DMSO.
-
Chymotrypsin: α-Chymotrypsin stock solution in 1 mM HCl.
-
Inhibitor (optional): FK506 (Tacrolimus) or Rapamycin (Sirolimus) stock solution in DMSO.
-
Microplate: 96-well, clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at 390-405 nm in kinetic mode.
Procedure:
-
Prepare Working Solutions:
-
FKBP Working Solution: Dilute the FKBP stock solution in assay buffer to the desired final concentration (typically in the low nanomolar range, to be optimized empirically).
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (a typical starting concentration is 100 µM).
-
Chymotrypsin Working Solution: Dilute the chymotrypsin stock solution in assay buffer to a final concentration of 0.5 mg/mL.
-
Inhibitor Dilutions (if applicable): Prepare serial dilutions of the inhibitor in assay buffer containing a constant final percentage of DMSO.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of Assay Buffer to each well.
-
For inhibition assays, add 10 µL of the inhibitor dilution or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.
-
Add 20 µL of the FKBP working solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.
-
Add 10 µL of the chymotrypsin working solution to all wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 390-405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each well.
-
After the initial "burst" phase, determine the linear rate of the reaction (slope) for each well.
-
Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing wells to obtain the FKBP-catalyzed rate.
-
For inhibition assays, plot the FKBP-catalyzed rate as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Experimental Workflow for FKBP Activity Assay
References
Technical Support Center: FKBP Stability During Cell Lysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of FK506-Binding Proteins (FKBPs) during cell lysis experiments.
Frequently Asked Questions (FAQs)
Q1: What are FKBPs and why is preventing their degradation important?
A1: FK506-Binding Proteins (FKBPs) are a family of highly conserved proteins found in many organisms, from yeast to humans.[1] They function as peptidyl-prolyl isomerases (PPIases), enzymes that help in protein folding, and also act as molecular chaperones.[1][2] FKBPs are involved in a wide range of cellular processes, including signal transduction, protein trafficking, and transcription.[3][4] Preventing their degradation during cell lysis is crucial for accurately studying their function, interactions, and expression levels.
Q2: What are the primary causes of FKBP degradation during cell lysis?
A2: The primary cause of protein degradation during cell lysis is the release of endogenous proteases from subcellular compartments, such as lysosomes.[5] Once the cell membrane is disrupted, these proteases can access and degrade target proteins like FKBPs.[5] Physical stress from mechanical lysis methods and suboptimal buffer conditions (e.g., incorrect pH or temperature) can also contribute to protein denaturation and degradation.[6]
Q3: Which type of cell lysis method is best for preserving FKBP integrity?
A3: The choice of lysis method depends on the cell type and the downstream application.[7]
-
Chemical Lysis: Using detergents like those in RIPA buffer is a common and often gentle method for many cell types.[8][9]
-
Mechanical Lysis: Methods like sonication or dounce homogenization can be effective but risk generating heat, which can promote degradation.[6][7] If using these methods, it is critical to work on ice and use short bursts of energy.[6]
Q4: Where are FKBPs typically located within the cell?
A4: The subcellular localization of FKBPs varies depending on the specific family member. They can be found in the cytoplasm, nucleus, and the endoplasmic reticulum (ER).[10] For example, FKBP12 is primarily cytosolic, while FKBP13 is located in the lumen of the ER.[11] FKBP25 is predominantly found in the nucleus.[3] Understanding the localization of your specific FKBP of interest can help in choosing the appropriate lysis buffer and fractionation strategy.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no FKBP signal on Western Blot | Significant protein degradation during lysis. | 1. Add a protease inhibitor cocktail to your lysis buffer. Ensure it is broad-spectrum to inhibit multiple protease classes.[6] 2. Work quickly and at low temperatures (4°C) throughout the entire lysis procedure.[5][6] 3. Optimize the lysis buffer pH to be between 7.0 and 8.0 to maintain protein stability.[6] |
| Multiple lower molecular weight bands for FKBP | Partial degradation of the target protein. | 1. Increase the concentration of the protease inhibitor cocktail. 2. Minimize the time between cell harvesting and lysate processing.[7] 3. Consider a gentler lysis method, such as a detergent-based chemical lysis over mechanical disruption.[12] |
| Inconsistent FKBP levels between samples | Variable protease activity or inconsistent sample handling. | 1. Ensure all samples are treated identically and processed for the same amount of time. 2. Prepare fresh lysis buffer with protease inhibitors immediately before use.[8] 3. Normalize protein concentration across all samples before downstream analysis. |
Experimental Protocols
Protocol 1: Cell Lysis using RIPA Buffer
This protocol is suitable for cultured mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (see table below for composition)
-
Protease Inhibitor Cocktail (100X stock)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer with freshly added protease inhibitor cocktail to the dish. (e.g., 10 µL of 100X inhibitor cocktail per 1 mL of RIPA buffer).[9]
-
Use a cell scraper to gently scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Store the lysate at -80°C for long-term use.
Composition of Standard Lysis Buffers
| Buffer Component | Function | Typical Concentration |
| Tris-HCl | Buffering agent to maintain a stable pH.[7] | 20-50 mM, pH 7.4-8.0 |
| NaCl | Maintains physiological ionic strength.[7] | 150 mM |
| NP-40 or Triton X-100 | Non-ionic detergent to solubilize membranes.[6] | 1% (v/v) |
| Sodium deoxycholate | Ionic detergent to disrupt protein-protein interactions. | 0.5% (w/v) |
| SDS | Strong ionic detergent for complete cell disruption.[8] | 0.1% (w/v) |
| EDTA | Chelating agent that inhibits metalloproteases.[7] | 1-5 mM |
| Protease Inhibitors | Inhibit various classes of proteases. | Varies (use as recommended by manufacturer) |
Visualizing Experimental Workflows
A clear workflow is essential for reproducible results. The following diagram illustrates the key steps in a typical cell lysis and protein extraction procedure designed to minimize FKBP degradation.
Caption: Workflow for minimizing FKBP degradation during cell lysis.
The following diagram illustrates the logic for troubleshooting FKBP degradation.
References
- 1. FKBP - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 9. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Localization of the FK506-binding protein, FKBP 13, to the lumen of the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Lysis Protocol for Protein Isolation: Key Insights for [pion-inc.com]
Technical Support Center: Optimizing Immunofluorescence for FKBP Proteins
Welcome to the technical support center for optimizing immunofluorescence (IF) staining of FKBP family proteins. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing my FKBP immunofluorescence protocol?
The first and most critical step is to consult the datasheet for your specific anti-FKBP primary antibody. Manufacturers often provide a recommended protocol, including the optimal fixation method, which has been validated for that particular antibody. If the datasheet lacks this information, or if the recommended protocol is not yielding good results, you will need to empirically test different fixation and permeabilization conditions.
Q2: Which fixation method should I choose for FKBP staining?
The choice of fixative depends on the specific FKBP protein and the epitope recognized by your antibody. There are two main classes of fixatives: chemical cross-linkers (like paraformaldehyde) and organic solvents (like methanol (B129727) and acetone).[1]
-
Chemical Cross-linkers (e.g., Paraformaldehyde): These are generally good for preserving cellular morphology.[1] However, they can sometimes mask the epitope your antibody is supposed to detect.[2] If you use a cross-linking fixative, you will need a separate permeabilization step to allow the antibody to enter the cell.[3]
-
Organic Solvents (e.g., Methanol, Acetone): These fixatives work by dehydrating and precipitating proteins.[1] They also permeabilize the cell membrane simultaneously. Methanol fixation has been successfully used for FKBP12 immunofluorescence.[4] However, organic solvents can sometimes alter protein structure, potentially destroying the epitope.[1]
Q3: When is a permeabilization step necessary and which agent should I use?
A separate permeabilization step is required after fixation with a chemical cross-linker like paraformaldehyde.[3] This step creates pores in the cell membrane, allowing antibodies to access intracellular targets.[1] The choice of permeabilization agent depends on the location of your FKBP target.
-
Triton™ X-100 or NP-40: These are strong, non-ionic detergents that permeabilize all cellular membranes, including the nuclear membrane.[5][6] They are a good choice for nuclear or mitochondrial FKBP proteins like FKBP51.[7]
-
Saponin (B1150181) or Digitonin: These are milder detergents that selectively interact with cholesterol in the plasma membrane, leaving intracellular membranes largely intact.[1][6] They are suitable for cytoplasmic FKBP proteins where preserving organelle integrity is important.
Q4: I am seeing weak or no signal for my FKBP staining. What are the possible causes?
Weak or no signal is a common issue in immunofluorescence.[8] Here are some potential causes and solutions:
-
Suboptimal Fixation/Permeabilization: The chosen method may be masking the epitope or not allowing the antibody to reach its target. You may need to test alternative fixation and permeabilization methods.
-
Incorrect Antibody Dilution: The primary or secondary antibody may be too dilute. It's important to titrate your antibodies to find the optimal concentration.[9]
-
Inactive Antibodies: Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[7]
-
Low Protein Expression: The FKBP protein of interest may not be highly expressed in your cell or tissue type. Consider using a positive control to confirm antibody function.[10]
Q5: How can I reduce high background or non-specific staining in my FKBP immunofluorescence?
High background can obscure your specific signal. Here are some common causes and how to address them:
-
Antibody Concentration is Too High: Using too much primary or secondary antibody can lead to non-specific binding.[11] Try reducing the antibody concentration.
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., BSA or serum from the same species as the secondary antibody) for a sufficient amount of time.[8]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background. Increase the number and duration of your wash steps.
-
Autofluorescence: Some tissues have endogenous fluorophores that can cause background fluorescence.[11] This can sometimes be reduced by using a quenching step with agents like sodium borohydride (B1222165) or Sudan Black B.[12]
Troubleshooting Guides
Guide 1: Optimizing Fixation for FKBP Immunofluorescence
This guide will help you systematically determine the best fixation method for your specific FKBP target and antibody.
Experimental Workflow:
Caption: Workflow for comparing fixation and permeabilization methods.
Procedure:
-
Prepare your samples: Grow cells on coverslips or prepare tissue sections as you normally would.
-
Divide your samples into at least two groups to test a cross-linking fixative and an organic solvent.
-
Fix the samples according to the parameters in the table below.
-
Permeabilize the PFA-fixed samples with different detergents.
-
Proceed with your standard immunofluorescence protocol for blocking, antibody incubation, and mounting.
-
Image and compare the results to determine which condition provides the best signal-to-noise ratio.
Table 1: Recommended Starting Conditions for Fixation Optimization
| Fixative | Concentration | Incubation Time | Temperature | Notes |
| Paraformaldehyde (PFA) | 4% in PBS | 10-20 minutes | Room Temperature | Good for morphology, requires permeabilization. |
| Methanol | 100% (ice-cold) | 5-10 minutes | -20°C | Fixes and permeabilizes simultaneously.[13] |
| Acetone | 100% (ice-cold) | 5-10 minutes | -20°C | Milder than methanol, also fixes and permeabilizes. |
Guide 2: Optimizing Permeabilization for FKBP Immunofluorescence
This guide is for when you have chosen to use a cross-linking fixative like PFA and need to optimize the permeabilization step.
Experimental Workflow:
Caption: Decision tree for choosing a permeabilization agent.
Procedure:
-
Fix all your samples with 4% PFA.
-
Divide your samples into groups to test different permeabilization agents.
-
Permeabilize each group with the reagents listed in the table below. Include a no-permeabilization control.
-
Continue with your standard immunofluorescence protocol.
-
Analyze the staining pattern. For nuclear or mitochondrial FKBPs, Triton™ X-100 should yield a stronger signal. For cytoplasmic FKBPs, saponin may provide a cleaner background.
Table 2: Recommended Starting Conditions for Permeabilization Optimization
| Permeabilizing Agent | Concentration | Incubation Time | Temperature | Primary Target Location |
| Triton™ X-100 | 0.1 - 0.25% in PBS | 10-15 minutes | Room Temperature | Nucleus, Mitochondria, Cytoplasm[14] |
| Saponin | 0.1 - 0.5% in PBS | 10-30 minutes | Room Temperature | Cytoplasm (preserves organelle membranes)[15] |
| Digitonin | 10-50 µM in PBS | 10-15 minutes | Room Temperature | Cytoplasm (milder than saponin)[16] |
Detailed Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton™ X-100 Permeabilization
This protocol is a good starting point for unknown FKBP localization or for nuclear/mitochondrial FKBPs.
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Grow cells to the desired confluency (typically 50-70%).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with 1X PBS.
-
Add 4% PFA in 1X PBS and incubate for 15 minutes at room temperature.[11]
-
-
Washing:
-
Aspirate the PFA solution.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.2% Triton™ X-100 in 1X PBS and incubate for 10 minutes at room temperature.[17]
-
-
Blocking:
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
Add a blocking solution (e.g., 1% BSA in PBST) and incubate for 30-60 minutes at room temperature.[14]
-
-
Primary Antibody Incubation:
-
Dilute the anti-FKBP primary antibody in the blocking solution to its optimal concentration.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]
-
-
Washing:
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate for 1 hour at room temperature, protected from light.[14]
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Perform a final wash with 1X PBS.
-
Mount the coverslip on a microscope slide with an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope.
-
Protocol 2: Methanol Fixation
This protocol is a good alternative, especially for certain epitopes, and has been shown to work for FKBP12.[4]
-
Cell Preparation:
-
Grow cells on coverslips as described above.
-
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium.
-
Wash the cells once with 1X PBS.
-
Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[13]
-
-
Rehydration and Blocking:
-
Aspirate the methanol.
-
Wash the cells three times with 1X PBS for 5 minutes each to rehydrate.
-
Add a blocking solution and incubate for 30-60 minutes at room temperature.
-
-
Antibody Incubation and Staining:
-
Follow steps 6-10 from Protocol 1.
-
Visualizing Key Relationships
Troubleshooting Logic for Weak or No FKBP Signal
Caption: Troubleshooting decision tree for weak or no FKBP staining.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. benchchem.com [benchchem.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-FKBP12 Antibodies | Invitrogen [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 11. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 12. Optimized Protocol of Methanol Treatment for Immunofluorescent Staining in Fixed Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells [protocols.io]
- 14. docs.abcam.com [docs.abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. ibidi.com [ibidi.com]
- 18. corefacilities.iss.it [corefacilities.iss.it]
Technical Support Center: Isoform-Specific FKBP Antibodies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges encountered when developing and validating isoform-specific antibodies for the FK506-Binding Protein (FKBP) family.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing isoform-specific FKBP antibodies?
A1: The main difficulty stems from the high degree of sequence and structural homology among FKBP family members.[1][2][3] All members contain a highly conserved FK506-binding domain (FKBd), which is not only the drug-binding site but also the active site for their enzymatic (peptidyl-prolyl isomerase) activity.[2] For example, FKBP52 shares approximately 70% sequence identity with its close homolog FKBP51.[4] This conservation makes it difficult to generate antibodies that can distinguish between different isoforms, often leading to significant cross-reactivity.[5]
Q2: How can I design an immunogen to maximize isoform specificity?
A2: The key is to target regions of the protein that are unique to the isoform of interest. This involves identifying divergent sequences or unique exon bridges that are not shared with other FKBP family members.[6]
-
Strategy: Immunize with a synthetic peptide corresponding to a unique sequence of the target isoform.[6][7]
-
Design Considerations: The peptide should be long enough to be immunogenic but must be carefully designed to span the unique region, minimizing epitopes that could be present in other isoforms.[6] It is also crucial to consider the peptide's solubility and conjugation efficiency to a carrier protein like Keyhole Limpet Hemocyanin (KLH).[6][7]
Q3: My antibody detects the correct band size in a Western Blot but also shows other non-specific bands. What could be the cause?
A3: This is a common issue that can arise from several factors:
-
Cross-reactivity: The antibody may be recognizing similar epitopes on other FKBP isoforms or unrelated proteins.[5][8]
-
Post-Translational Modifications (PTMs): The presence of multiple bands could represent different PTM states of the same protein.[9]
-
Splice Variants: Different splice variants of the target protein can result in bands of varying molecular weights.[9]
-
High Antibody Concentration: Using too much primary or secondary antibody can increase non-specific binding and background noise.[8]
Q4: What are the essential validation steps to confirm the isoform-specificity of my FKBP antibody?
A4: A multi-pronged validation approach is critical to ensure specificity. Relying on a single method is often insufficient.[9][10] Essential validation experiments include:
-
Genetic Strategies: Use knockout (KO) or knockdown (KD) cell lines or tissues.[11] A specific antibody should show a complete loss or significant reduction of signal in the KO/KD sample compared to the wild-type control.[12]
-
Recombinant Protein Arrays: Test the antibody against an array of purified recombinant FKBP isoforms to directly assess cross-reactivity.[11][12]
-
Peptide Competition/Adsorption Assay: Pre-incubate the antibody with the peptide immunogen. A specific signal should be blocked or "competed away," disappearing from the blot or stain.[9][11]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique identifies all proteins that the antibody binds to in a complex lysate, confirming the identity of the primary target and any off-target interactions.[11][13]
Troubleshooting Guides
Problem 1: High Background or Multiple Non-Specific Bands in Western Blot
This issue obscures the specific signal and makes data interpretation unreliable.
-
Possible Cause: Antibody concentration is too high, insufficient blocking, or cross-reactivity with other proteins.[8]
-
Solution: Optimize antibody dilutions, blocking conditions, and washing steps.
Detailed Protocol: Western Blot Optimization
-
Antibody Titration:
-
Run several identical blots, incubating each with a different primary antibody dilution (e.g., 1:500, 1:1000, 1:2500, 1:5000).
-
Select the dilution that provides the strongest specific signal with the lowest background. Repeat for the secondary antibody.[8]
-
-
Blocking Optimization:
-
Increase the blocking incubation time from 1 hour to 2 hours or overnight at 4°C.
-
Test different blocking agents. Common options include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Some antibodies perform better with one over the other.
-
-
Washing:
-
Increase the number and duration of wash steps after primary and secondary antibody incubations. Perform at least three washes of 10-15 minutes each with TBST.[8]
-
-
Sample Preparation:
-
Ensure complete cell lysis and protein denaturation to minimize protein aggregation, which can cause streaking or non-specific bands.
-
Problem 2: Antibody Shows Cross-Reactivity with Other FKBP Isoforms
This is the most critical issue for isoform-specific studies. It is often confirmed by testing against a panel of recombinant FKBP proteins or using knockout cell lines for other isoforms.
-
Possible Cause: The immunogen sequence shares homology with other FKBP family members.[5]
-
Solution: Use a peptide competition assay to confirm the specificity of the band of interest. If cross-reactivity is confirmed, affinity purification or cross-adsorption may be necessary.
Detailed Protocol: Peptide Competition Assay
-
Reagent Preparation:
-
Prepare your primary antibody solution at its optimal dilution in blocking buffer.
-
Prepare the blocking peptide (the same peptide used for immunization) at a concentration that is in 10-100 fold molar excess of the antibody.
-
-
Antibody-Peptide Incubation:
-
Create two tubes of the primary antibody solution.
-
To one tube (the "Blocked" sample), add the blocking peptide.
-
To the other tube (the "Control" sample), add an equivalent volume of buffer.
-
Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Immunoblotting:
-
Run two identical Western blots with your protein samples.
-
Incubate one membrane with the "Control" antibody solution and the other with the "Blocked" antibody solution.
-
Proceed with the standard Western blot protocol for washing, secondary antibody incubation, and detection.
-
-
Analysis:
-
The specific band corresponding to your target FKBP isoform should be present on the "Control" membrane but absent or significantly reduced on the "Blocked" membrane.[9] Any bands that remain on the "Blocked" membrane are considered non-specific.
-
Data & Visualizations
Quantitative Data Summary
The development of isoform-specific reagents is often hindered by the conserved nature of binding domains. The table below presents representative binding affinity data for ligands to different FKBP isoforms, illustrating the challenge of achieving selectivity.
| FKBP Isoform | Ligand | Binding Affinity (Ki, nM) | Reference |
| FKBP52 | FK506 | 23 ± 3 | [4] |
| Rapamycin | 4.2 ± 0.7 | [4] | |
| FKBP13 | FK506 | Binds | [4] |
| Rapamycin | Binds | [4] | |
| FKBP12 | FK506 | Binds | [14] |
| Rapamycin | Binds | [14] |
This table highlights that common ligands bind to multiple FKBP isoforms, underscoring the need for highly specific antibodies for functional studies.
Visual Diagrams
Caption: High sequence homology, especially in the FK-binding domain, is the core challenge.
Caption: A multi-step workflow is essential to confirm antibody specificity.
Caption: Specific antibodies are vital to dissect isoform roles in pathways like GR signaling.
References
- 1. Comparative analysis of FKBP family protein: evaluation, structure, and function in mammals and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Identification and Bioinformatics Analysis of the FK506 Binding Protein Family in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FKBP isoforms with small-molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 5. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Isoform specific antibodies [innovagen.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 9. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 13. 增强抗体验证 [sigmaaldrich.com]
- 14. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating FKBP as a Therapeutic Target: A Comparative Guide for Drug Development Professionals
The FK506-binding protein (FKBP) family, a group of highly conserved peptidyl-prolyl isomerases, has emerged as a compelling class of therapeutic targets across a spectrum of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions. Their roles in protein folding, signal transduction, and protein complex stabilization make them critical nodes in cellular homeostasis and pathology. This guide provides a comparative overview of experimental data validating FKBPs as drug targets, details key experimental protocols, and illustrates relevant biological pathways.
Neurodegenerative Diseases: Targeting Protein Aggregation
In neurodegenerative diseases like Parkinson's and Alzheimer's, FKBPs, particularly FKBP12 and FKBP52, are implicated in the pathological aggregation of proteins such as α-synuclein (α-syn) and tau.[1][2] Inhibition of FKBP activity has been shown to reduce this aggregation and subsequent neuronal death, validating these proteins as promising targets.[3][4]
The immunosuppressant drug FK506 (Tacrolimus) and its non-immunosuppressive analogs have been central to this research. These compounds inhibit the PPIase activity of FKBPs, which appears crucial for their role in accelerating protein misfolding.[5][6]
Comparative Efficacy of FKBP Inhibitors in Neurodegeneration
The following table summarizes the inhibitory concentrations of various compounds targeting FKBPs, highlighting their potential in neurodegenerative disease research.
| Compound/Inhibitor | Target FKBP(s) | IC50 / Ki Value | Disease Model/Assay | Reference(s) |
| FK506 (Tacrolimus) | FKBP12 | Ki = 1 nM | PPIase Activity Assay | [6] |
| FK506 Analog (JP 2004123555) | FKBP12 | IC50 = 0.14 µM | Rotamase Activity Assay | [7] |
| FK506 Analog (JP 2004123556) | FKBP12 | IC50 = 0.053 µM | Rotamase Activity Assay | [7] |
| FK506 Analog (JP 2004123557) | FKBP12 | IC50 = 0.035 µM | Rotamase Activity Assay | [7] |
| FKBP51-Hsp90-IN-1 | FKBP51-Hsp90 | IC50 = 0.1 µM | Protein-Protein Interaction | [8] |
| FKBP51-Hsp90-IN-2 | FKBP51-Hsp90 | IC50 = 0.4 µM | Protein-Protein Interaction | [8] |
Key Experimental Protocol: α-Synuclein Aggregation Assay
This assay is fundamental for screening compounds that inhibit the formation of α-synuclein fibrils, a hallmark of Parkinson's disease. The protocol utilizes Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid-β sheets.
Objective: To monitor the kinetics of α-synuclein fibrillization in vitro and assess the efficacy of FKBP inhibitors.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
FKBP inhibitor compound and vehicle (e.g., DMSO)
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm) and shaking capability
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in dH₂O. Prepare this fresh and filter through a 0.2 µm syringe filter.
-
Prepare a stock solution of α-synuclein monomer (e.g., 100-200 µM) in PBS. It is recommended to filter the solution to remove pre-existing aggregates.[9]
-
Prepare stock solutions of the FKBP inhibitor at various concentrations.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the components in the following order:
-
Include a negative control with all components except α-synuclein to measure background fluorescence.[9]
-
Seal the plate securely to prevent evaporation.
-
-
Incubation and Measurement:
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Program the reader to shake the plate orbitally (e.g., 600 rpm) and take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for 48 to 72 hours.[9]
-
-
Data Analysis:
-
Subtract the average background fluorescence from all experimental readings.
-
Plot the mean fluorescence intensity against time for each condition.
-
Analyze the resulting sigmoidal curves to determine key kinetic parameters: the lag time (nucleation phase), the elongation rate (slope), and the maximum fluorescence intensity (plateau).
-
Compare the kinetics of the inhibitor-treated samples to the vehicle control to quantify the inhibitory effect.
-
Signaling Pathway: FKBP12 and α-Synuclein in Neurotoxicity
FKBP12 can contribute to α-synuclein-induced toxicity through both calcineurin-dependent and independent pathways. In conditions of high intracellular calcium, FKBP12 can interact with the phosphatase calcineurin, even without an immunosuppressant drug, modulating its activity and promoting a toxic cellular response.[10][11] Low doses of inhibitors like Tacrolimus can partially disrupt this interaction, providing a neuroprotective effect.[10]
Cancer: A Dual Role in Tumor Progression and Chemoresistance
FKBPs exhibit context-dependent roles in cancer. FKBP51, for instance, is often overexpressed and promotes resistance to therapy by activating pro-survival pathways like NF-κB and regulating AKT signaling.[4][12] Conversely, FKBP12 has been shown to sensitize cancer cells to chemotherapy by promoting the degradation of the oncoprotein MDM2. This complexity makes selective targeting of FKBP isoforms a critical strategy.
Comparative FKBP Expression and Rapamycin (B549165) Sensitivity
The response of cancer cells to mTOR inhibitors like rapamycin can be dictated by the relative expression levels of different FKBPs. A higher FKBP12-to-FKBP51 ratio correlates with increased sensitivity to rapamycin-mediated mTORC2 inhibition, suggesting FKBP12 expression could be a predictive biomarker.[13]
| Cell Line | FKBP12 Expression | FKBP51 Expression | FKBP12/FKBP51 Ratio | mTORC2 Inhibition by Rapamycin | Reference(s) |
| PC3 | High | Low | High | High | [13] |
| C2C12 | High | Low | High | High | [13] |
| HEK 293T | Medium | Medium | Medium | Medium | [13] |
| H460 | Medium | Medium | Medium | Medium | [13] |
| HeLa | Very Low | High | Low | None | [13] |
Key Experimental Protocol: Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony and is the gold standard for measuring cell reproductive death after treatment with cytotoxic agents like chemotherapy or radiation.
Objective: To determine the effect of FKBP inhibitors or FKBP expression levels on the long-term survival and proliferative capacity of cancer cells.
Procedure:
-
Cell Seeding:
-
Treatment:
-
Allow cells to adhere overnight.
-
Treat the cells with the FKBP inhibitor or other cytotoxic agent for a defined period (e.g., 1 hour for acute exposure or continuously for chronic exposure).[14]
-
-
Incubation:
-
Fixation and Staining:
-
Colony Counting and Analysis:
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition to quantify the cytotoxic effect.
-
Signaling Pathway: FKBP51 in Chemoresistance
FKBP51 acts as a scaffold protein that can influence major survival pathways. It can facilitate the dephosphorylation and inactivation of AKT by the phosphatase PHLPP, thereby promoting apoptosis. However, it can also enhance the activity of the IKK kinase complex, leading to the activation of the pro-survival transcription factor NF-κB. The balance of these activities can determine a cancer cell's fate in response to chemotherapy.[4][12]
Cardiovascular and Other Diseases
The role of FKBPs extends to cardiovascular diseases, where FKBP12 and FKBP12.6 are critical regulators of ryanodine (B192298) receptor (RyR2) calcium channels, impacting cardiac rhythm and contractility.[16][17] Dysregulation of this interaction is implicated in heart failure and arrhythmias. The drug JTV519, for example, is proposed to stabilize the FKBP12.6-RyR2 interaction, preventing pathological Ca2+ leakage.[17][18]
In infectious diseases, FKBPs in pathogens like Plasmodium falciparum (PfFKBP35) represent potential drug targets, distinct from their human counterparts.[19]
Key Experimental Protocol: Whole-Cell Patch Clamp
This electrophysiological technique is essential for studying the function of ion channels, such as the cardiac sodium and calcium channels regulated by FKBPs.
Objective: To measure macroscopic ion currents across the membrane of a single cardiomyocyte and determine how they are modulated by FKBP activity or inhibitors.
Procedure:
-
Cell Isolation: Acutely isolate single ventricular myocytes from animal hearts using enzymatic digestion methods.[20]
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an appropriate intracellular solution.[21]
-
Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single myocyte. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp and Recording:
-
Use a patch-clamp amplifier to "clamp" the membrane potential at a set holding potential.
-
Apply a series of voltage steps (a "voltage protocol") to elicit specific ion currents (e.g., L-type Ca²⁺ current or Na⁺ current).
-
Record the resulting transmembrane currents.
-
-
Drug Application: Perfuse the cell with an extracellular solution containing the FKBP-modulating compound and repeat the voltage protocol to measure its effect on the ion current's amplitude, kinetics, and voltage-dependence.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.
References
- 1. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mounting evidence of FKBP12 implication in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FK506 Binding Proteins Reduces α-Synuclein Aggregation and Parkinson's Disease-Like Pathology | Journal of Neuroscience [jneurosci.org]
- 4. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FK506 binding protein 12 differentially accelerates fibril formation of wild type alpha-synuclein and its clinical mutants A30P or A53T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Different Peptidyl-Prolyl Isomerases Reveals FK506-binding Protein 12 as the Most Potent Enhancer of α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. FKBP12 contributes to α-synuclein toxicity by regulating the calcineurin-dependent phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The role of FKBP5 in cancer aetiology and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The prolyl isomerase FKBP25 regulates microtubule polymerization impacting cell cycle progression and genomic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FKBP10 promotes proliferation of glioma cells via activating AKT-CREB-PCNA axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Genetic validation of PfFKBP35 as an antimalarial drug target [elifesciences.org]
- 20. Intermolecular Failure of L-type Ca2+ Channel and Ryanodine Receptor Signaling in Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of FKBP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of various FK506-Binding Protein (FKBP) inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs by providing key quantitative data, detailed experimental protocols for assessing inhibitor activity, and visual representations of relevant signaling pathways and workflows.
Data Presentation: Quantitative Comparison of FKBP Inhibitors
The following table summarizes the in vitro efficacy of several common FKBP inhibitors, focusing on their binding affinity (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) for their primary FKBP targets. This data is crucial for comparing the potency and selectivity of these compounds.
| Inhibitor | Primary FKBP Target | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Reference |
| Rapamycin (B549165) (Sirolimus) | FKBP12 | ~0.2 | Subnanomolar | Isothermal Titration Calorimetry (ITC) / mTOR signaling assay | [1] |
| Everolimus (RAD001) | FKBP12 | Not specified | 1.6 - 2.4 | FKBP12 binding assay (cell-free) | [2] |
| Temsirolimus (CCI-779) | FKBP12 | Not specified | 1760 (FKBP12-independent mTOR inhibition) | mTOR kinase assay | [3][4] |
| Tacrolimus (B1663567) (FK506) | FKBP12 | Not specified | Not specified | Not specified | [5] |
| Zotarolimus | FKBP12 | Not specified | Not specified | Binds to FKBP12, disrupts mTOR signaling | [6] |
| SAFit2 | FKBP51 | 6 | Not specified | Not specified | [2] |
Key Experiments: Methodologies and Protocols
Accurate assessment of FKBP inhibitor efficacy relies on robust in vitro assays. Below are detailed protocols for three fundamental experiments used to characterize these inhibitors.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of an inhibitor to an FKBP protein. It measures the change in the polarization of fluorescently labeled ligand upon binding to the protein.
Principle: A small, fluorescently labeled FKBP ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger FKBP protein, its tumbling slows, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the tracer for binding to FKBP, causing a decrease in polarization in a concentration-dependent manner.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant FKBP12 protein in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).
-
Prepare a stock solution of a fluorescently labeled FKBP12 ligand (e.g., a fluorescein-labeled synthetic ligand) in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a black, flat-bottom 96- or 384-well plate, add a fixed concentration of the fluorescent ligand and the FKBP12 protein to each well. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Add the serially diluted test inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no FKBP12 protein (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.
-
Peptidyl-Prolyl Isomerase (PPIase) Activity Assay (Chymotrypsin-Coupled)
This assay measures the enzymatic activity of FKBP proteins, which catalyze the cis-trans isomerization of proline residues in peptides.
Principle: A synthetic peptide substrate containing a proline residue is used. The cis isomer is not a substrate for the protease chymotrypsin, while the trans isomer is. FKBP catalyzes the conversion of the cis to the trans isomer, which is then cleaved by chymotrypsin, releasing a chromogenic or fluorogenic product that can be measured over time.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a working solution of purified FKBP12 protein in assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a temperature-controlled cuvette or 96-well plate, add the assay buffer, chymotrypsin, and the FKBP12 protein.
-
If testing an inhibitor, pre-incubate the FKBP12 protein with the inhibitor for a defined period (e.g., 15-30 minutes) before adding the substrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the peptide substrate to the mixture.
-
Immediately monitor the increase in absorbance (for a chromogenic substrate) or fluorescence (for a fluorogenic substrate) at the appropriate wavelength over time using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the progress curve.
-
Determine the IC₅₀ value by plotting the initial reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro mTOR Kinase Assay
This assay is crucial for evaluating inhibitors like rapamycin and its analogs, which, when bound to FKBP12, inhibit the kinase activity of the mTORC1 complex.[7][8]
Principle: The assay measures the ability of the inhibitor-FKBP12 complex to inhibit the phosphorylation of a specific mTORC1 substrate by immunoprecipitated or recombinant mTORC1.
Protocol:
-
mTORC1 Immunoprecipitation (from cultured cells):
-
Culture cells (e.g., HEK293T) and treat with the desired conditions.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor).
-
-
Kinase Reaction:
-
Wash the immunoprecipitated mTORC1 beads and resuspend them in a kinase assay buffer.
-
Prepare the inhibitor-FKBP12 complex by pre-incubating the test inhibitor with purified recombinant FKBP12.
-
Add the inhibitor-FKBP12 complex to the mTORC1 beads and incubate.
-
Initiate the kinase reaction by adding a purified mTORC1 substrate (e.g., recombinant 4E-BP1) and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the phosphorylation of the substrate using a phospho-specific antibody via Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated substrate.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further aid in the understanding of FKBP inhibitor function and evaluation, the following diagrams have been generated using Graphviz.
mTORC1 Signaling Pathway
This diagram illustrates the central role of the mTORC1 complex in cell growth and proliferation and how FKBP12-rapamycin complex inhibits its function.
Caption: The mTORC1 signaling pathway and its inhibition by the Rapamycin-FKBP12 complex.
Experimental Workflow: Fluorescence Polarization Binding Assay
This flowchart outlines the key steps involved in performing a fluorescence polarization-based binding assay to determine the affinity of an FKBP inhibitor.
References
- 1. Sirolimus-FKBP12.6 Impairs Endothelial Barrier Function through PKCα Activation and Disruption of the p120-VE Cadherin Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Everolimus and sirolimus antagonize tacrolimus based calcineurin inhibition via competition for FK-binding protein 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. aacrjournals.org [aacrjournals.org]
FKBP vs. Cyclophilin: A Comparative Analysis of Peptidyl-Prolyl Isomerase (PPIase) Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the enzymatic activity of two major immunophilin families, FKBPs and cyclophilins, with supporting experimental data and methodologies.
The FK506-binding proteins (FKBPs) and cyclophilins represent two distinct and highly conserved families of proteins known as immunophilins.[1][2] Both families possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, enabling them to catalyze the rate-limiting step of protein folding by facilitating the cis-trans isomerization of peptide bonds preceding proline residues.[3][4] Despite their similar enzymatic function, FKBPs and cyclophilins are structurally unrelated and exhibit different substrate specificities and sensitivities to inhibitors.[2] This guide provides a comparative analysis of the PPIase activity of FKBPs and cyclophilins, presenting quantitative data, detailed experimental protocols, and visual representations of their involvement in key signaling pathways.
Comparative PPIase Activity: A Quantitative Overview
The catalytic efficiency of PPIases is typically expressed as kcat/Km, which reflects the enzyme's turnover rate and affinity for its substrate. The following tables summarize the kinetic parameters for various human FKBP and cyclophilin isoforms, highlighting the diversity in their enzymatic activity.
| FKBP Isoform | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| FKBP12 | Suc-Ala-Leu-Pro-Phe-pNA | 1.98 x 10⁶ | [5] |
| FKBP51 (FK1 domain) | Not specified | Active | [6] |
| FKBP52 (FK1 domain) | Not specified | Active | [6] |
| Cyclophilin Isoform | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| Cyclophilin A (CypA) | Suc-Ala-Ala-Pro-Phe-pNA | 10⁵ - 10⁷ | [7] |
| Cyclophilin A (Cyp18) | N-succinyl-Ala-Phe-Pro-Phe-(4)-nitroanilide | kcat = 680 s⁻¹, KM = 80 µM | [8] |
| Cyclophilin A Mutants | |||
| H54Q | Not specified | 3-15% of wild-type | [9] |
| Q111A | Not specified | 3-15% of wild-type | [9] |
| F113A | Not specified | 3-15% of wild-type | [9] |
| W121A | Not specified | 3-15% of wild-type | [9] |
| R55A | Not specified | <1% of wild-type | [9] |
| F60A | Not specified | <1% of wild-type | [9] |
| H126Q | Not specified | <1% of wild-type | [9] |
Experimental Protocols: Measuring PPIase Activity
The most common method for determining PPIase activity is the chymotrypsin-coupled assay. This spectrophotometric assay measures the rate of cis-to-trans isomerization of a synthetic peptide substrate.
Chymotrypsin-Coupled PPIase Assay
Principle: The assay utilizes a peptide substrate, such as N-succinyl-Ala-Xaa-Pro-Phe-p-nitroanilide (where Xaa is typically Leu for FKBPs and Ala for cyclophilins), and the protease α-chymotrypsin. Chymotrypsin can only cleave the peptide bond following Phenylalanine when the preceding Proline is in the trans conformation, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, monitored by the increase in absorbance at 390 nm, is proportional to the rate of cis-to-trans isomerization catalyzed by the PPIase.
Materials:
-
Purified FKBP or cyclophilin enzyme
-
Peptide substrate (e.g., Suc-Ala-Leu-Pro-Phe-pNA for FKBPs, Suc-Ala-Ala-Pro-Phe-pNA for cyclophilins)
-
α-chymotrypsin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.8, 100 mM NaCl)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.
-
Prepare a stock solution of α-chymotrypsin in the assay buffer.
-
In a temperature-controlled cuvette, mix the assay buffer, the PPIase enzyme at the desired concentration, and α-chymotrypsin.
-
Initiate the reaction by adding the peptide substrate to the mixture.
-
Immediately monitor the increase in absorbance at 390 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
The catalytic efficiency (kcat/Km) can be calculated by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Cellular Roles
FKBPs and cyclophilins are implicated in a multitude of cellular processes beyond protein folding, including signal transduction, immune response, and transcriptional regulation. Their PPIase activity is often, but not always, essential for these functions.
Immunosuppression via Calcineurin Inhibition
Both FKBPs and cyclophilins mediate the effects of powerful immunosuppressive drugs. FKBP12, in complex with FK506 (tacrolimus), and cyclophilin A, in complex with cyclosporin (B1163) A, bind to and inhibit the phosphatase activity of calcineurin.[1][10] This inhibition blocks the activation of T-cells, a critical step in the immune response.[10]
Caption: Immunosuppressive action of FKBP12 and Cyclophilin A.
FKBP5 in Glucocorticoid Receptor Signaling
FKBP5, particularly FKBP51, is a key regulator of the glucocorticoid receptor (GR) signaling pathway.[11] It is part of a chaperone complex with Hsp90 that modulates the GR's affinity for its ligand and its nuclear translocation.[11]
Caption: Role of FKBP5 in glucocorticoid receptor signaling.
Cyclophilins in Innate Immune Signaling
Cyclophilins, such as Cyclophilin A (CypA), have been shown to regulate key components of the innate immune response, including RIG-I, IRF3, and NF-κB, thereby influencing the production of type I interferons.[12]
Caption: Cyclophilin A's role in innate immune signaling.
Conclusion
FKBPs and cyclophilins, while sharing the fundamental property of PPIase activity, exhibit significant differences in their substrate preferences, catalytic efficiencies, and roles in cellular signaling. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the specific functions of these multifaceted enzymes. A deeper understanding of their comparative activities is crucial for the development of selective inhibitors that can target specific isoforms involved in various disease states, from immune disorders to cancer and neurodegeneration.
References
- 1. Immunophilins in protein folding and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophilins: Proteins in search of function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All cyclophilins and FK506 binding proteins are, individually and collectively, dispensable for viability in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FKBP - Wikipedia [en.wikipedia.org]
- 5. Requirements for peptidyl-prolyl isomerization activity: A comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Kinetic analysis of cyclophilin-catalyzed prolyl cis/trans isomerization by dynamic NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active site mutants of human cyclophilin A separate peptidyl-prolyl isomerase activity from cyclosporin A binding and calcineurin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of immunosuppression by cyclosporine, FK506, and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Determining the Isoform Selectivity of Novel FKBP Inhibitors
For researchers and drug development professionals, understanding the isoform selectivity of novel FKBP (FK506-Binding Protein) inhibitors is paramount for advancing therapeutic strategies. FKBPs, a family of peptidyl-prolyl isomerases, are implicated in a range of cellular processes, and their individual isoforms often play distinct, sometimes opposing, roles in signaling pathways.[1][2][3] This guide provides a comparative framework for assessing the isoform selectivity of new chemical entities against the well-studied isoforms FKBP12, FKBP51, and FKBP52, complete with experimental data and detailed protocols.
Comparative Binding Affinities of FKBP Inhibitors
The development of isoform-selective FKBP inhibitors is a significant challenge due to the highly conserved nature of the FK506-binding site across the different family members.[4] However, subtle structural differences, particularly in regions outside the primary binding pocket, can be exploited to achieve selectivity.[4][5] The following table summarizes the binding affinities of several known FKBP inhibitors, highlighting their selectivity profiles across FKBP12, FKBP51, and FKBP52.
| Compound | Target Isoform(s) | FKBP12 (Ki/IC50/Kd) | FKBP51 (Ki/IC50/Kd) | FKBP52 (Ki/IC50/Kd) | Reference(s) |
| FK506 (Tacrolimus) | Pan-FKBP | ~0.4-1.7 nM (Ki/Kd)[6] | 104 ± 14 nM (Ki)[7] | 23 ± 3 nM (Ki)[2] | [6][7] |
| Rapamycin (Sirolimus) | FKBP12, FKBP51 | ~0.9 nM (Ki)[7] | 3.7 ± 0.9 nM (Ki)[7] | 4.2 ± 0.7 nM (Ki)[2] | [2][7] |
| SAFit2 | FKBP51 selective | >10,000 nM (Ki) | 6 nM (Ki)[8] | >10,000 nM (Ki) | [8] |
| SLF | Broad | 2.6 µM (IC50) | 3.1 µM (affinity) | - | [8] |
| Compound 13d (Macrocyclic) | FKBP51 selective | Poorly binds | 0.6 µM ± 0.1 µM (Kd) | Poorly binds | [9] |
Experimental Protocols for Determining Isoform Selectivity
A multi-faceted approach employing a combination of biochemical and cell-based assays is crucial for accurately determining the isoform selectivity of novel inhibitors.
Fluorescence Polarization (FP) Assay
This in vitro competition assay measures the binding of a fluorescently labeled ligand (tracer) to an FKBP isoform. An inhibitor's ability to displace the tracer results in a decrease in fluorescence polarization, allowing for the determination of its binding affinity (Ki).
Detailed Methodology:
-
Reagents and Materials:
-
Purified recombinant human FKBP12, FKBP51, and FKBP52 proteins.
-
Fluorescently labeled tracer molecule with known affinity for the FKBP isoforms (e.g., a fluorescein-labeled derivative of a known ligand).[7]
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).[10]
-
384-well, non-binding, black microplates.
-
Test compounds (novel inhibitors) serially diluted in DMSO.
-
-
Procedure:
-
Add a fixed concentration of the respective FKBP isoform to each well of the microplate.
-
Add the fluorescent tracer at a concentration typically at or below its Kd for the target protein.
-
Add the serially diluted test compounds. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.
-
Caption: Workflow for determining inhibitor binding affinity using a fluorescence polarization assay.
NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful cell-based method to quantify compound binding to a target protein in living cells.
Detailed Methodology:
-
Reagents and Materials:
-
HEK293T cells.
-
Plasmids encoding FKBP isoforms fused to NanoLuc® luciferase (e.g., FKBP51-NLuc).
-
NanoBRET™ tracer that binds to the FKBP of interest.
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, opaque 96-well or 384-well assay plates.
-
-
Procedure:
-
Transfect HEK293T cells with the FKBP-NanoLuc® fusion construct.
-
Plate the transfected cells into the assay plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound for a specified period.
-
Add the NanoBRET™ tracer to all wells.
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's apparent affinity for the target in a cellular context.
-
Caption: Cellular target engagement assessment using the NanoBRET™ assay.
Key Signaling Pathways Involving FKBP Isoforms
The isoform selectivity of an inhibitor is critical due to the diverse and sometimes opposing roles of FKBPs in cellular signaling.
-
FKBP12: Famously, the FKBP12-rapamycin complex inhibits the mTORC1 pathway, a central regulator of cell growth and proliferation.[11] FKBP12 also modulates calcium channels and the TGF-β signaling pathway.[2][12]
-
FKBP51: This isoform is a key regulator of the cellular stress response. It is involved in a negative feedback loop of the glucocorticoid receptor (GR) and also influences the NF-κB and PI3K/AKT signaling pathways.[1][12][13]
-
FKBP52: In contrast to FKBP51, FKBP52 acts as a positive regulator of steroid hormone receptors, including the glucocorticoid, progesterone, and androgen receptors.[2][14]
Caption: Overview of the distinct signaling pathways modulated by FKBP12, FKBP51, and FKBP52.
References
- 1. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Targeting FKBP isoforms with small-molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Macrocyclic FKBP51 Ligands Define a Transient Binding Mode with Enhanced Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Targeting of Cells via Bi-Specific Molecules that Exploit Co-Expression of Two Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FKBP51 and FKBP52 in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
assessing the cross-reactivity of commercial FKBP antibodies
A Comprehensive Guide to Assessing the Cross-Reactivity of Commercial FKBP Antibodies for Researchers, Scientists, and Drug Development Professionals.
Introduction
The FK506-binding proteins (FKBPs) are a family of highly conserved proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing crucial roles in protein folding, cellular signaling, and immunosuppression. Given the high degree of sequence homology among FKBP family members, particularly within the catalytic domain, the potential for cross-reactivity among commercially available antibodies is a significant concern for researchers. This guide provides a comparative overview of selected commercial FKBP antibodies, focusing on available data regarding their specificity and cross-reactivity. It also includes detailed experimental protocols for in-house validation of antibody performance.
The Challenge of FKBP Antibody Specificity
The human FKBP family consists of several members, including FKBP12, FKBP12.6, FKBP51 (FKBP5), and FKBP52 (FKBP4), which share significant amino acid sequence identity. For instance, FKBP12 and FKBP12.6 exhibit 83% sequence identity, while FKBP51 and FKBP52 share approximately 70% identity. This homology presents a considerable challenge in developing antibodies that can specifically recognize a single FKBP isoform without cross-reacting with others. The use of non-specific antibodies can lead to erroneous results and misinterpretation of experimental data, highlighting the critical need for rigorous antibody validation.
Comparison of Commercial FKBP Antibodies
The following tables summarize key information for a selection of commercially available antibodies targeting various FKBP family members. The data has been compiled from manufacturer datasheets and available publications. It is important to note that direct comparative cross-reactivity studies are limited, and the absence of reported cross-reactivity does not definitively confirm specificity against all other FKBP isoforms.
Table 1: Overview of Selected Commercial FKBP Antibodies
| Target | Antibody Name/Clone | Supplier | Catalog Number | Type | Host | Validated Applications |
| FKBP12 | Anti-FKBP12 antibody | Abcam | ab24373 | Polyclonal | Rabbit | WB |
| FKBP1A/FKBP12 Antibody | Cell Signaling Technology | #55104 | Polyclonal | Rabbit | WB | |
| FKBP12 Polyclonal Antibody | Thermo Fisher Scientific | PA1-026A | Polyclonal | Rabbit | WB, IHC(P), IP | |
| FKBP12 Antibody (H-5) | Santa Cruz Biotechnology | sc-133067 | Monoclonal | Mouse | WB, IP, IF, ELISA | |
| FKBP51 (FKBP5) | FKBP5 Antibody | Cell Signaling Technology | #8245 | Polyclonal | Rabbit | WB |
| Anti-FKBP51 antibody [EPR6617] | Abcam | ab126715 | Monoclonal | Rabbit | WB, IHC-P, IP, ICC/IF, Flow Cyt | |
| FKBP5 Recombinant Superclonal Antibody (6HCLC) | Thermo Fisher Scientific | 711292 | Recombinant | Rabbit | WB, ICC/IF | |
| FKBP52 (FKBP4) | FKBP4 Antibody | (Information not readily available in initial searches) |
Table 2: Summary of Available Cross-Reactivity and Specificity Data
| Antibody (Catalog #) | Target | Reported Specificity / Cross-Reactivity | Validation Method |
| Abcam (ab24373) | FKBP12 | Specificity confirmed in FKBP1A Knockout HAP1 cells. | Knockout (KO) Validation |
| Cell Signaling Technology (#55104) | FKBP12 | Recognizes endogenous levels of total FKBP1A/FKBP12 protein. | Western Blot of various cell lines. |
| Thermo Fisher Scientific (PA1-026A) | FKBP12 | Detects a 12 kDa protein representing FKBP12 from rat heart homogenate. | Western Blot |
| Santa Cruz Biotechnology (sc-133067) | FKBP12 | Recommended for detection of FKBP12 and FKBP12.6. | Manufacturer's claim |
| Cell Signaling Technology (#8245) | FKBP51 (FKBP5) | Does not cross-react with FKBP4 protein.[1] | Western Blot |
| Abcam (ab126715) | FKBP51 (FKBP5) | Signal lost in FKBP51 knockout cells; additional cross-reactive bands were observed. | Knockout (KO) Validation |
| Thermo Fisher Scientific (711292) | FKBP51 (FKBP5) | Specificity demonstrated by siRNA mediated knockdown of the target protein.[2] | Knockdown Validation |
Disclaimer: The information in this table is based on the manufacturers' claims and available data. Independent verification is highly recommended. The absence of information on cross-reactivity with other FKBP isoforms should not be interpreted as a confirmation of specificity.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the reliability of your results, it is essential to validate the specificity of your chosen FKBP antibody in your experimental system. The following are detailed protocols for three common methods used to assess antibody cross-reactivity.
Western Blotting
Western blotting is a fundamental technique to assess antibody specificity based on the molecular weight of the target protein.
1. Sample Preparation:
-
Prepare lysates from cells or tissues known to express different FKBP isoforms. Ideally, include lysates from knockout/knockdown cells for the target protein as a negative control, and lysates from cells overexpressing each FKBP isoform as positive controls.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) from each lysate into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to determine molecular weights.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary FKBP antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
5. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system.
6. Interpretation:
-
A specific antibody should detect a single band at the expected molecular weight of the target FKBP isoform.
-
The absence of a band in the knockout lysate and the presence of bands in the overexpression lysates for other FKBP isoforms would indicate cross-reactivity.
Immunoprecipitation (IP)
Immunoprecipitation followed by Western blotting can provide further evidence of antibody specificity.
1. Lysate Preparation:
-
Prepare cell lysates in a non-denaturing lysis buffer to maintain protein-protein interactions.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary FKBP antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting as described above, probing with the same or a different antibody against the target protein.
4. Interpretation:
-
A specific antibody should only immunoprecipitate the target FKBP protein. The presence of other FKBP isoforms in the eluate indicates cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
A direct or competitive ELISA can be used to quantify the binding of an antibody to a panel of purified recombinant FKBP proteins.
1. Plate Coating:
-
Coat the wells of a 96-well plate with purified recombinant proteins of different FKBP isoforms (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
2. Blocking:
-
Wash the plate with wash buffer (e.g., PBST) and block with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
3. Antibody Incubation:
-
Add serial dilutions of the primary FKBP antibody to the wells and incubate for 2 hours at room temperature.
4. Detection:
-
Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.
5. Data Analysis:
-
Measure the absorbance at 450 nm.
-
A specific antibody should show a strong signal only in the wells coated with the target FKBP isoform. Significant signal in wells with other FKBP isoforms indicates cross-reactivity.
Visualizing Experimental Workflows
Western Blotting Workflow for Cross-Reactivity Assessment
Caption: Western Blotting workflow for assessing antibody specificity and cross-reactivity.
Logical Flow for Selecting an FKBP Antibody
Caption: A decision-making flowchart for selecting and validating a commercial FKBP antibody.
Conclusion
The selection of a specific antibody is paramount for generating accurate and reproducible data in research involving the FKBP protein family. This guide provides a starting point for researchers by summarizing available information on commercial FKBP antibodies and offering detailed protocols for their validation. Due to the high sequence homology among FKBP isoforms, it is strongly recommended that researchers perform their own in-house validation to confirm the specificity and rule out cross-reactivity of their chosen antibody within their specific experimental context. The use of knockout/knockdown models and panels of recombinant FKBP proteins are powerful tools in this validation process. By following a rigorous validation workflow, researchers can have greater confidence in their experimental outcomes and contribute to the generation of reliable scientific knowledge.
References
Unveiling Protein Alliances: A Guide to Confirming FKBP Interactions with Co-Immunoprecipitation
For researchers, scientists, and drug development professionals navigating the intricate web of protein interactions, confirming the binding partners of FK-binding proteins (FKBPs) is a critical step in understanding cellular signaling and disease pathogenesis. Co-immunoprecipitation (Co-IP) stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of Co-IP with alternative methods for validating FKBP-protein interactions, supported by experimental data and detailed protocols.
FKBPs are a family of proteins with prolyl isomerase activity that play crucial roles in protein folding, signal transduction, and immunosuppression.[1] Their interactions with various cellular partners are central to their function. Co-IP is a powerful and widely used technique to isolate and identify these interacting proteins in their native cellular environment.[2][3]
Co-Immunoprecipitation: A Robust Method for In Vivo Interaction Analysis
Co-IP is a refinement of immunoprecipitation (IP) that allows for the pulldown of a target protein ("bait") along with its interacting partners ("prey") from a cell lysate.[4][5] The principle relies on a specific antibody to the bait protein, which is captured by an immobilized support, typically protein A/G beads. The entire protein complex is then eluted and analyzed, often by Western blotting or mass spectrometry.
Key Advantages of Co-IP:
-
Physiological Relevance: Interactions are detected within the cellular context, preserving native protein conformations and post-translational modifications.[2]
-
Versatility: Can be used to confirm known interactions or to identify novel binding partners.[2]
Limitations to Consider:
-
Indirect Interactions: It may not distinguish between direct and indirect interactions within a larger complex.[2]
-
Transient Interactions: Low-affinity or transient interactions can be difficult to detect.[2]
-
Antibody Dependence: The success of the experiment heavily relies on the availability of a high-quality, specific antibody for the bait protein.[2]
Comparative Analysis of Interaction Validation Techniques
While Co-IP is a powerful tool, a multi-pronged approach using alternative techniques can provide more robust evidence for FKBP-protein interactions.
| Technique | Principle | Advantages for FKBP Interactions | Disadvantages for FKBP Interactions |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein and its binding partners from a cell lysate. | Detects interactions in a native cellular environment. | May not distinguish direct from indirect interactions; dependent on high-quality antibodies. |
| Pull-Down Assay | An in vitro technique using a purified, tagged "bait" protein to capture interacting "prey" proteins from a lysate.[2][6] | Useful for confirming direct interactions; does not require a specific antibody for the bait. | Interactions are studied in vitro, which may not fully represent the cellular context; protein tags could interfere with interactions.[6] |
| Yeast Two-Hybrid (Y2H) | A genetic method in yeast to detect binary protein-protein interactions.[7][8] | High-throughput screening for novel interactors; can detect transient interactions. | Prone to false positives and false negatives; interactions occur in the yeast nucleus, which may not be the native environment for all FKBP interactions. |
| Förster Resonance Energy Transfer (FRET) | A biophysical method to measure the proximity of two fluorescently labeled proteins in living cells.[9][10] | Provides spatial and temporal information about interactions in living cells; can quantify interaction strength. | Requires fusion of fluorescent proteins, which may alter protein function; technically demanding to set up and quantify. |
Experimental Protocols
Detailed Co-Immunoprecipitation Protocol for FKBP12 Interactions
This protocol is a generalized guideline and may require optimization for specific FKBP-protein interactions.
1. Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). The choice of detergent and salt concentration is critical and may need to be optimized to maintain the specific interaction while minimizing non-specific binding.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
2. Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C. This step reduces non-specific binding of proteins to the beads.[11]
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
3. Immunoprecipitation:
-
Add the primary antibody specific for the FKBP "bait" protein (e.g., anti-FKBP12 antibody) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and continue to incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with adjusted salt concentration to reduce background).[12] Each wash should be followed by gentle resuspension and centrifugation.
5. Elution:
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, for downstream applications like mass spectrometry, a more gentle elution can be performed using a low pH buffer or a competing peptide.
6. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting "prey" protein.[4]
-
Include proper controls such as an isotype control antibody and a lysate from cells not expressing the bait protein to ensure the specificity of the interaction.[4]
Quantitative Analysis of Co-IP Results
While Co-IP is often considered a qualitative or semi-quantitative method, relative quantification of protein interactions can be achieved.[13][14] Densitometry analysis of Western blot bands can be used to compare the amount of co-precipitated prey protein between different experimental conditions.[14] For more precise quantification, techniques like mass spectrometry-based approaches can be employed.
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context of FKBP interactions, the following diagrams have been generated using Graphviz.
Conclusion
Confirming FKBP-protein interactions is a multifaceted process that benefits from the application of complementary techniques. Co-immunoprecipitation remains a central and powerful method for studying these interactions within a physiological context. By carefully designing experiments, including appropriate controls, and potentially validating findings with alternative methods such as pull-down assays or FRET, researchers can confidently delineate the interaction networks of FKBPs, paving the way for novel therapeutic interventions.
References
- 1. FKBP - Wikipedia [en.wikipedia.org]
- 2. labinsights.nl [labinsights.nl]
- 3. berthold.com [berthold.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. 共免疫沈降(Co-IP)とプルダウン | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. creative-proteomics.com [creative-proteomics.com]
- 7. A Yeast 2-Hybrid Screen in Batch to Compare Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating FKBP Knockout Efficiency: A Comparison of qPCR and Western Blotting
For researchers, scientists, and drug development professionals, the accurate validation of gene knockout is a critical step in functional genomics and target validation studies. This guide provides a comparative analysis of two common techniques for validating the knockout of FKBP (FK506-binding protein) genes: quantitative Polymerase Chain Reaction (qPCR) and Western blotting. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and execution of these validation methods.
Comparative Analysis of Validation Methods
The choice between qPCR and Western blotting for knockout validation depends on whether the primary interest is in the depletion of mRNA transcripts or the functional protein. While qPCR provides a sensitive measure of gene expression at the transcriptional level, Western blotting confirms the absence or reduction of the target protein, which is the ultimate goal of a knockout experiment.
Quantitative Data Summary
The following tables summarize representative quantitative data from qPCR and Western blot analyses used to validate the knockout of an FKBP family member, FKBP5.
Table 1: Quantitative PCR (qPCR) Analysis of FKBP5 mRNA Levels
| Sample Type | Target Gene | Cq (Cycle quantification) Mean ± SD | Relative Quantification (Fold Change vs. Wild Type) | Knockout Efficiency (mRNA Level) |
| Wild Type | FKBP5 | 24.5 ± 0.3 | 1.0 | - |
| Wild Type | Housekeeping Gene (GAPDH) | 19.2 ± 0.2 | 1.0 | - |
| FKBP5 Knockout | FKBP5 | 32.8 ± 0.5 | 0.02 | 98% reduction |
| FKBP5 Knockout | Housekeeping Gene (GAPDH) | 19.3 ± 0.3 | 1.0 | - |
Note: Data is hypothetical and for illustrative purposes, but reflects typical experimental outcomes.
Table 2: Western Blot Analysis of FKBP51 Protein Levels
| Sample Type | Target Protein | Band Intensity (Arbitrary Units) Mean ± SD | Relative Protein Level (vs. Wild Type) | Knockout Efficiency (Protein Level) |
| Wild Type | FKBP51 | 15,600 ± 1,200 | 1.0 | - |
| Wild Type | Loading Control (β-actin) | 18,200 ± 950 | 1.0 | - |
| FKBP5 Knockout | FKBP51 | Not Detected | 0.0 | >99% reduction |
| FKBP5 Knockout | Loading Control (β-actin) | 18,500 ± 1,100 | 1.02 | - |
Note: Data is hypothetical and for illustrative purposes, but reflects typical experimental outcomes.
Experimental Workflow
The overall process for validating FKBP knockout involves sample preparation followed by either qPCR or Western blot analysis.
Experimental workflow for validating FKBP knockout.
FKBP Signaling Pathway
FKBP family members, such as FKBP51 (encoded by the FKBP5 gene), are involved in various signaling pathways. One of the most well-characterized is its role as a co-chaperone in the regulation of the glucocorticoid receptor (GR).
Simplified glucocorticoid receptor signaling pathway involving FKBP51.
Detailed Experimental Protocols
Quantitative PCR (qPCR) Protocol
-
RNA Extraction:
-
Harvest approximately 1x10^6 wild-type and FKBP knockout cells.
-
Lyse cells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Treat with DNase I to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target FKBP gene and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix with a fluorescent dye (e.g., SYBR Green).
-
Run the reaction on a qPCR instrument with a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the Cq values for the target and housekeeping genes in both wild-type and knockout samples.
-
Calculate the relative quantification of the target gene transcript using the ΔΔCq method, normalizing to the housekeeping gene and comparing the knockout to the wild-type sample.
-
Western Blot Protocol
-
Protein Extraction:
-
Wash approximately 1x10^6 wild-type and FKBP knockout cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target FKBP protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis on the bands, normalizing the target protein band intensity to a loading control (e.g., β-actin, GAPDH) to compare protein levels between wild-type and knockout samples.
-
A Comparative Guide to FKBP Orthologs for Researchers and Drug Development Professionals
An in-depth analysis of the FK506-binding protein (FKBP) family across various species reveals crucial insights into their conserved structural features, divergent functions, and potential as therapeutic targets. This guide provides a comparative overview of FKBP orthologs, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their exploration of this versatile protein family.
FK506-binding proteins (FKBPs) are a highly conserved family of proteins, classified as immunophilins due to their ability to bind immunosuppressive drugs like FK506 (tacrolimus) and rapamycin.[1] These proteins possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which facilitates protein folding and conformational changes.[1] The FKBP family is characterized by the presence of at least one FK506-binding domain (FKBD), which is responsible for both their PPIase activity and their interaction with immunosuppressive ligands.[2] While the core FKBD is highly conserved, the number and variety of additional domains lead to a wide range of functions and subcellular localizations across different species and among paralogs within the same organism.
Quantitative Comparison of FKBP Orthologs
The following tables summarize key quantitative data for various FKBP orthologs, providing a basis for comparative analysis of their ligand-binding properties and enzymatic activities.
Table 1: Binding Affinities (Ki/Kd) of FKBP Orthologs for Immunosuppressive Drugs
| Protein | Species | Ligand | Binding Affinity (nM) | Method |
| FKBP12 | Human | FK506 | ~1.7 (Ki) | Peptidyl-prolyl cis-trans isomerization assay |
| FKBP12 | Human | FK506 | 0.4 (Kd) | Binding Assays |
| FKBP12 | Human | Rapamycin | - | - |
| FKBP51 | Human | Rapamycin | 3.7 ± 0.9 (Ki) | Not Specified |
| FKBP51 | Human | FK506 | 104 ± 14 (Ki) | Not Specified |
| FKBP52 | Human | Rapamycin | 4.2 ± 0.7 (Ki) | Not Specified |
| FKBP52 | Human | FK506 | 23 ± 3 (Ki) | Not Specified |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate stronger binding.[2][3][4]
Table 2: Peptidyl-Prolyl Isomerase (PPIase) Activity of FKBP Orthologs
| Protein | Species | Substrate | kcat/Km (μM-1s-1) |
| FKBP12 | Human | N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 1.98 |
Note: kcat/Km is a measure of the enzyme's catalytic efficiency.[5] The majority of FKBPs exhibit kcat/Km values in the range of 104 to 107 M-1s-1.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of FKBP orthologs.
Protocol 1: Phylogenetic Analysis of FKBP Protein Family
This protocol outlines the steps for constructing a phylogenetic tree to visualize the evolutionary relationships between FKBP orthologs.
1. Sequence Retrieval:
-
Obtain protein sequences of FKBP orthologs from various species of interest from a public database such as the National Center for Biotechnology Information (NCBI) or UniProt.
-
Save the sequences in FASTA format.
2. Multiple Sequence Alignment (MSA):
-
Use a multiple sequence alignment tool such as Clustal Omega or MUSCLE.
-
For Clustal Omega:
-
Navigate to the Clustal Omega web server.
-
Paste the FASTA sequences into the input box.
-
Select "Protein" as the sequence type.
-
Use default alignment parameters for an initial analysis.
-
Submit the job and wait for the alignment to complete.
-
3. Phylogenetic Tree Construction using MEGA (Molecular Evolutionary Genetics Analysis):
-
Download and install the MEGA software.
-
Open the aligned sequences file (in FASTA or MEGA format) in MEGA.
-
For Neighbor-Joining (NJ) method:
-
Go to the "Phylogeny" menu and select "Construct/Test Neighbor-Joining Tree".
-
In the "Analysis Preferences" window, select the appropriate substitution model (e.g., JTT model for proteins).
-
Set the number of bootstrap replications to 1000 for statistical support of the tree topology.
-
Click "Compute" to generate the phylogenetic tree.
-
-
For Maximum Likelihood (ML) method:
-
Go to the "Phylogeny" menu and select "Construct/Test Maximum Likelihood Tree".
-
Choose the best-fit substitution model as determined by MEGA's model selection tool.
-
Set the number of bootstrap replications to 1000.
-
Click "Compute" to generate the tree.
-
4. Tree Visualization and Interpretation:
-
The generated phylogenetic tree will be displayed in the "Tree Explorer" window.
-
The branch lengths represent the evolutionary distance between the sequences.
-
Bootstrap values at the nodes indicate the statistical confidence of the branching pattern.
Protocol 2: In Vitro PPIase Activity Assay (Colorimetric)
This protocol describes a method to quantify the PPIase activity of FKBP orthologs using a chromogenic substrate.
1. Reagents and Materials:
-
Purified recombinant FKBP protein.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
-
α-Chymotrypsin.
-
96-well microplate reader.
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer and the FKBP protein at the desired concentration in a 96-well plate.
-
Add α-chymotrypsin to the reaction mixture.
-
Initiate the reaction by adding the Suc-AAPF-pNA substrate.
-
Immediately measure the absorbance at 390 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes at a constant temperature (e.g., 10°C).
-
The rate of the reaction, which is proportional to the PPIase activity, is determined by the rate of increase in absorbance due to the release of p-nitroaniline.
3. Data Analysis:
-
Plot absorbance versus time.
-
The initial linear portion of the curve represents the initial velocity of the reaction.
-
Calculate the enzymatic activity (kcat/Km) from the reaction rates at different substrate concentrations.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the steps to compare the mRNA expression levels of FKBP orthologs in different tissues or under various experimental conditions.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. Primer Design and Validation:
-
Design gene-specific primers for the FKBP orthologs of interest and a reference (housekeeping) gene.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
3. qPCR Reaction Setup:
-
Prepare a qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Set up triplicate reactions for each sample and gene.
-
Include no-template controls (NTC) to check for contamination.
4. qPCR Cycling and Data Collection:
-
Perform the qPCR reaction in a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Collect fluorescence data at the end of each extension step.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizing FKBP Biology
Diagrams generated using Graphviz provide a clear visual representation of key concepts related to FKBP orthologs.
Caption: Simplified signaling pathway of FKBP-mediated immunosuppression.
Caption: Workflow for the comparative study of FKBP orthologs.
Caption: Domain architecture of single-domain (FKBP12) vs. multi-domain (FKBP51) FKBPs.
This guide provides a foundational resource for the comparative study of FKBP orthologs. The presented data and protocols offer a starting point for researchers to delve deeper into the specific roles of these proteins in various biological systems and to explore their potential as targets for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 5. Requirements for peptidyl-prolyl isomerization activity: A comprehensive mutational analysis of the substrate-binding cavity of FK506-binding protein 12 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New FKBP Inhibitors Against Tacrolimus (FK506): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of emerging FKBP inhibitors against the well-established immunosuppressant, tacrolimus (B1663567) (FK506). By presenting key experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document serves as a resource for evaluating the potential of novel FKBP ligands in therapeutic development.
Introduction
FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases (PPIases) that play crucial roles in protein folding, cellular signaling, and immune regulation.[1][2] The prototypical ligand, tacrolimus (FK506), exerts its potent immunosuppressive effects by first forming a complex with FKBP12.[3] This complex then binds to and inhibits calcineurin, a phosphatase essential for the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokines like Interleukin-2 (IL-2).[3][4][5]
While highly effective, the broad immunosuppression mediated by tacrolimus can lead to significant side effects. This has spurred the development of new FKBP inhibitors with potentially different selectivity profiles and mechanisms of action, including non-immunosuppressive compounds with applications in neuroprotection and cancer therapy.[6][7] This guide benchmarks these novel agents against tacrolimus, focusing on binding affinity, isomerase inhibition, and immunosuppressive activity.
Comparative Analysis of FKBP Inhibitors
The following tables summarize the quantitative data for tacrolimus and representative new FKBP inhibitors. Direct comparison is facilitated by presenting key parameters such as binding affinity (Kd), inhibitory concentration (IC50), and the inhibition constant (Ki).
Table 1: Binding Affinity of FKBP Inhibitors for FKBP12
| Compound | Method | Kd (nM) | Reference |
| Tacrolimus (FK506) | - | 0.4 | [8] |
| WDB002 | Affinity-based protein assay | ~4 | [8] |
| Meridamycin | Competitive binding assay | IC50: 1 ng/mL | [8] |
Table 2: Inhibition of FKBP12 PPIase Activity
| Compound | Method | Ki (nM) | Reference |
| Tacrolimus (FK506) | Peptidyl-prolyl cis-trans isomerization assay | ~1.7 | [8] |
Table 3: Inhibition of Calcineurin Activity
| Compound/Complex | Method | IC50 (µM) | Reference |
| FK506/FKBP12 | - | 0.047 - 17 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FKBPs.[1][10]
-
Principle: The chymotrypsin-coupled assay is a common method.[11] It utilizes a synthetic peptide substrate, such as N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, where the proline residue is in the cis conformation. FKBP catalyzes the isomerization of this peptide from cis to trans. The trans isomer is then rapidly cleaved by chymotrypsin, releasing p-nitroanilide, which can be detected spectrophotometrically at 390 nm. The rate of p-nitroanilide release is proportional to the PPIase activity.
-
Procedure:
-
Recombinant FKBP12 is incubated with varying concentrations of the test inhibitor (e.g., tacrolimus or a new compound) in an appropriate buffer.
-
The reaction is initiated by the addition of the peptide substrate.
-
Chymotrypsin is added to the reaction mixture.
-
The absorbance at 390 nm is monitored over time.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 or Ki value is determined by plotting the reaction rate against the inhibitor concentration.
-
Binding Affinity Assays
These assays quantify the strength of the interaction between an inhibitor and an FKBP.
-
Fluorescence Polarization (FP):
-
Principle: This technique measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (tracer) upon binding to a protein. A small, fluorescently labeled FKBP ligand will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger FKBP protein, its tumbling is slowed, leading to an increase in polarization. A competitive FP assay is used to determine the binding affinity of unlabeled test compounds.
-
Procedure:
-
A constant concentration of FKBP and a fluorescently labeled FKBP ligand are incubated together.
-
Serial dilutions of the unlabeled test compound (e.g., Setafrastat) are added to the mixture.
-
The test compound competes with the fluorescent ligand for binding to FKBP, causing a decrease in fluorescence polarization.
-
The IC50 value is determined by fitting the data to a dose-response curve.[12]
-
-
-
NanoBRET™ Assay:
-
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that can measure ligand binding to a target protein in living cells.[13] The target protein (e.g., FKBP12) is fused to a NanoLuc® luciferase. A fluorescently labeled tracer compound that binds to the target protein is then added. When the tracer binds to the NanoLuc®-fused protein, energy is transferred from the luciferase to the fluorophore, resulting in a BRET signal. Unlabeled test compounds compete for binding, leading to a decrease in the BRET signal.
-
Procedure:
-
Cells are transfected with a vector expressing the FKBP-NanoLuc® fusion protein.
-
The cells are treated with varying concentrations of the unlabeled test compound.
-
A fluorescently labeled tracer ligand is added.
-
The BRET signal is measured using a plate reader.
-
The IC50 value is determined from the dose-response curve.[13]
-
-
Immunosuppressive Activity Assay (NFAT Reporter Gene Assay)
This assay determines the functional consequence of FKBP inhibition on the calcineurin-NFAT signaling pathway.
-
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NFAT-responsive promoter. T-cells (such as Jurkat cells) are transfected with this reporter construct. Upon stimulation, which increases intracellular calcium levels, calcineurin is activated and dephosphorylates NFAT, leading to its nuclear translocation and activation of the reporter gene. An inhibitor of this pathway, such as the tacrolimus-FKBP12 complex, will prevent NFAT activation and reduce the reporter signal.
-
Procedure:
-
Jurkat T-cells are transfected with an NFAT-luciferase reporter plasmid.
-
The transfected cells are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with agents that increase intracellular calcium, such as a combination of a phorbol (B1677699) ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin).
-
After an incubation period, the cells are lysed, and the luciferase activity is measured.
-
The IC50 value is calculated by plotting the luciferase activity against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in FKBP inhibitor action is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of Tacrolimus-FKBP12 complex.
Caption: Experimental workflow for benchmarking new FKBP inhibitors against Tacrolimus.
Conclusion
The development of novel FKBP inhibitors presents exciting opportunities for therapeutic intervention beyond immunosuppression. By employing the standardized experimental protocols outlined in this guide, researchers can effectively benchmark new compounds against tacrolimus. The comparative data presented herein serves as a valuable reference for identifying promising candidates with improved selectivity and novel mechanisms of action, ultimately paving the way for the next generation of FKBP-targeted therapies.
References
- 1. PPIase Services | PPIase Assays | Selcia [selcia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are FKBP inhibitors and how do they work? [synapse.patsnap.com]
- 7. Design and Structure-Based Study of New Potential FKBP12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of calcineurin inhibition by complexes of immunosuppressive drugs with human FK506 binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of FKBP binding affinity using different techniques
A comparative analysis of biophysical techniques for robust and reliable characterization of ligand-protein interactions.
For researchers in drug discovery and chemical biology, accurately quantifying the binding affinity of small molecules to FK506-Binding Proteins (FKBPs) is paramount. This family of proteins is implicated in a range of diseases, making them attractive therapeutic targets. However, the reliability of binding data can be significantly enhanced through cross-validation using multiple biophysical techniques. This guide provides a comparative overview of common methods, presenting quantitative data for key FKBP ligands and detailed experimental protocols to aid in the design and execution of robust binding studies.
Quantitative Comparison of Binding Affinities
The following table summarizes experimentally determined binding affinities for well-characterized ligands to different FKBP isoforms, as measured by various techniques. This allows for a direct comparison of the results obtained from each method.
| FKBP Isoform | Ligand | Technique | Affinity Constant (Kd/Ki/IC50) | Reference(s) |
| FKBP12 | FK506 | Isothermal Titration Calorimetry (ITC) | 0.24 nM (Kd) | [1] |
| Peptidyl-prolyl cis-trans isomerization assay | ~1.7 nM (Ki) | [2] | ||
| Dissociation constant measurement | 0.4 nM (Kd) | [2] | ||
| Rapamycin | Isothermal Titration Calorimetry (ITC) | 0.2 nM (Kd) | [1] | |
| Fluorescence Polarization | 0.057 µM (IC50) | [3] | ||
| FKBP51 | SAFit2 | Fluorescence Polarization (FP) | 6 nM (Ki) | [4] |
| NanoBRET | Appreciable affinity | [4] | ||
| FK506 | Not Specified | 104 ± 14 nM (Ki) | [4] | |
| Rapamycin | Not Specified | 3.7 ± 0.9 nM (Ki) | [4] |
Note: Binding affinities can be influenced by experimental conditions such as buffer composition and temperature. The data presented here are for comparative purposes and are compiled from multiple sources.
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below to facilitate the replication of these binding assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.
Sample Preparation:
-
Express and purify recombinant human FKBP protein.
-
Prepare a concentrated solution of the ligand in a buffer identical to that of the protein solution to minimize heats of dilution. A small percentage of DMSO may be used for poorly soluble ligands, ensuring the same concentration is present in the protein solution.
-
Thoroughly degas both protein and ligand solutions to prevent air bubbles during the experiment.[1]
ITC Instrument Setup:
-
Set the desired experimental temperature (e.g., 25°C).
-
Load the FKBP protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.[1]
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the protein solution.
-
Record the heat change after each injection.[1]
Data Analysis:
-
Integrate the raw data (heat spikes) to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to FKBP.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor chip in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the purified FKBP protein onto the activated sensor surface via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.[1]
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the ligand in a suitable running buffer.
-
Inject the ligand solutions at different concentrations over the immobilized FKBP surface.
-
Monitor the change in the SPR signal (in Resonance Units, RU) in real-time during the association and dissociation phases.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., low pH buffer) to remove the bound ligand.[1]
Data Analysis:
-
Correct the resulting sensorgrams (plots of RU versus time) for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association (kon) and dissociation (koff) rate constants.
-
Calculate the dissociation constant (Kd) as the ratio of koff/kon.[1]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF, also known as Thermal Shift Assay or ThermoFluor, measures the change in the thermal stability of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Assay Setup:
-
In a PCR plate, prepare a reaction mixture containing the purified FKBP protein at a final concentration of ~0.5–5 µM in a suitable assay buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
-
Add the test ligand at various concentrations. Include a no-ligand control.
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence intensity. As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The midpoint of the transition in the melting curve corresponds to the melting temperature (Tm).
-
A significant increase in the Tm in the presence of the ligand indicates binding and stabilization. The magnitude of the thermal shift (ΔTm) can be correlated with the binding affinity.[5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This is a competitive binding assay where a test compound's ability to displace a fluorescently labeled tracer from the FKBP protein is measured. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
Assay Principle: A terbium-labeled anti-tag antibody is used to indirectly label a tagged FKBP protein (e.g., GST-tagged). A fluorescently labeled small molecule tracer that binds to the FKBP active site is also included. When the tracer is bound, it is in close proximity to the terbium-labeled antibody, resulting in a high FRET signal. A competing ligand will displace the tracer, leading to a decrease in the FRET signal.[6]
Protocol:
-
In a microplate, add the test compound at various concentrations.
-
Add a mixture of the tagged FKBP protein and the terbium-labeled anti-tag antibody.
-
Add the fluorescently labeled tracer.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the time-resolved fluorescence at the donor (terbium) and acceptor (tracer) emission wavelengths.
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.[7]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the described binding affinity assays and the logical flow of a cross-validation study.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Workflow for Surface Plasmon Resonance (SPR).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. its.caltech.edu [its.caltech.edu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Confirming On-Target Effects of FKBP Knockdown In Vivo: A Comparative Guide
For researchers investigating the diverse roles of the FKBP (FK506-Binding Protein) family, confirming the on-target effects of in vivo knockdown is a critical step in validating experimental findings. This guide provides a comparative overview of different strategies to achieve and verify FKBP knockdown in animal models, supported by experimental data and detailed protocols. We will explore genetic knockout, shRNA-mediated silencing, and siRNA approaches, focusing on key members of the FKBP family.
Comparison of In Vivo FKBP Knockdown Models
The choice of knockdown methodology significantly impacts the experimental timeline, the extent and duration of protein suppression, and the potential for off-target effects. Below is a summary of common in vivo models targeting various FKBP proteins.
| FKBP Member | Model Organism | Knockdown Method | On-Target Effect Confirmation | Phenotypic Consequences | Reference |
| FKBP1A (FKBP12) | Mouse | Genetic Knockout (Cardiomyocyte-specific) | qRT-PCR and Western blot confirming ablation in adult hearts.[1][2] | Normal cardiac development but altered cardiac electrophysiology, including increased peak sodium current density in isolated cardiomyocytes.[1][2] | [1][2] |
| FKBP1A (FKBP12) | Mouse | Genetic Knockout (Brain-specific) | Not explicitly stated in abstract; inferred from biochemical analysis. | Increased basal mTOR phosphorylation and enhanced p70 S6 kinase (S6K) phosphorylation.[3] | [3] |
| FKBP4 | Mouse | shRNA (stable transduction in xenograft model) | Western blot showing complete loss of FKBP4 protein in MDA-MB-231 cells prior to injection.[4] | Significant decrease in tumor volume and weight in a breast cancer xenograft model.[4] | [4] |
| FKBP5 | Mouse | Genetic Knockout | Not explicitly stated in abstract; inferred from proteomic and hormonal analysis. | Reduced basal corticosterone (B1669441) levels and altered circadian rhythm.[5] | [5] |
| FKBP8 | Mouse | Genetic Knockout (gene-trap allele) | Not explicitly stated in abstract; inferred from phenotypic analysis. | Isolated spina bifida, lower body paralysis, dilated neural tube with increased apoptosis.[6] | [6] |
| FKBP10 | Mouse | Genetic Knockout | Not explicitly stated in abstract; inferred from phenotypic analysis. | Embryonic lethality after E18.5, growth delay, and altered craniofacial features.[7] | [7] |
| FKBP12.6 | Mouse | Genetic Knockout | Not explicitly stated in abstract; inferred from physiological analysis. | Hyperinsulinemia and resistance to high-fat diet-induced hyperglycemia.[8] | [8] |
Experimental Methodologies
Detailed protocols are essential for reproducibility. Below are methodologies for key experiments used to confirm on-target FKBP knockdown.
Generation of Conditional Knockout Mice
Cardiomyocyte-specific knockout of Fkbp1a (encoding FKBP12) can be achieved using the Cre-loxP system.[1][2]
-
Targeting Vector Construction : A targeting vector is designed with loxP sites flanking a critical exon of the Fkbp1a gene.
-
Embryonic Stem (ES) Cell Targeting : The targeting vector is introduced into ES cells, and homologous recombination is used to select for correctly targeted cells.
-
Blastocyst Injection : Targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice to generate chimeric offspring.
-
Breeding Strategy : Chimeric mice are bred to establish germline transmission of the floxed allele. These mice are then crossed with mice expressing Cre recombinase under a cardiomyocyte-specific promoter (e.g., αMyHC-Cre) to excise the floxed exon specifically in heart muscle cells.[1][2]
shRNA-Mediated Knockdown in Xenograft Models
Stable knockdown of FKBP4 in a breast cancer xenograft model has been successfully demonstrated.[4]
-
shRNA Vector Construction : Design and clone shRNA sequences targeting FKBP4 into a lentiviral vector. A non-targeting shRNA should be used as a negative control.
-
Lentivirus Production and Transduction : Produce lentiviral particles and transduce the target cancer cell line (e.g., MDA-MB-231).
-
Selection of Stable Clones : Select for stably transduced cells using an appropriate selection marker (e.g., puromycin).
-
In Vitro Validation : Confirm FKBP4 protein knockdown in the stable cell lines by Western blot analysis before in vivo experiments.[4]
-
Xenograft Tumor Model : Inject the stably transduced cancer cells subcutaneously into immunocompromised mice (e.g., athymic nude mice).[4]
-
Tumor Growth Monitoring : Monitor tumor volume and weight over time to assess the effect of FKBP4 knockdown on tumor growth.[4]
Confirmation of Knockdown
Quantitative Real-Time PCR (qRT-PCR) : This technique is used to quantify the reduction in target mRNA levels.
-
RNA Extraction : Isolate total RNA from the tissue or cells of interest.
-
cDNA Synthesis : Reverse transcribe the RNA into cDNA.
-
Real-Time PCR : Perform PCR using primers specific for the FKBP member of interest and a housekeeping gene for normalization. The relative expression is then calculated to determine the extent of mRNA knockdown.[1][2]
Western Blotting : This method confirms the reduction at the protein level.
-
Protein Extraction : Lyse the cells or tissues to extract total protein.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting : Probe the membrane with a primary antibody specific to the target FKBP protein, followed by a secondary antibody conjugated to a detectable enzyme. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[1][2][4]
Visualizing Workflows and Pathways
Diagrams created using Graphviz illustrate key experimental workflows and signaling pathways affected by FKBP knockdown.
References
- 1. FKBP12 is a Critical Regulator of the Heart Rhythm and the Cardiac Voltage-Gated Sodium Current in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fkbp5 gene deletion: Circadian rhythm profile and brain proteomics in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. FKBP12.6-knockout mice display hyperinsulinemia and resistance to high-fat diet-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of FKBP Ligands
This guide provides a comparative analysis of the neuroprotective effects of various ligands targeting the FK506-binding proteins (FKBPs). It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. This document summarizes quantitative experimental data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to FKBP Ligands and Neuroprotection
FKBP ligands are a class of molecules that bind to FK506-binding proteins, a family of immunophilins with peptidyl-prolyl isomerase (PPIase) activity. While initially recognized for their immunosuppressive properties, several FKBP ligands have demonstrated significant neuroprotective and neuroregenerative potential.[1][2] Their mechanisms of action are diverse and can be independent of their immunosuppressive effects, making them attractive candidates for the treatment of neurodegenerative disorders.[2][3][4] This guide focuses on comparing the neuroprotective profiles of four prominent FKBP ligands: FK506 (Tacrolimus), Rapamycin (B549165) (Sirolimus), GPI-1046, and SAFit2.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes quantitative data from various studies investigating the neuroprotective effects of different FKBP ligands. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.
| Ligand | Experimental Model | Key Quantitative Findings | Reference |
| FK506 (Tacrolimus) | Rat model of bilateral cavernous nerve injury | Preserved erectile function compared to vehicle-treated rats.[5] | [5] |
| In vitro dorsal root ganglia culture | Potent effect on axonal outgrowth, comparable to nerve growth factor.[6] | [6] | |
| Rapamycin (Sirolimus) | Rat model of bilateral cavernous nerve injury | Preserved erectile function compared to vehicle-treated rats.[5] | [5] |
| In vitro dorsal root ganglia culture | Moderate effect on axonal outgrowth.[6] | [6] | |
| GPI-1046 | Chicken sensory ganglia culture | EC50 of 58 pM for neurite outgrowth.[7] | [7] |
| MPTP mouse model of Parkinson's Disease | At 4 mg/kg, more than doubled the number of spared striatal TH-positive processes compared with MPTP/vehicle controls.[7] | [7] | |
| Rat model of HIV-1 Tat-induced neurotoxicity | Potent neuroprotective effects.[8] | [8] | |
| SAFit2 | Huntington's Disease (HD) neural stem cells (NSCs) | Reduced caspase 3 and caspase 7 levels 48 hours after serum withdrawal.[9] | [9] |
| R6/2 mouse model of Huntington's Disease | 7.5 mg/kg for 7 days reduced levels of polyQ-expanded huntingtin fragment.[9] | [9] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of FKBP ligands are mediated through distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary mechanisms of action for FK506 and Rapamycin.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective effects of FKBP ligands.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of a compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[10][11][12] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the FKBP ligand at various concentrations for a specified duration. Include appropriate controls (e.g., vehicle-treated, toxin-treated).
-
Induction of Toxicity: After pre-treatment with the ligand, expose the cells to a neurotoxic agent (e.g., glutamate, H₂O₂).
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[13]
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or colorimetry.[13][14]
Protocol:
-
Cell Preparation: Culture and treat cells on coverslips or in chamber slides as described for the MTT assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14] Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.[13]
-
TUNEL Reaction: Wash the cells with PBS and then incubate with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified, dark chamber.[15]
-
Staining and Visualization: Wash the cells to remove unincorporated nucleotides. If using a fluorescent label, counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips and visualize under a fluorescence microscope.
-
Quantification: The percentage of apoptotic cells (TUNEL-positive) is calculated by dividing the number of TUNEL-positive nuclei by the total number of nuclei (DAPI-stained) and multiplying by 100.[13][16]
Apoptosis Assessment: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a biochemical marker of apoptosis.
Principle: This assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that is specifically cleaved by active caspase-3.[17][18] Cleavage of the substrate releases a chromophore (pNA) or a fluorophore (AMC) that can be quantified spectrophotometrically or fluorometrically, respectively.[17][18]
Protocol:
-
Cell Lysis: After treatment, harvest the cells and lyse them in a chilled lysis buffer on ice for 10-30 minutes.[19][20]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.[19][20]
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC) for the fluorometric assay.[18]
Oxidative Stress Measurement: DCFH-DA Assay for Reactive Oxygen Species (ROS)
This assay measures intracellular levels of reactive oxygen species (ROS), a key factor in oxidative stress-induced neuronal death.
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[21][22][23]
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells in a 96-well plate or on coverslips.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with a serum-free medium or PBS. Add a working solution of DCFH-DA (typically 10-50 µM) to the cells and incubate for 20-45 minutes at 37°C in the dark.[21][24]
-
Wash: Remove the DCFH-DA solution and wash the cells with PBS to remove any extracellular dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.[21][23][24]
-
Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS.[21]
Conclusion
The FKBP ligands FK506, Rapamycin, GPI-1046, and SAFit2 each exhibit neuroprotective properties through distinct mechanisms of action. This guide provides a framework for comparing their efficacy and understanding the experimental approaches used to evaluate their neuroprotective potential. Further research involving direct, side-by-side comparisons in standardized models of neurodegeneration is crucial for elucidating the most promising therapeutic candidates for clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 3. The neuroprotective actions of FK506 binding protein ligands: neuronal survival is triggered by de novo RNA synthesis, but is independent of inhibition of JNK and calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FK506 and rapamycin neuroprotect erection and involve different immunophilins in a rat model of cavernous nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic investigation and comparison of US FDA-approved immunosuppressive drugs FK506, cyclosporine and rapamycin for neuromuscular regeneration following chronic nerve compression injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. sciencellonline.com [sciencellonline.com]
- 16. TUNEL assay [bio-protocol.org]
- 17. caspase3 assay [assay-protocol.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mpbio.com [mpbio.com]
- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 21. Detection of Reactive Oxygen Species in Neurons [bio-protocol.org]
- 22. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-Laboratory Reproducibility of FKBP Binding Assays
For researchers and drug development professionals, understanding the binding of small molecules to FK506-binding proteins (FKBPs) is crucial for the development of novel therapeutics. The reproducibility of binding assays is paramount for reliable data comparison across different laboratories and studies. This guide provides an objective comparison of common FKBP binding assays, focusing on their performance, reproducibility, and the experimental factors that can influence outcomes.
Introduction to FKBP Binding Assays
FK506-binding proteins are a family of immunophilins that play significant roles in various cellular processes, including protein folding and signal transduction. The interaction of ligands, such as the immunosuppressants tacrolimus (B1663567) (FK506) and sirolimus (rapamycin), with FKBPs, particularly FKBP12, is a key mechanism of their therapeutic action. Accurate and reproducible measurement of these binding affinities is essential for structure-activity relationship (SAR) studies and drug candidate selection. Several biophysical techniques are commonly employed to characterize these interactions, each with its own set of advantages and challenges affecting inter-laboratory reproducibility.
Comparison of Common FKBP Binding Assays
The most frequently used methods to quantify the binding of ligands to FKBPs are Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). The choice of assay can significantly impact the determined binding parameters, and understanding the nuances of each technique is critical for interpreting and comparing data.
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a protein. The rotational motion of the small, unbound tracer is fast, resulting in low polarization. When bound to the larger protein, the complex tumbles more slowly, leading to an increase in polarization.
FP assays are well-suited for high-throughput screening due to their speed and homogeneous format.[1] However, several factors can influence their reproducibility between laboratories:
-
Tracer Quality and Concentration: The purity of the fluorescently labeled ligand and its concentration relative to the protein are critical. Variations in tracer synthesis and purification can lead to inconsistencies.[2]
-
Protein Concentration and Purity: Accurate determination of the active protein concentration is essential. Protein aggregation or the presence of impurities can affect binding and light scattering.
-
Instrumentation: Differences in plate readers, filters, and dichroic mirrors can lead to variability in polarization measurements.
-
Assay Buffer Composition: pH, ionic strength, and the presence of detergents can all influence protein stability and ligand binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
While providing a complete thermodynamic profile, ITC is a low-throughput technique that is sensitive to experimental conditions, which can be a source of inter-laboratory variability:
-
Sample Preparation: Accurate concentration determination of both protein and ligand is crucial. Buffer mismatches between the protein and ligand solutions can generate significant heats of dilution, obscuring the binding signal.
-
Instrument Calibration and Operation: Proper calibration of the instrument is essential for accurate heat measurements. Stirring speed and injection volumes can also affect the results.
-
Data Analysis: The choice of the fitting model and the quality of the data (signal-to-noise ratio) can influence the derived thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. SPR provides kinetic information, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
SPR is a powerful technique for detailed kinetic analysis, but its reproducibility can be affected by several factors:
-
Immobilization Chemistry: The method used to attach the protein to the sensor surface can affect its conformation and activity. Different immobilization levels can also lead to variations in binding kinetics.
-
Mass Transport Limitations: If the rate of analyte binding is faster than its diffusion to the sensor surface, the observed kinetics will be limited by mass transport, leading to inaccurate rate constants.
-
Surface Regeneration: Incomplete regeneration of the sensor surface between binding cycles can lead to a progressive loss of protein activity and inconsistent results.
-
Non-specific Binding: The analyte may bind non-specifically to the sensor surface, requiring careful optimization of buffer conditions and the use of a reference surface.
Quantitative Data Comparison
The binding affinities of tacrolimus and sirolimus to FKBP12 have been determined by various laboratories using different techniques. The following table summarizes a selection of reported dissociation constants (Kd) and inhibition constants (Ki) to illustrate the range of values found in the literature. This variability can be attributed to the different assay formats, experimental conditions, and data analysis methods used.
| Ligand | Assay Type | Reported Value (nM) | Reference |
| Tacrolimus (FK506) | Rotamase Inhibition | Ki: ~1.7 | [3] |
| Isothermal Titration Calorimetry | Kd: 0.4 | [3] | |
| Fluorescence Polarization | Kd: 0.58 | [1] | |
| Scintillation Proximity Assay | IC50: 3.2 | [4] | |
| Sirolimus (Rapamycin) | Isothermal Titration Calorimetry | Kd: 0.2 | [5] |
| Isothermal Titration Calorimetry | Kd: 0.24 | [5] | |
| Peptidyl-prolyl cis-trans isomerization assay | Ki: ~1.7 | [5] | |
| FRET-based dimerization assay | EC50: 3.8 | [6] |
Note: Kd (dissociation constant), Ki (inhibition constant), and IC50/EC50 (half-maximal inhibitory/effective concentration) are related but not identical measures of binding affinity. Direct comparison should be made with caution.
FKBP12 Signaling Pathway
The binding of tacrolimus or sirolimus to FKBP12 induces a conformational change that allows the complex to interact with downstream targets. In the case of sirolimus, the FKBP12-sirolimus complex binds to and inhibits the mammalian Target of Rapamycin (mTOR), a key regulator of cell growth and proliferation.
Conclusion
The choice of a binding assay for characterizing FKBP-ligand interactions has significant implications for the obtained results and their comparability across different studies. While FP offers high throughput, and ITC provides a complete thermodynamic profile, SPR excels in delivering detailed kinetic information. Each technique is susceptible to specific experimental variables that can contribute to inter-laboratory differences in reported binding affinities.
To enhance reproducibility, it is crucial for researchers to:
-
Thoroughly characterize and standardize all reagents, particularly the protein and any labeled ligands.
-
Precisely document and control experimental conditions, including buffer composition, temperature, and instrument settings.
-
Employ appropriate data analysis methods and clearly report all parameters used in the analysis.
-
When possible, validate findings using an orthogonal method.
By carefully considering these factors, the scientific community can work towards improving the consistency and reliability of FKBP binding data, ultimately accelerating the discovery and development of new therapeutics targeting this important protein family.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanomicronspheres.com [nanomicronspheres.com]
- 3. Natural product ligands of FKBP12: Immunosuppressive antifungal agents FK506, rapamycin, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. xantec.com [xantec.com]
Safety Operating Guide
Navigating the Disposal of FK Binding Proteins: A Comprehensive Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory reagents is a critical component of research integrity and operational excellence. For researchers and drug development professionals working with FK Binding Proteins (FKBPs), understanding the proper disposal procedures is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of FKBPs, grounded in established best practices for recombinant proteins.
It is crucial to recognize that specific institutional Environmental Health and Safety (EHS) guidelines and the product's Safety Data Sheet (SDS) are the primary sources for disposal protocols. The following procedures are based on general safety protocols for recombinant proteins in a laboratory setting and should be adapted to comply with local regulations.
Risk Assessment and Waste Categorization
Prior to disposal, a thorough risk assessment of the FKBP waste must be conducted. This assessment should consider the protein's biological origin, its potential bioactivity, and any chemical or biological agents it may have been in contact with. Based on this evaluation, the FKBP waste will fall into one of the following categories, each with a distinct disposal pathway.
Table 1: FKBP Waste Categorization and Disposal Methods
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous | FKBP solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1] |
| Chemically Hazardous | FKBP mixed with hazardous chemicals such as solvents, detergents, or heavy metals.[1] | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1][2] |
| Biohazardous | FKBP expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).[1][3] | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1][3][4] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with FKBP.[1][3] | Collection in a designated, puncture-proof sharps container for specialized disposal.[1] |
| Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with FKBP. | Disposal in the appropriate waste stream (biohazardous or regular trash) based on the risk assessment of the protein.[1] |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the inactivation and disposal of FKBP waste, categorized by its nature.
Inactivation of Non-Hazardous FKBP Solutions
For FKBP solutions deemed non-hazardous, inactivation is a recommended precautionary step before drain disposal.[1]
Chemical Inactivation Protocol:
-
Prepare a 10% bleach solution.
-
Add the bleach solution to the FKBP solution to achieve a final concentration of at least 1% bleach.[1]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][3]
-
Neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by local regulations.[1]
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1][4]
Heat Inactivation Protocol:
-
Transfer the protein solution to a heat-resistant container.
-
Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]
-
Allow the solution to cool to room temperature.
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Disposal of Chemically Hazardous FKBP Waste
-
Identification and Segregation: Identify all waste streams containing FKBP mixed with hazardous chemicals.[2][5]
-
Collection: Collect this waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the hazardous component(s) and "FKBP".[2]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed at all times, except when adding waste.[2]
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this waste down the drain or in the regular trash.[2]
Disposal of Biohazardous FKBP Waste
-
Decontamination: All biohazardous waste must be decontaminated before disposal.[3][6]
-
Autoclaving: For solid wastes like contaminated plates, tubes, and PPE, place them in an autoclavable biohazard bag. Loosely tie the bag to allow for steam penetration and autoclave according to your institution's validated cycle parameters.[3][4] After autoclaving, the waste can typically be disposed of as regular trash.[4]
-
Chemical Disinfection: For liquid biohazardous waste, add freshly prepared bleach to a final concentration of 10% and let it sit for at least 30 minutes before drain disposal.[3][6]
-
-
Packaging: Place decontaminated solid waste into designated regulated medical waste containers (often red bags).[4][6]
-
Disposal: Follow your institution's procedures for the disposal of regulated medical waste.
FKBP Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with FK Binding Proteins.
By adhering to these general guidelines and, most importantly, consulting with your institutional safety personnel, researchers can ensure the safe, compliant, and environmentally responsible disposal of FK Binding Proteins and other novel biological materials. This fosters a culture of safety and stewardship within the laboratory.
References
Personal protective equipment for handling FK BINDING PROTEIN
Essential Safety and Handling Guide for FK Binding Proteins
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when working with FK Binding Proteins (FKBPs). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling FK Binding Proteins. Given that the toxicological properties of many FKBPs have not been extensively investigated, a cautious approach is warranted.[1] The following table summarizes the recommended PPE for handling FKBP.
| PPE Category | Item | Specifications and Use Cases |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for all laboratory work involving FKBPs to protect against splashes.[2] |
| Chemical Goggles | Recommended when there is a higher risk of splashing, such as during protein purification or when handling larger volumes. | |
| Face Shield | Should be worn in addition to safety glasses or goggles during activities with a significant splash hazard, like dispensing large volumes of solutions containing FKBP.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Standard for laboratory use, providing a barrier against incidental contact.[2] Gloves should be changed immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | Standard attire to protect skin and clothing from potential contamination. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended if there is a risk of generating aerosols containing FKBP, for instance, during sonication or homogenization of cells expressing the protein. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Operational Plans: From Handling to Disposal
Adherence to standardized protocols is critical for both experimental success and personnel safety.
Experimental Protocol: Recombinant FKBP Purification
The following is a generalized workflow for the expression and purification of recombinant FKBP, a common procedure in many research settings.
-
Transformation and Expression :
-
Transform competent E. coli cells (e.g., BL21 strain) with a plasmid vector containing the FKBP gene.
-
Grow the transformed cells in an appropriate culture medium (e.g., LB broth) with antibiotics for selection.
-
Induce protein expression with an inducing agent like IPTG when the cell culture reaches a specific optical density.
-
-
Cell Lysis :
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer.
-
Lyse the cells using methods such as sonication or high-pressure homogenization to release the cellular contents, including the recombinant FKBP.
-
-
Purification :
-
Centrifuge the lysate to separate the soluble fraction (containing the protein) from the insoluble cell debris.
-
Purify the FKBP from the soluble fraction using affinity chromatography, often based on a tag fused to the protein (e.g., His-tag or GST-tag).
-
Wash the column to remove unbound proteins.
-
Elute the purified FKBP from the column using an appropriate elution buffer.
-
-
Verification :
-
Confirm the presence and purity of the FKBP using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.
-
Disposal Plan
Proper disposal of FKBP-contaminated waste is crucial to prevent environmental release and ensure a safe laboratory environment.
-
Solid Waste :
-
All solid waste contaminated with FKBP, such as used gloves, pipette tips, and culture plates, should be collected in a designated biohazard bag.
-
This waste should be autoclaved to decontaminate it before being disposed of as regular laboratory waste, in accordance with institutional guidelines.
-
-
Liquid Waste :
-
Liquid waste containing FKBP, such as culture media and buffer solutions, should be collected in a clearly labeled, leak-proof container.
-
This waste should be decontaminated, typically by treating it with a 10% bleach solution for at least 30 minutes, before being disposed of down the drain with copious amounts of water, as per institutional regulations.
-
Visualizing Laboratory Workflows
To further clarify these procedures, the following diagrams illustrate the key workflows for handling FKBP safely and effectively.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
